Titanium hydroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
titanium(4+);tetrahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Ti/h4*1H2;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRNZOLAXHGLL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20338-08-3 (titanium(OH)4), 12651-23-9 (Parent) | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
115.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20338-08-3, 12651-23-9 | |
| Record name | Titanium tetrahydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20338-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TITANIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9EOP89V8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Titanium Hydroxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for synthesizing amorphous titanium hydroxide (Ti(OH)₄) nanoparticles. As a critical precursor to crystalline titanium dioxide (TiO₂) and a material of interest for various biomedical applications, understanding the synthesis of this compound nanoparticles is paramount. This document details four primary synthesis routes: the sol-gel method, hydrothermal synthesis, co-precipitation, and microwave-assisted synthesis. Each section includes detailed experimental protocols, a summary of quantitative data for comparative analysis, and a visualization of the process workflow.
Sol-Gel Synthesis
The sol-gel process is a versatile wet-chemical technique widely used for synthesizing metal oxides from molecular precursors. The process involves the hydrolysis and condensation of metal alkoxides or metal salts in a solvent, leading to the formation of a "sol" (a colloidal suspension of solid particles in a liquid). Further processing of the sol leads to the formation of a "gel," a three-dimensional network of particles. For this compound, this method offers excellent control over particle size and morphology at low temperatures.
Experimental Protocol: Sol-Gel Synthesis of Amorphous Ti(OH)₄ Nanoparticles
Materials:
-
Titanium (IV) isopropoxide (TTIP, precursor)
-
Ethanol (solvent)
-
Deionized water (hydrolyzing agent)
-
Nitric acid (catalyst, optional for pH control)
Procedure:
-
Prepare a solution of titanium (IV) isopropoxide in ethanol. A typical molar ratio is 1:35 (TTIP:Ethanol).
-
In a separate beaker, prepare a solution of deionized water and ethanol. The water-to-alkoxide ratio is a critical parameter influencing the hydrolysis rate.
-
Slowly add the water-ethanol solution to the TTIP solution under vigorous stirring. The hydrolysis of TTIP leads to the formation of this compound, Ti(OH)₄. The reaction is as follows: Ti[OCH(CH₃)₂]₄ + 4H₂O → Ti(OH)₄ + 4CH₃CH(OH)CH₃[1]
-
Continue stirring the solution for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis and the formation of a stable sol. The solution will become milky white, indicating the precipitation of Ti(OH)₄ particles.[2]
-
The resulting sol can be aged for a period (e.g., 24 hours) to allow for further condensation and particle growth.
-
To isolate the amorphous this compound nanoparticles, the sol is centrifuged at a high speed (e.g., 8000 rpm) for 15-20 minutes.
-
The supernatant is discarded, and the precipitate (amorphous Ti(OH)₄ nanoparticles) is washed multiple times with ethanol and deionized water to remove any unreacted precursors or byproducts.
-
The final product is dried in an oven at a low temperature (e.g., 60-80°C) to obtain a fine powder of amorphous this compound nanoparticles.
Sol-Gel Synthesis Workflow
Caption: Workflow for Sol-Gel Synthesis of this compound Nanoparticles.
Hydrothermal Synthesis
Hydrothermal synthesis involves chemical reactions in aqueous solutions under high temperature and pressure in a sealed vessel called an autoclave. This method can produce highly crystalline and well-defined nanoparticles. For amorphous this compound, the conditions can be modified to favor the formation of the hydroxide phase over crystalline oxides.
Experimental Protocol: Hydrothermal Synthesis of Amorphous Ti(OH)₄ Nanoparticles
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Titanium (IV) chloride (TiCl₄) (precursor)
-
Deionized water or an alcohol/water mixture (solvent)
-
Ammonium hydroxide or Sodium hydroxide (for pH adjustment)
Procedure:
-
Prepare a precursor solution by dissolving the titanium precursor in the chosen solvent. For example, a 0.1 M TTIP solution can be prepared in deionized water.
-
Adjust the pH of the solution by adding a base (e.g., ammonium hydroxide) dropwise under constant stirring until the desired pH is reached. A neutral or slightly basic pH is often used for the synthesis of hydroxides.
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-180°C) for a defined duration (e.g., 12-24 hours).[3]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol to remove any residual ions and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain amorphous this compound nanoparticles.
Hydrothermal Synthesis Workflow
Caption: Workflow for Hydrothermal Synthesis of this compound Nanoparticles.
Co-precipitation Synthesis
Co-precipitation is a simple and rapid method for synthesizing nanoparticles. It involves the simultaneous precipitation of a soluble precursor and a precipitating agent to form an insoluble product. The particle size and morphology can be controlled by adjusting parameters such as precursor concentration, temperature, and pH.
Experimental Protocol: Co-precipitation of Amorphous Ti(OH)₄ Nanoparticles
Materials:
-
Titanium (IV) chloride (TiCl₄) or Titanium (IV) isopropoxide (TTIP) (precursor)
-
Deionized water (solvent)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) (precipitating agent)
Procedure:
-
Prepare an aqueous solution of the titanium precursor. For example, slowly add TiCl₄ to chilled deionized water under vigorous stirring.
-
In a separate vessel, prepare a solution of the precipitating agent (e.g., NH₄OH).
-
Slowly add the precipitating agent solution dropwise to the titanium precursor solution under constant and vigorous stirring. A white precipitate of this compound will form immediately.[4]
-
Continue stirring for a period (e.g., 1-2 hours) to ensure a complete reaction.
-
The precipitate is then separated from the solution by filtration or centrifugation.
-
Wash the collected precipitate several times with deionized water to remove any remaining ions.
-
Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain amorphous this compound nanoparticles.
Co-precipitation Synthesis Workflow
Caption: Workflow for Co-precipitation Synthesis of this compound Nanoparticles.
Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat the reaction mixture. This can significantly reduce reaction times and improve the energy efficiency of the synthesis process. The resulting nanoparticles often exhibit a narrow size distribution and high purity.
Experimental Protocol: Microwave-Assisted Synthesis of Amorphous Ti(OH)₄ Nanoparticles
Materials:
-
Titanium (IV) isopropoxide (TTIP) (precursor)
-
Isopropanol (solvent)
-
Acetylacetone (chelating agent, optional)
-
Nitric acid (catalyst, optional)
-
Deionized water
Procedure:
-
Prepare a colloidal solution by mixing the titanium precursor, solvent, and any optional chelating agents or catalysts. A typical molar ratio is TIP:PrOH:AcAc:HN = 1:35:0.63:0.015.[5]
-
Transfer the solution into a sealed Teflon vessel suitable for microwave synthesis.
-
Place the vessel in a microwave reactor and heat the solution to a specific temperature (e.g., 150°C) for a short duration (e.g., 10-30 minutes).[3][6] The internal pressure and temperature should be monitored.
-
After the microwave irradiation, allow the vessel to cool to room temperature.
-
The resulting suspension containing this compound nanoparticles is then collected.
-
The nanoparticles are separated by centrifugation and washed several times with ethanol and deionized water.
-
Finally, the product is dried at a low temperature (e.g., 65°C) to obtain amorphous this compound nanoparticles.[6]
Microwave-Assisted Synthesis Workflow
Caption: Workflow for Microwave-Assisted Synthesis of this compound Nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of this compound and titanium oxide nanoparticles, providing a basis for comparison between the different methods. It is important to note that the majority of literature focuses on the final TiO₂ product after calcination. Data for the intermediate amorphous Ti(OH)₄ is less systematically reported.
Table 1: Comparison of Synthesis Parameters for this compound/Oxide Nanoparticles
| Parameter | Sol-Gel | Hydrothermal | Co-precipitation | Microwave-Assisted |
| Typical Precursor | TTIP, TiCl₄ | TTIP, TiCl₄, TiO₂ powder | TiCl₄, TTIP | TTIP |
| Solvent | Ethanol, Water | Water, Ethanol/Water | Water | Isopropanol, Water |
| Temperature | Room Temp. to 80°C | 120 - 220°C[3][7] | Room Temperature | 150 - 200°C[3][6] |
| pH | Acidic or Basic | Neutral to Basic | Basic | Acidic or Neutral |
| Reaction Time | 1 - 24 hours | 12 - 48 hours[3] | 1 - 2 hours | 10 - 60 minutes[3][6] |
| Typical Particle Size | 5 - 100 nm | 10 - 100 nm[8] | 20 - 50 nm[4] | 10 - 50 nm |
Table 2: Influence of Key Parameters on Nanoparticle Characteristics
| Parameter | Influence on Nanoparticle Characteristics |
| Precursor Concentration | Higher concentrations generally lead to larger particle sizes due to increased nucleation and growth rates. |
| pH | Affects hydrolysis and condensation rates. Acidic conditions often lead to smaller particles, while basic conditions can result in larger, more aggregated particles.[1] |
| Temperature | Higher temperatures in hydrothermal and microwave methods promote crystallinity and can increase particle size. |
| Reaction Time | Longer reaction times can lead to larger particle sizes and, in some cases, phase transformations. |
Characterization of Amorphous this compound Nanoparticles
The successful synthesis of amorphous this compound nanoparticles can be confirmed through various characterization techniques:
-
X-ray Diffraction (XRD): Amorphous materials do not produce sharp diffraction peaks, resulting in a broad halo pattern, which confirms the absence of a crystalline structure.[1]
-
Transmission Electron Microscopy (TEM): TEM provides information on the morphology, size, and size distribution of the nanoparticles. Amorphous particles will lack the lattice fringes visible in crystalline materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra of this compound show broad absorption bands corresponding to O-H stretching (around 3400 cm⁻¹) and Ti-O-H bending vibrations (around 1630 cm⁻¹). A characteristic band for the Ti-O bond is also observed at lower wavenumbers (around 400-700 cm⁻¹).[9][10][11][12]
This guide provides a foundational understanding of the primary methods for synthesizing this compound nanoparticles. The choice of method will depend on the desired particle characteristics, available equipment, and scalability requirements. For applications in drug development and other biomedical fields, careful control over particle size, purity, and surface chemistry is crucial.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. preprints.org [preprints.org]
- 4. ijcps.org [ijcps.org]
- 5. solidstatetechnology.us [solidstatetechnology.us]
- 6. mdpi.com [mdpi.com]
- 7. ijset.in [ijset.in]
- 8. jacsdirectory.com [jacsdirectory.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol [mdpi.com]
- 12. ajol.info [ajol.info]
An In-depth Technical Guide to the Surface Chemistry and Properties of Titanium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core surface chemistry and properties of titanium hydroxide. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this important inorganic compound. This document delves into the synthesis of this compound, its key physicochemical properties, and the experimental protocols used for its characterization.
Introduction to this compound
This compound, with the general formula Ti(OH)₄, is a hydrated form of titanium oxide that typically exists as a white, amorphous powder.[1] It is a crucial precursor in the synthesis of various crystalline forms of titanium dioxide (TiO₂), a material with widespread applications in photocatalysis, pigments, and pharmaceuticals.[2][3] The properties of the final TiO₂ material are heavily influenced by the characteristics of the initial this compound, making a thorough understanding of its chemistry essential for controlled material design. In the pharmaceutical industry, titanium and its compounds are valued for their biocompatibility and are used in various applications, including drug delivery systems.[4][5][6]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, each offering different levels of control over the final product's properties, such as particle size, surface area, and crystallinity.
Sol-Gel Synthesis
The sol-gel process is a versatile and widely used method for producing this compound. It involves the hydrolysis and condensation of titanium alkoxide precursors, such as titanium isopropoxide (TTIP) or titanium butoxide (TBT), in an alcoholic solution. The process begins with the hydrolysis of the alkoxide to form this compound species, which then undergo condensation to form a three-dimensional Ti-O-Ti network, resulting in a gel.[2]
Hydrolysis of Titanium Tetrachloride
A common and scalable method for synthesizing this compound is the hydrolysis of titanium tetrachloride (TiCl₄) in an aqueous solution.[3] This reaction is highly exothermic and produces this compound and hydrochloric acid. Careful control of the reaction conditions is necessary to manage the heat generated and to ensure complete hydrolysis.[3]
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal methods involve the reaction of titanium precursors in water or an organic solvent, respectively, in a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution of amorphous this compound precipitates and their subsequent recrystallization into more stable phases.[2]
Physicochemical Properties of this compound
The surface chemistry and physical properties of this compound are critical determinants of its performance in various applications.
Surface Charge and Isoelectric Point
The surface of this compound in an aqueous environment is covered with hydroxyl groups (Ti-OH). These groups can undergo protonation or deprotonation depending on the pH of the surrounding medium, leading to a pH-dependent surface charge. The isoelectric point (IEP) is the pH at which the net surface charge is zero. While the IEP of crystalline forms of titanium dioxide (anatase and rutile) is well-documented to be in the range of 5-6, the IEP of freshly precipitated, amorphous this compound is less reported but is understood to be in a similar range. At a pH below the IEP, the surface is positively charged (Ti-OH₂⁺), and at a pH above the IEP, it is negatively charged (Ti-O⁻).
The following diagram illustrates the surface charging mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ejournal.upi.edu [ejournal.upi.edu]
- 3. youtube.com [youtube.com]
- 4. etamu.edu [etamu.edu]
- 5. Controllable and facile one-pot synthesis of high surface area amorphous, crystalline, and triphasic TiO2: catalytic and photocatalytic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. entegris.com [entegris.com]
A Technical Guide to the Early Research of Titanium Hydroxide: Synthesis, Characterization, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genesis of titanium dioxide's industrial importance lies in the early 20th-century research into its precursor, titanium hydroxide, often historically referred to as titanic acid. This amorphous, hydrated form of titanium oxide was the critical intermediate in the development of titanium dioxide pigments, which revolutionized the paint, paper, and textile industries with their superior opacity and whiteness. This technical guide delves into the foundational research on this compound, providing a detailed overview of the early synthesis methodologies, characterization techniques, and the logical framework that propelled its industrial application. The primary focus of this document is on the sulfate process, the older of the two main industrial methods for producing titanium dioxide, which relies on the controlled precipitation of this compound.[1][2][3]
I. Early Synthesis Protocols for this compound
The predominant method for synthesizing this compound in the early 20th century was through the hydrolytic precipitation of titanium salts, primarily from sulfate solutions derived from the digestion of ilmenite ore.[2][3][4] Key patents from this era, notably those by Joseph Blumenfeld, provide explicit details of the experimental procedures.[5][6]
Experimental Protocol 1: Hydrolytic Precipitation by Diffusion and Mixing (Blumenfeld, 1924)
This method focuses on creating a concentration gradient to control the precipitation of this compound, enhancing its purity and filterability.
Objective: To produce a high-yield, easily filterable this compound precipitate from a titanium sulfate solution.
Materials:
-
Concentrated titanium sulfate solution (derived from ilmenite digestion with sulfuric acid)
-
Water (cold or hot)
-
Dilute sulfuric acid (optional)
Procedure:
-
A concentrated solution of titanium sulfate, heated to over 60°C, is carefully layered with a volume of cold or hot water, equivalent to approximately 20% of the titanium solution's volume. This creates two distinct layers with a diffusion interface.
-
The system is allowed to stand for a period of 3 to 5 minutes, during which diffusion of water into the concentrated salt solution and vice versa initiates a gradual hydrolysis without immediate, widespread precipitation.
-
After the initial diffusion period, the two solutions are thoroughly mixed.
-
The mixture is then maintained at its boiling point, with measures taken to prevent evaporation.
-
Precipitation of this compound occurs over approximately 30 minutes, yielding a precipitate of 85-95%.[6]
Table 1: Quantitative Parameters from Blumenfeld's Hydrolytic Precipitation
| Parameter | Value/Range | Source |
| Initial TiO₂ Concentration in Sulfate Solution | 100 - 400 g/L | [6] |
| H₂SO₄ to TiO₂ Molar Ratio | > 12:1 | [6] |
| Initial Temperature of Titanium Sulfate Solution | > 60°C | [6] |
| Volume of Water Added | ~20% of the titanium solution volume | [5] |
| Diffusion Time Before Mixing | 3 - 5 minutes | [6] |
| Final Reaction Temperature | Boiling Point (~100°C) | [6] |
| Reaction Time for Precipitation | ~30 minutes | [6] |
| Yield of this compound | 85 - 95% | [6] |
Experimental Protocol 2: Hydrolysis in the Presence of Colloidal Titanium Dioxide (Blumenfeld, 1932)
This refined method introduces colloidal titanium dioxide to seed the precipitation, leading to improved speed and quality of the this compound product.[7]
Objective: To accelerate the hydrolysis of titanium sulfate solutions and improve the quality of the precipitated this compound by introducing colloidal seeds.
Materials:
-
Concentrated titanium sulfate solution
-
Separately prepared colloidal solution of titanium dioxide
-
Water
Procedure:
-
A concentrated titanium sulfate solution is diluted with cold water to a specific concentration (e.g., 160 g/L TiO₂ and 400 g/L total H₂SO₄).
-
A separately prepared colloidal solution of titanium dioxide is added to the diluted titanium sulfate solution.
-
The mixture is heated to and maintained at approximately 100°C.
-
Precipitation of this compound is observed to be significantly faster than without the colloidal seeds, with high yields achieved in about three hours.[7]
II. Early Characterization of this compound
The characterization of this compound in the early 20th century was primarily focused on its conversion to titanium dioxide and the resulting pigmentary properties. The available analytical techniques of the era were employed to understand the composition and structure of the intermediate and final products.
Table 2: Early Characterization Techniques for this compound and its Products
| Technique | Purpose | Observations/Findings | Source |
| Wet Chemical Analysis | Determination of TiO₂, iron, and other impurities. | Used to assess the purity of the this compound precipitate and the final TiO₂ pigment. | [2] |
| X-Ray Diffraction (XRD) | To distinguish between the amorphous this compound and the crystalline anatase and rutile forms of TiO₂ after calcination. | Early pigments were primarily anatase, with some rutile content due to high calcination temperatures. | [8] |
| Microscopy | To observe the particle size and morphology of the TiO₂ pigment. | The aim was to achieve a fine, uniform particle size for optimal pigment properties. | [9] |
| Thermogravimetric Analysis (TGA) | To study the thermal decomposition of this compound to titanium dioxide and determine the water content. | This would have been a key technique for understanding the conversion process. | |
| Colorimetry | To assess the whiteness and brightness of the final TiO₂ pigment. | A critical parameter for the primary application in paints and coatings. | [8] |
III. Reaction Mechanisms and Experimental Workflows
The early understanding of the chemistry of this compound formation was largely empirical, derived from observing the outcomes of different process parameters. However, the fundamental chemical transformations were understood to be a series of hydrolysis and condensation reactions.
Reaction Pathway: Hydrolysis of Titanyl Sulfate
The sulfate process begins with the digestion of ilmenite ore in concentrated sulfuric acid, which produces titanyl sulfate (TiOSO₄). The subsequent hydrolysis of titanyl sulfate is the key step in forming this compound.[4][10]
Caption: Hydrolysis pathway of titanyl sulfate to titanium dioxide.
Reaction Pathway: Hydrolysis of Titanium Tetrachloride
While the sulfate process was dominant early on, the chloride process, which involves the hydrolysis of titanium tetrachloride (TiCl₄), was developed later. The initial steps of TiCl₄ hydrolysis provide insight into the formation of titanium-hydroxy species.[11][12][13]
Caption: Stepwise hydrolysis of titanium tetrachloride.
Experimental Workflow: Early Industrial Production of Titanium Dioxide Pigment
The overall workflow for producing titanium dioxide pigment via the sulfate process in the early 20th century involved several key stages, from ore processing to the final pigment product.
References
- 1. Titanium Dioxide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Review of the Production Cycle of Titanium Dioxide Pigment [scirp.org]
- 3. idus.us.es [idus.us.es]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US1504672A - Preparation of this compound - Google Patents [patents.google.com]
- 7. US1851487A - Preparation of this compound - Google Patents [patents.google.com]
- 8. cameo.mfa.org [cameo.mfa.org]
- 9. stumejournals.com [stumejournals.com]
- 10. Study on Continuous Hydrolysis in a Microchannel Reactor for the Production of Titanium Dioxide by a Sulfuric Acid Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2 | Journal Article | PNNL [pnnl.gov]
Formation of Titanium Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the formation of titanium hydroxide. Understanding these mechanisms is crucial for controlling the synthesis of titanium-based materials with desired properties for various applications, including in the pharmaceutical and biomedical fields. This document details the fundamental chemical reactions, influencing factors, and experimental methodologies involved in the synthesis of this compound.
Core Formation Mechanisms
The formation of this compound, which often serves as a precursor to titanium dioxide (TiO₂), is primarily governed by a two-step process involving hydrolysis and subsequent condensation of titanium precursors. The most common precursors are titanium alkoxides (e.g., titanium isopropoxide) and titanium tetrachloride (TiCl₄).
Hydrolysis
The initial step is the hydrolysis of the titanium precursor in the presence of water. This reaction involves the replacement of alkoxy (-OR) or chloro (-Cl) groups with hydroxyl (-OH) groups.
For titanium alkoxides , the hydrolysis reaction can be represented as: Ti(OR)₄ + nH₂O → Ti(OR)₄₋ₙ(OH)ₙ + nROH
For titanium tetrachloride , the hydrolysis is a rapid and highly exothermic reaction: TiCl₄ + nH₂O → TiCl₄₋ₙ(OH)ₙ + nHCl
The gas-phase hydrolysis of TiCl₄ has been observed to occur in two distinct steps. The first is an almost instantaneous partial hydrolysis that produces titanium dihydroxy dichloride (Ti(OH)₂Cl₂) and 2 moles of HCl per mole of TiCl₄.[1][2] This intermediate, Ti(OH)₂Cl₂, is a fine solid that can then undergo further, slower hydrolysis in a moist environment to eventually form this compound and more HCl.[1][2]
Condensation
Following hydrolysis, the partially or fully hydrolyzed titanium species undergo condensation reactions to form larger oligomers and eventually a solid network of this compound. This process occurs through two primary mechanisms: olation and oxolation.
-
Olation: This process involves the formation of a hydroxyl bridge (Ti-OH-Ti) between two titanium centers, with the elimination of a water molecule. It is the predominant condensation pathway at lower pH values.
-
Oxolation: This involves the formation of an oxo bridge (Ti-O-Ti) from two hydroxyl groups or a hydroxyl and an alkoxy group, again with the elimination of water or an alcohol molecule. Oxolation is favored at higher pH values.
These condensation reactions continue, leading to the growth of particles and the formation of a sol, which can then gel and precipitate as amorphous this compound.[3][4] The structure and properties of the final material are highly dependent on the relative rates of hydrolysis and condensation, which can be controlled by various experimental parameters.
Key Influencing Factors
Several factors significantly influence the kinetics and thermodynamics of this compound formation, thereby affecting the properties of the resulting material.
pH of the Medium
The pH of the reaction medium is a critical parameter that affects both the hydrolysis and condensation rates, as well as the crystalline phase of the resulting titanium dioxide upon calcination.[5][6][7]
-
Low pH (Acidic): In acidic conditions, the hydrolysis rate is generally slower, while the condensation rate is also reduced due to the protonation of hydroxyl groups, which hinders the formation of Ti-O-Ti bonds.[5] Lower acidity tends to favor the formation of the anatase crystalline phase of TiO₂ upon subsequent heat treatment.[5]
-
High pH (Basic): In alkaline conditions, both hydrolysis and condensation rates are typically faster. Higher pH values can lead to the formation of different this compound species and can influence the final particle size and morphology.[8][9]
Nature of the Precursor
The choice of titanium precursor significantly impacts the reaction kinetics. Titanium alkoxides, for instance, are generally less reactive than titanium tetrachloride, allowing for better control over the hydrolysis and condensation processes.[3][4] The steric hindrance of the alkoxy group can also influence the reaction rates.
Water-to-Precursor Ratio
The molar ratio of water to the titanium precursor is a crucial factor that determines the extent of hydrolysis. A higher water ratio generally leads to a more complete and faster hydrolysis, which in turn affects the subsequent condensation and particle formation.
Temperature
Reaction temperature influences the rates of both hydrolysis and condensation. Higher temperatures generally accelerate both processes. In the case of TiCl₄ hydrolysis, the reaction is highly exothermic and instantaneous, even at room temperature.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation of this compound from different precursors.
Table 1: Kinetic Data for TiCl₄ Hydrolysis
| Parameter | Value | Conditions | Reference |
| Reaction Order | First-order | Room temperature hydrolysis in a water/triethanolamine/ethanol system | [11] |
| Activation Energy (Eₐ) | 4488.65 J·mol⁻¹ | - | [11] |
| Pre-exponential Factor (A) | 0.107 | - | [11] |
| Final Conversion Rate | 90.46% | V(TiCl₄):V(C₆H₁₅NO₃):V(H₂O):V(C₂H₅OH) = 1:6:15:30, pH = 7, 4h at room temp. | [11] |
| Heat of Reaction | 17 kJ/mol of H₂O | Excess TiCl₄, Dewar flask calorimeter | [10] |
| Heat of Reaction | 13.1 kJ/mol of H₂O | Excess TiCl₄, Phitec II calorimeter | [10] |
Table 2: Influence of pH on TiO₂ Nanoparticle Characteristics (from Titanium Isopropoxide)
| pH | Crystalline Phase (after drying at 100°C) | Crystallite Size (nm) | Reference |
| 1 | Anatase with trace of Rutile | - | [5] |
| 3 | Anatase | - | [5] |
| 5 | Anatase | - | [5] |
| 7 | Anatase | - | [5] |
| 9 | Anatase | 8.4 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of this compound from Titanium Isopropoxide (Sol-Gel Method)
-
Preparation of Precursor Solution: Dissolve a specific amount of titanium (IV) isopropoxide in a suitable solvent, such as isopropyl alcohol.[5]
-
Hydrolysis: Slowly add the precursor solution dropwise into distilled water under vigorous stirring. The molar ratio of water to alkoxide should be controlled (e.g., 110).[5]
-
pH Adjustment: Adjust the pH of the solution to the desired value by adding an acid (e.g., HNO₃) or a base (e.g., NaOH).[5]
-
Peptization (Optional): Heat the resulting suspension (e.g., at 60-70°C for 18-20 hours) to peptize the precipitate, which helps in forming a stable sol with a narrow particle size distribution.[9]
-
Washing and Drying: Collect the precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[12] Dry the final product in an oven at a specified temperature (e.g., 100°C) for several hours.[12]
-
Calcination (Optional): To obtain crystalline TiO₂, the dried this compound powder can be calcined at a high temperature (e.g., 400-700°C).[5][13]
Synthesis of this compound from Titanium Tetrachloride
-
Precursor Handling: Due to the high reactivity of TiCl₄ with moisture, all handling should be performed in a dry, inert atmosphere (e.g., in a glovebox).
-
Hydrolysis: Add TiCl₄ dropwise into deionized water at a low temperature (e.g., 5°C) to control the highly exothermic reaction.[14]
-
pH Adjustment: Adjust the pH of the resulting solution by adding a base, such as ammonium hydroxide (NH₄OH), to precipitate this compound.[7][14]
-
Washing and Drying: Collect the precipitate by filtration and wash it thoroughly with deionized water to remove chloride ions and other impurities. Dry the precipitate in an oven.
-
Characterization: The resulting powder can be characterized using various techniques to determine its composition, structure, and morphology.
Characterization Techniques
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, brookite) and crystallite size of the material after calcination.[5][7][9]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the synthesized particles.[9]
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition of this compound and determine the temperature at which it converts to titanium dioxide.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material, such as Ti-O and O-H bonds.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the synthesized powder.
Visualizations
The following diagrams illustrate the core concepts of this compound formation.
Caption: General mechanism of this compound formation via hydrolysis and condensation.
Caption: Stepwise hydrolysis pathway of titanium tetrachloride.
Caption: A typical experimental workflow for the synthesis and characterization of this compound/oxide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 9. researchgate.net [researchgate.net]
- 10. icheme.org [icheme.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. 4.3. Synthesis of Titanium Dioxide (TiO2) Nanoparticles by Green Chemistry [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of Titanium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of titanium hydroxide, a compound of significant interest in various scientific and industrial fields, including materials science, catalysis, and biomedical applications. This document delves into the aqueous solubility, the factors influencing it, and the thermal and chemical stability of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to this compound
Titanium (IV) hydroxide, often represented by the formula Ti(OH)₄, is more accurately described as hydrous titanium dioxide (TiO₂·nH₂O). It is typically an amorphous, white solid that serves as a key precursor in the synthesis of various titanium compounds, most notably titanium dioxide (TiO₂), a widely used pigment and photocatalyst. The nature of this compound in aqueous systems is complex due to the strong tendency of the titanium(IV) ion to hydrolyze, leading to the formation of various soluble hydroxo-complexes and oligo-meric species, as well as the precipitation of the solid hydroxide/oxide.
Aqueous Solubility of this compound
The solubility of this compound is exceptionally low in water, particularly in the neutral pH range. Its amorphous nature generally leads to a higher solubility compared to its crystalline counterparts, anatase and rutile. The solubility is critically dependent on the pH of the aqueous medium.
Solubility Product Constant (Ksp)
A definitive, experimentally-validated solubility product constant (Ksp) for Ti(OH)₄ is not well-established in the literature due to the complex hydrolysis and polymerization of titanium(IV) ions in solution. However, some calculated values have been reported. It is important to note that a simple Ksp value may not fully capture the solubility behavior across a wide pH range.
| Compound | Reported Ksp Value | Source |
| Titanium(IV) Hydroxide (Ti(OH)₄) | 7 x 10⁻⁵³ (calculated) | --INVALID-LINK--[1] |
| Titanium(III) Hydroxide (Ti(OH)₃) | 1 x 10⁻⁴⁰ | --INVALID-LINK-- |
pH-Dependent Solubility
This compound exhibits amphoteric behavior, meaning it can react with both acids and strong bases, leading to increased solubility at extreme pH values.
-
In acidic solutions (low pH): this compound dissolves to form various cationic species. At very low pH, the titanyl ion, TiO²⁺ (more accurately represented as [Ti(OH)₂]²⁺), and other hydroxo-complexes like [Ti(OH)₃]⁺ are formed.[2] The reaction with acid can be generalized as: Ti(OH)₄(s) + 4H⁺(aq) → Ti⁴⁺(aq) + 4H₂O(l) (simplified)
-
In neutral solutions (near pH 7): The solubility is at its minimum. The predominant species is the solid, amorphous hydrous titanium dioxide.
-
In alkaline solutions (high pH): In strongly alkaline solutions, this compound can dissolve to a limited extent to form anionic titanates.
Due to the very low solubility, precise quantitative data across a full pH range is scarce. However, the general trend follows a U-shaped curve with the minimum solubility in the near-neutral pH region.
Stability of this compound
The stability of this compound is a critical consideration for its synthesis, storage, and application. It is influenced by temperature and the chemical environment.
Thermal Stability and Decomposition
This compound is thermally unstable and readily decomposes to titanium dioxide and water upon heating. This dehydration process is the basis for the production of crystalline TiO₂ powders.
Thermal Decomposition Pathway:
Caption: Thermal decomposition of this compound to titanium dioxide.
Thermogravimetric analysis (TGA) is a standard technique to study this decomposition. A typical TGA curve for amorphous this compound shows a significant weight loss in the temperature range of 120°C to 400°C, corresponding to the loss of water molecules.[3]
| Temperature Range (°C) | Process |
| < 120 | Loss of physically adsorbed water |
| 120 - 400 | Decomposition of Ti(OH)₄ to TiO₂ |
| > 400 | Further crystallization of TiO₂ |
Aqueous Stability and Aging
In aqueous suspension, freshly precipitated, amorphous this compound undergoes a slow aging process. This involves dehydration and structural rearrangement, leading to the formation of more thermodynamically stable crystalline phases of TiO₂, such as anatase and rutile.[4] This transformation is influenced by factors like temperature, pH, and the presence of certain ions. For instance, aging in boiling water or acidic solutions can promote the crystallization to anatase or rutile, respectively.[4]
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of the solubility and stability of this compound.
Synthesis of Amorphous this compound
A common method for synthesizing amorphous this compound in the laboratory is through the hydrolysis of a titanium precursor.
Protocol: Hydrolysis of Titanium Tetrachloride (TiCl₄)
-
Preparation of Reagents:
-
Titanium tetrachloride (TiCl₄), analytical grade.
-
Deionized water, cooled to < 5°C.
-
Ammonium hydroxide (NH₄OH) solution (e.g., 1 M).
-
-
Procedure: a. Slowly add a specific amount of TiCl₄ dropwise to the chilled deionized water under vigorous stirring. This reaction is highly exothermic and produces hydrochloric acid.[5] b. Continue stirring the resulting acidic solution of titanium oxychloride (TiOCl₂) for 30 minutes. c. Gradually add the ammonium hydroxide solution to the TiOCl₂ solution with constant stirring until the pH reaches approximately 7. A white precipitate of amorphous this compound will form. d. Age the precipitate in the mother liquor for 1 hour to ensure complete precipitation. e. Separate the precipitate by filtration or centrifugation. f. Wash the precipitate repeatedly with deionized water until it is free of chloride ions (tested with AgNO₃ solution). g. Dry the resulting white solid at a low temperature (e.g., 60-80°C) to obtain amorphous this compound powder.
Caption: Workflow for the synthesis of amorphous this compound.
Determination of Aqueous Solubility vs. pH
This protocol describes a method to determine the solubility of this compound at different pH values.
Protocol:
-
Preparation of Saturated Solutions: a. Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12). b. Add an excess amount of the synthesized amorphous this compound powder to each buffer solution in sealed containers. c. Agitate the suspensions at a constant temperature (e.g., 25°C) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: a. After equilibration, allow the solid to settle. b. Carefully withdraw a known volume of the supernatant from each container. To avoid collecting suspended particles, filter the supernatant through a fine-pore syringe filter (e.g., 0.22 µm). c. Acidify the filtered samples with a small amount of concentrated nitric acid to prevent re-precipitation and to prepare them for analysis. d. Determine the concentration of titanium in each acidified sample using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).
-
Data Analysis: a. Convert the measured titanium concentrations to molar solubility (mol/L) or solubility in g/L. b. Plot the solubility of this compound as a function of the final measured pH of each solution.
Caption: Workflow for determining pH-dependent solubility.
Thermal Stability Analysis
This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study the thermal decomposition of this compound.
Protocol:
-
Sample Preparation: a. Place a small, accurately weighed amount (typically 5-10 mg) of the dry, amorphous this compound powder into a TGA/DSC crucible (e.g., alumina or platinum).
-
Instrument Setup: a. Place the crucible in the TGA/DSC instrument. b. Set the desired temperature program. A typical program involves heating the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). c. Use an inert atmosphere (e.g., nitrogen or argon) to prevent any oxidative side reactions.
-
Data Acquisition and Analysis: a. Record the weight loss (TGA) and heat flow (DSC) as a function of temperature. b. The TGA curve will show the temperature ranges at which water is lost. The total weight loss can be used to confirm the stoichiometry of the decomposition. c. The DSC curve will indicate whether the decomposition and subsequent crystallization processes are endothermic or exothermic.
Caption: Workflow for thermal stability analysis using TGA/DSC.
Conclusion
The solubility and stability of this compound are complex phenomena governed by factors such as pH, temperature, and the physical form of the material. While its solubility in neutral water is extremely low, it increases in acidic and strongly alkaline conditions. Thermally, it is unstable and serves as a precursor to titanium dioxide. The amorphous nature of freshly precipitated this compound makes it more reactive and soluble than its crystalline counterparts, and it undergoes an aging process in aqueous environments to form more stable crystalline structures. A thorough understanding of these properties, guided by the experimental protocols outlined in this guide, is essential for the effective utilization of this compound in various research and industrial applications.
References
characterization of amorphous titanium hydroxide
An In-Depth Technical Guide to the Characterization of Amorphous Titanium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous this compound (Ti(OH)₄), often referred to as amorphous titania or TiₓOₙ·nH₂O, serves as a critical precursor in the synthesis of various crystalline phases of titanium dioxide (TiO₂) and as a functional material in its own right. Its disordered atomic structure, high surface area, and abundance of surface hydroxyl groups make it a material of significant interest, particularly in fields like catalysis, environmental remediation, and drug delivery.[1] In pharmaceutical and drug development, the high surface area and porous nature of amorphous titania are advantageous for loading and delivering therapeutic agents.[1] The surface hydroxyl groups facilitate functionalization, allowing for tailored drug release profiles and targeted delivery.[1]
This guide provides a comprehensive overview of the essential techniques used to characterize amorphous this compound, offering detailed experimental protocols, tabulated data for comparative analysis, and visual workflows to elucidate the relationships between synthesis, characterization, and material properties.
Synthesis Methodologies
The properties of amorphous this compound are highly dependent on the synthesis route. Common methods include sol-gel and hydrothermal synthesis.
Sol-Gel Synthesis
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[2] It involves the hydrolysis and condensation of a titanium precursor, typically a titanium alkoxide, to form a "sol" (a colloidal suspension of solid particles in a liquid) that then gels to form a continuous solid network.
Experimental Protocol: Sol-Gel Synthesis
-
Precursor Solution Preparation: Dissolve a titanium alkoxide precursor, such as titanium(IV) isopropoxide (TTIP), in an absolute alcohol like ethanol. Stir the mixture continuously. For example, 10 mL of TTIP can be added to 30 mL of ethanol and stirred for 60 minutes.[3]
-
Hydrolysis Catalyst Preparation: Prepare an aqueous solution containing a hydrolysis catalyst. A common choice is a dilute acid, such as nitric acid, in deionized water. For instance, 3 mL of nitric acid can be added to 150 mL of deionized water.[3]
-
Hydrolysis Reaction: Add the aqueous catalyst solution dropwise to the titanium precursor solution under vigorous stirring. This step must be performed slowly, often over several hours, to control the rate of hydrolysis and prevent immediate precipitation.[3]
-
Gelation and Aging: Continue stirring the mixture until an opaque, viscous suspension (gel) is formed.[3] The gel is then typically aged for a period, which can range from hours to days, to allow the condensation reactions to proceed and strengthen the network.[4]
-
Drying: The gel is dried to remove the solvent and byproducts. This is often done in an oven at a controlled temperature (e.g., 60-100°C for 24 hours) to yield the amorphous this compound powder.[3][4]
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method can produce well-defined nanoparticles from an amorphous precursor.[5][6]
Experimental Protocol: Hydrothermal Synthesis from Amorphous Precursor
-
Precursor Preparation: Synthesize amorphous this compound using a method like the sol-gel process described above.
-
Suspension Preparation: Suspend the prepared amorphous TiO₂ in deionized water or a specific acidic solution (e.g., containing HF, HCl, or nitric acid) within a Teflon-lined autoclave.[6][7]
-
Hydrothermal Treatment: Seal the autoclave and heat it to a specific temperature (e.g., 100-250°C) for a defined period (e.g., 2-48 hours). The temperature and duration will influence the final properties of the material.[7][8]
-
Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature.
-
Product Recovery: Collect the resulting powder by centrifugation or filtration, wash it thoroughly with deionized water and ethanol to remove any residual reactants, and dry it in an oven.
Characterization Workflows
The synthesis and subsequent analysis of amorphous this compound follow a structured workflow to ensure the material's properties are well-defined and suitable for its intended application.
Core Characterization Techniques
A multi-technique approach is essential for a thorough . The interplay between these techniques provides a complete picture of the material's physical and chemical properties.
X-ray Diffraction (XRD)
XRD is the primary technique used to confirm the amorphous nature of the synthesized material. Crystalline materials produce sharp diffraction peaks at specific angles (2θ), whereas amorphous materials produce a broad, diffuse halo with no distinct peaks.[9]
Experimental Protocol: XRD
-
Sample Preparation: A small amount of the dried amorphous this compound powder is placed onto a sample holder and gently pressed to create a flat, level surface.
-
Instrument Setup: The sample is mounted in a powder diffractometer. Typical settings involve using Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: The sample is scanned over a range of 2θ angles, typically from 10° to 80°, with a defined step size and dwell time.
-
Analysis: The resulting diffractogram is analyzed. The absence of sharp peaks corresponding to crystalline phases (like anatase or rutile) confirms the amorphous structure of the sample.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the chemical bonds and functional groups present in a sample by measuring the absorption of infrared radiation. For amorphous this compound, it is crucial for identifying hydroxyl groups and Ti-O-Ti linkages.
Experimental Protocol: FTIR
-
Sample Preparation: The sample is typically prepared as a KBr pellet. A small amount of the dried powder is mixed and ground with potassium bromide (KBr) and then pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the powder.
-
Data Collection: The sample is placed in the spectrometer, and a spectrum is collected, typically in the range of 4000–400 cm⁻¹.[10]
-
Analysis: The spectrum is analyzed for characteristic absorption bands.
Table 1: Typical FTIR Peak Assignments for Amorphous this compound
| Wavenumber (cm⁻¹) | Assignment and Vibration Mode | Reference(s) |
| ~3400 (broad) | O-H stretching vibrations of surface hydroxyl groups and adsorbed water | [11][12][13] |
| ~1630 | H-O-H bending vibration of molecular water | [11][12][13] |
| 400 - 800 (broad) | Ti-O and Ti-O-Ti stretching vibrations in the amorphous network | [10][11][13] |
Raman Spectroscopy
Raman spectroscopy provides information about vibrational modes and is complementary to FTIR. It is particularly sensitive to the local structure and can distinguish between different crystalline phases of TiO₂, though amorphous materials will show broad, less-defined peaks compared to their crystalline counterparts.[14][15]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of the powder is placed on a microscope slide.
-
Instrument Setup: A Raman microscope is focused on the sample. A laser with a specific wavelength (e.g., 532 nm) is used as the excitation source.[16]
-
Data Collection: Spectra are collected over a specific wavenumber range (e.g., 100-1000 cm⁻¹).
-
Analysis: The amorphous phase of TiO₂ typically exhibits broad bands, in contrast to the sharp, well-defined peaks of crystalline anatase (e.g., at ~144, 399, 515, and 639 cm⁻¹) or rutile.[14][16] The unheated, amorphous form often shows broad features consistent with TiO₆ octahedra similar to those in crystalline phases.[14]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample. Together, they provide information on thermal stability, dehydration, and crystallization processes.
Experimental Protocol: TGA/DSC
-
Sample Preparation: A small, precisely weighed amount of the amorphous powder (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrument Setup: The analysis is typically run under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10°C/min).
-
Data Collection: The instrument records mass loss (TGA) and heat flow (DSC) as the temperature is increased, for example, from room temperature to 800°C.
-
Analysis:
-
TGA: A multi-stage weight loss is often observed. The initial loss below ~200°C corresponds to the removal of physically adsorbed water. Subsequent loss at higher temperatures is due to the dehydroxylation of Ti-OH groups, forming TiO₂.[17][18]
-
DSC: An endothermic peak corresponding to water evaporation is seen at low temperatures. A characteristic exothermic peak at higher temperatures (e.g., 300-450°C) indicates the crystallization of the amorphous material into a crystalline phase, typically anatase.[8][17]
-
Electron Microscopy (SEM/TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and aggregation state of the nanoparticles.
Experimental Protocol: SEM/TEM
-
Sample Preparation (SEM): The powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Sample Preparation (TEM): The powder is dispersed in a solvent (e.g., ethanol) and sonicated. A drop of the dilute suspension is placed onto a carbon-coated copper grid and allowed to dry.[19][20]
-
Imaging: The prepared sample is inserted into the microscope.
-
SEM: Provides information on the surface morphology and particle aggregates.[21]
-
TEM: Provides higher resolution images of individual particles, allowing for size and shape determination. High-resolution TEM (HRTEM) can reveal the presence of small nanocrystalline domains within a largely amorphous matrix. Selected Area Electron Diffraction (SAED) will produce diffuse rings for amorphous materials.[21][22]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method determines the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface. Amorphous this compound typically exhibits a high surface area, which is crucial for applications like drug delivery.
Experimental Protocol: BET Analysis
-
Degassing: The sample is first degassed under vacuum at an elevated temperature (e.g., 100-150°C) to remove any adsorbed moisture and other contaminants from the surface.
-
Adsorption/Desorption: The analysis is performed by exposing the degassed sample to varying pressures of nitrogen gas at a constant temperature (77 K, the boiling point of liquid nitrogen). The amount of gas adsorbed at each pressure is measured.
-
Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area (in m²/g). The pore size distribution and pore volume can be determined from the desorption isotherm using the Barrett-Joyner-Halenda (BJH) method.
Table 2: Representative BET Surface Area Data for Amorphous TiO₂
| Synthesis Method / Conditions | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference(s) |
| Sol-Gel, excess ethanol | 350 | - | [23] |
| Sol-Gel with Al₂O₃, calcined at 500°C | 355.18 | - | [24] |
| Amorphous TiO₂:Ag⁰ | 266 | 0.17 | [25] |
| Mesoporous titania with primary amine template | >1200 | - | [26] |
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for probing the local atomic structure, including coordination number and bond distances, around a specific element (in this case, Titanium). It is particularly useful for amorphous materials that lack long-range order. The technique is divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Experimental Protocol: XAS
-
Sample Preparation: The powder sample is pressed into a thin pellet of uniform thickness.
-
Data Collection: The measurement is performed at a synchrotron radiation facility. The sample is irradiated with X-rays of continuously varying energy, and the absorption of X-rays by the titanium atoms is measured.
-
Analysis:
-
XANES: The pre-edge features of the Ti K-edge spectrum provide information about the coordination geometry and oxidation state of the Ti atoms. For amorphous titania, a mixture of five- and six-coordinate Ti has been observed.[26][27][28]
-
EXAFS: Analysis of the oscillations in the high-energy region of the spectrum provides quantitative information on the Ti-O bond distances and coordination numbers.[27][28]
-
Table 3: XAS Data for Amorphous Titania
| Feature | Observation | Interpretation | Reference(s) |
| XANES Pre-edge | Dominated by a transition at ~4970.7 eV | Assigned to five-coordinate Ti | [28] |
| EXAFS Analysis | Average Ti-O distance of 1.95 Å | Distorted local octahedral arrangement | [27] |
| EXAFS Analysis | Ti coordination number of ~5.2 | Mixture of coordination states in the amorphous network | [27] |
Relevance to Drug Development
The is paramount for its application in drug delivery systems.[1]
-
High Surface Area (BET): A large surface area allows for high drug loading capacity.
-
Surface Hydroxyl Groups (FTIR): These groups serve as anchoring sites for drug molecules, either through direct conjugation or via linker molecules, enabling controlled and sustained release.[1][29]
-
Porous Structure (BET, TEM): The pores can encapsulate drug molecules, protecting them from premature degradation and allowing for release via diffusion-controlled mechanisms.
-
Amorphous Nature (XRD): The disordered structure may offer different drug interaction and release kinetics compared to crystalline counterparts.
By thoroughly characterizing these properties, researchers can design and optimize amorphous this compound-based nanocarriers for specific therapeutic applications, controlling drug loading, release rates, and biocompatibility.[29][30][31]
References
- 1. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrothermal synthesis of nanosized anatase and rutile TiO2 using amorphous phase TiO2 | Semantic Scholar [semanticscholar.org]
- 6. Hydrothermal synthesis of nanosized anatase and rutile TiO2 using amorphous phase TiO2 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photoelectroactivity and Raman spectroscopy of anodized titania (TiO2) photoactive water-splitting catalysts as a function of oxygen-annealing temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
- 20. TEM Sample preparation | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Controllable and facile one-pot synthesis of high surface area amorphous, crystalline, and triphasic TiO2: catalytic and photocatalytic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 24. jprs.gov.iq [jprs.gov.iq]
- 25. researchgate.net [researchgate.net]
- 26. XAFS study on the local structure of Ti in amorphous mesoporous titania - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Drug Delivery Systems Based on Titania Nanotubes and Active Agents for Enhanced Osseointegration of Bone Implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. cjter.com [cjter.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Titanium Dioxide Quantum Dots
This technical guide provides a comprehensive overview of titanium dioxide (TiO2) quantum dots (QDs), with a particular focus on their synthesis from titanium-based precursors, their physicochemical properties, and their burgeoning applications in the biomedical field, especially in drug development. TiO2 nanostructures are recognized as promising candidates for clinical therapeutics due to their high biocompatibility, tunable drug-releasing capabilities, and low toxicity.[1]
Synthesis Methodologies and Experimental Protocols
The synthesis of TiO2 QDs often begins with a titanium precursor that undergoes hydrolysis to form a titanium hydroxide-like intermediate, which is then converted to crystalline TiO2 through methods like hydrothermal treatment or sol-gel processes.[2][3] The final properties of the QDs, such as size, crystal phase (anatase, rutile, or brookite), and surface area, are highly dependent on the chosen synthesis route and reaction parameters.[2][4]
Experimental Workflow: General Synthesis of TiO₂ Quantum Dots
The general process for synthesizing TiO₂ QDs involves the transformation of a titanium precursor into nanocrystalline structures, followed by rigorous characterization to ascertain their physical and optical properties.
Caption: General workflow for the synthesis and characterization of TiO₂ QDs.
Protocol 1: Sol-Gel Reflux Condensation
This method uses titanium tetra-isopropoxide (TTIP) as a precursor, which is hydrolyzed and then subjected to reflux condensation.[2][3] Subsequent drying and annealing yield QDs with a relatively high yield of 33%.[2]
-
Precursor Preparation : Dissolve 20 mM of titanium tetra-isopropoxide (TTIP) in 20 mM of glacial acetic acid with continuous stirring for 15 minutes.[3]
-
Hydrolysis : Add deionized water to the solution and stir for 1 hour at room temperature.[3]
-
Peptization : Slowly introduce 250 ml of concentrated nitric acid (HNO₃) and heat the mixture to 70 °C.[3]
-
Reflux : Subject the resulting solution to reflux condensation for 24 hours.[2]
-
Finishing : The product is then dried and annealed to produce the final TiO2 QDs.[2]
Protocol 2: Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted within a sealed vessel (autoclave). This technique can produce pure anatase TiO2 QDs without the need for templates or organic solvents.[2]
-
Precursor Preparation : Prepare an aqueous solution with a mixture of two titanium precursors, such as titanium (IV) bis(ammonium lactate)dihydroxide (TiBALDH) and titanium oxychloride (TiOCl2).[2]
-
Hydrothermal Reaction : Place the solution in a Teflon-lined autoclave and heat at a specific temperature (e.g., 150 °C - 160 °C) for a set duration (e.g., 6-18 hours).[2][4]
-
Purification : After the reaction, the resulting precipitate is washed with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying : The purified product is dried in an oven to obtain the final TiO2 QD powder.
Protocol 3: Green Synthesis using Plant Extracts
A novel, eco-friendly approach utilizes waste materials like watermelon peels for the biosynthesis of TiO2 QDs.[2]
-
Extract Preparation : Watermelon peels are washed, dried, and powdered. The powder is then boiled in deionized water to create an aqueous extract, which is subsequently filtered.
-
Reaction : A titanium precursor solution is added to the plant extract. The phytochemicals in the extract act as reducing and capping agents.
-
Formation : The mixture is heated and stirred until the formation of TiO2 QDs is indicated by a color change.
-
Purification : The synthesized QDs are collected by centrifugation, washed repeatedly with deionized water, and dried.[2]
Physicochemical and Optical Properties
The properties of TiO2 QDs are highly dependent on their synthesis method and subsequent processing. Key quantitative parameters from various studies are summarized below.
Table 1: Structural and Optical Properties of TiO₂ QDs
| Synthesis Method | Precursor(s) | Calcination Temp. (°C) | Avg. Particle Size (nm) | Crystal Phase | Band Gap (Eg) (eV) | Surface Area (m²/g) | Reference |
| Modified Precipitation | Ti-precursor | 330 | 4.9 | Anatase | 3.20 | 322.32 | [2] |
| Modified Precipitation | Ti-precursor | 360 | 5.4 | Anatase | 3.14 | 292.39 | [2] |
| Modified Precipitation | Ti-precursor | 400 | 6.2 | Anatase | 3.07 | 254.66 | [2] |
| Sol-Gel Reflux | TTIP | - | 5 - 7 | Anatase | ~3.76 | - | [2][3] |
| Hydrothermal | Mixed Ti-precursors | - | ~4 | Anatase | ~3.79 | - | [2] |
| Green Synthesis | Ti-precursor | - | 7 | Polycrystalline | - | - | [2] |
| Microwave-Hydrothermal | - | - | ~2 | Anatase | 3.60 | - | [3] |
Table 2: Photoluminescence Properties of TiO₂ QDs
| Synthesis Method | Excitation Wavelength (nm) | Emission Maxima (nm) | Reference |
| Reflux from TiOSO₄ | 365 - 400 | 450 - 500 | [5] |
| Microwave-assisted | 360 | 400 - 800 | [6] |
Applications in Drug Development
Quantum dots offer significant advantages for drug delivery and therapy due to their unique optical properties, which allow for traceable delivery, and a high surface-area-to-volume ratio for drug attachment.[7][8][9] TiO2 QDs, in particular, are attractive due to their biocompatibility.[1][2]
Bioimaging and Biodiagnostics
The inherent fluorescence of QDs makes them excellent probes for imaging and tracking biological processes.[10][11] Compared to traditional organic dyes, QDs are brighter and more resistant to photobleaching, allowing for long-term imaging.[10] They can be used to label drug carriers or therapeutic molecules to monitor their distribution and accumulation in cells and tissues.[7]
Traceable Drug Delivery
TiO2 nanostructures can serve as carriers for various anticancer drugs, such as doxorubicin and paclitaxel.[1] By functionalizing the surface of the QDs, drugs can be loaded and then delivered specifically to cancer cells, which can minimize systemic toxicity and enhance therapeutic efficacy.[1][7] The fluorescence of the QDs allows for real-time tracking of the nanocarrier, providing valuable information on drug delivery kinetics and localization.[8]
Caption: Workflow for targeted drug delivery using functionalized TiO₂ QDs.
Photodynamic Therapy (PDT)
PDT is a promising cancer treatment modality where a photosensitizer generates reactive oxygen species (ROS) upon light irradiation, leading to localized cell death. TiO2 NPs are effective photosensitizers; however, their wide bandgap typically requires UV light for activation.[12] Surface modification with other materials, such as N-doped graphene quantum dots (N-GQDs), can shift the absorption to longer wavelengths (like near-infrared light), allowing for deeper tissue penetration.[12] Upon photoactivation, the TiO2 QD generates an electron-hole pair, which reacts with oxygen and water to produce ROS, triggering mitochondria-associated apoptotic cell death.[12]
Caption: Signaling pathway of TiO₂ QD-mediated photodynamic therapy (PDT).
Biocompatibility and Cytotoxicity
While TiO2 is generally considered biocompatible, the cytotoxicity of TiO2 QDs is an important consideration for clinical applications.[1][2] Toxicity is often concentration-dependent and can be influenced by particle size, crystal structure, and surface modifications.[13][14] For instance, incorporating N-GQDs onto the surface of TiO2 nanoparticles has been shown to significantly reduce cytotoxicity compared to pristine TiO2.[15]
Table 3: Cytotoxicity Data of Titanium-Based QDs
| Nanomaterial | Cell Line | Assay | IC₅₀ (µg/mL) | Exposure Time (h) | Key Finding | Reference |
| TiO₂ QDs | MCF-7 (Breast Cancer) | - | 114 | - | Shows potential anticancer activity. | [2] |
| TiO₂ NPs | L929 (Mouse Fibroblast) | MTT | >600 | 48 | Significant cytotoxicity observed after 48h. | [13] |
| TiO₂ NPs | HepG2 (Hepatocarcinoma) | - | ~2500 | 24 | Chronic exposure to safe doses can still stimulate oxidative stress. | [14] |
| N-GQDs/TiO₂ NCs | MDA-MB-231 (Breast Cancer) | - | >1000 | 24 | Nanocomposite is significantly less cytotoxic than pristine TiO₂. | [12][15] |
| TiO₂ QDs | Vero (Normal cell line) | - | - | - | Showed lower toxicity to normal cells compared to cancer cells. | [16] |
These findings suggest that while TiO2 QDs hold great promise, careful optimization of their properties and thorough toxicological assessment are crucial for their safe and effective translation into clinical settings.
References
- 1. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Biomedical Applications of Quantum Dots: Overview, Challenges, and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum dots for fluorescent biosensing and bio-imaging applications - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. N-Doped Graphene Quantum Dots/Titanium Dioxide Nanocomposites: A Study of ROS-Forming Mechanisms, Cytotoxicity and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acute cytotoxic effects of Titanium dioxide (TiO2) and chronic exposure to safe dose of nanoparticle on Hepatocarcinoma cell line (HepG2) [nanomedicine-rj.com]
- 15. A titanium dioxide/nitrogen-doped graphene quantum dot nanocomposite to mitigate cytotoxicity: synthesis, characterisation, and cell viability evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical Studies of Titanium Hydroxide Clusters
Introduction
Titanium (Ti) and its compounds, particularly titanium dioxide (TiO₂), are materials of significant scientific and industrial interest due to their applications in photocatalysis, solar cells, and biomaterials. The formation of these materials often proceeds through the hydrolysis and condensation of titanium precursors, such as titanium alkoxides, leading to the formation of this compound [Ti(OH)₄] and various titanium oxo/hydroxo clusters as intermediates. Understanding the structure, stability, and reactivity of these clusters at a molecular level is crucial for controlling the synthesis of titanium-based materials with desired properties.
Theoretical and computational studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms and characterizing the transient species involved in these processes.[1] These computational models provide detailed insights into geometries, vibrational frequencies, and reaction energetics that are often difficult to obtain experimentally.[2] This guide provides a comprehensive overview of the theoretical approaches used to study this compound clusters, summarizes key quantitative findings, and outlines the computational protocols involved.
Core Computational Methodologies
The theoretical investigation of this compound clusters relies on a variety of quantum chemical methods to predict their electronic structure, geometry, and reactivity. The choice of method is a balance between computational cost and accuracy.
Density Functional Theory (DFT)
DFT is the most widely used method for studying titanium-based clusters due to its favorable accuracy-to-cost ratio.[1]
-
Functionals : The selection of the exchange-correlation functional is critical. The B3LYP hybrid functional is frequently used for geometry optimizations and frequency calculations of this compound and dioxide clusters.[3][4] Other functionals like PBE, PBE0, and M06 have also been applied, particularly for investigating stability, reactivity, and interactions with other molecules.[1][5]
-
Basis Sets : For titanium atoms, specialized basis sets are required. The Wachters basis set and LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) are common choices.[4][6][7] For other atoms like oxygen, hydrogen, and carbon, Pople-style basis sets such as 6-31+G(d) or correlation-consistent basis sets like cc-pVDZ are typically employed.[3][6][7]
Ab Initio Methods
While more computationally expensive, higher-level ab initio methods are used for benchmarking and obtaining more accurate energetic data.
-
Møller–Plesset Perturbation Theory (MP2) : This method has been used alongside DFT to optimize stationary states in hydrolysis and condensation reactions, providing a point of comparison for the results.[6][7]
-
Coupled-Cluster (CCSD(T)) : Considered the "gold standard" in quantum chemistry for its high accuracy, CCSD(T) is used to calculate precise thermodynamic data, such as enthalpies of formation for key gaseous species like TiO(OH)₂(g).[2]
Computational Protocol
The following workflow represents a typical theoretical study of this compound clusters.
Structural and Energetic Properties of Titanium Clusters
Theoretical calculations have provided significant insights into the equilibrium structures and relative stabilities of various this compound and oxide clusters.
Monomers and Small Clusters
Studies on small molecules like H₄₋ₙTi(OH)ₙ (where n = 2-4) and small oligomers such as the Ti(OH)₄ dimer and trimer have been performed using DFT at the B3LYP level.[3] For the [Ti(OH)₄]₃ trimer, calculations revealed two stable isomers without symmetry, stabilized by internal hydrogen bonds, and two symmetric isomers (Cₛ and Cᵢ point groups) with free OH groups.[3] The structure featuring a linear arrangement of hexacoordinated titanium atoms is proposed for trimeric species observed experimentally.[3]
For titanium dioxide clusters (TiO₂)ₙ, DFT calculations show that the lowest-energy singlet clusters tend to form compact structures.[4][8] The stability of these clusters is size-dependent, with studies identifying n = 2, 4, and 8 as "magic number" clusters that exhibit enhanced thermodynamic and kinetic stability.[5] Conversely, clusters with odd numbers of n (e.g., 3, 5, 9) tend to be less stable and more reactive.[5]
Quantitative Structural Data
The following table summarizes representative bond lengths calculated for different titanium oxo clusters.
| Cluster/Species | Bond Type | Method/Basis Set | Calculated Bond Length (Å) | Reference |
| Ti₄(C₄H₂O₆)(AS)₂(OⁱPr)₁₀ | Ti-O (tartrate) | DFT | 2.000 – 2.080 | [9] |
| Ti-O (sulfonic) | DFT | 2.148 – 2.310 | [9] | |
| Ti-O (alkoxy) | DFT | 1.777 – 1.795 | [9] | |
| (TiO₂)₅ Nanocluster | Ti-O (terminal) | Not Specified | 1.62 | [10] |
Energetic Data
The interaction energy of clusters with probe molecules like CO₂ can reveal information about their reactivity. Unstable clusters tend to bind more strongly to CO₂.
| Cluster | Method/Basis Set | CO₂ Interaction Energy (eV) | Reference |
| (TiO₂)₃ | M06/def2-TZVP | -0.72 | [5] |
| (TiO₂)₄ | M06/def2-TZVP | -0.54 | [5] |
| (TiO₂)₅ | M06/def2-TZVP | -0.66 | [5] |
| (TiO₂)₈ | M06/def2-TZVP | -0.45 | [5] |
| (TiO₂)₉ | M06/def2-TZVP | -0.64 | [5] |
Reaction Mechanisms: Hydrolysis and Condensation
The sol-gel process, involving the hydrolysis and condensation of titanium alkoxides (e.g., Ti(OR)₄), is a primary route for synthesizing TiO₂ materials. Theoretical studies have been crucial in mapping the reaction pathways and calculating the associated energy barriers.
Stationary states for the hydrolysis of Ti(OCH₃)₄ with water molecules have been optimized at the B3LYP and MP2 levels of theory.[6][7] For titanium, the geometries of these states are characterized by trigonal bipyramidal and octahedral coordinations.[6][7] A key finding is that the energy barriers for both hydrolysis and condensation are substantially lower for titanium alkoxides compared to silicon alkoxides, which aligns with experimental observations of faster reaction rates for titanium precursors.[6][7]
The process can be visualized as follows:
Studies have shown that for dimeric titanium alkoxides, only the terminal methoxy groups are exposed to hydrolysis, and the energy barriers are not significantly different from those of monomers.[6][7] The barrier heights for condensation reactions tend to increase as more alkoxy groups are replaced by hydroxyl groups.[6][7]
Spectroscopic Properties
Computational chemistry is a powerful tool for predicting vibrational spectra, which can be directly compared with experimental infrared (IR) spectroscopy data to identify species and characterize bonding.
Calculations on (TiO₂)ₙ clusters predict strong IR absorption lines in specific frequency ranges that are characteristic of different types of Ti-O bonds.[4][8] These theoretical predictions are vital for interpreting complex experimental spectra.[11]
| Bond Type / Vibration Mode | Predicted IR Frequency (cm⁻¹) | Cluster System | Reference |
| Terminal Ti=O bonds | 988 – 1020 | (TiO₂)ₙ, n=1-9 | [4][8] |
| Ti-O-Ti bridging bonds | < 930 | (TiO₂)ₙ, n=1-9 | [4][8] |
| 3-fold coordinated O-atoms | 530 – 760 | (TiO₂)ₙ, n=1-9 | [4][8] |
| Ti-OH bonds | ~3400 | General | [2] |
| Adsorbed H-O-H bending | 1623 – 1627 | General | [2] |
| Ti-O bond stretching | ~641 | General | [2] |
Conclusion
Theoretical studies, predominantly based on Density Functional Theory, have provided profound insights into the fundamental properties of this compound and oxide clusters. These computational approaches have enabled the detailed characterization of cluster geometries, stabilities, and electronic structures. Furthermore, they have been instrumental in elucidating the complex, multi-step reaction mechanisms of hydrolysis and condensation that underpin the synthesis of titania-based materials. The quantitative data on bond lengths, reaction energetics, and vibrational frequencies generated from these studies serve as a critical reference for interpreting experimental results and guiding the rational design of new materials with tailored functionalities for applications in catalysis, renewable energy, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 12651-23-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical study of the electronic structure and stability of titanium dioxide clusters (TiO2)n with n = 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Reactivity of (TiO2)n, n = 1–10, Clusters and Their Interactions With CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical study of the mechanisms of the hydrolysis and condensation reactions of silicon and titanium alkoxides: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structures and Electronic Properties of Titanium Oxo Clusters with Tartrate Ligand: A Density Functional Theory Study | Materials Science [matsc.ktu.lt]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Historical and Technical Guide to the Discovery of Titanium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the historical discovery of titanium hydroxide, tracing its origins from the initial identification of its oxide form to early synthesis and characterization methods. The document is intended for a technical audience, offering detailed experimental protocols from foundational discoveries and summarizing key quantitative data.
The discovery of what is now understood as this compound is intrinsically linked to the identification of the element titanium itself. In the late 18th century, the substance first isolated was a white metallic oxide, likely in a hydrated state, which corresponds to this compound. This guide elucidates the pivotal moments and scientific contributions that led to our understanding of this important compound.
The Initial Discovery in Cornwall
The journey to identify titanium began in 1791 in Cornwall, Great Britain.[1][2][3][4] The Reverend William Gregor, a clergyman and amateur geologist, was examining a black magnetic sand from a local stream in the parish of Manaccan.[3][5][6][7][8] His analysis revealed the presence of iron oxide, which explained the sand's magnetic properties, and a significant portion (45.25%) of a white, metallic oxide that he could not identify.[1][4][9] Realizing this oxide contained a new metal, Gregor named it "manaccanite" and reported his findings.[1][2][5][10][11]
Independent Rediscovery and Naming
A few years later, in 1795, the German chemist Martin Heinrich Klaproth independently discovered the same metallic oxide while analyzing rutile ore from Hungary.[1][2][3][11][12] Unaware of Gregor's work at the time, Klaproth named the new element "titanium" after the Titans of Greek mythology.[1][2][3][11] After learning of Gregor's earlier discovery, Klaproth obtained a sample of manaccanite and confirmed that it contained the same new element, titanium.[1][4][9][12] The name "titanium," chosen by Klaproth, was ultimately adopted by the scientific community.[12]
The substance identified by both Gregor and Klaproth was titanium dioxide (TiO2), the anhydrous form of this compound.[4][13] The "impure white oxide" Gregor first isolated was the first encounter with what can be considered a form of this compound.[3][13]
Experimental Protocols
The methodologies employed in the early study of this compound evolved from mineralogical analysis to controlled chemical synthesis.
Protocol 1: William Gregor's Isolation of "Manaccanite" (1791)
Reverend Gregor's initial isolation was a process of separating components from ilmenite sand. While his exact, detailed protocol is not fully documented in modern sources, the fundamental steps can be reconstructed as follows:
-
Sample Collection : Black magnetic sand (ilmenite) was collected from a stream in the Manaccan valley, Cornwall.[5][7]
-
Magnetic Separation : A magnet was used to separate the iron oxide component from the rest of the sand.[1][4]
-
Acid Treatment : The remaining non-magnetic sand was treated with hydrochloric acid. This step was likely to dissolve any remaining iron oxides or other acid-soluble minerals.
-
Isolation : The remaining insoluble substance was a white, impure oxide of the new element, which he termed manaccanite.[3] This was the first isolated sample of what was likely hydrated titanium dioxide.
Protocol 2: Early Industrial Synthesis via Hydrolytic Precipitation (c. 1920s)
Later methods focused on producing this compound via controlled precipitation from solution, as detailed in early patents. One such method involves the hydrolysis of titanium sulfate solutions.
-
Preparation of Titanium Solution : A solution of titanium oxide in sulfuric acid is prepared. Typical concentrations range from 100 to 400 g/L of TiO2.[14]
-
Initiation of Hydrolysis : The solution is heated to its boiling point (approximately 100°C) to induce hydrolysis.[14]
-
Controlled Mixing : To improve yield and precipitate quality, a diffusion method is employed. The hot, concentrated titanium solution is layered with colder water or a more dilute solution, allowing diffusion to occur for 3-5 minutes before the solutions are fully mixed.[14]
-
Precipitation : The mixture is maintained at boiling temperature. A precipitate of this compound forms over approximately 30 minutes.[14]
-
Separation : The precipitated this compound is then separated from the solution by filtration.[15]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the historical analysis and early synthesis of this compound.
| Parameter | Investigator / Method | Value | Source |
| Composition of Manaccanite Sand | William Gregor (1791) | 45.25% Unidentified White Oxide | [1][9] |
| Yield of this compound | Hydrolytic Precipitation (Blumenfeld, 1924) | 85-95% | [14] |
| Yield of this compound | Hydrolytic Precipitation (Blumenfeld, 1924) | ~94% (after several hours) | [14] |
Diagrams and Workflows
The following diagrams illustrate the historical workflow of the discovery and a key chemical process.
References
- 1. Titanium - Wikipedia [en.wikipedia.org]
- 2. History of Titanium - Kyocera SGS Europe [kyocera-sgstool.co.uk]
- 3. sciencelearn.org.nz [sciencelearn.org.nz]
- 4. the History of Titanium [rongyuanti.com]
- 5. knollmont.com [knollmont.com]
- 6. Titanium: element discovery and titanium industry development-Metalpedia [metalpedia.asianmetal.com]
- 7. refractorymetal.org [refractorymetal.org]
- 8. doublestonesteel.com [doublestonesteel.com]
- 9. Titanium vs. Steel and Aluminum | Titanium Processing Center [titaniumprocessingcenter.com]
- 10. encyclopedia.com [encyclopedia.com]
- 11. keitheurope.com [keitheurope.com]
- 12. Martin Heinrich Klaproth - Wikipedia [en.wikipedia.org]
- 13. Titanium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. US1504672A - Preparation of this compound - Google Patents [patents.google.com]
- 15. US1851487A - Preparation of this compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Titanium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium hydroxide, primarily in the form of titanium(IV) hydroxide (Ti(OH)₄), is an inorganic compound of significant interest in materials science, catalysis, and increasingly, in the biomedical and pharmaceutical fields. While often considered an intermediate in the production of titanium dioxide (TiO₂), its own properties are crucial in determining the characteristics of the final nanostructured materials. This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its relevance in drug development, primarily as a precursor to bioactive TiO₂ nanostructures.
Physical and Chemical Properties
This compound is typically a white, amorphous, and poorly crystalline solid.[1] Its properties can be influenced by the synthesis method and conditions.
Quantitative Physical and Chemical Data
The following tables summarize the key quantitative properties of titanium(IV) hydroxide.
| Property | Value | Source(s) |
| Chemical Formula | Ti(OH)₄ | [2] |
| Molecular Weight | 115.90 g/mol | [2][3] |
| Appearance | White amorphous powder | [4] |
| Boiling Point | 100 °C (decomposes) | [3] |
| Vapor Pressure | 24.5 mmHg at 25°C | [3] |
| Solubility | Solvent | Behavior | Source(s) |
| Water | Insoluble | Maintains solid state across a broad pH range. | [5] |
| Dilute Acids (e.g., HCl) | Soluble | Reacts to form titanium salts (e.g., TiCl₄). | [5][6] |
| Concentrated Strong Acids | Soluble | Dissolves to form titanyl ions (TiO²⁺). | [7] |
| Dilute Alkalis | Insoluble | Generally stable. | [5] |
| Thermal Decomposition | Temperature Range (°C) | Event | Source(s) |
| < 120 | Removal of adsorbed water (endothermic) | [1] | |
| 120 - 400 | Decomposition of Ti(OH)₄ to TiO₂ (exothermic) | [1] | |
| > 400 | Crystallization of TiO₂ (e.g., anatase phase) | [8] |
Experimental Protocols
The synthesis of this compound is a critical step that dictates the properties of the resulting material and its subsequent conversion to titanium dioxide. The sol-gel and hydrothermal methods are two of the most common and versatile approaches.
Sol-Gel Synthesis of this compound
The sol-gel process involves the hydrolysis and condensation of a titanium precursor, typically a titanium alkoxide, to form a colloidal suspension (sol) that is then gelled.[9]
Objective: To synthesize this compound nanoparticles via the sol-gel method using titanium isopropoxide as a precursor.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Absolute ethanol
-
Deionized water
-
Nitric acid (optional, as a catalyst)
Procedure:
-
Prepare a solution of titanium(IV) isopropoxide in absolute ethanol. A typical concentration is 10 mL of TTIP in 30 mL of ethanol. Stir this mixture for approximately 60 minutes to ensure homogeneity.[10]
-
In a separate beaker, prepare an aqueous solution that will act as the hydrolysis catalyst. This can be deionized water or a dilute solution of nitric acid in deionized water (e.g., 3 mL of nitric acid in 150 mL of water).[10]
-
Slowly add the aqueous solution dropwise to the TTIP-ethanol mixture under vigorous stirring. This step is crucial for controlling the hydrolysis and condensation reactions and should be carried out over an extended period (e.g., at least 4 hours).[10]
-
Continue stirring the resulting mixture for approximately 2 hours at a slightly elevated temperature (e.g., 60 °C) to promote the formation of a uniform sol.[10]
-
Allow the sol to age for about 24 hours without disturbance. During this period, the sol will transform into a gel through polycondensation reactions.[11]
-
The resulting this compound gel can then be dried in an oven at a temperature around 100-120 °C to remove the solvent and obtain this compound powder.[11]
Hydrothermal Synthesis of this compound
Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This method is effective for producing crystalline nanomaterials.
Objective: To synthesize titanate nanotubes (a form of hydrated titanium oxide) via a hydrothermal method.
Materials:
-
Titanium dioxide (TiO₂) powder (anatase)
-
Sodium hydroxide (NaOH) solution (e.g., 8-10 M)
-
Deionized water
-
Hydrochloric acid (HCl) (for washing)
Procedure:
-
Disperse TiO₂ powder in a concentrated NaOH solution (e.g., 1 g of TiO₂ in 9 mL of 8 M NaOH) with vigorous stirring for about 40 minutes to form a suspension.[12]
-
Transfer the suspension to a Teflon-lined stainless steel autoclave.[12]
-
Seal the autoclave and heat it to a temperature between 110 °C and 150 °C for a duration of 24 to 72 hours.[13]
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Separate the precipitate by filtration and wash it with deionized water until the pH of the rinsing solution is neutral (around 7.0).[12] An optional wash with dilute HCl can be performed to facilitate ion exchange.[13]
-
Dry the final product in an oven at approximately 70-80 °C for several hours to obtain the titanate nanotubes.[12]
Characterization Techniques
A suite of analytical techniques is employed to characterize the physical and chemical properties of synthesized this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
TGA measures the change in mass of a sample as a function of temperature. For this compound, it reveals the temperature ranges for the removal of adsorbed water and the decomposition to TiO₂.[1][14]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. It can identify exothermic or endothermic transitions, such as the crystallization of TiO₂ from amorphous this compound.[14]
X-ray Diffraction (XRD):
-
XRD is used to determine the crystal structure of a material. As-synthesized this compound is often amorphous or poorly crystalline, exhibiting broad peaks in the XRD pattern. Upon calcination, sharp peaks corresponding to crystalline phases of TiO₂ (anatase, rutile, or brookite) will appear.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR identifies the functional groups present in a sample. A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibrations in Ti-OH groups and adsorbed water. A peak around 1620-1630 cm⁻¹ corresponds to the bending mode of adsorbed water molecules.
Relevance to Drug Development
While this compound itself does not have a direct, well-defined role in drug delivery or interaction with specific signaling pathways, it is a critical precursor for the synthesis of TiO₂ nanostructures, which are extensively investigated for biomedical applications.[16][17] The properties of the initial this compound gel or precipitate significantly influence the morphology, crystal phase, and surface chemistry of the final TiO₂ nanoparticles, which in turn govern their biological activity.[16]
The interaction of TiO₂ nanoparticles with cells can induce inflammatory responses, which is a key consideration in drug delivery system design and biocompatibility assessment. Studies have shown that TiO₂ nanoparticles can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of inflammatory cytokines.[18][19][20] This is often mediated by the generation of reactive oxygen species (ROS).[9][21]
Visualizations
The following diagrams illustrate key processes related to this compound and its conversion to titanium dioxide, as well as the biological response to the resulting nanoparticles.
Caption: Generalized workflow for the synthesis of TiO₂ nanoparticles from a titanium precursor via a this compound intermediate.
Caption: Thermal decomposition pathway of this compound to crystalline titanium dioxide.
Caption: Simplified inflammatory signaling pathway induced by TiO₂ nanoparticles in cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | H4O4Ti | CID 88494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 12651-23-9 [smolecule.com]
- 6. keystagewiki.com [keystagewiki.com]
- 7. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ROS generation is involved in titanium dioxide nanoparticleinduced AP-1 activation through p38 MAPK and ERK pathways in JB6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signaling pathway of inflammatory responses in the mouse liver caused by TiO2 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Titanium dioxide nanoparticles increase inflammatory responses in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of Titanium Dioxide Nanoparticles on Human Health and the Environment - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Titanium Hydroxide in Advanced Materials Science: A Technical Guide
Abstract
Titanium hydroxide, often an amorphous or poorly crystalline precursor to titanium dioxide (TiO₂), is a cornerstone material in the development of advanced functional materials. Its high reactivity and large surface area make it an ideal starting point for synthesizing a wide array of nanostructured materials with tailored properties. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of this compound in materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a comprehensive understanding of this versatile material.
Introduction
This compound, with the general formula Ti(OH)₄, though often existing in more complex polymeric structures, serves as a critical intermediate in the production of titanium-based compounds.[1] Its significance lies in its role as a precursor, where its initial properties directly influence the morphology, crystallinity, and functionality of the final material, most notably titanium dioxide.[2] The transition from amorphous this compound to crystalline TiO₂ phases like anatase and rutile is a key step in harnessing the material's full potential in applications ranging from photocatalysis and environmental remediation to biomedical devices and drug delivery systems. This guide will delve into the fundamental aspects of this compound, providing a technical foundation for its application in cutting-edge research and development.
Synthesis of this compound
The synthesis of this compound is primarily achieved through solution-phase methods, which allow for precise control over particle size, morphology, and crystallinity.[2] The most common approaches are the sol-gel process and hydrothermal/solvothermal methods.
Sol-Gel Synthesis
The sol-gel process is a versatile technique that involves the transition of a colloidal solution ("sol") into a solid network ("gel").[2] This process begins with the hydrolysis of a titanium precursor, such as a titanium alkoxide, to form this compound species. These species then undergo condensation to form a three-dimensional Ti-O-Ti network.[2]
This protocol describes a typical sol-gel synthesis of TiO₂ nanoparticles.
Materials:
-
Titanium (IV) isopropoxide (TTIP) (Precursor)
-
Ethanol (Solvent)
-
Deionized water (Hydrolysis agent)
-
Nitric acid (Catalyst)
Procedure:
-
Prepare a solution of TTIP in ethanol.
-
In a separate beaker, prepare a solution of deionized water and nitric acid in ethanol.
-
Slowly add the water-ethanol-acid solution to the TTIP solution under vigorous stirring.
-
Continue stirring for 1-2 hours to allow for the hydrolysis and condensation reactions to form a stable sol of this compound.
-
The sol is then aged for 24-48 hours at room temperature, during which it transforms into a gel.
-
The resulting gel is dried in an oven at 80-100°C to remove the solvent, yielding an amorphous this compound powder.
-
The powder is then calcined at temperatures between 400-800°C to induce crystallization into the desired TiO₂ phase (anatase or rutile).[3]
Hydrothermal/Solvothermal Synthesis
Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, in a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution of amorphous this compound precipitates and their subsequent recrystallization into stable crystalline phases.[2]
This protocol outlines the steps for synthesizing TiO₂ nanotubes.
Materials:
-
Titanium (IV) oxide (anatase powder)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Deionized water
Procedure:
-
Stir 1.5 g of anatase TiO₂ powder with 50 mL of 10 M NaOH solution for 30 minutes at 80°C.
-
Sonicate the suspension for 30 minutes.
-
Transfer the suspension into a 100 mL Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 130°C for 24-48 hours.
-
After cooling, wash the resulting precipitate with deionized water and 0.1 M HCl solution until the pH reaches 7.
-
Dry the final product at 80°C for 6 hours to obtain TiO₂ nanotubes.[4]
Characterization of this compound and its Derivatives
A suite of analytical techniques is employed to characterize the physicochemical properties of this compound and the resulting TiO₂ nanostructures.
Quantitative Data Summary
The properties of TiO₂ derived from this compound are highly dependent on the synthesis method and conditions. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Properties of TiO₂ Nanoparticles Synthesized by Different Methods.
| Synthesis Method | Precursor | Calcination Temp. (°C) | Crystallite Size (nm) | Surface Area (m²/g) | Band Gap (eV) | Reference |
| Sol-Gel | TTIP | 500 | ~15 | 75-150 | 3.2 | [5] |
| Sol-Gel | TiCl₄ | 600 | 18.3 | - | 3.2 | [1] |
| Hydrothermal | Anatase TiO₂ | - | 10-50 | - | - | [6] |
| Hydrothermal | TTIP | 180 | 10-47 | - | - | [6] |
Table 2: Effect of Calcination Temperature on Crystallite Size of TiO₂ (Sol-Gel Synthesis).
| Calcination Temperature (°C) | Crystallite Size (nm) (Anatase Phase) | Crystallite Size (nm) (Rutile Phase) | Reference |
| 300 | 7.54 | - | [7] |
| 500 | 15.17 | - | [7] |
| 700 | 55.56 | 89.02 | [7] |
| 900 | - | >100 | [7] |
Applications in Materials Science
The unique properties of this compound and its derivatives make them suitable for a wide range of applications.
Photocatalysis
Titanium dioxide is a well-known photocatalyst used for the degradation of organic pollutants, water splitting, and CO₂ reduction.[8][9] The photocatalytic activity is initiated by the absorption of photons with energy equal to or greater than the bandgap of TiO₂, leading to the generation of electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻•), which are responsible for the degradation of pollutants.[10]
This protocol describes the evaluation of the photocatalytic activity of TiO₂ nanoparticles using the degradation of methylene blue (MB) as a model pollutant.
Materials:
-
Synthesized TiO₂ nanoparticles
-
Methylene blue (MB) solution (e.g., 10 mg/L)
-
UV lamp or solar simulator
-
Spectrophotometer
Procedure:
-
Disperse a known amount of TiO₂ nanoparticles (e.g., 0.1 g/L) in the MB solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a UV lamp or solar simulator under continuous stirring.
-
At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the TiO₂ nanoparticles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a spectrophotometer.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[11]
Table 3: Photocatalytic Degradation of Methylene Blue by TiO₂ Nanoparticles.
| Synthesis Method | Catalyst Loading (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Sol-Gel | 0.5 | 90 | 95.76 | [12] |
| Hydrothermal | 1 | 100 | 93 | [8] |
| Sonication | 0.1 | 60 | 86.0 | [13] |
Drug Delivery
The biocompatibility, low toxicity, and high surface area of TiO₂ nanostructures make them promising candidates for drug delivery systems.[14][15] Porous TiO₂ nanostructures, such as nanotubes, can be loaded with various drugs and provide controlled and sustained release.[16] The surface of TiO₂ can be functionalized to target specific cells or tissues, enhancing the therapeutic efficacy and reducing side effects.[17]
Conclusion
This compound is a fundamentally important material in the synthesis of advanced functional materials, particularly nanostructured titanium dioxide. The ability to control the properties of the final material through the careful manipulation of the synthesis conditions of the this compound precursor is a key advantage. The sol-gel and hydrothermal methods provide robust and versatile routes to produce TiO₂ with tailored characteristics for a wide range of applications, including highly efficient photocatalysts for environmental remediation and innovative platforms for drug delivery. Further research into the precise control of the this compound precursor's properties will undoubtedly lead to the development of even more advanced and efficient materials for various technological and biomedical applications.
References
- 1. Comparative study of nanocrystalline titanium dioxide obtained through sol-gel and sol-gel-hydrothermal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. akademisains.gov.my [akademisains.gov.my]
- 8. researchgate.net [researchgate.net]
- 9. US1504672A - Preparation of this compound - Google Patents [patents.google.com]
- 10. arxiv.org [arxiv.org]
- 11. Methylene Blue Removal Using Surface-Modified TiO2 Nanoparticles: A Comparative Study on Adsorption and Photocatalytic Degradation [jwent.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the TiO2 Colloidal Size Distribution on the Degradation of Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ti o2 as photocatalyst | PPTX [slideshare.net]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 17. researchgate.net [researchgate.net]
The Electronic Structure of Titanium Hydroxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium hydroxide, in its various forms such as orthotitanic acid (Ti(OH)₄) and metatitanic acid (TiO(OH)₂), represents a critical intermediate in the synthesis of titanium dioxide (TiO₂) nanomaterials. While often viewed as a precursor, the electronic structure of amorphous this compound itself plays a pivotal role in determining the properties of the final oxide material and in its own right in biomedical applications. Understanding this electronic structure is paramount for the rational design of titanium-based materials for drug delivery, photocatalysis, and biocompatible coatings. This guide provides a comprehensive overview of the electronic properties of this compound, detailed experimental and computational methodologies for its characterization, and insights into its interactions with biological systems.
Electronic Structure of this compound
The electronic structure of this compound is intrinsically linked to its amorphous nature and the presence of hydroxyl groups. Unlike its crystalline counterpart, titanium dioxide, amorphous this compound lacks long-range atomic order, leading to a modification of its electronic band structure. The presence of Ti-OH bonds introduces surface states that significantly influence the material's reactivity and interaction with its environment.
Band Structure and Density of States
Theoretical and experimental studies indicate that the hydroxylation of titanium surfaces alters the electronic density of states (DOS). The valence band is primarily composed of O 2p orbitals, while the conduction band is dominated by Ti 3d orbitals. The presence of hydroxyl groups can introduce new electronic states within the band gap, effectively modifying the band gap energy. First-principles Density Functional Theory (DFT) calculations are a powerful tool for investigating these changes, revealing how hydroxylation can alter band edge positions and introduce localized states. Amorphous titanium (IV) hydroxide is generally considered a wide-band-gap semiconductor.
Quantitative Electronic Properties
Summarizing the electronic properties of amorphous this compound is challenging due to its variable stoichiometry and lack of a well-defined crystalline structure. However, data from amorphous titanium dioxide, which is a dehydrated form of this compound, provides valuable insights.
| Property | Value | Method | Notes |
| Band Gap (Eg) | 3.18 eV | Experimental (XPS) | For amorphous sol-gel TiO₂ thin films. |
| 2.99 eV | Experimental (XPS) | For N-doped amorphous sol-gel TiO₂ thin films. | |
| 3.75 eV (Direct) | Experimental (UV-Vis) | For amorphous TiO₂ synthesized by the sol-gel method. | |
| 3.4 eV (Indirect) | Experimental (UV-Vis) | For amorphous TiO₂ synthesized by the sol-gel method. | |
| Work Function (Φ) | 4.49 - 4.57 eV | Experimental (KPFM) | For TiO₂ nanoparticles (3-85 nm), higher than bulk TiO₂. A huge variation (up to 1 eV) can be achieved by varying surface conditions.[1] |
| Electron Affinity (χ) | 75.54(4) meV | Experimental | For atomic titanium.[2] This is a fundamental property of the titanium atom. |
Experimental Protocols for Characterization
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation:
-
For powder samples, two common methods are used:
-
Pressing into a tablet: The dried this compound powder is ground to a fine consistency and pressed into a small tablet (5-10 mm diameter, <3 mm thick).[3] This ensures a uniform surface for analysis.
-
Smearing on conductive tape: A small amount of the powder is spread evenly onto double-sided conductive adhesive tape mounted on the sample holder.[3] This method is suitable for small sample quantities.
-
-
Ensure that the sample is thoroughly dried to minimize surface charging effects.
-
-
Instrumentation and Data Acquisition:
-
The analysis is performed in an ultra-high vacuum (UHV) chamber.
-
A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used to irradiate the sample.
-
Survey scans are first acquired over a broad binding energy range (e.g., 0-1200 eV) to identify all present elements.
-
High-resolution scans are then performed for the Ti 2p, O 1s, and C 1s regions to determine chemical states and bonding environments.
-
-
Data Analysis:
-
The binding energy scale is typically calibrated using the adventitious carbon C 1s peak at 284.8 eV.
-
The Ti 2p spectrum of Ti(IV) in an oxide/hydroxide environment shows a characteristic doublet (Ti 2p3/2 and Ti 2p1/2) with the Ti 2p3/2 peak appearing around 458.5-459.3 eV.[4]
-
The O 1s spectrum can be deconvoluted to distinguish between Ti-O-Ti bonds (around 530 eV) and Ti-OH groups (at a higher binding energy, typically around 531-532 eV).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy for Band Gap Determination
UV-Vis diffuse reflectance spectroscopy (DRS) is a common technique for determining the band gap of powder samples.
Methodology:
-
Sample Preparation:
-
The this compound powder is packed into a sample holder. A white reflectance standard, such as BaSO₄ or PTFE, is used as a reference.
-
-
Instrumentation and Data Acquisition:
-
A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere) is used.
-
The reflectance spectrum (R) of the sample is recorded over a wavelength range that covers the expected absorption edge (e.g., 250-800 nm).
-
-
Data Analysis (Tauc Plot Method):
-
The reflectance data is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α):
-
F(R) = (1-R)² / 2R
-
-
The photon energy (hν) is calculated from the wavelength (λ) using the equation:
-
hν (eV) = 1240 / λ (nm)
-
-
A Tauc plot is then constructed by plotting (F(R)hν)n against hν. The value of 'n' depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap).
-
The linear portion of the Tauc plot is extrapolated to the energy axis (where (F(R)hν)n = 0) to determine the band gap energy (Eg).[5][6]
-
Computational Methodology: Density Functional Theory (DFT)
DFT calculations provide theoretical insights into the electronic structure of materials, complementing experimental findings.
Methodology for Amorphous this compound:
-
Structural Model Generation:
-
Since this compound is amorphous, a representative structural model must be generated. This is typically done using ab initio molecular dynamics (AIMD) with a "melt-and-quench" approach. A crystalline supercell of a related compound (e.g., TiO₂) is melted at a high temperature and then rapidly cooled to room temperature to obtain a disordered, amorphous structure.
-
-
DFT Calculation Parameters:
-
Software packages like VASP, Quantum ESPRESSO, or SIESTA are commonly used.
-
The choice of exchange-correlation functional is crucial. Generalized Gradient Approximation (GGA) functionals (e.g., PBE) are often a good starting point. Hybrid functionals (e.g., HSE06) can provide more accurate band gap predictions but are computationally more expensive.
-
A plane-wave basis set with an appropriate energy cutoff is used.
-
The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh.
-
-
Analysis of Electronic Properties:
-
The electronic band structure, density of states (DOS), and projected density of states (PDOS) are calculated to understand the contributions of different atomic orbitals to the valence and conduction bands.
-
The work function can be calculated from the difference between the vacuum level and the Fermi energy in a slab model of the material.
-
Interactions with Biological Systems and Signaling Pathways
Titanium-based nanoparticles, including those derived from this compound, are being extensively investigated for drug delivery applications. Their interaction with cells is governed by their surface chemistry, particularly the presence of hydroxyl groups, and can trigger specific intracellular signaling pathways.
Nanoparticle-Induced Cellular Signaling
Recent studies have shown that titanium dioxide nanoparticles, the calcination product of this compound, can activate inflammatory signaling pathways in various cell types. This is highly relevant for the biocompatibility and therapeutic efficacy of titanium-based drug delivery systems.
EGFR/ERK/ELK/NF-κB Signaling Pathway:
Titanium dioxide nanoparticles have been shown to induce inflammatory responses in intestinal epithelial cells through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The proposed mechanism involves nanoparticle uptake via EGFR-associated endocytosis, which triggers a downstream cascade.
TLR4-Mediated Inflammatory Response:
In immune cells such as macrophages, titanium dioxide nanoparticles can enhance the inflammatory response to bacterial components like lipopolysaccharide (LPS) through a Toll-like Receptor 4 (TLR4)-dependent pathway. While TiO₂ nanoparticles themselves can directly interact with TLR4, they can also amplify the signal from other TLR4 agonists.
Experimental and Developmental Workflow
The development of this compound-based nanomaterials for applications such as drug delivery follows a structured workflow, from synthesis and characterization to biological evaluation.
Conclusion
The electronic structure of this compound is a key determinant of its functionality, particularly in the context of biomedical applications. While its amorphous nature presents challenges for characterization, a combination of advanced experimental techniques like XPS and UV-Vis spectroscopy, coupled with theoretical modeling using DFT, can provide a detailed understanding of its electronic properties. Furthermore, elucidating the signaling pathways activated by titanium-based nanoparticles is crucial for designing safe and effective drug delivery systems. The methodologies and data presented in this guide offer a foundational framework for researchers and scientists working to harness the potential of this compound in drug development and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Xps Powder Sample Preparation And Precautions - Kintek Solution [kindle-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Cellular Uptake and Inflammatory Response via Toll-Like Receptor 4 to Lipopolysaccharide and Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide on Titanium Hydroxide Phase Transformation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanoparticles are pivotal in a myriad of applications, from photocatalysis and solar cells to biomedical devices and drug delivery systems. The crystalline phase of TiO₂—primarily anatase, rutile, and brookite—critically dictates its physicochemical properties and functional performance. The synthesis of these distinct phases often proceeds through a titanium hydroxide precursor, making the study of its phase transformation a cornerstone of materials science and nanotechnology. This guide provides a comprehensive overview of the synthesis, characterization, and transformation kinetics of this compound, offering detailed experimental protocols and quantitative data to aid researchers in this field.
Phase Transformation of this compound
The transformation of amorphous this compound into crystalline TiO₂ phases is a complex process governed by several factors, including temperature, pH, and the chemical environment. Generally, amorphous this compound, upon thermal treatment, first crystallizes into the metastable anatase or brookite phases at lower temperatures. As the temperature increases, these phases transform into the more stable rutile phase.[1]
The pathway of transformation can be influenced by the synthesis method. Hydrothermal treatment, for instance, allows for the selective synthesis of anatase, rutile, or brookite by controlling parameters such as precursor type, pH, and temperature.[2] The presence of certain ions can also direct the crystallization towards a specific phase.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for the synthesis and characterization of this compound and its subsequent phase transformations.
Synthesis of this compound via Hydrolysis
This protocol describes the synthesis of amorphous this compound from a titanium precursor.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Deionized water
-
Ethanol
-
Ammonia solution (NH₄OH) or Sodium Hydroxide (NaOH)
Procedure:
-
Prepare a solution of TTIP in ethanol.
-
In a separate beaker, prepare a solution of deionized water and ethanol.
-
Under vigorous stirring, add the TTIP solution dropwise to the water-ethanol solution.
-
A white precipitate of this compound will form immediately.
-
Adjust the pH of the suspension to the desired level (e.g., pH 7 for neutral conditions) using an ammonia or NaOH solution to promote precipitation.
-
Continue stirring for a set period (e.g., 2 hours) to ensure complete hydrolysis.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted precursors and byproducts.
-
Dry the resulting white powder in an oven at a low temperature (e.g., 60-80 °C) to obtain amorphous this compound.
Hydrothermal Synthesis of Crystalline TiO₂ Phases
This protocol details the transformation of this compound or a titanium precursor into crystalline TiO₂ phases using a hydrothermal method.
Materials:
-
Titanium precursor (e.g., titanium(IV) isopropoxide, titanium tetrachloride, or synthesized this compound)
-
Deionized water
-
Acid (e.g., HCl) or Base (e.g., NaOH) for pH adjustment
Procedure:
-
Prepare a precursor solution by dispersing the titanium source in deionized water.
-
Adjust the pH of the solution to a specific value to target the desired crystalline phase (e.g., acidic conditions for rutile, basic for anatase).
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 100-200 °C) for a specific duration (e.g., 2-48 hours).[3][4]
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting crystalline TiO₂ powder by filtration or centrifugation.
-
Wash the product thoroughly with deionized water to remove any remaining ions.
-
Dry the final product in an oven at a suitable temperature (e.g., 80-100 °C).
Thermal Annealing for Phase Transformation
This protocol describes the post-synthesis heat treatment to induce phase transformations.
Materials:
-
Synthesized amorphous this compound or TiO₂ nanoparticles.
Procedure:
-
Place the powdered sample in a ceramic crucible.
-
Introduce the crucible into a tube furnace or a muffle furnace.
-
Heat the sample to the target calcination temperature at a controlled ramp rate (e.g., 5-10 °C/min).
-
Maintain the temperature for a specific duration (e.g., 1-4 hours) to allow for phase transformation.
-
After the designated time, cool the furnace down to room temperature.
-
The resulting powder will have a different crystalline phase depending on the calcination temperature.[1]
Characterization Techniques
Purpose: To identify the crystalline phases and determine crystallite size.
Sample Preparation:
-
A small amount of the powdered sample is placed onto a sample holder and flattened to ensure a smooth surface.
Instrument Parameters (Example):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 20° - 80°
-
Scan Speed: 2°/min
Data Analysis:
-
The obtained diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for anatase (e.g., JCPDS No. 21-1272), rutile (e.g., JCPDS No. 21-1276), and brookite (e.g., JCPDS No. 29-1360) to identify the phases present.[5]
-
The crystallite size can be calculated from the broadening of the diffraction peaks using the Scherrer equation.
Purpose: To observe the morphology, particle size, and crystal structure of the nanoparticles.
Sample Preparation:
-
Disperse a small amount of the powder in a suitable solvent (e.g., ethanol) using ultrasonication to create a dilute suspension.[6]
-
Place a drop of the suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely before introducing the grid into the microscope.[7]
Imaging:
-
Acquire bright-field images to observe the morphology and size distribution of the nanoparticles.
-
Obtain high-resolution TEM (HRTEM) images to visualize the lattice fringes, which can help in phase identification.
-
Use selected area electron diffraction (SAED) to obtain diffraction patterns from a collection of particles, confirming the crystalline structure.
Purpose: To study the thermal stability and phase transformation temperatures.
Procedure:
-
Place a small, known amount of the sample (typically 5-10 mg) into an alumina or platinum crucible.
-
Heat the sample in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specific temperature range (e.g., room temperature to 1000 °C).[8]
Data Analysis:
-
The TGA curve shows the mass loss as a function of temperature, indicating dehydration and the removal of organic residues.
-
The DSC curve shows the heat flow, with exothermic or endothermic peaks indicating crystallization, phase transformations, or other thermal events.[9]
Quantitative Data on Phase Transformations
The following tables summarize quantitative data on the phase transformation of this compound and TiO₂ nanoparticles under different conditions, as reported in various studies.
Table 1: Phase Transformation Temperatures and Resulting Crystallite Sizes from Thermal Annealing
| Precursor Material | Annealing Temperature (°C) | Resulting Phase(s) | Crystallite Size (nm) | Reference |
| Amorphous TiO₂ | 300 - 500 | Anatase | - | [1] |
| Amorphous TiO₂ | 400 | Anatase | 10.83 | [10] |
| Amorphous TiO₂ | 500 | Anatase | 15.21 | [10] |
| Amorphous TiO₂ | 600 | Anatase + Rutile | 18.95 (Anatase), 21.34 (Rutile) | [10] |
| Amorphous TiO₂ | 700 | Rutile | 23.90 | [10] |
| Anatase Nanoparticles | 600 - 1100 | Rutile | - | [1] |
| TiCl₃ + NH₄OH | 900 | Anatase + Rutile | - | [1] |
| TiCl₃ + NaOH | 300 | Rutile | 11.6 | [1] |
| TiCl₃ + NaOH | 900 | Rutile | 31.5 | [1] |
Table 2: Influence of Synthesis Method on TiO₂ Phase and Crystallite Size
| Synthesis Method | Precursor | Temperature (°C) | pH | Resulting Phase | Crystallite Size (nm) | Reference |
| Hydrothermal | Titanium Isopropoxide | 100 | Acidic (HCl) | Anatase + Rutile | 19.8 - 38.7 | [3] |
| Hydrothermal | Ti(SO₄)₂ | 180 | - | Brookite | - | [11] |
| Chemical Precipitation | TiCl₃ + NH₄OH | 60 (drying) | Alkaline | Amorphous | - | [1] |
| Chemical Precipitation | TiCl₃ + NaOH | 60 (drying) | Acidic | Amorphous | - | [1] |
Visualizations
Phase Transformation Pathways
The following diagram illustrates the typical phase transformation pathways of this compound upon heat treatment.
Caption: General phase transformation pathways of this compound.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the logical workflow for the synthesis and characterization of TiO₂ nanoparticles from a this compound precursor.
Caption: Workflow for TiO₂ nanoparticle synthesis and characterization.
References
- 1. ijstr.org [ijstr.org]
- 2. Insights into a selective synthesis of anatase, rutile, and brookite-type titanium dioxides by a hydrothermal treatment of titanium complexes | Journal of Materials Research | Cambridge Core [cambridge.org]
- 3. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. arxiv.org [arxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 8. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fpe.umd.edu [fpe.umd.edu]
- 10. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 11. Heterophase Polymorph of TiO2 (Anatase, Rutile, Brookite, TiO2 (B)) for Efficient Photocatalyst: Fabrication and Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reactions of Titanium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactions of titanium hydroxide, a pivotal compound in various scientific and industrial applications, including drug development. This document details the synthesis, thermal decomposition, acid-base reactivity, and photocatalytic properties of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex pathways and workflows.
Synthesis of this compound
The synthesis of this compound is predominantly achieved through solution-phase methods, primarily the sol-gel process and direct hydrolysis of titanium precursors. These methods offer control over the physicochemical properties of the resulting material, which is crucial for its subsequent applications.
Sol-Gel Synthesis
The sol-gel process is a versatile technique that involves the transition of a colloidal solution (sol) into a solid network (gel). This process is initiated by the hydrolysis of a titanium precursor, followed by condensation reactions that form a three-dimensional network of Ti-O-Ti bonds.
Reaction Scheme:
-
Hydrolysis: Ti(OR)₄ + 4H₂O → Ti(OH)₄ + 4ROH
-
Condensation (Oxolation): Ti-OH + HO-Ti → Ti-O-Ti + H₂O
-
Condensation (Olation): Ti-OH + Ti-OH → Ti-(OH)₂-Ti
The reaction conditions, such as pH, temperature, and the nature of the precursor, significantly influence the properties of the final this compound product.
Table 1: Common Titanium Precursors in Sol-Gel Synthesis [1]
| Precursor | Formula | Reactivity |
| Titanium Tetraisopropoxide (TTIP) | Ti[OCH(CH₃)₂]₄ | High |
| Titanium Tetrabutoxide (TBT) | Ti(OBu)₄ | Moderate |
| Titanium (IV) Ethoxide (TEOT) | Ti(OC₂H₅)₄ | High |
| Titanium (IV) Chloride | TiCl₄ | Very High |
Experimental Protocol: Sol-Gel Synthesis of this compound Nanoparticles
This protocol describes the synthesis of titanium dioxide nanoparticles via a sol-gel method, where this compound is a key intermediate.[2]
Materials:
-
Titanium isopropoxide (TTIP) (97%)
-
Isopropanol (99%)
-
Distilled water
-
Nitric acid (HNO₃) or Ammonium hydroxide (NH₄OH) for pH adjustment
Procedure:
-
Prepare the precursor solution by mixing 5 mL of titanium isopropoxide with 15 mL of isopropanol.
-
Prepare a 250 mL aqueous solution and adjust the pH to the desired value using either HNO₃ for acidic conditions or NH₄OH for basic conditions.
-
Add the precursor solution to the aqueous solution under vigorous stirring to initiate hydrolysis. A turbid solution will form.
-
Heat the resulting suspension to 60-70°C for 18-20 hours to promote peptization. The suspension will become a white-blue, opaque, and viscous gel.
-
Wash the resulting gel with ethanol to remove any unreacted precursors or byproducts.
-
Dry the gel at 100°C in a vacuum system for 2 hours to obtain a yellow-white powder of this compound.
Logical Relationship: Sol-Gel Synthesis Workflow
Caption: Workflow for the sol-gel synthesis of this compound.
Hydrolysis of Titanium Tetrachloride (TiCl₄)
The hydrolysis of titanium tetrachloride is a vigorous reaction that yields this compound and hydrochloric acid. This method is often used for large-scale production.
Reaction: TiCl₄ + 4H₂O → Ti(OH)₄ + 4HCl
The mechanism of TiCl₄ hydrolysis is complex and proceeds through several intermediate steps involving the formation of titanium oxychlorides.
Signaling Pathway: Initial Steps of TiCl₄ Hydrolysis [3][4]
Caption: Stepwise hydrolysis of titanium tetrachloride to form this compound.
Thermal Decomposition of this compound
This compound is thermally unstable and decomposes upon heating to form titanium dioxide (TiO₂) and water. This is a crucial step in the synthesis of TiO₂ nanoparticles with desired crystalline phases (anatase, rutile, or brookite).
Reaction: Ti(OH)₄ → TiO₂ + 2H₂O
The decomposition process can be monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Table 2: Thermal Decomposition Stages of this compound [5][6]
| Temperature Range (°C) | Process | Weight Loss |
| < 120 | Removal of adsorbed water | Varies |
| 120 - 400 | Decomposition of Ti(OH)₄ to TiO₂ | Significant |
| > 400 | Crystalline phase transformation of TiO₂ | Minimal |
Experimental Protocol: Thermal Decomposition Analysis of this compound
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Thermal Analyzer (DTA)
-
Sample pan (e.g., alumina)
-
Inert gas supply (e.g., Nitrogen)
Procedure: [5]
-
Place a known amount of the synthesized this compound powder into the TGA sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.
-
Heat the sample from room temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the weight loss of the sample as a function of temperature (TGA curve) and the difference in temperature between the sample and a reference (DTA curve).
-
Analyze the TGA curve to determine the temperature ranges of decomposition and the corresponding weight losses.
-
Analyze the DTA curve to identify endothermic and exothermic events associated with dehydration and crystallization.
Logical Relationship: Thermal Decomposition Experimental Workflow
Caption: Workflow for thermogravimetric analysis of this compound.
Acid-Base Reactions of this compound
This compound is an amphoteric compound, meaning it can react with both acids and bases.
Reaction with Acids:
This compound reacts with acids to form titanium salts and water.[7] For example, with hydrochloric acid:
Ti(OH)₄ + 4HCl → TiCl₄ + 4H₂O
Reaction with Bases:
In the presence of strong bases, this compound can form titanates. The exact nature of the species formed depends on the reaction conditions.
Experimental Protocol: Acid-Base Titration of this compound
This protocol provides a general framework for determining the basicity of a synthesized this compound sample.
Materials:
-
Synthesized this compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
pH meter or a suitable indicator (e.g., phenolphthalein)
-
Burette, beaker, magnetic stirrer, and stir bar
-
Accurately weigh a known amount of the this compound sample and disperse it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse a calibrated pH electrode in the suspension or add a few drops of a suitable indicator.
-
Fill a burette with the standardized HCl solution and record the initial volume.
-
Slowly add the HCl solution from the burette to the this compound suspension while continuously stirring.
-
Record the pH of the suspension after each addition of the titrant.
-
Continue the titration until a sharp change in pH is observed, indicating the equivalence point. If using an indicator, this will be signaled by a color change.
-
Plot the pH versus the volume of HCl added to determine the equivalence point accurately.
-
Calculate the molar mass of the this compound and the number of hydroxide groups per titanium atom based on the stoichiometry of the reaction.
Photocatalytic Reactions of this compound
While titanium dioxide is the well-known photocatalyst, its precursor, this compound, and the surface hydroxyl groups on TiO₂ play a critical role in the photocatalytic process. Upon irradiation with light of sufficient energy, electron-hole pairs are generated, which then react with water and oxygen to produce reactive oxygen species (ROS) that can degrade organic pollutants and have applications in drug delivery and therapy.
Table 3: Kinetic Parameters for Photocatalytic Degradation of Methylene Blue by a TiO₂-based Photocatalyst [1]
| Photocatalyst | Rate Constant (k, min⁻¹) | Degradation Efficiency (%) |
| Pure TiO₂ | 0.015 | 85 |
| V-doped TiO₂ | 0.022 | 92 |
| TCPP-NH₂-V-TiO₂ | 0.031 | 98 |
Experimental Protocol: Evaluation of Photocatalytic Activity
This protocol describes a method to evaluate the photocatalytic activity of synthesized titanium-based materials by monitoring the degradation of a model organic dye.[10]
Materials:
-
Synthesized titanium-based photocatalyst (e.g., TiO₂ derived from Ti(OH)₄)
-
Malachite Green (MG) solution (10 ppm)
-
250 mL three-neck round-bottom flask
-
UV lamp
-
Air bubbler
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 0.025% (m/v) suspension of the photocatalyst in 250 mL of the 10 ppm Malachite Green solution in the three-neck round-bottom flask.
-
Set up two control experiments: one with the MG solution and no photocatalyst (to monitor direct photolysis) and another with the photocatalyst and MG solution kept in the dark (to measure adsorption).
-
Purge all three setups with air using bubblers.
-
Allow the suspensions to stir in the dark for 15 minutes to reach adsorption-desorption equilibrium. Take an initial absorbance measurement.
-
Turn on the UV lamp for the photocatalysis and direct photolysis setups.
-
Take samples at regular intervals (e.g., every 10 minutes) for approximately 1.5 hours.
-
Centrifuge the samples to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of Malachite Green using a UV-Vis spectrophotometer.
-
Calculate the concentration of the dye at each time point using a pre-determined calibration curve.
-
Plot the concentration of the dye as a function of irradiation time to determine the photocatalytic degradation rate.
Signaling Pathway: Photocatalytic Degradation of Organic Pollutants [5][6]
Caption: Mechanism of photocatalytic degradation of organic pollutants by TiO₂.
Relevance in Drug Development
The fundamental reactions of this compound and its derivative, titanium dioxide, are of significant interest to drug development professionals for several reasons:
-
Drug Delivery Systems: The controlled synthesis of TiO₂ nanoparticles from this compound allows for the creation of drug carriers with specific sizes, shapes, and surface properties. These nanoparticles can be functionalized to target specific cells or tissues and to control the release of therapeutic agents.
-
Photodynamic Therapy (PDT): The photocatalytic properties of TiO₂ are being explored for use in PDT. When activated by light, TiO₂ generates reactive oxygen species that can selectively destroy cancer cells.
-
Biocompatibility and Safety: Titanium dioxide is generally considered biocompatible and is used in various biomedical applications. Understanding the reactions of its precursor, this compound, is crucial for ensuring the safety and efficacy of these materials in biological systems.
This technical guide provides a foundational understanding of the core reactions of this compound, offering valuable insights for researchers and professionals working at the intersection of materials science, chemistry, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. mdpi.com [mdpi.com]
- 4. Parameters affecting the photocatalytic degradation of dyes using TiO2-based photocatalysts: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.viu.ca [web.viu.ca]
- 10. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Surface Hydroxyl Groups on Titanium Hydroxide and Related Nanomaterials
Introduction to Surface Hydroxyl Groups
This compound, often existing as a hydrated form of titanium dioxide (TiO₂·nH₂O), is a critical precursor in the synthesis of various advanced materials.[1] Its surface, and that of its calcined product, titanium dioxide, is typically covered with hydroxyl (-OH) groups, especially when in aqueous environments.[2] These surface hydroxyl groups are not mere terminators of the crystal lattice; they are chemically reactive sites that fundamentally govern the material's surface properties. They play a significant role in applications ranging from photocatalysis to environmental remediation and are of particular interest in the biomedical field for applications like drug delivery and implantology.[3][4][5]
The density, type, and reactivity of these hydroxyl groups dictate the material's interaction with its surroundings. They influence wettability, colloidal stability, and the capacity to adsorb biomolecules.[2][6] For drug development professionals, understanding and controlling the surface hydroxylation is key to designing effective and stable nanoparticle-based delivery systems.[5] This guide provides a detailed overview of the types of surface hydroxyl groups, the experimental protocols used for their characterization, and their implications, particularly in the context of drug delivery.
Types and Properties of Surface Hydroxyl Groups
The surface of titanium-based materials can host several types of hydroxyl groups, which are primarily distinguished by the number of titanium atoms they are bonded to. The two main categories are terminal and bridging hydroxyls.[3]
-
Terminal Hydroxyls (Ti-OH): A terminal -OH group is bound to a single, coordinatively unsaturated surface titanium atom.[3][4] These groups are considered to be predominantly basic in nature.[3] An increase in the concentration of terminal hydroxyls can raise the isoelectric point (IEP) of the material, leading to a more positively charged surface in aqueous solutions and reducing particle aggregation.[6][7]
-
Bridging Hydroxyls (Ti-OH-Ti): A bridging -OH group is bound to two adjacent titanium atoms. These groups are generally more polarized by the cations and are considered to be acidic.[3]
The relative abundance of these groups depends on the material's crystalline phase (e.g., anatase, rutile), particle morphology, and pretreatment conditions.[8][9] The acidic and basic nature of these sites is crucial for processes like strong electrostatic adsorption (SEA) used in catalyst synthesis and for controlling the surface charge in biological media.[9]
Experimental Protocols for Characterization
A multi-technique approach is essential for a comprehensive understanding of surface hydroxyl groups. The following sections detail the primary methods used for their qualitative and quantitative analysis.
3.1. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful technique for identifying the different types of -OH groups and studying their hydrogen-bonding interactions.[10]
-
Methodology: A sample of the titanium-based material is typically pressed into a self-supporting pellet and placed in a specialized cell (e.g., a quartz cell with KBr windows) connected to a vacuum line.[8] This setup allows for in-situ thermal treatments (outgassing) to remove physically adsorbed water, which can obscure the signals from the structural hydroxyl groups.[8] Spectra are recorded in the mid-infrared region (4000–400 cm⁻¹).[10]
-
Data Interpretation:
-
A broad absorption band between 3700 cm⁻¹ and 2500 cm⁻¹, often centered around 3400 cm⁻¹, is characteristic of the O-H stretching vibrations of both surface hydroxyls and adsorbed water molecules.[1][6][11]
-
After outgassing at elevated temperatures (e.g., 773 K), the broad signal from hydrogen-bonded water is reduced, revealing sharper peaks in the 3750-3600 cm⁻¹ region corresponding to "free" or non-hydrogen-bonded hydroxyl groups.[8]
-
Specific peaks can be assigned to different types of hydroxyls. For instance, on anatase TiO₂ nanoparticles, bands have been observed around 3715-3737 cm⁻¹, 3689-3696 cm⁻¹, and 3671 cm⁻¹.[8] Components above 3700 cm⁻¹ are often related to terminal hydroxyl groups on highly reactive sites like corners and edges.[8]
-
3.2. Thermogravimetric Analysis (TGA)
TGA is a reliable and straightforward method for quantifying the total number of surface hydroxyl groups.[3]
-
Methodology: A precisely weighed sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate. The instrument records the sample's weight loss as a function of temperature. To ensure the measured weight loss is from water, the TGA instrument can be coupled with an evolved gas analyzer like a mass spectrometer.[10]
-
Data Interpretation: The TGA curve typically shows distinct weight loss steps:
-
Below ~120-200°C: This initial, steep weight loss is attributed to the desorption of physically adsorbed molecular water.[3][10][12]
-
Above ~200°C: Weight loss at higher temperatures corresponds to the removal of chemically bound water through the condensation of adjacent hydroxyl groups (dehydroxylation).[3][11] For example, the loss between 120–300 °C can be related to weakly bonded -OH groups, while the loss from 300–600 °C can be attributed to more strongly bonded groups.[3] The total amount of surface hydroxyls can be calculated from the weight loss in the dehydroxylation region, correlated with the material's specific surface area (determined by BET analysis).[3]
-
3.3. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the material's surface, including the oxygen in hydroxyl groups.[3]
-
Methodology: The sample is irradiated with a beam of X-rays under ultra-high vacuum. The kinetic energy of the electrons emitted from the top few nanometers of the surface is measured. High-resolution spectra of specific elements, such as the O 1s and Ti 2p regions, are recorded.
-
Data Interpretation: The O 1s spectrum is of particular interest. It can be deconvoluted into multiple peaks:
-
A primary peak at a lower binding energy (e.g., ~529.9-530.0 eV) is assigned to oxygen in the TiO₂ lattice (Ti-O-Ti).[3][13]
-
A shoulder or a distinct peak at a higher binding energy (e.g., ~531.8-532.3 eV) is attributed to oxygen in surface hydroxyl groups (Ti-OH).[3][13] By calculating the relative areas of these peaks, the surface concentration of hydroxyl groups can be estimated.[3] Studies have shown a dramatic increase in the intensity of the Ti-OH peak after surface treatments designed to increase hydroxylation.[3][13]
-
3.4. Acid-Base Titration
This classical chemical method allows for the quantification of acidic and basic surface hydroxyl groups and the determination of the point of zero charge (PZC) or isoelectric point (IEP).[9][14]
-
Methodology: A suspension of the titanium-based material in an electrolyte solution (e.g., KCl) is titrated with a standard acid (e.g., HCl) or base (e.g., NaOH).[15][16] The pH of the suspension is monitored throughout the titration. The experiment is repeated at different electrolyte concentrations to identify the PZC, which is the pH where the surface has a net neutral charge.
-
Data Interpretation: The titration curves are used to calculate the surface charge density as a function of pH. The pH at which the curves for different electrolyte concentrations intersect is the PZC.[14] The amount of acid or base consumed to reach certain pH values can be used to quantify the number of acidic and basic sites on the surface.[9][14] The IEP is a critical parameter for predicting the colloidal stability of nanoparticles in drug delivery formulations, as particles tend to aggregate at a pH near their IEP.[3][15]
Quantitative Data on Surface Hydroxyl Groups
The quantitative analysis of surface hydroxyls is crucial for comparing different materials and understanding structure-property relationships. The data below, compiled from various studies, illustrates typical values obtained for TiO₂ nanoparticles.
Table 1: Surface Hydroxyl Group Density and Properties
| Material / Treatment | Hydroxyl Density (OH/nm²) | Method | Key Finding | Reference(s) |
| Commercial TiO₂ (ST-01) | ~2.3 OH/nm² (calculated from nmol/g) | TGA | Baseline hydroxyl content before treatment. | [3] |
| AHP-Treated TiO₂ (ST-01) | 12.0 OH/nm² | TGA, FTIR, XPS | Simple chemical treatment can increase -OH density by over 5-fold. | [3][6][7] |
| Hydrogenated TiO₂ (450 °C) | N/A (17.2% at. conc.) | XPS | High surface concentration of -OH groups after hydrogenation. | [17] |
| Hydrogenated TiO₂ (500 °C) | N/A (4.6% at. conc.) | XPS | -OH concentration can vary significantly with treatment temperature. | [17] |
AHP: Alkaline Hydrogen Peroxide
Table 2: Quantification of Hydroxyl Species by TGA and XPS
| Material | Total OH (nmol/g) | Weakly Bonded OH (nmol/g) | Strongly Bonded OH (nmol/g) | Terminal OH (XPS, % Area) | Bridging OH (XPS, % Area) | Reference(s) |
| ST-01 | 2.32 | 1.13 | 1.19 | 4.8% | 95.2% | [3][6] |
| AHP-ST-01 | 6.08 | 2.45 | 3.63 | 24.2% | 75.8% | [3][6] |
These tables clearly demonstrate that surface chemistry can be dramatically altered. The AHP treatment, for instance, not only increases the total number of hydroxyl groups but also preferentially increases the proportion of terminal hydroxyls, which are basic and hydrophilic.[3][6]
Visualizing Experimental and Logical Workflows
Diagrams created using the DOT language help to visualize the complex relationships and processes involved in studying surface hydroxyl groups.
Role and Importance in Drug Development
The surface chemistry of nanocarriers is paramount in drug delivery. Surface hydroxyl groups on titanium-based nanoparticles are key modulators of their performance in biological systems.
-
Dispersibility and Stability: A high density of surface hydroxyls, particularly terminal groups, enhances hydrophilicity and can increase the surface's positive charge, leading to superior dispersibility in aqueous media.[3][7] This is critical for preventing aggregation of nanoparticles in physiological fluids, which can otherwise lead to loss of efficacy and potential toxicity.[6]
-
Drug Loading and Release: The -OH groups provide active sites for drug conjugation. Drugs containing hydroxyl or amino groups can form hydrogen bonds with the surface hydroxyls of the nanoparticles.[5] This interaction can be exploited for pH-sensitive drug delivery systems. For instance, a drug might be loaded at a neutral pH and released more rapidly in the acidic environment of a tumor or endosome, where the hydrogen bonds are disrupted.[5]
-
Biocompatibility: The surface hydroxylation state plays a crucial role in how the material interacts with proteins and cells.[2] A well-defined, hydrophilic hydroxyl layer can improve biocompatibility by influencing protein adsorption and subsequent cellular responses. Controlling the surface chemistry is therefore essential for minimizing adverse immune reactions and improving the in-vivo performance of the nanocarrier.
Conclusion
The hydroxyl groups on the surface of this compound and its derivatives are fundamental to the material's chemical identity and functionality. For researchers in materials science and drug development, a thorough understanding of these groups is not merely academic but a practical necessity for designing materials with tailored properties. Techniques such as FTIR, TGA, XPS, and acid-base titration provide a complementary suite of tools for a full qualitative and quantitative assessment. By controlling the density and type of surface hydroxyls, it is possible to significantly enhance material properties like water dispersibility, surface charge, and drug loading capacity, paving the way for more effective and safer advanced materials in medicine and beyond.[3][5][7]
References
- 1. This compound | 12651-23-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Markedly Enhanced Surface Hydroxyl Groups of TiO2 Nanoparticles with Superior Water-Dispersibility for Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Markedly Enhanced Surface Hydroxyl Groups of TiO₂ Nanoparticles with Superior Water-Dispersibility for Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physico-Chemical Approaches to Investigate Surface Hydroxyls as Determinants of Molecular Initiating Events in Oxide Particle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Ti(OH)4), (T-4)- | 20338-08-3 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.unamur.be [researchportal.unamur.be]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Khan Academy [khanacademy.org]
- 17. mdpi.com [mdpi.com]
titanium hydroxide potential as a semiconductor
An In-depth Technical Guide on the Potential of Titanium Hydroxide as a Semiconductor Precursor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Titanium dioxide (TiO₂) is a cornerstone semiconductor material with extensive applications in photocatalysis, electronics, and biomedicine. The key to unlocking and controlling the final properties of TiO₂ lies in its precursor, this compound (Ti(OH)ₓ). While not typically employed as a semiconductor in its pure, isolated form, this compound is the critical intermediate through which the morphology, crystal phase, and electronic properties of TiO₂ are defined. Understanding the synthesis and transformation of this compound is therefore paramount for developing advanced titanium-based materials. This guide provides a detailed overview of this compound's role as a strategic precursor, outlining synthesis protocols, semiconductor properties of its derivative oxides, and its relevance in biomedical applications.
From Hydroxide to Semiconductor: The Critical Transformation
This compound is most commonly synthesized through the hydrolysis of titanium precursors, such as titanium alkoxides or salts.[1] This process, often the first step in sol-gel or hydrothermal methods, yields an amorphous or poorly crystalline material.[1][2] The subsequent thermal treatment (calcination) is a crucial step that transforms the hydroxide into the crystalline, semiconducting phases of titanium dioxide (TiO₂), primarily anatase and rutile.[1][3]
-
Anatase: A metastable phase often formed at lower calcination temperatures (around 400-600°C). It is widely considered the more effective crystalline form for photocatalysis.[3][4][5]
-
Rutile: The most thermodynamically stable phase of TiO₂, typically formed at higher temperatures (above 700°C).[1][2]
The conditions during the hydroxide precipitation and its transformation directly influence the final particle size, surface area, and phase composition of the TiO₂, thereby determining its semiconductor performance.[1] Furthermore, the surface of the resulting TiO₂ is invariably covered with hydroxyl groups (Ti-OH), which are the active sites for many photocatalytic and sensing applications.[1][4]
Semiconductor Properties of Titanium Dioxide
The semiconductor behavior of TiO₂ is defined by its electronic band structure. When TiO₂ absorbs a photon with energy greater than its band gap, an electron is promoted from the valence band (VB) to the conduction band (CB), leaving behind a "hole" in the valence band.[4][6] These electron-hole pairs are the primary drivers of its photocatalytic and electronic functions.
Data Presentation: Electronic and Physical Properties
The following tables summarize key quantitative data for the primary crystalline phases of TiO₂ derived from this compound precursors.
Table 1: Band Gap of Titanium Dioxide Polymorphs
| Crystalline Phase | Typical Band Gap (eV) | Wavelength Absorption | Citations |
|---|---|---|---|
| Anatase | 3.2 - 3.5 | Ultraviolet (< 388 nm) | [3][7][8] |
| Rutile | 3.0 | Ultraviolet (< 413 nm) | [3][8] |
| Brookite | ~3.1 - 3.4 | Ultraviolet |[9] |
Note: The exact band gap can be influenced by particle size, crystallinity, and the presence of dopants.
Table 2: Electrical Properties of Titanium-Based Materials
| Material | Property | Typical Value | Citations |
|---|---|---|---|
| Titanium Dioxide (Rutile) | Electrical Resistivity | > 10¹⁰ Ω·cm (Insulator) | [10][11] |
| Oxygen-deficient TiO₂ | Electrical Resistivity | 10³ - 10⁵ Ω·cm (Semiconductor) | [10] |
| Ti₄O₇ (Suboxide) | Electrical Resistivity | 10⁻² - 10⁻³ Ω·cm (Conductor-like) | [10] |
| Pure Titanium Metal | Electrical Conductivity | ~2.3 x 10⁶ S/m |[12][13] |
Note: The electrical conductivity of TiO₂ is highly sensitive to temperature and oxygen vacancies. A slight reduction in oxygen content can dramatically increase conductivity, transitioning it from an insulator to an n-type semiconductor.[11]
Experimental Protocols: Synthesis of Titanium-Based Nanomaterials
The synthesis of TiO₂ nanomaterials via a this compound intermediate is a well-established process. The two most common methods are sol-gel and hydrothermal synthesis.
Sol-Gel Synthesis
The sol-gel process is a versatile, low-temperature method that allows for fine control over the final product's properties.[1][14] It involves the hydrolysis of a molecular precursor to form a colloidal suspension (sol), which then undergoes condensation to form a solid gel.
Methodology:
-
Precursor Selection: A titanium alkoxide, such as titanium isopropoxide (TTIP) or tetrabutyl titanate (TBT), is commonly used as the precursor.
-
Hydrolysis: The precursor is dissolved in an alcohol (e.g., ethanol or isopropanol). This solution is then added dropwise to an acidic or basic aqueous solution under vigorous stirring. The hydrolysis reaction forms this compound species (Ti(OH)ₓ).
-
Condensation (Gelation): The Ti(OH)ₓ species undergo condensation reactions, forming a three-dimensional network of Ti-O-Ti bonds, resulting in a gel.[1]
-
Aging: The gel is aged for a period (hours to days) to strengthen the network structure.
-
Drying: The solvent is removed from the gel, typically through evaporation or supercritical drying, to produce a xerogel or aerogel.
-
Calcination: The dried gel is heated at a controlled temperature (e.g., 400-800°C) to remove residual organics and induce crystallization into the desired TiO₂ phase (e.g., anatase or rutile).[1]
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave.[15][16] This method is effective for producing highly crystalline nanoparticles.
Methodology:
-
Precursor Solution: A titanium precursor (e.g., titanium butoxide, titanium tetrachloride) is mixed with a solvent, typically a mixture of water and ethanol.[16]
-
Sealing: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is heated to a specific temperature (typically 150-200°C) for a set duration (e.g., 7-24 hours).[16] The high temperature and pressure facilitate the dissolution of the amorphous this compound precipitate and its recrystallization into stable crystalline phases.[1]
-
Cooling & Washing: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed repeatedly with deionized water and ethanol to remove any unreacted precursors or byproducts, and then filtered.
-
Drying: The final product is dried in an oven (e.g., at 80-105°C) to obtain the crystalline TiO₂ powder.[16]
Visualizing Key Processes
Photocatalytic Mechanism of TiO₂
The semiconductor properties of TiO₂ are most prominently demonstrated in photocatalysis. Upon UV irradiation, electron-hole pairs are generated, which then react with surface-adsorbed species like water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻).[4][17] These ROS are responsible for the degradation of organic pollutants and the inactivation of pathogens.
Caption: The photocatalytic mechanism of a TiO₂ semiconductor.
Experimental Workflow: Sol-Gel Synthesis
This diagram illustrates the logical flow of the sol-gel synthesis method, from the initial chemical precursors to the final crystalline TiO₂ nanoparticles.
Caption: Logical workflow for the sol-gel synthesis of TiO₂.
Applications in Drug Development and Biosensing
The unique properties of TiO₂ nanoparticles, derived from this compound, make them highly attractive for biomedical applications. Their high surface area, chemical stability, biocompatibility, and semiconductor properties are key advantages.[3][5]
-
Drug Delivery: The porous nature and high surface area of TiO₂ nanostructures, such as spheres and nanotubes, allow for efficient loading of therapeutic agents.[5][18] These nanocarriers can be functionalized to achieve sustained and controlled release of drugs, improving therapeutic efficacy and reducing side effects.[5]
-
Biosensing: TiO₂ nanomaterials are used to construct electrochemical biosensors for the detection of various biomolecules.[19] Their ability to enhance electron transfer and provide a stable matrix for enzyme immobilization leads to sensors with high sensitivity and stability.[19][20] For example, TiO₂-based sensors have been developed for detecting glucose, urea, and specific drugs.[19][20]
-
Photodynamic Therapy (PDT): Leveraging its photocatalytic properties, TiO₂ can be used as a photosensitizer in cancer therapy. When activated by light, it generates ROS that can induce apoptosis in cancer cells.[21] Doping or creating nanocomposites can shift the light absorption into the near-infrared (NIR) range, allowing for deeper tissue penetration.[21]
Conclusion and Future Outlook
While this compound itself is not the end-use semiconductor, it is the foundational material upon which high-performance TiO₂ semiconductors are built. The ability to meticulously control the synthesis and transformation of the hydroxide precursor is critical for tailoring the electronic and physical properties of the final oxide for specific applications. For researchers in materials science and drug development, a deep understanding of these precursor-property relationships is essential. Future research will likely focus on developing more sophisticated synthesis techniques to create complex TiO₂-based heterostructures and doped materials, starting from precisely engineered this compound intermediates, to further enhance their efficiency in solar energy conversion, environmental remediation, and advanced nanomedicine.
References
- 1. This compound | 12651-23-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shimadzu.com [shimadzu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Titanium dioxide - Wikipedia [en.wikipedia.org]
- 10. ikts.fraunhofer.de [ikts.fraunhofer.de]
- 11. peijinchem.com [peijinchem.com]
- 12. blog.goldsupplier.com [blog.goldsupplier.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. The formation mechanism of TiO2 polymorphs under hydrothermal conditions based on the structural evolution of [Ti(OH)h(H2O)6−h]4−h monomers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. One-Step Hydrothermal Synthesis of Precious Metal-Doped Titanium Dioxide–Graphene Oxide Composites for Photocatalytic Conversion of CO2 to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Frontiers | Porous Titanium Dioxide Spheres for Drug Delivery and Sustained Release [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Preparation TiO2 core-shell nanospheres and application as efficiency drug detection sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Doped Graphene Quantum Dots/Titanium Dioxide Nanocomposites: A Study of ROS-Forming Mechanisms, Cytotoxicity and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
initial synthesis and characterization of titanium hydroxide
An In-depth Technical Guide on the Initial Synthesis and Characterization of Titanium Hydroxide
Introduction
This compound, often represented as Ti(OH)₄, is a critical precursor in the synthesis of titanium dioxide (TiO₂), a material with vast applications in photocatalysis, pigments, solar cells, and coatings.[1][2] The properties of the final TiO₂ material, such as particle size, crystal phase (anatase, rutile, or brookite), and surface area, are intrinsically linked to the characteristics of the initial this compound.[3][4] Therefore, precise control over the synthesis and a thorough characterization of the intermediate hydroxide are paramount for developing tailored TiO₂ nanomaterials.
This technical guide provides an in-depth overview of the core methodologies for the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and material science. It details common synthesis protocols, outlines standard characterization techniques, and presents data in a structured format for clarity and comparison.
Synthesis Methodologies
The most prevalent methods for synthesizing this compound involve the controlled hydrolysis of titanium precursors. These methods include direct hydrolysis, sol-gel synthesis, and precipitation.
Hydrolysis
Direct hydrolysis involves the reaction of a titanium precursor with water to form this compound. Titanium tetrachloride (TiCl₄) and titanium alkoxides like titanium isopropoxide (TTIP) are common precursors.[5][6] The reaction with TiCl₄ is vigorous and produces corrosive hydrogen chloride (HCl) as a byproduct.[7][8]
The general reaction for the hydrolysis of a titanium alkoxide is: Ti(OR)₄ + 4H₂O → Ti(OH)₄ + 4ROH[1]
Experimental Protocol: Hydrolysis of Titanium Isopropoxide [5]
-
Precursor Solution Preparation : Prepare a solution by mixing 5 mL of titanium isopropoxide (TTIP, 97%) with 15 mL of isopropanol.
-
Hydrolysis Medium Preparation : Prepare 250 mL of deionized water. Adjust the pH as needed using nitric acid (HNO₃) or ammonium hydroxide (NH₄OH). A pH of 2 has been shown to yield fine anatase crystallites.[5]
-
Reaction : Vigorously stir the precursor solution while adding the aqueous hydrolysis medium.
-
Peptization : Heat the resulting turbid solution to 60–70°C for 18–20 hours. This process, known as peptization, breaks down agglomerates and results in a stable, viscous, white-blue suspension.[5]
-
Washing & Drying : The resulting precipitate is separated through centrifugation, washed repeatedly with a mixture of deionized water and ethanol, and then dried.[3]
Sol-Gel Method
The sol-gel method is a versatile technique that involves the transition of a precursor solution (sol) into a solid gel-like network through hydrolysis and condensation reactions.[1] This method offers excellent control over the final product's particle size and morphology.[9] Titanium alkoxides are the most common precursors.[1][2]
The process can be broken down into two main reactions:
-
Hydrolysis : Ti(OR)₄ + nH₂O → Ti(OR)₄₋ₙ(OH)ₙ + nROH
-
Condensation (Oxolation) : Ti-OH + HO-Ti → Ti-O-Ti + H₂O[1]
Experimental Protocol: Sol-Gel Synthesis from TTIP [10][11]
-
Precursor Solution : Add 10 mL of titanium isopropoxide (TTIP) to 30 mL of absolute ethanol and stir for 60 minutes.
-
Catalyst Solution : In a separate beaker, add 3 mL of nitric acid to 150 mL of deionized water.
-
Hydrolysis : Add the aqueous catalyst solution dropwise to the TTIP/ethanol mixture under vigorous stirring. This step should be performed slowly, over at least 4 hours, to control the reaction rate.
-
Gelation : Stir the resulting mixture for an additional 2 hours at 60°C until a highly viscous, opaque sol-gel is formed.[10]
-
Aging and Drying : The obtained gel is aged for a period (e.g., 24 hours) and then dried in an oven at approximately 100°C to evaporate solvents, yielding amorphous this compound.[11]
-
Calcination (Optional) : To obtain crystalline TiO₂, the dried gel is calcined at temperatures between 400°C and 700°C.[3]
Precipitation
Precipitation is a straightforward method where a titanium precursor is rapidly hydrolyzed in a solution, often with a base, to form an insoluble this compound precipitate.[3] This technique is scalable and cost-effective.
Experimental Protocol: Co-Precipitation Method [12]
-
Precursor Preparation : Prepare aqueous solutions of titanium tetrachloride (TiCl₄) and a precipitating agent like sodium hydroxide (NaOH) in a 1:1 molar ratio.
-
Reaction : Mix the two solutions at room temperature under continuous stirring. A white precipitate of this compound will form immediately.
-
Separation : Separate the white precipitate from the solution via centrifugation or filtration.
-
Washing : Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts (like NaCl).
-
Drying : Dry the purified product at room temperature for 24 hours, followed by gentle heating (e.g., 100°C for 24 hours) to remove residual water.[12]
Characterization Techniques
A multi-faceted approach is required to fully characterize the synthesized this compound and its subsequent transformation to titanium dioxide.
X-Ray Diffraction (XRD)
XRD is used to determine the crystal structure and phase composition (anatase, rutile, brookite) of the material.[4] As-synthesized this compound is typically amorphous, showing broad, undefined peaks in the XRD pattern.[13] Upon calcination, sharp peaks corresponding to specific crystalline phases of TiO₂ appear. The crystallite size can be estimated from the peak broadening using the Scherrer equation.[12]
Electron Microscopy (TEM & SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the morphology, particle size, and aggregation state of the synthesized powder.[3][4] TEM provides high-resolution images of individual nanoparticles, allowing for precise size and shape analysis, while SEM gives information about the surface topography and microstructure of larger agglomerates.[4][10]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy identifies the chemical bonds present in the sample. For this compound, characteristic absorption bands include:
-
A broad band near 3400 cm⁻¹ corresponding to the O-H stretching vibrations of hydroxyl groups and adsorbed water.[1][14]
-
A band around 1630 cm⁻¹ attributed to the bending vibration of water molecules.[1]
-
Strong absorptions below 1000 cm⁻¹ related to the Ti-O-Ti stretching vibrations, which become more prominent after calcination.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals distinct stages of weight loss:
-
Below ~120°C : Removal of physically adsorbed water.[15]
-
~120°C to 400°C : Decomposition of this compound into titanium dioxide via the loss of water molecules (dehydroxylation).[15]
-
Above 400°C : Minimal weight loss, indicating the formation of stable TiO₂.[16]
Data Presentation
The quantitative data obtained from characterization techniques are crucial for comparing different synthesis batches and understanding structure-property relationships.
Table 1: Typical Characterization Data for this compound and its Calcined Product (TiO₂)
| Characterization Technique | Parameter | Typical Value for Ti(OH)₄ | Typical Value for TiO₂ (Post-Calcination) | References |
| XRD | Crystalline Phase | Amorphous | Anatase, Rutile, or mixed-phase | [4][13] |
| Avg. Crystallite Size | N/A | 7 - 30 nm | [5][17] | |
| TEM / SEM | Particle Morphology | Irregular agglomerates | Spherical or near-spherical | [3][4] |
| Avg. Particle Size | 20 - 50 nm (primary) | 10 - 40 nm | [3][5] | |
| FTIR | Key Absorption Bands | ~3400 cm⁻¹ (O-H), ~1630 cm⁻¹ (H₂O) | <1000 cm⁻¹ (Ti-O-Ti), reduced O-H bands | [1][14] |
| TGA | Weight Loss (Adsorbed H₂O) | 5 - 15% (up to 120°C) | < 2% | [15] |
| Weight Loss (Dehydroxylation) | ~20 - 30% (120 - 400°C) | N/A | [16][18] | |
| Final Residue at 800°C | ~70 - 80% (as TiO₂) | > 98% | [18] |
Conclusion
The synthesis and characterization of this compound are foundational steps in the production of high-quality titanium dioxide materials. Methods such as hydrolysis, sol-gel, and precipitation offer varying degrees of control over the precursor's properties. A comprehensive characterization using XRD, electron microscopy, FTIR, and TGA is essential to understand the material's physical and chemical characteristics, which ultimately dictate the performance of the final calcined TiO₂ product. By carefully controlling the experimental protocols and thoroughly analyzing the resulting material, researchers can effectively tailor the properties of titanium-based nanomaterials for a wide range of advanced applications.
References
- 1. Synthesis of titanium dioxide nanoparticles via sol-gel method [atomfair.com]
- 2. Titanium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. icheme.org [icheme.org]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. krishisanskriti.org [krishisanskriti.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ijcps.org [ijcps.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. zenodo.org [zenodo.org]
- 17. Characterization of the structures of size-selected TiO2 nanoparticles using X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Titanium Hydroxide Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of titanium hydroxide, a crucial precursor for titanium dioxide (TiO₂) photocatalysts. TiO₂ is widely utilized in environmental remediation and various scientific applications due to its high photocatalytic activity, chemical stability, and non-toxicity. The methods outlined below—Precipitation, Sol-Gel, and Hydrothermal synthesis—offer pathways to produce TiO₂ with tailored properties for enhanced photocatalytic performance.
Synthesis Methodologies
Three common and effective methods for synthesizing this compound as a precursor to TiO₂ photocatalysts are detailed below. The final calcination step converts the amorphous this compound (Ti(OH)₄) into crystalline TiO₂, typically the anatase or rutile phase, which are known for their photocatalytic activity.[1][2]
Protocol 1: Simple Precipitation Method
This method is straightforward and cost-effective for producing TiO₂ nanoparticles. It involves the hydrolysis of a titanium precursor in a solvent, leading to the precipitation of this compound.
Experimental Protocol:
-
Precursor Solution Preparation: In a beaker, add 10 mL of titanium (IV) isopropoxide dropwise into 50 mL of deionized water under vigorous stirring.[1] Alternatively, 2.5 mL of titanium butoxide can be introduced into 25 mL of ethanol.
-
Hydrolysis and Precipitation: Continue stirring the mixture at a constant temperature (e.g., 40°C) for 60 minutes. A white precipitate of this compound will form.[1]
-
Aging: Allow the solution to age for approximately 6 hours under ambient conditions to ensure complete precipitation.
-
Separation and Washing: Separate the white precipitate from the solution via centrifugation. Wash the precipitate repeatedly with a mixture of deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at 60-100°C overnight to remove the solvent.[3]
-
Calcination: Transfer the dried powder to a furnace for calcination. Heat the powder at a temperature between 400°C and 700°C for 2-3 hours. The final product will be crystalline TiO₂ nanoparticles.[1][2] Calcination at lower temperatures (around 400°C) typically favors the formation of the anatase phase, which often exhibits higher photocatalytic activity.[1][2]
Protocol 2: Sol-Gel Synthesis
The sol-gel method offers excellent control over particle size, morphology, and purity of the final TiO₂ product. The process involves the transition of a colloidal solution ("sol") into a solid three-dimensional network ("gel").[4]
Experimental Protocol:
-
Sol Preparation: Prepare a solution by adding 5 mL of titanium tetra isopropoxide (TTIP) drop-by-drop to 100 mL of ethanol with vigorous stirring.[5]
-
Hydrolysis Control: To control the hydrolysis and condensation rates, an acid catalyst is typically used. Slowly add a mixture of deionized water and nitric acid (or acetic acid) to the TTIP solution while stirring continuously.[6][7] A typical molar ratio for this process is TTIP:H₂O:acetic acid = 1:100:5.
-
Gel Formation: Continue stirring the solution for several hours (e.g., 5 hours) until a transparent and stable sol is formed. Allow the sol to age in a dark, undisturbed environment for 24-48 hours for the nucleation process and gel formation to complete.[5]
-
Drying: Place the resulting gel in an oven at 80-100°C for 10-12 hours to evaporate the solvent, resulting in a dried xerogel.[5]
-
Calcination: Grind the dried gel into a fine powder using a mortar and pestle. Calcine the powder in a furnace at a temperature between 400°C and 600°C for 3-5 hours to obtain crystalline TiO₂.[5] A temperature of around 500°C is often optimal for producing the highly photocatalytic anatase phase.
Protocol 3: Hydrothermal Synthesis
Hydrothermal synthesis is performed in a sealed vessel (autoclave) at elevated temperatures and pressures. This method is particularly effective for producing well-crystallized, one-dimensional nanostructures like nanowires and nanorods, which can offer enhanced photocatalytic properties due to their high surface area.[8]
Experimental Protocol:
-
Precursor Suspension: Disperse a commercial TiO₂ powder (e.g., 0.6 g of Degussa P25) in an alkaline solution (e.g., 50 mL of 10 M NaOH) in a Teflon-lined stainless-steel autoclave.[8][9]
-
Stirring: Stir the mixture vigorously for at least 30 minutes to ensure a homogeneous suspension.
-
Hydrothermal Treatment: Seal the autoclave and heat it in an oven to a temperature between 150°C and 250°C for a duration of 9 to 12 hours.[8][9]
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate and wash it thoroughly with deionized water and a dilute acid (e.g., 0.1 M HCl) to neutralize the excess NaOH until the pH of the washing solution reaches 7.[10]
-
Drying: Dry the washed product in an oven at approximately 100°C overnight.
-
Calcination (Optional but Recommended): While hydrothermal synthesis can directly yield crystalline materials, a subsequent calcination step at 500-700°C for 2-4 hours can improve crystallinity and photocatalytic activity.[8][9]
Data Presentation: Synthesis Parameters
The following tables summarize key quantitative data and resulting material properties for the different synthesis protocols.
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Precipitation Method | Sol-Gel Method | Hydrothermal Method |
| Titanium Precursor | Titanium (IV) isopropoxide, Titanium butoxide[1] | Titanium tetra isopropoxide (TTIP)[5] | Commercial TiO₂ (P25), Ti-butoxide |
| Solvent | Deionized water, Ethanol[1] | Ethanol, 2-Propanol[5][6] | Deionized water, NaOH solution[8] |
| Catalyst/Medium | - | Nitric acid, Acetic acid[6][7] | NaOH (highly alkaline)[8][9] |
| Reaction Temperature | Room Temperature to 40°C[1] | Room Temperature[5] | 150 - 250°C[8][9] |
| Reaction/Aging Time | 1-6 hours[1] | 24-48 hours (aging)[5] | 9-12 hours[9] |
| Calcination Temp. | 400 - 700°C[1][2] | 400 - 600°C[5] | 500 - 700°C[9] |
Table 2: Influence of Calcination Temperature on TiO₂ Properties (Precipitation Method)
| Calcination Temperature (°C) | Resulting Crystal Phase | Average Crystallite Size (nm) | Energy Band Gap (eV) |
| 400 | Anatase[1][2] | 11.3[1] | 3.30[1] |
| 500 | Anatase with traces of Rutile | ~15 | ~3.20 |
| 600 | Anatase and Rutile mixture | ~20 | ~3.10 |
| 700 | Primarily Rutile[1][2] | 27.4[1] | 2.98[1] |
Visualization of Workflow and Mechanism
Synthesis Workflow
The general experimental workflow for producing TiO₂ photocatalysts from a titanium precursor is illustrated below.
Caption: General workflow for TiO₂ photocatalyst synthesis.
Photocatalytic Mechanism
The photocatalytic activity of TiO₂ is initiated by the absorption of photons with energy greater than its band gap, leading to the generation of reactive oxygen species (ROS) that degrade pollutants.[11]
Caption: Mechanism of TiO₂ photocatalysis.
Principle of Photocatalysis
The fundamental mechanism of TiO₂ photocatalysis involves the following key steps:
-
Photoexcitation: When TiO₂ is irradiated with light (typically UV) possessing energy equal to or greater than its band gap energy (approx. 3.2 eV for anatase), an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB). This process leaves a positive hole (h⁺) in the valence band.[12]
-
Charge Separation and Migration: The photogenerated electron-hole pairs migrate to the surface of the photocatalyst.
-
Redox Reactions and ROS Formation:
-
The positive holes (h⁺) are powerful oxidizing agents and can react with water (H₂O) or hydroxide ions (OH⁻) adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH).[11][12]
-
The electrons (e⁻) in the conduction band can reduce molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻).[11][12]
-
-
Pollutant Degradation: These highly reactive oxygen species (ROS), particularly the hydroxyl radicals, are non-selective and can oxidize a wide range of organic pollutants, breaking them down into simpler, less harmful substances like carbon dioxide (CO₂) and water (H₂O).[13]
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. zenodo.org [zenodo.org]
- 4. Synthesis of titanium dioxide nanoparticles via sol-gel method [atomfair.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. krishisanskriti.org [krishisanskriti.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of TiO2 Nanotubes Using Titanium Hydroxide as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanotubes are of significant interest in various fields, including drug delivery, due to their high surface area, biocompatibility, and tunable properties.[1] The synthesis of these nanotubes is commonly achieved through a hydrothermal method, which is both cost-effective and scalable.[2] While titanium dioxide (TiO₂) powder is the most frequently used precursor, titanium hydroxide (Ti(OH)₄) presents a viable and potentially more reactive alternative. The hydrothermal treatment of a titanium precursor in a concentrated alkaline solution, such as sodium hydroxide (NaOH), leads to the formation of titanate nanosheets. These nanosheets then roll up to form nanotubes.[3] Using this compound as a precursor can be advantageous as it is a hydrated form of titanium oxide, potentially facilitating a more direct conversion to the titanate intermediates essential for nanotube formation.
This document provides detailed application notes and protocols for the synthesis of TiO₂ nanotubes using this compound as a precursor, based on established hydrothermal methods. It also includes information on the characterization of the resulting nanotubes and their potential application in drug delivery.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of TiO₂ Nanotubes from this compound
This protocol describes a standard hydrothermal method for synthesizing TiO₂ nanotubes from a this compound precursor.
Materials:
-
This compound (Ti(OH)₄)
-
Sodium hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl), 0.1 M solution
-
Deionized (DI) water
Equipment:
-
Teflon-lined stainless steel autoclave (50-100 mL capacity)
-
Magnetic stirrer with heating plate
-
Oven
-
Centrifuge
-
pH meter
-
Filtration apparatus
Procedure:
-
Preparation of the Alkaline Solution: Prepare a 10 M NaOH solution by dissolving the appropriate amount of NaOH pellets in DI water. Caution: The dissolution of NaOH is highly exothermic and should be performed in an ice bath with proper personal protective equipment.
-
Dispersion of the Precursor: In a beaker, add 1.0 g of this compound to 50 mL of the 10 M NaOH solution.
-
Homogenization: Stir the suspension vigorously using a magnetic stirrer for 30 minutes to ensure a uniform dispersion of the precursor.
-
Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to 130-150°C. Maintain the temperature for 24-48 hours.
-
Cooling and Collection: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by filtration or centrifugation.
-
Washing:
-
Wash the collected precipitate repeatedly with DI water until the pH of the filtrate is approximately 7.
-
Subsequently, wash the precipitate with a 0.1 M HCl solution to facilitate the exchange of Na⁺ ions with H⁺ ions.
-
Finally, wash again with DI water until the pH of the filtrate is neutral.
-
-
Drying: Dry the final product in an oven at 80°C for 12 hours. The resulting white powder consists of TiO₂ nanotubes.
Data Presentation
The properties of TiO₂ nanotubes are highly dependent on the synthesis parameters. The following tables summarize quantitative data from studies on hydrothermally synthesized TiO₂ nanotubes, primarily using TiO₂ as a precursor, which can be used as a reference for nanotubes synthesized from this compound.
Table 1: Influence of Synthesis Parameters on the Properties of Hydrothermally Synthesized TiO₂ Nanotubes
| Precursor | NaOH Concentration (M) | Temperature (°C) | Time (h) | Nanotube Outer Diameter (nm) | Nanotube Inner Diameter (nm) | Specific Surface Area (m²/g) | Reference(s) |
| TiO₂ (Anatase) | 10 | 130 | 24 | 8-12 | 3-5 | ~200-300 | [4] |
| TiO₂ (Anatase) | 10 | 150 | 48 | 10-15 | 4-6 | ~250-350 | [5] |
| TiO₂ (P25) | 10 | 130 | 72 | 9-11 | 4-5 | ~350-400 | |
| TiO₂ (Rutile) | 10 | 180 | 24 | Formation of nanorods/nanowires | - | - | [6] |
| TiO₂ (Anatase) | 8 | 120 | 30 | ~10 | - | 420 | [7] |
Table 2: Drug Loading and Release from TiO₂ Nanotubes (Synthesized by Anodization)
| Drug | Nanotube Diameter (nm) | Drug Loading Capacity (wt%) | Release Conditions | Release Profile | Reference(s) |
| Doxorubicin | 25-200 | Up to 37.5 | pH 5.0 (simulated tumor microenvironment) | Sustained release over 48h | [8][9] |
| Ibuprofen | ~80 | Not specified | Phosphate-buffered saline (pH 7.4) | Burst release followed by sustained release | [1] |
| Gentamicin | ~70 | Not specified | Phosphate-buffered saline (pH 7.4) | Sustained release over 30 days | [10] |
Note: The data in Table 2 is for TiO₂ nanotubes synthesized via anodization, as specific drug loading data for hydrothermally synthesized nanotubes from a hydroxide precursor is limited in the reviewed literature. However, the principles of drug loading and release are expected to be similar.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the hydrothermal synthesis of TiO₂ nanotubes from a this compound precursor.
Caption: Hydrothermal synthesis workflow.
Signaling Pathways and Logical Relationships
The formation of TiO₂ nanotubes from a this compound precursor via the hydrothermal method can be conceptualized as a multi-step process. The following diagram illustrates the proposed mechanism.
Caption: Nanotube formation mechanism.
Concluding Remarks
The use of this compound as a precursor for the synthesis of TiO₂ nanotubes via a hydrothermal method is a promising approach. This method is expected to yield nanotubes with properties comparable to those synthesized from TiO₂ powder, with the potential for enhanced reactivity of the precursor. The resulting nanotubes have significant potential for applications in drug delivery, offering a high surface area for drug loading and the possibility of controlled release. Further research is warranted to directly compare the properties of nanotubes synthesized from this compound and titanium dioxide precursors and to explore their efficacy in various drug delivery systems.
References
- 1. TiO2 nanotube platforms for smart drug delivery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. An Overview of Hydrothermally Synthesized Titanate Nanotubes: The Factors Affecting Preparation and Their Promising Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the TiO2 precursors on the thermal and structural stability of titanate-based nanotubes | Journal of Materials Research | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Frontiers | Controlled growth of titanium dioxide nanotubes for doxorubicin loading and studies of in vitro antitumor activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for Sol-Gel Synthesis of Titanium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of titanium hydroxide via the sol-gel method. This technique is widely utilized for the preparation of titanium dioxide (TiO2) nanoparticles, with this compound serving as a crucial intermediate. The sol-gel process offers excellent control over the final product's properties by manipulating various reaction parameters.
Introduction
The sol-gel method is a versatile wet-chemical technique used for the synthesis of various metal oxides from precursors such as metal alkoxides.[1] The process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. For this compound synthesis, a titanium alkoxide precursor undergoes hydrolysis and polycondensation reactions to form a three-dimensional network.[2][3] This method is advantageous due to its low processing temperatures, ability to control particle size and morphology, and the high purity of the resulting materials.[4][5]
The overall process can be summarized in the following key stages:
-
Hydrolysis: The titanium precursor reacts with water, leading to the formation of this compound.[6]
-
Condensation: The this compound molecules polymerize to form a stable, colloidal suspension known as a sol.[6]
-
Gelation: With further condensation, the sol transitions into a gel, which is a continuous solid network with entrapped liquid.[7]
-
Aging: The gel is allowed to rest, during which polycondensation continues, strengthening the gel network.[6]
-
Drying: The liquid phase is removed from the gel to obtain a solid material.
-
Calcination: A final heat treatment step can be applied to convert the amorphous this compound into crystalline titanium dioxide phases like anatase or rutile.[3]
Experimental Protocols
This section details a general protocol for the sol-gel synthesis of this compound. It is important to note that variations in precursor type, solvent, pH, and temperature can significantly impact the characteristics of the final product.[8]
Materials:
-
Titanium precursor (e.g., Titanium (IV) isopropoxide - TTIP, Titanium (IV) butoxide - TBT)
-
Solvent (e.g., Ethanol, Isopropanol)[9]
-
Deionized water
-
Acid or base catalyst (optional, e.g., Nitric acid, Hydrochloric acid, Ammonia)[3]
-
Beakers and magnetic stirrer
-
Dropping funnel
-
Drying oven
-
Furnace for calcination (optional)
Procedure:
-
Precursor Solution Preparation: In a dry atmosphere, dissolve the titanium alkoxide precursor in an alcohol solvent (e.g., ethanol or isopropanol). Stir the solution continuously using a magnetic stirrer to ensure homogeneity.[10]
-
Hydrolysis Solution Preparation: Prepare a separate solution of deionized water and the same alcohol solvent. If a catalyst is used to control the rates of hydrolysis and condensation, it should be added to this aqueous solution.[11] For example, nitric acid can be added to the water-alcohol mixture.[12]
-
Hydrolysis and Condensation: Slowly add the hydrolysis solution dropwise to the precursor solution while maintaining vigorous stirring. The rate of addition is crucial to control the reaction kinetics and subsequent particle size.[12] The formation of a white precipitate or a viscous sol indicates the progress of the reaction.
-
Gelation: Continue stirring the mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated) to allow for the formation of a stable sol, which will gradually transform into a gel.[13]
-
Aging: Allow the gel to age for a period, typically 24 hours, without disturbance. During this time, the gel network strengthens through further condensation reactions.[7]
-
Drying: Dry the aged gel in an oven at a temperature typically between 80°C and 120°C to remove the solvent and residual water, resulting in a xerogel.[14]
-
Calcination (Optional): To obtain crystalline TiO2, the dried powder (amorphous this compound) can be calcined in a furnace. The temperature and duration of calcination will determine the crystalline phase (anatase or rutile) and crystallite size. For instance, calcination at 400-500°C typically yields the anatase phase, while higher temperatures favor the formation of the rutile phase.[4][15]
Data Presentation: Key Experimental Parameters
The properties of the synthesized this compound and the subsequent titanium dioxide are highly dependent on the experimental conditions. The following table summarizes key parameters from various studies to provide a reference for experimental design.
| Parameter | Value/Type | Precursor | Solvent | Catalyst | Temperature (°C) | Aging Time (h) | Calcination Temp (°C) | Resulting Phase | Reference |
| pH | Acidic | Titanium (IV) isopropoxide | Ethanol | Nitric Acid | 60 | 2 | 300 | Anatase/Rutile | [13] |
| Molar Ratio | H₂O/Ti = 2.7 | Titanium (IV) isopropoxide | Isopropyl alcohol | None | 25 | 48 | >300 | Amorphous -> Anatase | [16] |
| Solvent | Acetic Acid vs. Ethanol | Titanium butoxide | Acetic Acid/Ethanol | - | - | - | - | Smaller particles with acetic acid | [9] |
| Catalyst | HCl | Titanium (IV) isopropoxide | n-propanol | HCl | Room Temp | - | 400-500 | Anatase | [17] |
| Drying Temp | 70-110 °C | Titanium tetra-n-butoxide | 2-propanol | Acetic acid/Ammonia | - | - | 450-650 | Anatase/Rutile | [15] |
| Precursor | Titanium tetrabutoxide | Tetrabutyl titanate | Anhydrous ethanol | Acetylacetone | Room Temp | 12 | 500 | Anatase | [18] |
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step process of synthesizing this compound via the sol-gel method.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis of titanium dioxide nanoparticles via sol-gel method [atomfair.com]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. hfe.irost.ir [hfe.irost.ir]
- 10. Synthesis of Titanium Dioxide (TiO2) Nanoparticles by Sol-Gel Method and its Characterization | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. krishisanskriti.org [krishisanskriti.org]
- 14. mdpi.com [mdpi.com]
- 15. Preparation and Characterization of Nano Titanium Dioxide Photocatalysts Via Sol Gel Method over Narrow Ranges of Varying Parameters : Oriental Journal of Chemistry [orientjchem.org]
- 16. vbn.aau.dk [vbn.aau.dk]
- 17. [PDF] Characterization of TiO2 Synthesized in Alcohol by a Sol-Gel Process: The Effects of Annealing Temperature and Acid Catalyst | Semantic Scholar [semanticscholar.org]
- 18. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Titanium Hydroxide for Heavy Metal Adsorption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heavy metal contamination in aqueous environments poses a significant threat to public health and ecological systems. Adsorption has emerged as a highly effective and economical method for the removal of toxic heavy metal ions from wastewater.[1][2][3] Among various adsorbent materials, titanium dioxide (TiO₂) and its hydrated form, titanium hydroxide (Ti(OH)₄), have garnered considerable attention due to their chemical stability, non-toxicity, high surface area, and strong affinity for a wide range of heavy metal contaminants.[4][5][6] This document provides detailed protocols for the synthesis of titanium-based adsorbents, their application in heavy metal removal, and methods for their regeneration and reuse.
Principle of Adsorption
The removal of heavy metal ions by this compound is primarily governed by surface adsorption, a process influenced by several key factors including pH, adsorbent dosage, initial contaminant concentration, and contact time. The surface of this compound contains hydroxyl groups (-OH) which play a crucial role in binding metal ions. The pH of the solution dictates the surface charge of the adsorbent. At a pH below the point of zero charge (pHpzc), the surface is positively charged, while at a pH above the pHpzc, the surface becomes negatively charged, enhancing the electrostatic attraction of positively charged metal ions.[4] For TiO₂, the pHpzc is approximately 4.34, meaning its surface is negatively charged at higher pH levels, which is favorable for adsorbing cationic heavy metals.[4]
The mechanism can involve both physisorption (electrostatic attraction) and chemisorption (formation of inner-sphere complexes).[4] The efficiency of the process is often evaluated by determining the adsorption capacity, which is the amount of pollutant adsorbed per unit mass of the adsorbent.
Experimental Protocols
Protocol 1: Synthesis of Titanium-Based Adsorbent
This protocol describes a sol-gel method for the synthesis of titanium dioxide nanoparticles, which can be considered a precursor to hydrated forms in aqueous solutions.
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Titanium tetrachloride (TiCl₄)
-
Ethanol (95%)
-
Glacial acetic acid (inhibitor) or Hydrochloric acid (HCl)
-
Ammonia water (NH₄OH)
-
Deionized water
-
Beakers, magnetic stirrer, centrifuge, oven, furnace
Procedure:
-
Dissolve 5 g of titanium alkoxide (e.g., butyl titanate) in 20 ml of ethanol.[7]
-
Add 0.5 ml of glacial acetic acid as an inhibitor to control the hydrolysis rate and obtain a uniform colloidal solution.[7]
-
The solution is then subjected to vacuum evaporation and dried at 120°C, transforming the sol into a gel.[7]
-
Calcine the resulting gel at 250-450°C for 1-4 hours to obtain the final white TiO₂ nanomaterials.[7][8]
-
After cooling, the synthesized TiO₂ nanoparticles are collected for use in adsorption studies.[8]
Note: For direct synthesis of amorphous this compound, the calcination step can be omitted, and the gel can be washed with deionized water to remove impurities and then dried at a lower temperature (e.g., 80-120°C).
Protocol 2: Batch Adsorption Experiments
This protocol details the procedure for evaluating the heavy metal adsorption performance of the synthesized this compound.
Materials:
-
Synthesized this compound adsorbent
-
Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄·5H₂O)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks (100 mL)
-
Orbital shaker
-
pH meter
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure:
-
Preparation of Working Solutions: Prepare a series of heavy metal solutions of varying concentrations (e.g., 10-100 mg/L) by diluting the stock solution with deionized water.
-
Adsorption Test:
-
Add a specific amount of this compound adsorbent (e.g., 0.1 g) to 50 mL of the heavy metal working solution in a conical flask.[9]
-
Adjust the initial pH of the solution to the desired value (e.g., 2-9) using 0.1 M HCl or 0.1 M NaOH.[7][9]
-
Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150-250 rpm) at a specific temperature (e.g., 25°C) for a predetermined contact time (e.g., 2 hours).[8][9][10]
-
-
Sample Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the heavy metal in the supernatant using AAS or ICP-OES.
-
-
Data Calculation:
-
Calculate the removal efficiency (%) using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Calculate the adsorption capacity at equilibrium, qₑ (mg/g), using the formula: qₑ = ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial metal ion concentration (mg/L)
-
Cₑ = Equilibrium metal ion concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Protocol 3: Adsorbent Regeneration
This protocol describes a method for regenerating the spent this compound adsorbent for reuse.
Materials:
-
Spent this compound adsorbent
-
0.1 M HCl or a pH 2 solution[11]
-
Deionized water
-
Beakers, centrifuge, orbital shaker
Procedure:
-
Collect the spent adsorbent after the adsorption experiment.
-
Wash the adsorbent with a pH 2 solution or 0.1 M HCl to desorb the bound metal ions. Agitate the mixture for a specified time (e.g., 1-2 hours).[11]
-
Separate the adsorbent by centrifugation.
-
Wash the regenerated adsorbent thoroughly with deionized water until the pH of the washing solution becomes neutral.
-
Dry the regenerated adsorbent in an oven at a low temperature (e.g., 80°C) before reusing it in subsequent adsorption cycles. After four cycles of regeneration with a pH 2 solution, nano-TiO₂ can maintain over 94% adsorption and 92% desorption efficiency.[11]
Data Presentation
The adsorption capacity of titanium-based materials for various heavy metals is summarized below. The performance is highly dependent on experimental conditions, particularly pH.
| Heavy Metal Ion | Adsorbent | pH | Adsorption Capacity (qₘ, mg/g) | Reference |
| Arsenic (As-III) | Ti(OH)₄ | ~8 | 19.22 | [10] |
| Arsenic (As-V) | TiO₂ | 3 | 8.45 | [4] |
| TiO₂ | 7 | 8.50 | [4] | |
| Lead (Pb-II) | TiO₂ | 3 | 30.80 | [4] |
| TiO₂ | 7 | 26.20 | [4] | |
| Carbon-doped TiO₂ | 6.5 | 28.7 | [12] | |
| Sodium Titanosilicate | - | 155.71 | [13] | |
| Cadmium (Cd-II) | TiO₂ | 3 | 10.02 | [4] |
| TiO₂ | 7 | 26.75 | [4] | |
| TiO₂/TNTs Composite | - | 120.34 | [14] | |
| Nano-clay/TiO₂ | 6 | 16.20 | [15][16] | |
| TiO₂ Dandelions | - | 396 | [17] | |
| Copper (Cu-II) | TiO₂ | 3 | 2.73 | [4] |
| TiO₂ | 7 | 5.05 | [4] | |
| TiO₂@GAC | - | 23.42 | [18] | |
| Mercury (Hg-II) | Nano TiO₂-SH | 8 | >98% Removal | [7] |
| Nickel (Ni-II) | TiO₂ Nanofibers | >2 | >85% Removal | [19] |
Visualizations
Caption: Workflow for heavy metal adsorption using this compound.
Caption: Influence of pH on this compound surface charge and metal ion interaction.
References
- 1. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 2. A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling Adsorption Mechanisms and Potential of Titanium Dioxide for Arsenic and Heavy Metal Removal from Water Sources [mdpi.com]
- 5. Titanium-based nanocomposite materials for arsenic removal from water: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effective adsorption of heavy metal ions in water by sulfhydryl modified nano titanium dioxide [frontiersin.org]
- 8. Green and eco-friendly synthesis of TiO2 nanoparticles and their ...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Regeneration of spent TiO2 nanoparticles for Pb (II), Cu (II), and Zn (II) removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Approaches for Pb(II) Removal from Aqueous Media Using Nanopowder Sodium Titanosilicate: Kinetics Study and Thermodynamic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Simultaneous Removal of Cd (II) and Phenol by Titanium Dioxide-Titanate Nanotubes Composite Nanomaterial Synthesized Through Alkaline-Acid Hydrothermal Method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cadmium removal from wastewater using nano-clay/TiO2 composite: kinetics, equilibrium and thermodynamic study [aet.irost.ir]
- 16. aet.irost.ir [aet.irost.ir]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Photocatalytic Degradation of Organic Pollutants Using Titanium Hydroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The removal of persistent organic pollutants (POPs) from wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of these pollutants into non-toxic compounds like CO₂ and H₂O[1][2]. Titanium-based materials are among the most widely used photocatalysts due to their high efficiency, chemical stability, low cost, and non-toxicity[3].
While titanium dioxide (TiO₂) is the most studied photocatalyst, its precursor, titanium hydroxide (Ti(OH)₄), plays a crucial role as an intermediate in the synthesis of various photoactive titania phases[4]. The properties of the final TiO₂ catalyst, such as particle size, surface area, and crystal structure, are heavily influenced by the conditions during the formation of the this compound precursor[4]. This document provides an overview of the application of this compound in photocatalysis, detailing synthesis protocols, experimental setups for degradation studies, and methods for analysis.
Mechanism of Photocatalysis
The photocatalytic process is initiated when a semiconductor material, such as this compound or its calcined form (TiO₂), absorbs photons with energy equal to or greater than its bandgap energy. This absorption generates electron-hole pairs (e⁻/h⁺)[5][6]. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions.
-
Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) in the valence band are powerful oxidants. They can directly oxidize adsorbed organic pollutant molecules or react with water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH)[7][8].
-
Reduction of Oxygen: The electrons (e⁻) in the conduction band can react with adsorbed molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻)[5][7].
-
Degradation of Pollutants: The organic pollutants are then degraded through reactions with these highly reactive species (•OH and •O₂⁻), ultimately leading to their mineralization[2][9].
The fundamental steps of the photocatalytic mechanism are illustrated below.
Factors Affecting Photocatalytic Degradation
The efficiency of the photocatalytic process is influenced by several key experimental parameters. Optimizing these factors is critical for achieving maximum degradation rates.
| Parameter | Effect on Degradation Efficiency | Rationale | References |
| pH of Solution | Highly influential | The pH affects the surface charge of the catalyst, the potential for redox reactions, and the speciation of the target pollutant. For TiO₂-based materials, a lower pH often leads to a positively charged surface, which can enhance the adsorption of anionic pollutants.[10][11] | [10][11] |
| Catalyst Loading | Increases to an optimum, then decreases | Increasing the catalyst amount increases the number of active sites available for photocatalysis. However, beyond an optimal concentration, the solution becomes turbid, leading to light scattering and a reduction in the light penetrating the solution, thus decreasing the degradation rate.[10][11] | [10][11] |
| Initial Pollutant Concentration | Decreases with increasing concentration | At higher pollutant concentrations, more molecules compete for the limited number of active sites on the catalyst surface. Additionally, a higher concentration can lead to a deeper color, which impedes UV light penetration into the solution.[10] | [10] |
| Light Intensity | Increases with intensity | A higher light intensity results in a greater generation of electron-hole pairs, leading to an increased formation of reactive oxygen species and a faster degradation rate, up to a certain saturation point. | |
| Temperature | Minor effect in a certain range | True photocatalysis is not highly dependent on temperature. However, reactions should generally be conducted at room temperature and not exceed 80°C, as higher temperatures can promote the recombination of electron-hole pairs. | |
| Presence of Oxidizing Agents | Generally enhances degradation | The addition of agents like hydrogen peroxide (H₂O₂) can increase the degradation rate by acting as an additional source of hydroxyl radicals and trapping photogenerated electrons, which inhibits electron-hole recombination.[12] | [12] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a this compound-based photocatalyst and its application in the degradation of a model organic pollutant.
The sol-gel process is a versatile method for producing titanium-based materials, involving the hydrolysis of a titanium precursor to form this compound species, followed by condensation.[4][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Degradation of Organic Pollutants: The Case of Conductive Polymer Supported Titanium Dioxide (TiO2) Nanoparticles: A Review, Nanoscience and Nanometrology, Science Publishing Group [sciencepublishinggroup.com]
- 3. Titanium Dioxide and Photocatalysis: A Detailed Overview of the Synthesis, Applications, Challenges, Advances and Prospects for Sustainable Development [article.innovationforever.com]
- 4. This compound | 12651-23-9 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iwaponline.com [iwaponline.com]
- 10. aet.irost.ir [aet.irost.ir]
- 11. ijesi.org [ijesi.org]
- 12. Parameters affecting the photocatalytic degradation of dyes using TiO2-based photocatalysts: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Titanium Hydroxide Coatings for Biomedical Implants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of titanium hydroxide coatings for biomedical implants, detailing their fabrication, characterization, and applications. The included protocols offer standardized methods for the synthesis and evaluation of these coatings to enhance biocompatibility, promote osseointegration, and facilitate localized drug delivery.
Introduction to this compound Coatings
Titanium and its alloys are the materials of choice for biomedical implants due to their excellent mechanical properties, corrosion resistance, and biocompatibility.[1][2][3][4] This biocompatibility is largely attributed to the spontaneous formation of a stable, passive titanium dioxide (TiO2) layer on the surface.[2][5] Surface modifications, such as the creation of this compound (Ti(OH)x) coatings, further enhance the biological performance of these implants.[1] The presence of hydroxyl groups on the implant surface can improve hydrophilicity, which is beneficial for protein adsorption and subsequent cell attachment, proliferation, and differentiation, ultimately leading to better osseointegration.[1][6][7] Furthermore, these coatings can serve as reservoirs for the localized delivery of therapeutic agents.[8][9][10][11]
Applications in Biomedical Implants
This compound coatings offer a versatile platform to improve the functionality of biomedical implants in several key areas:
-
Enhanced Osseointegration: The hydroxyl groups on the coating surface can interact with physiological fluids, promoting the formation of a bone-like apatite layer, which is crucial for the direct bonding of the implant to the bone.[6] This enhanced osseointegration leads to greater implant stability and longevity.[12]
-
Localized Drug Delivery: The porous nature of some this compound coatings allows for the loading of various therapeutic agents, such as antibiotics, anti-inflammatory drugs, or growth factors.[8][9][10][13] This enables controlled and sustained release of drugs directly at the implant site, minimizing systemic side effects and improving therapeutic efficacy.[8][9][10]
-
Antibacterial Properties: Implant-associated infections are a major concern in orthopedic and dental surgery.[14] this compound coatings can be functionalized with antibacterial agents or nanoparticles (e.g., silver, copper) to prevent bacterial adhesion and biofilm formation.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and related surface-modified titanium coatings.
Table 1: Drug Loading and Release Kinetics
| Coating Type | Drug | Loading Capacity (µg/cm²) | Release Duration | Release Kinetics | Reference |
| Layered Double Hydroxide on Porous Titanium | Antibiotic | Not Specified | > 1 week | Sustained | [8][9] |
| Chitosan/Bioactive Glass/Vancomycin Nanocomposite | Vancomycin | 1038.4 ± 40.2 | Up to 6 weeks | Zero-order | [13] |
| Chitosan-based | Vancomycin | Not Specified | Not Specified | Regulated by wettability | [10] |
Table 2: Surface Properties and Biological Response
| Surface Treatment | Water Contact Angle | Protein Adsorption (mg, 24h) | Osteoblast Proliferation Increase (vs. untreated) | Reference |
| Magnesium Phytate (PA-Mg) Coating | 2.77° ± 0.22° | 0.1402 | Not Specified | [16] |
| Mg-TiO2 | Not Specified | Not Specified | 32% | [16] |
| TiO2 Nanotube Layers | Not Specified | Not Specified | ~30% higher (after 4 days) | [7] |
| Microporous Titanium | Not Specified | Not Specified | ~30% higher (after 4 days) | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound coatings.
Protocol for Sol-Gel Synthesis of this compound Coating
The sol-gel method is a versatile technique for creating thin, uniform coatings at low temperatures.[17][18]
Materials:
-
Titanium (Ti) substrate (e.g., disc or implant)
-
Titanium (IV) isopropoxide (TTIP)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid (as a catalyst)
-
Beakers, magnetic stirrer, and stir bars
-
Dip-coater or spin-coater
-
Furnace
Procedure:
-
Substrate Preparation:
-
Mechanically polish the Ti substrate with successively finer grades of SiC paper.
-
Degrease the substrate by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each.
-
Dry the substrate in a stream of nitrogen gas.
-
-
Sol Preparation:
-
In a beaker, dissolve a specific molar ratio of TTIP in ethanol under vigorous stirring.
-
In a separate beaker, prepare a solution of deionized water, ethanol, and the acid catalyst.
-
Slowly add the water-ethanol-acid solution dropwise to the TTIP-ethanol solution while stirring continuously.
-
Continue stirring the mixture for at least 2 hours at room temperature to allow for hydrolysis and condensation reactions to form the sol.
-
-
Coating Deposition:
-
Immerse the cleaned Ti substrate into the prepared sol using a dip-coater at a controlled withdrawal speed (e.g., 100 mm/min). Alternatively, use a spin-coater to deposit the sol onto the substrate.
-
-
Drying and Heat Treatment:
-
Dry the coated substrate at room temperature for 10-15 minutes to allow the gel to form.
-
Transfer the substrate to a furnace and heat at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 400-500°C) and hold for 1-2 hours to form a stable titanium oxide/hydroxide layer.
-
Allow the furnace to cool down slowly to room temperature.
-
Protocol for Characterization of Coatings
1. Surface Morphology and Composition:
-
Scanning Electron Microscopy (SEM): To visualize the surface topography and microstructure of the coating.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the coating.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface chemistry and identify the oxidation states of the elements present.[19]
2. In Vitro Biocompatibility and Osseointegration:
-
Cell Culture:
-
Sterilize the coated and uncoated (control) Ti substrates.
-
Seed osteoblast-like cells (e.g., MG-63, Saos-2) onto the substrates in a culture medium.[15]
-
Incubate under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Adhesion and Proliferation Assay:
-
Cell Morphology:
-
Visualize cell morphology and spreading on the surfaces using SEM after fixing and dehydrating the cells.
-
3. In Vivo Evaluation (Animal Model):
-
Implantation:
-
Surgically implant sterile coated and uncoated implants into a suitable animal model (e.g., rabbit tibia).[20]
-
-
Micro-computed Tomography (micro-CT):
-
After a predetermined healing period (e.g., 4, 8, 12 weeks), perform micro-CT analysis to evaluate bone formation and density around the implants.[20]
-
-
Histological Analysis:
-
Harvest the implants with surrounding bone tissue.
-
Prepare histological sections to observe the bone-implant interface and tissue response.
-
Visualizations
The following diagrams illustrate key processes and pathways related to this compound coatings.
References
- 1. Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Applications of Titanium Alloys: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refractorymetal.org [refractorymetal.org]
- 6. In Vitro and In Vivo Biocompatibility Studies of a Cast and Coated Titanium Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Controlled drug release from antibiotic-loaded layered double hydroxide coatings on porous titanium implants in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Titanium Implants and Local Drug Delivery Systems Become Mutual Promoters in Orthopedic Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drug-eluting-titanium-implants-for-localised-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 13. researchgate.net [researchgate.net]
- 14. biomaterials.pl [biomaterials.pl]
- 15. mdpi.com [mdpi.com]
- 16. Advanced surface modification techniques for titanium implants: a review of osteogenic and antibacterial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Analytical Techniques for the Characterization of Bioactive Coatings for Orthopaedic Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrothermal Synthesis of Titanium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of hydrothermal synthesis of titanium hydroxide. This method is crucial for producing titanium-based nanomaterials with applications in various fields, including drug delivery and catalysis.[1][2][3][4]
Overview
Hydrothermal synthesis is a versatile method for producing a wide range of inorganic nanomaterials, including this compound.[2] This technique involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. The key advantages of this method include the ability to produce crystalline phases that are not stable at their melting points and the formation of materials with controlled size, morphology, and properties.[2] For drug development, titanium dioxide nanomaterials, often synthesized from a this compound precursor, are emerging as promising carriers for drugs, genes, and antigens due to their low toxicity and ease of functionalization.[2][3][5]
The synthesis of titanium dioxide (TiO2) often proceeds through a this compound intermediate.[6][7] The properties of the final TiO2 product, such as its crystalline phase (anatase, rutile, or brookite), are influenced by the conditions of the hydrothermal synthesis, including the nature of the titanium precursor, pH, temperature, and reaction time.[6][7]
Experimental Parameters
The following table summarizes key experimental parameters for the hydrothermal synthesis of titanium-based nanomaterials, with a focus on conditions that can be adapted for the synthesis of this compound. The data is compiled from various studies to provide a comparative overview.
| Parameter | Precursor | Solvent/Reagent | Temperature (°C) | Time (h) | Resulting Material | Reference |
| Titanium Precursor | Titanium (IV) isopropoxide (TTIP) | Acetic acid, Distilled water | 180 | 12 | TiO2 nanoparticles | [8][9] |
| Titanium (IV) butoxide | Ethanol, DI water | 180 | 7 | TiO2/GO composite | [10] | |
| Titanium (IV) oxide (anatase) | 10 M NaOH solution | 110-150 | 24-96 | Titanate nanotubes | [11] | |
| Titanium chloride | Not specified | 160 | 48 | Intermediate TiO2 product | [12] | |
| Titanium (IV) sulfate | Deionized water, NH4F | 160 | 6 | TiO2 hollow nanospheres | [2] | |
| pH Control | Titanium foil | Selenious acid, NaOH | 150-180 | 15 | Titanium monoxide films | [13][14] |
| Molar Ratios | TiO2 powder | 10 M NaOH | 120 | 20 | Titania nanoparticles | [9] |
Experimental Protocols
This section provides detailed methodologies for the hydrothermal synthesis of this compound. These protocols are generalized from several cited experiments and can be adapted based on specific research needs.
General Protocol using a Titanium Alkoxide Precursor
This protocol is adapted from syntheses using titanium alkoxides like titanium (IV) isopropoxide (TTIP) or titanium (IV) butoxide.
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide
-
Ethanol or Isopropanol
-
Deionized (DI) water
-
Acid or base for pH adjustment (e.g., Acetic acid, NaOH)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, a titanium alkoxide precursor is mixed with an alcohol (e.g., ethanol or isopropanol) under vigorous stirring.[8][10]
-
Hydrolysis: Deionized water is added dropwise to the precursor solution to initiate hydrolysis, leading to the formation of this compound. The rate of water addition can influence the particle size and morphology.
-
pH Adjustment (Optional): The pH of the solution can be adjusted by adding an acid or a base. The pH plays a crucial role in controlling the hydrolysis and condensation rates, thereby affecting the final product's characteristics.[15]
-
Hydrothermal Treatment: The resulting suspension is transferred into a Teflon-lined stainless steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (e.g., 180°C) for a predetermined duration (e.g., 7-12 hours).[8][10]
-
Cooling and Washing: After the reaction, the autoclave is allowed to cool down to room temperature. The precipitate (this compound or its derivatives) is collected and washed several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Drying: The final product is dried in an oven at a relatively low temperature (e.g., 80-100°C) to obtain the this compound powder.[8]
Protocol using Titanium Dioxide Powder as Precursor
This protocol is suitable for converting crystalline TiO2 into titanate nanotubes, which involves the formation of a hydrated titanium intermediate.
Materials:
-
Titanium dioxide (TiO2) powder (e.g., anatase)
-
Concentrated sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Hydrochloric acid (HCl) for washing
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Mixing: Disperse the TiO2 powder in a concentrated NaOH solution with vigorous stirring.[9][11]
-
Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave and heat it to a temperature between 110°C and 150°C for 24 to 96 hours.[11]
-
Washing: After cooling, the solid product is separated by filtration or centrifugation and washed thoroughly with deionized water and a dilute HCl solution to exchange Na+ ions with H+ and remove excess NaOH.[9][11] The washing is continued until the pH of the filtrate is neutral.[9]
-
Drying: The resulting white powder is dried in an oven at a low temperature (e.g., 70-80°C).[16]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the hydrothermal synthesis of this compound.
Caption: Experimental workflow for hydrothermal synthesis of this compound.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The formation mechanism of TiO2 polymorphs under hydrothermal conditions based on the structural evolution of [Ti(OH)h(H2O)6−h]4−h monomers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jacsdirectory.com [jacsdirectory.com]
- 9. jacsdirectory.com [jacsdirectory.com]
- 10. One-Step Hydrothermal Synthesis of Precious Metal-Doped Titanium Dioxide–Graphene Oxide Composites for Photocatalytic Conversion of CO2 to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Hydrothermal synthesis and characterization of nanostructured titanium monoxide films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Titanium Hydroxide as a Catalyst Support
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of titanium hydroxide, often in its amorphous or hydrated form, as a support for heterogeneous catalysts. This material offers unique properties, such as high surface area and a high density of surface hydroxyl groups, which can significantly influence catalyst activity, selectivity, and stability compared to its crystalline counterpart, titanium dioxide (TiO₂).
Introduction to this compound as a Catalyst Support
This compound, or more accurately hydrated titanium oxide (TiOₓ(OH)y), serves as a precursor to the widely used titanium dioxide (TiO₂) support. However, when used in its amorphous, non-calcined state, it presents distinct advantages for catalysis. Its high surface area and abundance of surface hydroxyl groups provide excellent dispersion for active metal nanoparticles and can modify the electronic properties of the catalyst, leading to enhanced performance in various organic transformations.[1][2]
Key Advantages:
-
High Surface Area: Amorphous this compound can exhibit surface areas significantly higher than crystalline TiO₂, allowing for better metal dispersion and higher catalyst loading.[2]
-
Abundant Surface Hydroxyl Groups: The surface -OH groups act as anchoring sites for metal precursors, leading to smaller, well-dispersed metal nanoparticles and potentially influencing the reaction mechanism.
-
Modified Electronic Properties: The interaction between the active metal and the hydroxylated support can alter the electronic state of the metal, impacting its catalytic activity and selectivity.
-
Milder Preparation Conditions: The support is prepared under mild conditions, avoiding high-temperature calcination, which can be beneficial for creating highly dispersed catalysts.
Experimental Protocols
Synthesis of High Surface Area Amorphous this compound Support
This protocol describes a sol-gel method to produce a high surface area, amorphous this compound support suitable for catalyst preparation.
Materials:
-
Titanium(IV) isopropoxide (TTIP) or Titanium(IV) butoxide (TBOT)
-
Ethanol or Isopropanol
-
Deionized water
-
Ammonium hydroxide solution (for pH adjustment)
Procedure:
-
Prepare a solution of titanium alkoxide in alcohol (e.g., 10 mL of TTIP in 100 mL of ethanol).
-
In a separate beaker, prepare a mixture of deionized water and alcohol (e.g., 10 mL of water in 100 mL of ethanol).
-
Slowly add the water/alcohol mixture to the titanium alkoxide solution under vigorous stirring. A white precipitate of this compound will form immediately.
-
Continue stirring the suspension for 1-2 hours at room temperature to ensure complete hydrolysis.
-
Adjust the pH of the suspension to ~7-8 with ammonium hydroxide solution to promote aging and formation of a stable gel.
-
Age the gel for 24 hours at room temperature without stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted precursors and byproducts, followed by a final wash with ethanol.
-
Dry the resulting solid at 80-100°C overnight. The resulting white powder is amorphous this compound. Note: Avoid calcination at high temperatures to maintain the amorphous nature and high surface area.
Preparation of a Palladium on this compound (Pd/Ti(OH)₄) Catalyst
This protocol details the impregnation method for loading palladium onto the prepared amorphous this compound support.
Materials:
-
Amorphous this compound support (from Protocol 2.1)
-
Palladium(II) chloride (PdCl₂) or other palladium salt
-
Deionized water
-
Reducing agent: Hydrazine hydrate or Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve the palladium salt in deionized water to create a precursor solution of the desired concentration (e.g., to achieve a 1 wt% Pd loading).
-
Add the amorphous this compound support to the palladium precursor solution.
-
Stir the suspension for 12-24 hours at room temperature to allow for the impregnation of the palladium salt onto the support.
-
Slowly add a reducing agent (e.g., hydrazine hydrate) dropwise to the suspension while stirring. The color of the suspension will change, indicating the reduction of Pd(II) to Pd(0).
-
Continue stirring for an additional 2-4 hours to ensure complete reduction.
-
Collect the catalyst by filtration or centrifugation.
-
Wash the catalyst thoroughly with deionized water to remove any residual ions.
-
Dry the catalyst at 80-100°C overnight.
Application in a Catalytic Hydrogenation Reaction
This protocol provides a general procedure for the use of a prepared Pd/Ti(OH)₄ catalyst in the hydrogenation of an unsaturated compound (e.g., an alkene or nitroarene).
Materials:
-
Pd/Ti(OH)₄ catalyst
-
Substrate (e.g., styrene, nitrobenzene)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
In a hydrogenation reactor, add the substrate and the solvent.
-
Add the Pd/Ti(OH)₄ catalyst to the mixture (typically 1-5 mol% of the active metal relative to the substrate).
-
Seal the reactor and purge it with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, depressurize the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration. The catalyst can often be washed and reused.
-
Isolate the product from the filtrate by solvent evaporation and subsequent purification if necessary.
Data Presentation
The following tables summarize representative data on the physical properties and catalytic performance of catalysts supported on amorphous this compound/oxide compared to other supports.
Table 1: Physical Properties of Catalyst Supports
| Support Material | Synthesis Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Amorphous TiOₓ(OH)y | Sol-gel | ~500 | - | [2] |
| Amorphous TiO₂ | Sol-gel | 350 | - | [3] |
| Crystalline Anatase TiO₂ | Sol-gel with calcination | 310 | - | [3] |
| Commercial P25 TiO₂ | - | 50-60 | - | [4] |
| Alumina (γ-Al₂O₃) | Commercial | 150-250 | 0.4-0.6 | - |
| Activated Carbon | Commercial | 800-1500 | 0.6-1.2 | - |
Table 2: Performance of Supported Palladium Catalysts in Suzuki-Miyaura Coupling
Reaction: Aryl iodide with arylboronic acid.
| Catalyst | Pd Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/Hierarchical TiO₂ | 0.1 mmol/g | 80 | 2 | >95 | [1] |
| Pd/P25 TiO₂ | 0.1 mmol/g | 80 | 2 | 80 | [1] |
| Pd/Anatase TiO₂ | 0.1 mmol/g | 80 | 2 | 59 | [1] |
Table 3: Performance of Supported Platinum Catalysts in Photocatalytic Hydrogen Evolution
| Catalyst | Pt Loading (wt%) | Light Source | H₂ Evolution Rate (mmol/h·g) | Reference |
| Pt/Amorphous Titania | 1.0 | UV-Vis | 28 | [5] |
| Pt/P25 TiO₂ | 1.0 | UV-Vis | Lower than amorphous | [5] |
Characterization of this compound Supported Catalysts
A combination of analytical techniques is essential to fully characterize these materials:
-
X-ray Diffraction (XRD): To confirm the amorphous nature of the this compound support. The absence of sharp diffraction peaks is indicative of an amorphous structure.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the support and the final catalyst.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the support and the size and dispersion of the active metal nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation states of the elements on the surface, providing insight into the metal-support interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups, particularly the hydroxyl groups on the this compound support.
Concluding Remarks
This compound and its amorphous oxide counterpart represent a promising class of catalyst supports. Their high surface area and unique surface chemistry can lead to highly active and selective catalysts for a variety of organic transformations relevant to pharmaceutical and fine chemical synthesis. The protocols and data presented here provide a foundation for researchers to explore the potential of these materials in their own applications. Further research into the scope of reactions and the long-term stability of these catalysts is encouraged.
References
- 1. Hierarchical TiO<sub>2</sub> microspheres supported ultrasmall palladium Nanocrystals: A highly efficient catalyst for Suzuki reaction - Arabian Journal of Chemistry [arabjchem.org]
- 2. High surface area, amorphous titania with reactive Ti3+ through a photo-assisted synthesis method for photocatalytic H2 generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Structure of the amorphous titania precursor phase of N-doped photocatalysts - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08886B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Sonochemical Synthesis of Titanium Hydroxide Nanoparticles for Biomedical Applications
The sonochemical method offers a robust and efficient route for synthesizing titanium dioxide (TiO₂) and its precursor, titanium hydroxide (Ti(OH)₄), nanoparticles.[1] This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, driving chemical reactions.[2] For researchers, scientists, and drug development professionals, this method provides a means to produce nanoparticles with desirable characteristics, such as small particle size and high surface area, which are crucial for biomedical applications.[2][3]
Titanium dioxide nanoparticles are recognized for their high biocompatibility, low toxicity, and chemical stability, making them excellent candidates for drug delivery systems.[3][4] Their surface can be readily functionalized to conjugate with bioactive molecules, enabling the targeted delivery of therapeutics like anticancer agents (e.g., doxorubicin) to reduce off-target effects and enhance efficacy.[5][6] Furthermore, these nanoparticles are utilized as coatings for medical implants to improve tissue interaction and can be loaded with drugs such as antibiotics or osteoporosis medications for localized delivery.[4] The unique photocatalytic properties of certain TiO₂ phases, like anatase, also open avenues for photodynamic therapy in cancer treatment and for inactivating antibiotic-resistant bacteria.[5][7]
Experimental Protocols
Protocol 1: Sonochemical-Assisted Sol-Gel Synthesis
This protocol details the synthesis of this compound nanoparticles via the hydrolysis of a titanium alkoxide precursor, facilitated by high-intensity ultrasound. This method is known for producing anatase-phase TiO₂ upon calcination.[2][8]
1.1 Materials
-
Titanium (IV) isopropoxide (TTIP, precursor)[8]
-
Isopropyl alcohol (IPA, solvent)[8]
-
Ethanol (solvent)[8]
-
Deionized water (reagent)[8]
-
Ammonia solution (25%, catalyst)[8]
-
Acetone (for washing)[8]
1.2 Equipment
-
Ultrasonic homogenizer (probe sonicator, e.g., 20 kHz)[2]
-
Glass beaker (100 mL)
-
Magnetic stirrer
-
Dropper or burette
-
Centrifuge
-
Drying oven
-
Calcination furnace
1.3 Procedure
-
Prepare a 1:1 (v/v) mixture of isopropyl alcohol and deionized water in a 100 mL beaker.
-
Place the beaker in an ultrasonic bath or position the horn of an ultrasonic probe centrally within the solution.
-
While stirring and under sonication, add the titanium (IV) isopropoxide precursor dropwise to the alcohol-water mixture.[8]
-
Continue sonication for 10-30 minutes to form a uniform sol-gel.
-
Slowly add ammonia solution drop by drop to the sol-gel under continuous sonication. This will induce the hydrolysis of the precursor and precipitation of this compound, Ti(OH)₄. The pH should reach approximately 9.[8]
-
Maintain sonication for an additional 30 minutes to ensure a complete reaction.
-
Age the resulting white precipitate for 24 hours to remove any unreacted particulates.[8]
-
Separate the precipitate by centrifugation.
-
Wash the collected this compound precipitate multiple times with ethanol and acetone to remove residual organic components.[8]
-
Dry the purified precipitate in an oven at approximately 100°C for 5 hours to yield this compound nanoparticles.
-
To obtain crystalline titanium dioxide (anatase phase), calcinate the dried Ti(OH)₄ powder in a furnace at 500°C for 3 hours.[8]
Protocol 2: Sonochemical Synthesis from TiO₂ in Alkaline Medium
This protocol describes a method to produce rutile-phase TiO₂ nanoparticles by treating a TiO₂ precursor with a strong base under sonication.[3]
2.1 Materials
2.2 Equipment
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz)[1]
-
Glass beaker
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
2.3 Procedure
-
Dissolve the TiO₂ raw material (e.g., 0.5 g) in a 10 M NaOH solution (e.g., 30 mL) at room temperature with magnetic stirring for 2 hours.[1][3] This step breaks the Ti-O-Ti bonds of the raw material.[3]
-
Transfer the resulting solution to a suitable vessel and subject it to ultrasonic irradiation for 2 hours.[1] During sonication, new Ti-O-Ti bonds and TiO₆ octahedra form, favoring the edge-sharing arrangement that leads to the rutile phase.[3]
-
After sonication, collect the resulting nanoparticle precipitate by centrifugation.
-
Wash the precipitate thoroughly with deionized water several times to remove excess NaOH.
-
Dry the final product in an oven at 60°C for 24 hours to obtain rutile TiO₂ nanoparticles.[1]
Data Presentation: Synthesis Parameters and Nanoparticle Properties
The following tables summarize quantitative data from various sonochemical synthesis studies.
Table 1: Summary of Sonochemical Synthesis Parameters
| Precursor | Reagents/Solvents | Sonication Frequency (kHz) | Sonication Power (W) | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| Titanium (IV) isopropoxide | IPA, Water, Ammonia | Not specified | Not specified | Room Temp. | 0.5 | [8] |
| TiO₂ pellets | 10 M NaOH, Water | 40 | Not specified | Room Temp. | 2 | [1] |
| Tetraisopropyl titanate | Water, Ethanol | 20 | 100 W/cm² | 90 | 3 | [2][9] |
| Titanium isopropoxide | Isopropanol, NaOH | 22 - 80 | 8 - 40 | Not specified | Not specified | [10] |
| Titanium(i) isopropoxide | Ocimum basilicum oil | 21 | Not specified | Room Temp. | 0.25 |[11] |
Table 2: Physicochemical Properties of Sonochemically Synthesized Titanium Dioxide Nanoparticles
| Crystalline Phase | Crystallite Size (nm) | Particle Size (nm) | BET Surface Area (m²/g) | Synthesis Method Reference |
|---|---|---|---|---|
| Anatase | ~25 | Not specified | Not specified | Sol-Gel with Sonication[8] |
| Rutile | ~15 | ~20 | 78.88 | NaOH Treatment with Sonication[3] |
| Anatase | ~15 | Not specified | Not specified | Sol-Gel[2] |
| Anatase & Rutile | 70 | ~70 | Not specified | Biogenic Synthesis[12] |
| Anatase | 9.22 - 36.72 | 8.55 - 36.06 | Not specified | Sol-Gel (Calcination Temp. Dependent)[13] |
| Anatase | Not specified | 5.55 - 13.89 | Not specified | Green Synthesis with Sonication[11] |
Visualizations: Workflows and Applications
The following diagrams illustrate the experimental workflow and a key application of the synthesized nanoparticles.
Caption: Workflow for sonochemical synthesis of titanium-based nanoparticles.
Caption: Application of TiO₂ nanoparticles in targeted drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. docs.sadrn.com [docs.sadrn.com]
- 4. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facile sonochemically-assisted bioengineering of titanium dioxide nanoparticles and deciphering their potential in treating breast and lung cancers: biological, molecular, and computational-based investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Titanium Oxide Nanoparticles with a Novel Biogenic Process for Dental Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
Application Notes and Protocols for the Use of Titanium Hydroxide in Dye-Sensitized Solar Cells
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies.[1][2][3] The operational principle of a DSSC relies on the interplay between a dye-sensitizer, a semiconductor photoanode, an electrolyte containing a redox couple, and a counter electrode.[1][4] The photoanode, typically composed of a wide-bandgap semiconductor, plays a crucial role in electron transport and providing a high surface area for dye adsorption.[5] Titanium dioxide (TiO₂) is the most commonly used material for this purpose owing to its high chemical stability, non-toxicity, and favorable electronic properties.[2][5][6]
While the final, crystalline form of titanium dioxide (primarily anatase) is the functional component of the photoanode, its synthesis often proceeds through a titanium hydroxide intermediate. The controlled formation and subsequent treatment of this compound are critical steps that dictate the morphology, crystallinity, and ultimately, the performance of the resulting DSSC. These application notes provide an overview of the role of this compound in the preparation of TiO₂ photoanodes for DSSCs, along with detailed experimental protocols.
Application Notes
The application of this compound in the context of DSSCs is primarily as a precursor material for the synthesis of the nanostructured titanium dioxide photoanode. The properties of the final TiO₂ film, such as particle size, porosity, and surface area, are heavily influenced by the conditions under which this compound is formed and processed.
Common synthesis methods that involve a this compound intermediate include sol-gel and hydrothermal processes.[4][7][8] In a typical sol-gel synthesis, a titanium alkoxide precursor, such as titanium (IV) isopropoxide or titanium (IV) butoxide, is hydrolyzed to form a this compound gel.[4] This gel is then subjected to heat treatment (calcination) to convert it into crystalline TiO₂. The rate of hydrolysis and condensation reactions, which can be controlled by factors like pH, temperature, and the presence of catalysts, determines the primary particle size and the degree of agglomeration in the resulting TiO₂ powder.
Hydrothermal synthesis is another prevalent method where an aqueous solution of a titanium salt or alkoxide is heated in a sealed vessel.[7][8] This process allows for the direct crystallization of TiO₂ from the this compound precursor under elevated temperature and pressure, offering good control over the particle morphology and crystallinity.
The presence of hydroxyl groups on the surface of the synthesized TiO₂ nanoparticles, a remnant of the this compound precursor, can also influence the performance of the DSSC. These surface hydroxyl groups can facilitate the grafting of dye molecules to the TiO₂ surface, potentially leading to higher dye loading.[9]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a TiO₂ photoanode from a this compound precursor and the subsequent fabrication of a dye-sensitized solar cell.
Protocol 1: Synthesis of TiO₂ Nanoparticle Paste via Sol-Gel Method
This protocol describes the synthesis of a TiO₂ paste for the photoanode, starting from a titanium alkoxide precursor, which hydrolyzes to form this compound.
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide (TBT)
-
Ethanol (absolute)
-
Deionized water
-
Nitric acid (0.1 M) or Acetic acid
-
Terpineol
-
Ethyl cellulose
-
Mortar and pestle
-
Beakers and magnetic stirrer
-
Drying oven
-
Muffle furnace
Procedure:
-
Hydrolysis of Titanium Precursor: In a beaker, dissolve a specific amount of the titanium precursor (e.g., 10 ml of TBT) in ethanol (e.g., 10 ml) and stir for 1 hour.[4] Slowly add deionized water dropwise to the solution while stirring. A white precipitate of this compound will form.[4]
-
Aging and Washing: Allow the gel to age for 24 hours.[4] Afterward, filter the precipitate and wash it multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.[4]
-
Peptization (Optional): To form a stable colloidal suspension, the this compound precipitate can be peptized by adding a small amount of dilute acid (e.g., 0.1 M nitric acid) and stirring vigorously.
-
Hydrothermal Treatment (Optional but Recommended): Transfer the this compound suspension to a Teflon-lined autoclave and heat it at a specific temperature (e.g., 200°C) for a set duration (e.g., 18 hours) to promote the formation of crystalline TiO₂ nanoparticles.[7][8]
-
Paste Formulation: After hydrothermal treatment (or directly after washing and drying the precipitate if this step is skipped), dry the resulting TiO₂ powder. To prepare the paste, grind a specific amount of the TiO₂ powder (e.g., 3.5 g) in a mortar with a small amount of dilute nitric acid (e.g., 3 ml of 0.1 M) to break up agglomerates.[4] Gradually add an organic binder solution (e.g., a solution of ethyl cellulose in terpineol) while continuously grinding until a viscous, homogeneous paste is formed.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using the prepared TiO₂ paste.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
TiO₂ paste (from Protocol 1)
-
Doctor blade or screen printer
-
Hot plate and muffle furnace
-
Dye solution (e.g., N719 dye in ethanol)
-
Platinum-coated counter electrode
-
Electrolyte solution (e.g., a solution of iodine and potassium iodide in acetonitrile)[4]
-
Sealant (e.g., Surlyn)
-
Ethanol, acetone, and deionized water for cleaning
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO glass substrates by sonicating them sequentially in deionized water, acetone, and ethanol.[3]
-
Deposition of TiO₂ Film: Deposit the TiO₂ paste onto the conductive side of a cleaned FTO substrate using a doctor blade or screen printing technique to achieve a uniform film of desired thickness.[3][10]
-
Sintering of TiO₂ Film: Dry the TiO₂ film on a hot plate and then sinter it in a muffle furnace at a high temperature (e.g., 450-550°C) for a specific duration (e.g., 30-60 minutes) to remove the organic binders and crystallize the TiO₂ nanoparticles.[3][8]
-
Dye Sensitization: After cooling the sintered TiO₂ film to room temperature, immerse it in the dye solution for a sufficient amount of time (e.g., 1-24 hours) to ensure adequate dye adsorption.[3][4]
-
Assembly of the Solar Cell: Rinse the dye-sensitized TiO₂ electrode with ethanol to remove any excess dye and then dry it. Assemble the solar cell by placing the platinum-coated counter electrode on top of the dye-sensitized photoanode, separated by a thin sealant.[3][4]
-
Electrolyte Injection: Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode. The electrolyte will be drawn in by capillary action.
-
Sealing: Seal the holes to prevent the electrolyte from leaking.
Data Presentation
The performance of DSSCs is characterized by several key parameters, including the open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and overall power conversion efficiency (η). The table below summarizes the performance of DSSCs fabricated with TiO₂ photoanodes prepared through methods involving this compound intermediates, as reported in the literature.
| Photoanode Material/Preparation Method | V_oc (V) | J_sc (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) | Reference |
| TiO₂@MMO-550° (Hydrothermal synthesis of TiO₂) | 0.81 | 3.29 | - | 1.91 | [7][8] |
| Double-layered SPD type TiO₂ with TPPF photosensitizer | 0.69 | 5.69 | 0.67 | 2.64 | [11] |
| Pressed TiO₂ Nanoparticles Layer | - | - | - | 5.40 | [6] |
| TiO₂ with 0.05 wt% AgNWs | - | 8.14 | - | 4.14 | [12] |
| TiO₂ sensitized with Henna dye | - | - | 0.37 | 2.19 | [3] |
| TiO₂ sensitized with Spinach dye | - | - | 0.09 | 0.24 | [3] |
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Sol-Gel synthesis of TiO₂ paste for DSSC photoanodes.
Caption: Workflow for the fabrication of a Dye-Sensitized Solar Cell.
References
- 1. Fabrication of Dye Sensitized Solar Cell Based on Titanium Dioxide (TiO2) [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Dye-sensitized solar cells constructed using titanium oxide nanoparticles and green dyes as photosensitizers - Journal of King Saud University - Science [jksus.org]
- 4. annejac.ac.in [annejac.ac.in]
- 5. Impact of TiO2 Nanostructures on Dye-Sensitized Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fabrication and Enhanced Performance Evaluation of TiO2@Zn/Al-LDH for DSSC Application: The Influence of Post-Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Application Notes and Protocols for the Preparation of Titanium Hydroxide Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of titanium hydroxide and titanium dioxide thin films, which are often derived from a this compound precursor. Titanium-based thin films are of significant interest in various fields, including photocatalysis, biomedical coatings, and sensors, owing to their biocompatibility, chemical stability, and unique electronic and optical properties.[1] This document outlines three common wet-chemical deposition methods: sol-gel, chemical bath deposition (CBD), and electrodeposition.
Data Summary of Deposition Methods
The following tables summarize key experimental parameters and resulting film properties for the different deposition techniques, allowing for easy comparison.
Table 1: Sol-Gel Method Parameters and Film Properties
| Parameter | Value | Reference |
| Precursor | Titanium (IV) isopropoxide (TTIP), Titanium (IV) butoxide | [2][3] |
| Solvent | Ethanol, Isopropanol | [2][3] |
| Catalyst/Stabilizer | Acetic acid, Nitric acid | [4][5] |
| Molar Ratios | Ti:H₂O:Acid (variable) | [6] |
| Deposition Technique | Dip-coating, Spin-coating | [2][4] |
| Annealing Temperature | 300 - 600°C | [2][7] |
| Typical Film Phase | Amorphous (as-deposited), Anatase, Rutile (post-annealing) | [4][7] |
| Optical Band Gap | 3.19 - 3.45 eV | [8] |
| Crystallite Size | 13 - 28 nm | [5] |
Table 2: Chemical Bath Deposition (CBD) Parameters and Film Properties
| Parameter | Value | Reference |
| Titanium Source | Titanium oxysulfate (TiOSO₄), Titanium trichloride (TiCl₃) | [7][9] |
| Complexing Agent | Hydrogen peroxide (H₂O₂) | [10] |
| Bath Temperature | Room Temperature - 80°C | [11] |
| Deposition Time | 1 - 24 hours | [11][12] |
| Annealing Temperature | 300 - 700°C | [7][8] |
| Typical Film Phase | Amorphous (as-deposited), Anatase, Rutile (post-annealing) | [7] |
| Optical Band Gap | 2.88 - 3.22 eV | [7] |
| Film Morphology | Nanorods, Granular | [12] |
Table 3: Electrodeposition Parameters and Film Properties
| Parameter | Value | Reference |
| Titanium Precursor | Titanium trichloride (TiCl₃) | [13] |
| Electrolyte pH | 1.21 - 2.56 | [13] |
| Deposition Potential | 1.0 - 4.0 V (vs. SCE) | [13] |
| Deposition Temperature | 30 - 75°C | [13][14] |
| Post-Deposition Treatment | Annealing at ~450°C | [13] |
| Typical Film Phase | Amorphous/hydrous (as-deposited), Anatase (post-annealing) | [13][14] |
| Film Appearance | White, uniform films | [13] |
Experimental Protocols and Methodologies
Detailed protocols for each deposition method are provided below. These protocols are generalized from multiple sources and may require optimization for specific applications.
Sol-Gel Method
The sol-gel process involves the hydrolysis and condensation of metal alkoxide precursors to form a colloidal suspension (sol) that is then gelled to form a network.[15] This method offers excellent control over film purity and microstructure.
Protocol:
-
Precursor Solution Preparation:
-
Prepare a solution of titanium (IV) isopropoxide (TTIP) in ethanol.
-
In a separate vessel, prepare a mixture of ethanol, deionized water, and an acid catalyst (e.g., nitric acid or acetic acid). The acid helps to control the hydrolysis rate.[16]
-
-
Sol Formation:
-
Slowly add the water-containing solution to the TTIP solution dropwise while stirring vigorously.
-
Continue stirring the mixture for several hours at room temperature to form a stable and transparent sol.
-
-
Film Deposition:
-
Dip-Coating: Immerse a cleaned substrate into the sol and withdraw it at a constant speed.
-
Spin-Coating: Dispense the sol onto a cleaned substrate and spin at a high speed (e.g., 3000 rpm) for a set time (e.g., 45 seconds) to spread the film evenly.[5]
-
-
Drying and Annealing:
-
Dry the coated substrate in an oven at a low temperature (e.g., 100°C) for 10-15 minutes to evaporate the solvent.[5]
-
Repeat the deposition and drying steps to achieve the desired film thickness.
-
Finally, anneal the film in a furnace at a temperature between 400°C and 500°C for 1-2 hours to induce crystallization into the anatase or rutile phase.[5]
-
Chemical Bath Deposition (CBD)
CBD is a simple and scalable technique that involves the slow, controlled precipitation of a compound from a solution onto a substrate.
Protocol:
-
Bath Preparation:
-
Prepare an aqueous solution of a titanium salt, such as titanium oxysulfate (TiOSO₄) or titanium trichloride (TiCl₃).[7][9]
-
For peroxo-titanium routes, add hydrogen peroxide to the titanium salt solution.[10]
-
Adjust the pH and temperature of the solution to achieve a metastable state where precipitation is slow.
-
-
Substrate Immersion:
-
Clean the substrates thoroughly.
-
Immerse the cleaned substrates vertically into the prepared chemical bath.
-
-
Film Deposition:
-
Maintain the bath at a constant temperature (e.g., 60°C) for a specified duration (typically several hours) to allow for the gradual deposition of a this compound/oxide film.
-
-
Post-Treatment:
-
Carefully remove the substrates from the bath and rinse them with deionized water.
-
Dry the films in air.
-
Anneal the films at temperatures ranging from 300°C to 700°C to dehydrate the hydroxide and crystallize the titanium dioxide.[7]
-
Electrodeposition
Electrodeposition utilizes an electric current to drive the formation of a film on a conductive substrate from an electrolyte solution. This method allows for precise control over film thickness and morphology.
Protocol:
-
Electrolyte Preparation:
-
Electrochemical Cell Setup:
-
Use a three-electrode cell configuration with the conductive substrate as the working electrode, a platinum or titanium foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[13]
-
-
Deposition Process:
-
Annealing:
-
After deposition, rinse the film with deionized water and dry it.
-
Anneal the as-deposited amorphous film at approximately 450°C for 1 hour to form crystalline titanium dioxide.[13]
-
Diagrams
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. physicsgirl.in [physicsgirl.in]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. irsm.cas.cz [irsm.cas.cz]
- 5. ijirset.com [ijirset.com]
- 6. mdpi.com [mdpi.com]
- 7. revues.imist.ma [revues.imist.ma]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Bath Deposition of Titanium Dioxide/Nickel Oxide (TiO2/NiO) Core-Shell Thin Films | Nigerian Journal of Physics [njp.nipngr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. ymerdigital.com [ymerdigital.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. vbn.aau.dk [vbn.aau.dk]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Titanium Dioxide in Cosmetic Formulations
A Note on Titanium Hydroxide: While the topic of interest is the use of this compound in cosmetic formulations, it is important to clarify that this compound (Ti(OH)₄) is primarily an intermediate in the production of titanium dioxide (TiO₂). The vast majority of scientific literature and commercial applications in the cosmetics industry focus on titanium dioxide as the final, functional ingredient. This compound is converted to titanium dioxide through a calcination process, which involves heating to high temperatures to remove water and form the stable, crystalline oxide. Therefore, these application notes will focus on the use of cosmetic-grade titanium dioxide, the form prevalently used by researchers, scientists, and drug development professionals.
Introduction to Titanium Dioxide in Cosmetics
Titanium dioxide is a naturally occurring mineral that is processed and purified for use in a wide range of cosmetic and personal care products.[1] It is a white, opaque, and chemically inert substance, making it a versatile and safe ingredient for topical applications.[2] In cosmetic formulations, titanium dioxide serves several key functions:
-
UV Filter: As a physical sunscreen, it provides broad-spectrum protection against both UVA and UVB radiation by scattering and reflecting UV rays.[3][4]
-
Pigment: Its bright white color and high refractive index make it an excellent opacifying agent and white pigment in color cosmetics such as foundations, powders, and eyeshadows.[4][5]
-
Thickener and Texturizer: It can contribute to the viscosity and texture of formulations, providing a smooth and mattifying effect.[3]
Cosmetic-grade titanium dioxide is available in various particle sizes, from nanoparticles (typically 10-100 nm) to larger pigmentary grades. Nanoparticles are often used in sunscreens to provide transparent UV protection without a whitening effect, while larger particles are used for their opacifying properties in makeup.[1] The surface of titanium dioxide particles is often coated with materials like silica, alumina, or silicones to improve dispersibility, reduce photocatalytic activity, and enhance stability in formulations.[5][6][7]
Quantitative Data on Titanium Dioxide in Cosmetic Formulations
The following tables summarize key quantitative data related to the use of titanium dioxide in cosmetic formulations, compiled from various studies and technical sources.
Table 1: Typical Concentration of Titanium Dioxide in Cosmetic Products
| Product Type | Concentration Range (% w/w) | Primary Function | Reference(s) |
| Sunscreens | 2 - 25% | UV Filter | [4] |
| Foundations & Concealers | 1 - 15% | Pigment, Opacifier | [4] |
| Pressed & Loose Powders | 1 - 25% | Pigment, Mattifying Agent | [4] |
| Eyeshadows | Up to 36% | Pigment | [2] |
| Lipsticks | 1 - 10% | Pigment | [5] |
Table 2: Sun Protection Factor (SPF) of Formulations with Varying Titanium Dioxide Concentrations
| Formulation Base | TiO₂ Concentration (% w/w) | In Vitro SPF Value | Reference(s) |
| Sunscreen Cream | 0% (Control) | 5.663 | [8] |
| Sunscreen Cream | 2% | 9.466 | [8] |
| Sunscreen Cream | 10% | 18.386 | [8] |
| Pressed Powder | 10% | Not specified | [4] |
| Pressed Powder | 15% | Not specified | [4] |
| Pressed Powder | 20% | Not specified | [4] |
| Pressed Powder | 25% | 15.06 | [4] |
| Pressed Powder | 30% | Not specified | [4] |
| Sunscreen Cream | 5% | 4.82 | [9] |
| Sunscreen Cream with 10% Octocrylene | 5% | 8.50 | [9] |
Table 3: Particle Size of Titanium Dioxide in Cosmetic Formulations
| Sample Type | Measurement Technique | Average Particle Size | Reference(s) |
| TiO₂ Nanoparticles (raw material) | DLS | 140.4 nm (hydrodynamic diameter) | [10] |
| TiO₂ in Sunscreen | XRD | 15 nm, 21 nm, 78 nm | [11] |
| TiO₂ in Sunscreen | SEM | Consistent with raw material | [12] |
| TiO₂ Nanoparticles (for toxicity studies) | DLS | Agglomerates in biological media | [13] |
Experimental Protocols
Protocol for Synthesis of Cosmetic-Grade Titanium Dioxide from a Precursor
This protocol describes a general method for producing titanium dioxide from a titanium precursor, such as titanyl sulfate, which is derived from titanium-bearing ores.[3][14]
-
Hydrolysis: Prepare an aqueous solution of titanyl sulfate. Hydrolyze the solution under controlled temperature and pressure (e.g., 170°C or higher) to precipitate spherical hydrous titanium dioxide (a form of this compound).[14]
-
Washing: Separate the precipitated hydrous titanium dioxide from the mother liquor. Wash the precipitate with deionized water to remove impurities. For enhanced purity, an acid wash (e.g., with hydrochloric acid) can be performed.[14]
-
Surface Treatment (Optional but Recommended): To improve dispersibility and reduce photocatalytic activity, the surface of the hydrous titanium dioxide can be coated. This is typically done by treating a slurry of the material with inorganic compounds like silica (from tetraethoxysilane) or alumina.[6][15]
-
Calcination: Dry the washed and optionally coated hydrous titanium dioxide. Calcine the dried material at a high temperature (e.g., 400-800°C) to convert it to the desired crystalline form of titanium dioxide (anatase or rutile). The specific temperature and duration will influence the final particle size and crystal structure.[14]
-
Milling/Grinding: After calcination, the titanium dioxide may be milled or ground to achieve the desired particle size distribution for the intended cosmetic application.
Protocol for Formulation of an Oil-in-Water (O/W) Sunscreen Cream
This protocol outlines the preparation of a basic O/W sunscreen cream containing titanium dioxide.
-
Preparation of the Aqueous Phase:
-
In a suitable vessel, combine deionized water and any water-soluble ingredients (e.g., humectants like glycerin, water-soluble preservatives).
-
If using a water-dispersible titanium dioxide, it can be added to the aqueous phase and dispersed using a high-shear mixer.[16]
-
Heat the aqueous phase to 75-80°C.
-
-
Preparation of the Oil Phase:
-
In a separate vessel, combine all oil-soluble ingredients (e.g., emollients, fatty alcohols, emulsifiers, oil-soluble preservatives).
-
If using an oil-dispersible or coated titanium dioxide, add it to the oil phase.
-
Heat the oil phase to 75-80°C while stirring until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for a specified time (e.g., 5-10 minutes) to form a stable emulsion.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently with a propeller mixer.
-
When the temperature is below 40°C, add any temperature-sensitive ingredients such as fragrances, plant extracts, and some preservatives.
-
Continue stirring until the cream is uniform and has reached room temperature.
-
-
Final Quality Control:
-
Measure the pH of the final product and adjust if necessary.
-
Perform viscosity measurements and observe the organoleptic properties (appearance, feel, odor).
-
Protocol for In Vitro Sun Protection Factor (SPF) Measurement
This protocol is based on the ISO 23675 standard for in vitro SPF determination.[17]
-
Substrate Preparation: Use polymethylmethacrylate (PMMA) plates as the substrate. For enhanced reliability, a "double plate" approach using both molded and sandblasted plates is recommended.[17]
-
Sample Application:
-
Drying: Allow the applied film to dry for a specified period in a controlled environment.
-
Initial Spectrophotometric Measurement:
-
Use a spectrophotometer with an integrating sphere to measure the initial UV absorbance spectrum of the sunscreen film.[19]
-
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator to assess photostability.
-
Final Spectrophotometric Measurement: After irradiation, repeat the spectrophotometric measurement to obtain the final UV absorbance spectrum.
-
SPF Calculation: The SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.[19]
Protocol for Particle Size Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Disperse a small amount of the titanium dioxide raw material or the cosmetic formulation containing it in a suitable solvent (e.g., deionized water, ethanol, or a solvent compatible with the formulation base).
-
The dispersion may require sonication to break up agglomerates.[20]
-
-
Instrument Setup:
-
Set the parameters on the DLS instrument, including solvent refractive index and viscosity, measurement temperature, and measurement duration.[21]
-
-
Measurement:
-
Place the sample cuvette in the DLS instrument.
-
The instrument will direct a laser beam through the sample and measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis:
-
The software calculates the particle size distribution (typically as hydrodynamic diameter) from the light scattering data using the Stokes-Einstein equation. The result is often reported as the Z-average size and the polydispersity index (PDI).[10]
-
Protocol for Stability Testing of Cosmetic Emulsions
This protocol outlines common methods for assessing the physical stability of cosmetic emulsions containing titanium dioxide.[22]
-
Accelerated Stability Testing (High Temperature):
-
Store samples of the formulation in their final packaging at elevated temperatures (e.g., 37°C and 45°C) for a period of one to three months.
-
At regular intervals (e.g., 1, 2, and 3 months), evaluate the samples for changes in color, odor, pH, viscosity, and signs of phase separation.[22]
-
-
Freeze-Thaw Cycle Testing:
-
Subject the samples to alternating temperature cycles. A typical cycle involves storing the product at -10°C for 24 hours, followed by 24 hours at room temperature (25°C).
-
Repeat this for at least three cycles.
-
After the cycles, evaluate the product for any changes in its physical properties, which can indicate instability.[8][22]
-
-
Centrifuge Testing:
-
Long-Term Stability Testing:
-
Store samples at room temperature (25°C) and under controlled humidity for the intended shelf life of the product (e.g., 12, 24, 36 months).
-
Evaluate the samples at predetermined time points (e.g., 3, 6, 12, 18, 24, 36 months) for any changes in physical, chemical, and microbiological properties.[24]
-
Visualizations
Caption: Workflow from TiO₂ Synthesis to Formulation and Testing.
Caption: In Vitro SPF Measurement Protocol.
Caption: Stability Testing Workflow for Cosmetic Emulsions.
References
- 1. safecosmetics.org [safecosmetics.org]
- 2. peijinchem.com [peijinchem.com]
- 3. specialchem.com [specialchem.com]
- 4. journal-jps.com [journal-jps.com]
- 5. shop.nanografi.com [shop.nanografi.com]
- 6. Two common surface treatment methods of titanium dioxide - Hangzhou Harmony Chemical Co.,Ltd [ti-line.net]
- 7. Surface Coating of Titanium Dioxide Nanoparticles with a Polymerizable Chelating Agent and Its Physicochemical Property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 11. CA2156931C - Titanium dioxide dispersions, cosmetic compositions and methods for using the same - Google Patents [patents.google.com]
- 12. Stability Study of Sunscreens with Free and Encapsulated UV Filters Contained in Plastic Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JP5794852B2 - Titanium dioxide pigment for cosmetics and method for producing the same - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. alsglobal.com [alsglobal.com]
- 18. specialchem.com [specialchem.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. makingcosmetics.com [makingcosmetics.com]
- 23. View of FORMULATION AND SPF EVALUATION OF PHYSICAL SUNSCREEN CONTAINING TITANIUM DIOXIDE AND ZINC OXIDE [journal.tvu.edu.vn]
- 24. One-year physical stability study of in-house sunscreen formulations | FDA [fda.gov]
Application Notes and Protocols for Arsenic Removal from Water Using Titanium Hydroxide
This document provides detailed application notes and experimental protocols for the use of titanium hydroxide and related titanium-based materials for the removal of arsenic from water. The information is intended for researchers, scientists, and professionals in drug development and environmental remediation.
Application Notes
Introduction
Arsenic contamination in drinking water is a significant global health issue, necessitating the development of effective and affordable removal technologies.[1][2] Titanium-based materials, including this compound (Ti(OH)₄) and titanium dioxide (TiO₂), have emerged as promising adsorbents for arsenic due to their high stability, non-toxicity, and strong affinity for both major inorganic forms of arsenic: arsenite (As(III)) and arsenate (As(V)).[3][4][5]
Mechanism of Arsenic Removal
The primary mechanism for arsenic removal by this compound is adsorption through the formation of inner-sphere complexes. The surface of this compound is rich in hydroxyl groups (Ti-OH). Arsenic species (arsenate and arsenite) bind to these sites by replacing the hydroxyl groups, leading to the formation of stable monodentate or bidentate complexes.[3] This process involves oxygen bridging between titanium and arsenic atoms.[6] Evidence from X-ray Photoelectron Spectroscopy (XPS) shows a decrease in the Ti-OH peak and an increase in the bridging oxygen peak after arsenic adsorption, confirming this complexation mechanism.[6] Amorphous this compound often exhibits higher adsorption capacity than its crystalline counterparts, which is attributed to a higher density of surface hydroxyl groups.[6]
Caption: Mechanism of arsenic adsorption on this compound.
Factors Affecting Adsorption Performance
Several factors significantly influence the efficiency of arsenic removal by titanium-based materials:
-
pH of the Solution: The pH of the water is a critical parameter.[5][7] The surface charge of the adsorbent and the speciation of arsenic are both pH-dependent.[7] For titanium dioxide, the point of zero charge (pHpzc) is around 4.34 to 5, meaning the surface is positively charged at lower pH and negatively charged at higher pH.[4][7] The removal efficiency for As(III) tends to reach a maximum around pH 8, decreasing sharply at higher pH values.[1][8] For As(V), removal efficiency can decrease as pH increases from 7.3 to 10.3.[3]
-
Adsorbent Dosage: Increasing the adsorbent dosage generally increases the removal efficiency by providing more available active sites for arsenic binding.[1] For instance, increasing a Ti(OH)₄ dosage from 0.2 g/L to 1.0 g/L can significantly raise As(III) removal from 33.4% to 85.6%.[1]
-
Arsenic Oxidation State: Titanium-based materials can adsorb both As(V) and As(III).[6][9] However, As(V) is often more easily adsorbed than As(III) because it is negatively charged over a wider pH range, while As(III) exists as a neutral species (H₃AsO₃) at near-neutral pH.[2][7] Some studies show that TiO₂ exhibits similar adsorption behavior for both species.[9]
-
Presence of Competing Anions: Anions commonly found in groundwater, such as phosphate, silicate, and fluoride, can compete with arsenic for adsorption sites on the this compound surface, potentially reducing removal efficiency.[10]
Data Presentation: Adsorption Capacities and Removal Efficiencies
The performance of various titanium-based adsorbents for arsenic removal is summarized below.
| Adsorbent Material | Arsenic Species | Maximum Adsorption Capacity (q_m) | pH | Conditions / Notes | Reference |
| This compound (Ti(OH)₄) | As(III) | 19.22 mg/g | ~8 | Calculated from Dubinin-Radushkevich isotherm. | [1][8] |
| Amorphous THO-Carbon Block | As(V) | 31 mg As / g Ti | Not specified | Continuous flow column tests. | [6] |
| Amorphous THO-Carbon Block | As(III) | 18 mg As / g Ti | Not specified | Batch tests. | [6] |
| Titanium Dioxide (TiO₂) | As(V) | 8.45 mg/g | 3 | Langmuir isotherm model. | [4] |
| Titanium Dioxide (TiO₂) | As(V) | 8.50 mg/g | 7 | Langmuir isotherm model. | [4] |
| Titanium Dioxide (TiO₂) | As(III) | Not specified | ~8 | >92% removal within 2 hours. | [1][8] |
| Adsorbent Material | Adsorbent Dosage | Initial As(III) Conc. | Contact Time | pH | Removal Efficiency (%) | Reference |
| Ti(OH)₄ | 1.0 g/L | 1.0 mg/L | 2 hours | ~7-8 | 85.6% | [1] |
| Ti(OH)₄ | 5.0 g/L | 1.0 mg/L | 2 hours | ~7-8 | 96.9% | [1] |
| TiO₂ Nanoparticles | Not specified | Not specified | 60 minutes | Not specified | >90% (to reach 10 µg/L standard) | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Ti(OH)₄) Adsorbent
This protocol describes the synthesis of this compound nanoparticles via a hydrolysis process, adapted from methodologies found in the literature.[1][12]
Materials:
-
Tetrabutyl titanate (Ti(OC₄H₉)₄, 99.0%)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Beakers and magnetic stirrer
-
Drying oven
Procedure:
-
Prepare a 50 mL aqueous solution of tetrabutyl titanate [Ti(OC₄H₉)₄].
-
While stirring vigorously, add an aqueous solution of NaOH drop-wise (e.g., at a rate of 1 mL/min) as the precipitating agent.
-
Continue adding NaOH until the pH of the mixture reaches 9.0. This hydrolysis should be performed at a controlled temperature (e.g., 20 °C).
-
A white precipitate of this compound will form. Continue stirring for an additional 30 minutes to ensure the reaction is complete.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the white product by rinsing it thoroughly with deionized water for at least 1 hour to remove any remaining organic residues or unreacted reagents.
-
Dry the final product in an oven at 85 °C for 12 hours.
-
The resulting white powder is this compound, denoted as Ti(OH)₄, ready for use in adsorption experiments.
Caption: Synthesis workflow for this compound (Ti(OH)₄).
Protocol 2: Batch Adsorption Experiments for Arsenic Removal
This protocol outlines a standard batch experiment to evaluate the arsenic adsorption performance of the synthesized this compound.
Materials:
-
Synthesized Ti(OH)₄ adsorbent
-
Arsenic stock solution (e.g., prepared from As₂O₃ for As(III) or Na₂HAsO₄ for As(V))
-
Conical flasks or beakers
-
Orbital shaker
-
pH meter and solutions for adjustment (e.g., dilute HCl and NaOH)
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for arsenic measurement (e.g., Atomic Absorption Spectrometer with a hydride generation system)
Procedure:
-
Prepare Arsenic Working Solutions: Prepare a series of arsenic solutions of known concentrations (e.g., 0.1 to 10 mg/L) by diluting the stock solution with DI water.
-
Adsorbent Dosing: Add a precise amount of Ti(OH)₄ adsorbent to a series of flasks (e.g., for a dosage of 1.0 g/L, add 0.1 g of adsorbent to 100 mL of arsenic solution).
-
pH Adjustment: Adjust the initial pH of each solution to the desired value (e.g., pH 7.0 ± 0.2) using dilute HCl or NaOH.
-
Adsorption Process: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined contact time (e.g., 2 hours). The reaction is often rapid initially and then slows down.[1][8]
-
Sample Collection and Preparation: At the end of the contact time, withdraw a sample from each flask. Immediately filter the sample through a 0.45 µm syringe filter to separate the adsorbent particles from the solution.
-
Arsenic Analysis: Analyze the filtrate for the final (equilibrium) arsenic concentration using a suitable analytical method.
-
Calculate Removal Efficiency and Adsorption Capacity:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, in mg/g): ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial arsenic concentration (mg/L)
-
Cₑ = Equilibrium arsenic concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Caption: Workflow for a typical batch arsenic adsorption experiment.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Technologies for Arsenic Removal from Water: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium-based nanocomposite materials for arsenic removal from water: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the adsorption potential of titanium dioxide nanoparticles for arsenic removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Arsenate Adsorption onto Different Amorphous Grades of Titanium (Hydr)Oxides Impregnated into a Point-of-Use Activated Carbon Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. watertechonline.com [watertechonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Arsenic sorption onto titanium dioxide, granular ferric hydroxide and activated alumina: batch and dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of titanium dioxide in arsenic removal from water: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Application Notes and Protocols for the Synthesis of Hierarchical Titanium Dioxide Structures from Titanium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of hierarchical titanium dioxide (TiO₂) structures using titanium hydroxide (Ti(OH)₄) as a precursor. The methodologies described herein are tailored for applications in drug delivery, photocatalysis, and other biomedical fields where controlled material architecture is crucial.
Introduction
Hierarchical structures of titanium dioxide, characterized by multi-level organization from the nano- to the micro-scale, offer unique properties such as high surface area, enhanced light scattering, and improved mass transport. These attributes make them highly desirable for a range of applications. Synthesizing these structures from this compound provides a versatile and cost-effective route to obtaining high-purity materials with tunable morphologies.
Data Presentation
Physicochemical Properties of Hierarchical TiO₂
The following table summarizes the typical physicochemical properties of hierarchical TiO₂ synthesized via hydrothermal treatment of this compound. The properties are highly dependent on the synthesis parameters.
| Hydrothermal Temperature (°C) | Hydrothermal Time (h) | BET Surface Area (m²/g) | Average Pore Size (nm) | Crystal Phase | Reference |
| 100 | 12 | 145.3 | 5-15 | Anatase | [1] |
| 150 | 24 | - | - | Anatase/Rutile | [2] |
| 180 | 12 | - | 10.64 | Anatase/Rutile | [2] |
| 200 | 24 | 43.0 | 5-50 | Anatase/Rutile | [1] |
| 220 | 6 | - | 21.28 | Rutile | [2] |
Performance in Key Applications
The hierarchical structure significantly influences the performance of TiO₂ in various applications.
| Application | Metric | Value | Conditions | Reference |
| Photocatalysis | Rhodamine B Degradation | 99.6% | 45 min UV irradiation | [1] |
| Tetracycline Hydrochloride Degradation | 90.0% | 45 min UV irradiation | [1] | |
| Methylene Blue Degradation | ~95% | 12 min solar light | [3] | |
| Crystal Violet Degradation | ~99% | 14 min solar light | [3] | |
| Drug Delivery | Doxorubicin Loading Capacity | 11.5% (in water) | Sm-doped TiO₂ |
Experimental Protocols
Protocol 1: Preparation of this compound Precursor
This protocol describes the synthesis of amorphous this compound powder from a titanium alkoxide precursor, which will be used in the subsequent hydrothermal synthesis.
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide (TBT)
-
Ethanol (absolute)
-
Deionized (DI) water
-
Ammonium hydroxide (NH₄OH) solution (30%)
Procedure:
-
Prepare a solution of the titanium alkoxide in ethanol (e.g., 10 mL of TTIP in 100 mL of ethanol) under vigorous stirring.
-
In a separate beaker, prepare a mixture of DI water and ethanol (e.g., 1:1 v/v).
-
Slowly add the water/ethanol mixture to the titanium alkoxide solution dropwise while stirring continuously. A white precipitate of this compound will form.
-
Continue stirring for 1-2 hours to ensure complete hydrolysis.
-
Adjust the pH of the suspension to ~8 by adding ammonium hydroxide solution.
-
Filter the precipitate and wash it thoroughly with DI water and then with ethanol to remove any unreacted precursors and by-products.
-
Dry the resulting this compound powder in an oven at 80-100°C for 12 hours. The final product is an amorphous Ti(OH)₄ powder.
Protocol 2: Hydrothermal Synthesis of Hierarchical TiO₂ Structures
This protocol details the conversion of the prepared this compound powder into hierarchical TiO₂ structures via a hydrothermal process.
Materials:
-
This compound (Ti(OH)₄) powder (from Protocol 1)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Hydrochloric acid (HCl) solution (0.1 M, for washing)
-
DI water
Procedure:
-
Disperse a specific amount of the synthesized Ti(OH)₄ powder (e.g., 0.5 g) in a 10 M NaOH solution (e.g., 20 mL) in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired temperature (e.g., 150-220°C) for a specific duration (e.g., 12-48 hours). The temperature and time will influence the final morphology.
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by filtration or centrifugation.
-
Wash the product thoroughly with DI water and then with a 0.1 M HCl solution to remove sodium ions, followed by several washes with DI water until the pH of the filtrate is neutral.
-
Dry the final hierarchical TiO₂ powder in an oven at 80°C for 12 hours.
-
(Optional) Calcine the powder at a higher temperature (e.g., 400-600°C) for 2 hours to improve crystallinity.
Visualizations
Experimental Workflow
Caption: Workflow for synthesizing hierarchical TiO₂ structures.
Cellular Uptake and Drug Release Mechanism
Caption: Cellular uptake and drug release from hierarchical TiO₂.
Photocatalytic Degradation Mechanism
Caption: Mechanism of photocatalytic degradation by hierarchical TiO₂.
References
- 1. Effects of Hydrothermal Time on Structure and Photocatalytic Property of Titanium Dioxide for Degradation of Rhodamine B and Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ag3PO4-Deposited TiO2@Ti3C2 Petals for Highly Efficient Photodecomposition of Various Organic Dyes under Solar Light [mdpi.com]
Application Notes and Protocols for Titanium-Based Gas Sensors
Topic: Titanium Hydroxide in Gas Sensing Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium dioxide (TiO₂) is a prominent n-type semiconductor material extensively utilized in gas sensing applications due to its excellent chemical stability, high sensitivity, and low cost.[1][2] While the final sensing material is the crystalline TiO₂, the synthesis often proceeds through a hydrated precursor, which can be considered a form of this compound. This intermediate plays a crucial role in determining the morphology and, consequently, the sensing performance of the final titanium dioxide nanostructure. These sensors are effective in detecting a variety of gases, including hydrogen, carbon monoxide, ethanol, acetone, and nitrogen dioxide.[3] The sensing mechanism is based on the change in electrical resistance of the TiO₂ material upon interaction with the target gas.[4][5]
Data Presentation: Performance of Titanium Dioxide Gas Sensors
The performance of gas sensors is evaluated based on several key parameters, including sensitivity (or response), operating temperature, and response/recovery times. The following tables summarize the performance of various TiO₂-based gas sensors for different target gases.
Table 1: Performance of Undoped TiO₂-Based Gas Sensors
| Target Gas | Concentration (ppm) | Operating Temperature (°C) | Response/Sensitivity | Response Time (s) | Recovery Time (s) | Reference |
| H₂S | 20 | 450 | High | ~23 | - | |
| Ethanol | 100 | 150 | 75.4% | 155 | 779 | |
| Ethanol | 400 | 350 | 22.9 | 5 | 7 | |
| Acetone | 500 | 270 | 9.19 | 10 | 9 | |
| NH₃ | 200 | Room Temperature | - | 28 | 24 | |
| NO₂ | 100 | 250 | 96% | 3.6 | - | [6] |
Table 2: Performance of Doped/Composite TiO₂-Based Gas Sensors
| Sensing Material | Target Gas | Concentration (ppm) | Operating Temperature (°C) | Response/Sensitivity | Response Time (s) | Recovery Time (s) | Reference |
| 5 at.% Cr-TiO₂ | Hydrogen | 1000 | 500 | 147 | 142 | 123 | [1] |
| Au-TiO₂ nanotubes | SF₆ decomposition gases | - | 110-200 | - | - | - | [7] |
| 0.43 at.% Ce-TiO₂ | NH₃ | 0.14 | Room Temperature | - | - | - | [7] |
| TiO₂ NTs/rGO (1 wt.%) | NO₂ | 20 | Room Temperature | - | 18 | 33 | [8] |
| α-Fe₂O₃-TiO₂ | Ethanol | 100 | 325 | - | 46 | 16 |
Experimental Protocols
Detailed methodologies for the synthesis of titanium dioxide sensing materials are crucial for reproducible and high-performance sensor fabrication. The sol-gel and hydrothermal methods are two of the most common approaches, starting from a titanium precursor that forms a hydrated intermediate.
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes the synthesis of TiO₂ nanoparticles using a sol-gel method, which involves the hydrolysis and condensation of a titanium alkoxide precursor.[1][9]
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Tetrabutyl titanate (TBOT)[1][10]
-
Ethanol
-
Acetic acid (catalyst)[1]
-
Nitric acid (chelating agent)[1]
-
Deionized water
-
Substrates (e.g., Al₂O₃ with patterned electrodes)
Procedure:
-
Prepare solution A by dissolving the titanium precursor (e.g., 12 ml TBOT) and acetic acid (e.g., 1 ml) in ethanol (e.g., 25 ml) under continuous stirring for 1 hour.[1]
-
Prepare solution B by dissolving a chelating agent like nitric acid in deionized water to adjust the pH to around 1.
-
Add solution B drop-wise into the stirred solution A. Continue stirring for 2 hours at room temperature until a homogenous sol is formed.
-
Age the resulting gel for 12 hours.
-
Dry the gel in an oven at 70°C for 12 hours to obtain a powder.[11]
-
Grind the dried powder and then calcine it at a specific temperature (e.g., 600°C) for 1 hour in a muffle furnace to obtain crystalline TiO₂ nanoparticles.[11]
-
For sensor fabrication, create a paste of the synthesized TiO₂ powder and brush it onto a substrate with pre-patterned electrodes.
-
Dry and anneal the coated substrate to ensure good adhesion and electrical contact.
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanotubes
This protocol details the synthesis of TiO₂ nanotubes on a conductive substrate via a hydrothermal method.[12]
Materials:
-
Commercial TiO₂ powder (e.g., P25)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Hydrochloric acid (HCl)
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Teflon-lined autoclave
Procedure:
-
Clean the FTO substrates thoroughly.
-
Prepare a suspension by mixing commercial TiO₂ powder (e.g., 1.4 g) in a 10 M NaOH solution (e.g., 70 ml) and stir for 1 hour.[13]
-
Place the cleaned FTO substrate and the prepared solution into a Teflon-lined autoclave.
-
Heat the autoclave at a specific temperature (e.g., 135°C) for a set duration (e.g., 24 hours) to grow the TiO₂ nanotubes directly on the FTO substrate.[12]
-
After cooling, wash the substrate with deionized water and a dilute HCl solution to remove residual NaOH and until the pH is neutral.
-
Dry the substrate in an oven.
-
Deposit electrodes (e.g., silver paste) onto the TiO₂ nanotube film to complete the sensor device.
Mandatory Visualizations
Gas Sensing Mechanism of n-type TiO₂
The gas sensing mechanism of n-type semiconductor oxides like TiO₂ is based on the change in resistance due to the interaction of the material's surface with ambient oxygen and the target gas.
Caption: Gas sensing mechanism of an n-type TiO₂ semiconductor.
Experimental Workflow for Sol-Gel Synthesis and Sensor Fabrication
The following diagram illustrates the key steps involved in the sol-gel synthesis of TiO₂ nanoparticles and the subsequent fabrication of a gas sensor.
Caption: Workflow for TiO₂ gas sensor fabrication via the sol-gel method.
References
- 1. Frontiers | Sol-gel Synthesis of TiO2 With p-Type Response to Hydrogen Gas at Elevated Temperature [frontiersin.org]
- 2. Synthesis of Ag-decorated TiO2 Nanoparticles for Ammonia Gas Sensor Application | Journal of Environmental Nanotechnology [nanoient.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overall perspective of electrospun semiconductor metal oxides as high-performance gas sensor materials for NO x detection - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08119B [pubs.rsc.org]
- 6. preprints.org [preprints.org]
- 7. TiO2 Gas Sensors Combining Experimental and DFT Calculations: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. aimspress.com [aimspress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Titanium Hydroxide as a Precursor for Antimicrobial Titanium Dioxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium and its compounds have garnered significant interest in the biomedical field due to their excellent biocompatibility and stability.[1] While titanium dioxide (TiO₂) is widely recognized for its potent antimicrobial properties, its precursor, titanium hydroxide (Ti(OH)₄), plays a crucial role in the synthesis of these functional nanomaterials. The antimicrobial efficacy of titanium dioxide is primarily attributed to its ability to generate reactive oxygen species (ROS) upon photoactivation, which can effectively neutralize a broad spectrum of microorganisms, including bacteria and fungi.[2][3][4] Amorphous forms of titanium dioxide have also demonstrated antimicrobial potential.[5][6]
These application notes provide a comprehensive overview of the use of this compound as a starting material for synthesizing antimicrobial titanium dioxide nanoparticles (NPs). Detailed protocols for synthesis and antimicrobial efficacy testing are provided to guide researchers in harnessing the potential of these materials for applications such as antimicrobial coatings for medical devices and therapeutic agents.[7]
Mechanism of Antimicrobial Action
The primary mechanism behind the antimicrobial activity of titanium dioxide, derived from this compound, is photocatalysis. When TiO₂ nanoparticles are exposed to ultraviolet (UV) light, electrons in the valence band are excited to the conduction band, creating electron-hole pairs.[2][8] These charge carriers interact with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide anions (O₂⁻).[3] These ROS indiscriminately attack the cellular components of microorganisms, leading to cell death.[2][3] The process involves:
-
Cell Wall and Membrane Damage: ROS induce lipid peroxidation, disrupting the integrity of the cell membrane and leading to the leakage of intracellular contents.[3]
-
Oxidative Stress: The influx of ROS overwhelms the microbial cells' antioxidant defenses, causing widespread oxidative damage to proteins, lipids, and nucleic acids.
-
DNA Damage: ROS can directly attack the DNA of microorganisms, causing mutations and inhibiting replication, ultimately leading to cell death.[8]
This multi-targeted attack makes it difficult for microbes to develop resistance.
Data Presentation: Antimicrobial Efficacy of Titanium Dioxide Nanoparticles
The following tables summarize the quantitative data on the antimicrobial activity of titanium dioxide nanoparticles against various pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Titanium Dioxide Nanoparticles
| Microorganism | Strain | TiO₂ NP Concentration (µg/mL) | Reference |
| Candida albicans | Pathogenic strains | 128-256 | [9] |
| Candida spp. | Pathogenic strains | 128-256 | [9] |
Table 2: Zone of Inhibition of Titanium Dioxide Nanoparticles
| Microorganism | Strain | TiO₂ NP Concentration | Zone of Inhibition (mm) | Reference |
| Escherichia coli | ATCC 25922 | 1000 µg/mL | 11.6 ± 0.57 | [10] |
| Staphylococcus aureus | ATCC 25923 | 1000 µg/mL | 13.3 ± 0.57 | [10] |
| Penicillium sp. | Isolated from roof tile | 5 wt% | 4 | [11] |
| Aspergillus sp. | Isolated from roof tile | 5 wt% | 4 | [11] |
| Cladosporium sp. | Isolated from roof tile | 5 wt% | 4 | [11] |
| Staphylococcus aureus | - | 100 µg/mL | 15 | [12] |
| Bacillus subtilis | - | 100 µg/mL | 16 | [12] |
| Escherichia coli | - | 100 µg/mL | 18 | [12] |
| Pseudomonas aeruginosa | - | 100 µg/mL | 17 | [12] |
Experimental Protocols
Protocol 1: Synthesis of Titanium Dioxide Nanoparticles from this compound
This protocol describes a general method for synthesizing TiO₂ nanoparticles from a titanium precursor, which can be adapted for this compound.
Materials:
-
Titanium precursor (e.g., Titanium (IV) isopropoxide, Titanium tetrachloride)
-
Deionized water
-
Solvent (e.g., Isopropyl alcohol)
-
Acid or base for pH adjustment (e.g., HNO₃ or NaOH)
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Drying oven
-
Furnace for calcination
Procedure:
-
Prepare a solution of the titanium precursor in the chosen solvent.
-
In a separate beaker, prepare an aqueous solution and adjust the pH as required for the desired nanoparticle characteristics.
-
Under vigorous stirring, add the precursor solution to the aqueous solution to induce hydrolysis and form a this compound precipitate.
-
Continue stirring the suspension, and gently heat to promote the aging of the gel.
-
Collect the precipitate by centrifugation and wash it multiple times with deionized water to remove impurities.
-
Dry the resulting this compound powder in an oven at a low temperature (e.g., 80-100°C).
-
To obtain crystalline TiO₂ (anatase or rutile), calcine the dried powder in a furnace at elevated temperatures (e.g., 400-800°C). The specific temperature and duration will influence the crystal phase and particle size.[13]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Synthesized TiO₂ nanoparticles
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock suspension of TiO₂ NPs in the growth medium and sonicate to ensure uniform dispersion.
-
In a 96-well plate, perform serial two-fold dilutions of the TiO₂ NP suspension to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard value (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the TiO₂ NP dilutions. Include positive controls (microbes in medium without NPs) and negative controls (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of TiO₂ NPs that inhibits visible growth of the microorganism.[14]
Protocol 3: Agar Well Diffusion Assay for Zone of Inhibition
Materials:
-
Synthesized TiO₂ nanoparticles
-
Bacterial or fungal strains
-
Appropriate solid agar medium (e.g., Mueller-Hinton Agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly spread it onto the surface of the agar plate.
-
Using a sterile cork borer, create wells in the agar.
-
Dispense a fixed volume of the TiO₂ NP suspension at a known concentration into each well.
-
Incubate the plates under suitable conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters.[15]
Protocol 4: Time-Kill Kinetic Assay
Materials:
-
Synthesized TiO₂ nanoparticles
-
Bacterial or fungal strains
-
Appropriate liquid growth medium
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, spreader)
Procedure:
-
Prepare a standardized microbial suspension in the growth medium.
-
Add TiO₂ NPs at concentrations corresponding to the MIC, and multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control without NPs.
-
Incubate the cultures in a shaking incubator.
-
At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable colony-forming units (CFU/mL).
-
Plot the log₁₀ CFU/mL against time to visualize the killing kinetics.
Signaling Pathways and Mechanisms
The primary antimicrobial mechanism of TiO₂ is the generation of ROS. The following diagram illustrates this photocatalytic process.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of highly effective antimicrobial titanium dioxide nanoparticles. The broad-spectrum activity of TiO₂, driven by the generation of reactive oxygen species, makes it a promising candidate for combating microbial infections, particularly in the context of rising antibiotic resistance. The protocols outlined in this document provide a framework for the synthesis, characterization, and evaluation of these nanomaterials, enabling further research and development in various biomedical and therapeutic applications.
References
- 1. Microbial synthesis of titanium dioxide nanoparticles and their importance in wastewater treatment and antimicrobial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of TiO2 in Photocatalytic Bacterial Inactivation: Review [mdpi.com]
- 3. Photocatalytic disinfection using titanium dioxide: spectrum and mechanism of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic disinfection using titanium dioxide: spectrum and mechanism of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of Antimicrobial Properties of Titanium Dioxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bactericidal and antimicrobial effects of pure titanium and titanium alloy treated with short-term, low-energy UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Microbicidal activity of TiO2 nanoparticles synthesised by sol–gel method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mendelnet.cz [mendelnet.cz]
- 15. Frontiers | Synergistic antibacterial activity and inhibition of TiO2 nanotube arrays and loaded antibiotics against gram-positive and gram-negative bacteria [frontiersin.org]
Application Notes and Protocols for Titanium Hydroxide-Based Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fabrication, characterization, and application of titanium hydroxide-based nanocomposites, with a particular focus on their use in drug delivery and bone tissue engineering. Detailed experimental protocols and key quantitative data are presented to facilitate the reproduction and advancement of these technologies in a research and development setting.
Introduction to this compound-Based Nanocomposites
Titanium-based nanomaterials are at the forefront of biomedical research due to their excellent biocompatibility, corrosion resistance, and mechanical properties[1]. While titanium dioxide (TiO2) nanoparticles are widely studied, this compound (Ti(OH)₄) serves as a critical precursor and, in some applications, the primary component of advanced nanocomposites. The surface hydroxyl groups on this compound nanoparticles offer facile functionalization for drug loading and targeted delivery[2]. This document focuses on the synthesis of this compound-based nanocomposites, particularly with hydroxyapatite (HAp), a key mineral component of bone, to create biomimetic materials for orthopedic and drug delivery applications[3].
Applications in Drug Delivery and Bone Tissue Engineering
Titanium-based nanocomposites are extensively explored as drug delivery systems and as coatings for orthopedic implants to improve osseointegration. The high surface area and porous nature of these nanocomposites allow for efficient loading of therapeutic agents, such as anti-inflammatory drugs and antibiotics, with the potential for sustained release at the target site[2][4][5]. In bone tissue engineering, composites of titanium derivatives and hydroxyapatite mimic the natural composition of bone, promoting osteoblast adhesion, proliferation, and differentiation, which are critical for implant success[3].
Experimental Protocols
Synthesis of this compound-Hydroxyapatite (Ti(OH)₄-HAp) Nanocomposites
This protocol describes a hydrothermal method for synthesizing a Ti(OH)₄-HAp composite, adapted from procedures for preparing HAp-TiO₂ composites[6]. This compound is formed in situ and composited with hydroxyapatite.
Materials:
-
Calcium oxide (CaO) derived from eggshells (or commercial CaO)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Titanium (IV) isopropoxide (TTIP)
-
Deionized water
-
Ethanol
-
Acetic acid
-
Teflon-lined autoclave
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Oven
Procedure:
-
Preparation of Hydroxyapatite (HAp):
-
Prepare CaO by calcining cleaned chicken eggshells at 1000°C for 5 hours[7].
-
Dissolve the obtained CaO in deionized water.
-
Separately, prepare a solution of (NH₄)₂HPO₄.
-
Slowly add the phosphate solution to the calcium oxide suspension with constant stirring to achieve a Ca/P molar ratio of 1.67[7].
-
Adjust the pH of the mixture to 9 using acetic acid[6].
-
Transfer the mixture to a Teflon-lined autoclave and heat at 120°C for 48 hours[6].
-
After cooling, filter, wash the precipitate with deionized water until a neutral pH is achieved, and dry the resulting HAp powder in an oven at 110°C.
-
-
Synthesis of Ti(OH)₄-HAp Composite:
-
Disperse a specific weight percentage of the prepared HAp powder in deionized water.
-
In a separate vessel, prepare a solution of titanium isopropoxide in ethanol.
-
Slowly add the titanium isopropoxide solution to the HAp suspension under vigorous stirring. The hydrolysis of TTIP will form this compound.
-
Transfer the final mixture to a Teflon-lined autoclave and heat at a temperature of approximately 230°C for 48 hours[6].
-
After the hydrothermal treatment, cool the autoclave, and collect the composite powder by centrifugation.
-
Wash the powder with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final Ti(OH)₄-HAp nanocomposite in an oven at 80°C.
-
Characterization of Nanocomposites
The synthesized nanocomposites should be characterized using a suite of analytical techniques to determine their physicochemical properties.
Techniques:
-
X-ray Diffraction (XRD): To identify the crystalline phases of HAp and assess the amorphous or crystalline nature of the this compound component.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, such as hydroxyl groups from both Ti(OH)₄ and HAp, and phosphate groups from HAp.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and distribution of the nanocomposite components.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the nanocomposite, including Ca, P, Ti, and O.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the nanocomposite and to quantify the amount of loaded drug.
Drug Loading and In Vitro Release Study
This protocol outlines the procedure for loading a model drug, such as ibuprofen, onto the nanocomposite and evaluating its release kinetics.
Materials:
-
Ti(OH)₄-HAp nanocomposite powder
-
Ibuprofen
-
Ethanol
-
Phosphate-buffered saline (PBS, pH 7.4 and acidic pH, e.g., 5.5)
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Loading:
-
Disperse a known amount of the Ti(OH)₄-HAp nanocomposite in an ethanolic solution of ibuprofen[4].
-
Stir the suspension for 24-48 hours at room temperature to allow for drug adsorption onto the nanocomposite surface.
-
Collect the drug-loaded nanocomposite by centrifugation and wash with ethanol to remove any unbound drug.
-
Dry the sample under vacuum.
-
-
Quantification of Drug Loading:
-
Use TGA to determine the weight percentage of the loaded drug by observing the weight loss at the decomposition temperature of ibuprofen[4].
-
Alternatively, measure the concentration of ibuprofen in the supernatant after loading using a UV-Vis spectrophotometer at its maximum absorbance wavelength and calculate the loading efficiency.
-
-
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded nanocomposite in a known volume of PBS (at different pH values) in a dialysis bag or a centrifuge tube.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time.
-
Data Presentation
Physicochemical Properties of Nanocomposites
| Property | HAp | 30 wt% TiO₂-HAp | 70 wt% TiO₂-HAp | Reference |
| Average Particle Size (nm) | 50-70 | - | - | [4] |
| Crystallite Size (nm) | - | ~19.77 (TiO₂) | - | |
| Crystallinity Index (%) | - | ~85 (TiO₂) | - |
Note: Data for pure this compound nanocomposites are limited; hence, data for analogous TiO₂-HAp composites are presented.
Drug Loading and Release Characteristics
| Nanocarrier | Drug | Drug Loading (mg/g) | Release Conditions | Key Finding | Reference |
| HAp | Ibuprofen | 640 | PBS (neutral and acidic pH) at 37°C | Sustained release, better in acidic medium | [4] |
| 30 wt% TiO₂-HAp | Ibuprofen | 500 | PBS (neutral and acidic pH) at 37°C | Sustained release, better in acidic medium | [4] |
| 70 wt% TiO₂-HAp | Ibuprofen | 700 | PBS (neutral and acidic pH) at 37°C | Sustained release, better in acidic medium | [4] |
| TiO₂ Nanotubes/HAp | Vancomycin | Not specified | In vitro, release time exceeded 150 hours | Longer sustained release compared to individual components |
Cellular Interaction and Signaling Pathways
The interaction of osteoblasts with titanium-based surfaces is crucial for osseointegration. This process is mediated by complex signaling pathways that are activated upon cell adhesion to the implant surface.
Experimental Workflow for Cellular Response Analysis
The following diagram illustrates a typical workflow for studying the interaction of osteoblasts with titanium-based nanocomposites.
Caption: Experimental workflow for evaluating osteoblast response to this compound-based nanocomposites.
Integrin-Mediated Signaling Pathway
Cell adhesion to the extracellular matrix (ECM) proteins adsorbed on the titanium surface is primarily mediated by integrin receptors. This binding triggers a cascade of intracellular signaling events that regulate cell proliferation, differentiation, and survival.
Caption: Simplified Integrin-FAK-MAPK signaling cascade in osteoblasts on titanium surfaces.
Hedgehog and Notch Signaling Pathways in Osteoblast Differentiation
The Hedgehog (Hh) and Notch signaling pathways are also implicated in the regulation of osteoblast differentiation on titanium surfaces. These pathways can interact and influence the expression of key osteogenic transcription factors.
Caption: Interaction of Hedgehog and Notch signaling in osteoblast differentiation.
Conclusion
This compound-based nanocomposites, particularly when combined with hydroxyapatite, present a promising platform for advanced biomedical applications. Their tunable properties make them excellent candidates for developing sophisticated drug delivery systems and for enhancing the bioactivity of orthopedic implants. The detailed protocols and data provided herein serve as a valuable resource for researchers aiming to explore and optimize these innovative nanomaterials. Further investigation into the specific interactions with cellular signaling pathways will undoubtedly pave the way for the rational design of next-generation medical devices and therapies.
References
- 1. Evaluation of sustained drug release performance and osteoinduction of magnetron-sputtered tantalum-coated titanium dioxide nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Preparation of titania-hydroxyapatite composite nanoparticles as a potential drug carrier for ibuprofen [nanomedicine-rj.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Hydroxyapatite-Titanium Dioxide Composite from Eggshell by Hydrothermal Method: Characterization and Antibacterial Activity [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
Electrochemical Applications of Titanium Hydroxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical use of titanium hydroxide and its derivatives. This compound serves as a versatile precursor for the synthesis of various titanium-based nanomaterials, which exhibit promising properties for a range of electrochemical applications, including energy storage, catalysis, and sensing.
Supercapacitor Electrodes
Titanium dioxide (TiO2), often synthesized from a this compound precursor, is a promising material for supercapacitor electrodes due to its high stability, abundance, and low cost.[1] Nanostructured TiO2, such as nanotubes and nanowires, provides a high surface area for ion adsorption, enhancing the specific capacitance.[1][2]
Quantitative Data: Performance of Titanium-Based Supercapacitors
| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Areal Capacitance (mF/cm²) | Scan Rate (mV/s) | Current Density (A/g) | Capacitance Retention | Reference |
| TiO2 Nanotube Arrays | 1 M KOH | 207 | 5.12 | 5 | - | 103% after 1500 cycles | [3] |
| TiO2-B Nanotubes/MWCNTs | - | 17.7 | - | - | - | - | [1] |
| Amorphous TiO2 (reduced & nitrided) | - | 20 - 1740 | - | - | 1 | 80-98% after 10,000 cycles | [4][5] |
| TiO2-Graphene Multilayers | 1 M Na2SO4 | - | 46.9 | - | - | >85% after 200 cycles | [6] |
| Urchin-like TiO2 | - | 61.2 | - | - | 3 | 89% after 5000 cycles | [1] |
Experimental Protocol: Fabrication and Testing of a TiO2 Nanotube-Based Supercapacitor
This protocol describes the fabrication of TiO2 nanotube arrays on a titanium foil and their subsequent testing as a supercapacitor electrode.
Materials:
-
Titanium foil (0.1 mm thick, 99.99% purity)[2]
-
Acetone
-
Ethanol
-
Deionized water
-
Lactic acid[1]
-
Electrolyte solution (e.g., 1 M KOH)[3]
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum mesh)
Equipment:
-
DC power supply
-
Two-electrode electrochemical cell
-
Potentiostat/Galvanostat for electrochemical measurements (e.g., GAMRY-3000)[2]
-
Scanning Electron Microscope (SEM)
-
X-ray Diffractometer (XRD)
-
Transmission Electron Microscope (TEM)
Procedure:
-
Substrate Preparation:
-
Cut the titanium foil into desired dimensions.
-
Clean the foil by sonicating in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the foil under a stream of nitrogen.
-
-
Anodization for TiO2 Nanotube Growth:
-
Prepare an electrolyte solution containing lactic acid.[1]
-
Set up a two-electrode system with the cleaned titanium foil as the anode and a platinum foil as the cathode.
-
Apply a constant voltage using the DC power supply to initiate the anodization process. The specific voltage and time will determine the length and diameter of the nanotubes.[2][7]
-
-
Annealing (Optional):
-
To crystallize the amorphous TiO2 nanotubes into a specific phase (e.g., anatase), anneal the anodized foil in a furnace at a desired temperature (e.g., 450-550 °C) for a few hours.
-
-
Electrochemical Characterization:
-
Assemble a three-electrode electrochemical cell with the TiO2 nanotube electrode as the working electrode, a platinum mesh as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use 1 M KOH as the electrolyte.[3]
-
Perform Cyclic Voltammetry (CV) at various scan rates (e.g., 20-500 mV/s) to evaluate the capacitive behavior.[2]
-
Conduct Galvanostatic Charge/Discharge (GCD) measurements at a constant current density (e.g., 100 µA/cm²) to determine the specific capacitance.[2]
-
Use Electrochemical Impedance Spectroscopy (EIS) to analyze the electrode's resistance and ion diffusion characteristics.[2]
-
Assess the cycling stability by performing continuous charge/discharge cycles.[2]
-
Experimental workflow for TiO2 nanotube supercapacitor fabrication and testing.
Battery Electrodes
Titanium-based materials, particularly amorphous titanium oxyhydroxide and TiO2, are explored as anode materials for lithium-ion and sodium-ion batteries.[8][9] They offer advantages such as improved safety and stability compared to traditional graphite anodes.[9]
Quantitative Data: Performance of Titanium-Based Battery Anodes
| Electrode Material | Battery Type | Initial Discharge Capacity (mAh/g) | Capacity Retention | Cycling Performance | Reference |
| Hydrogenated TiO2 Nanoflowers | Li-ion | 179.6 | 98.4% | 177.1 mAh/g after 200 cycles at 10C | [9] |
| Unhydrogenated TiO2 Nanoflowers | Li-ion | 130.1 | 93.4% | 121.4 mAh/g after 200 cycles | [9] |
| Anatase TiO2 Nanowires | Li-ion | 260 | - | ~216 mAh/g after 20 cycles | [9] |
| Nano-sized TiO2 (calcined at 300°C) | Li-ion | 266 | - | - | [9] |
| Nano-sized TiO2 (calcined at 450°C) | Li-ion | 275 | - | - | [9] |
| Amorphous TiO2 | Na-ion | - | - | 0.037 F/g capacity | [7][10] |
| Commercial LTO cells (Cell A) | Li-ion | - | 82.37% | After 1080 cycles | [11] |
| Commercial LTO cells (Cell B) | Li-ion | - | 94.94% | After 1080 cycles | [11] |
| Commercial LTO cells (Cell C) | Li-ion | - | 79.17% | After 1080 cycles | [11] |
Experimental Protocol: Preparation and Characterization of an Amorphous TiO2 Anode for a Na-ion Battery
This protocol details the synthesis of an amorphous TiO2 anode via anodization for use in a sodium-ion battery.[7]
Materials:
-
Titanium foil (Grade 2, 0.1 mm thick)[7]
-
Hydrofluoric acid (HF), 1% solution[7]
-
Binchotan carbon rod (cathode)[7]
-
Copper wire
-
Sodium perchlorate (NaClO4)[7]
-
Propylene carbonate (PC)[7]
-
Acetone, Ethanol, Deionized water
Equipment:
-
DC power supply
-
Electrochemical cell
-
Magnetic stirrer
-
Cyclic Voltammeter
-
Glovebox (for cell assembly)
-
Coin cell components (casings, separators, etc.)
Procedure:
-
Anode Synthesis by Anodization:
-
Clean the titanium foil as described in the supercapacitor protocol.
-
Prepare a 50 mL solution of 1% HF in water.[7]
-
Use the titanium foil as the anode and a binchotan carbon rod as the cathode, with a distance of 20 mm between them.[7]
-
Apply a DC voltage of 25V for 20 minutes while stirring the electrolyte.[7]
-
After anodization, rinse the TiO2-coated titanium foil with deionized water and dry it.
-
-
Electrochemical Testing:
-
Prepare the electrolyte by dissolving NaClO4 in propylene carbonate to the desired concentration (e.g., 0.5 M).[7]
-
Assemble a coin cell in a glovebox using the prepared TiO2 anode, a sodium metal counter/reference electrode, and a separator soaked in the electrolyte.
-
Perform Cyclic Voltammetry (CV) to investigate the sodium insertion/extraction behavior.
-
Conduct galvanostatic charge-discharge cycling to evaluate the capacity, cycling stability, and rate capability.
-
Workflow for amorphous TiO2 anode preparation and testing in a Na-ion battery.
Electrocatalysis
This compound-based materials, particularly when composited with other metals, show significant potential as electrocatalysts for reactions like the hydrogen evolution reaction (HER).[12][13]
Quantitative Data: Performance of Titanium-Based Electrocatalysts for HER
| Electrocatalyst | Electrolyte | Exchange Current Density (mA/cm²) | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Co-Mo-TiO2 composites | 1 M NaOH | ~1 | 68 | 70-75 | [13] |
| Ir@H-TNT (5.7 µgIr cm⁻²) | Acidic | - | -63 (at -100 mA cm⁻²) | - | [14] |
| Anatase-Rutile TiO2 Heterojunction | - | - | - | - | [15] |
Experimental Protocol: Evaluation of a Co-Mo-TiO2 Electrocatalyst for Hydrogen Evolution
This protocol outlines the procedure for evaluating the electrocatalytic activity of a Co-Mo-TiO2 composite for the hydrogen evolution reaction.[13]
Materials:
-
Co-Mo-TiO2 composite material
-
Working electrode substrate (e.g., glassy carbon)
-
Nafion solution (5 wt%)
-
Ethanol and deionized water
-
Electrolyte (e.g., 1 M NaOH)[13]
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., graphite rod)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Sonicator
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a known amount of the Co-Mo-TiO2 catalyst powder in a mixture of ethanol, deionized water, and Nafion solution.
-
Sonicate the mixture to form a homogeneous catalyst ink.
-
-
Working Electrode Preparation:
-
Drop-cast a specific volume of the catalyst ink onto the surface of the glassy carbon electrode.
-
Dry the electrode at room temperature to evaporate the solvent.
-
-
Electrochemical Measurements:
-
Set up a three-electrode cell with the prepared working electrode, a graphite rod counter electrode, and an Ag/AgCl reference electrode.
-
Use 1 M NaOH as the electrolyte.[13]
-
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve for HER.
-
Correct the polarization curve for iR drop.
-
Construct a Tafel plot (overpotential vs. log of current density) to determine the Tafel slope and exchange current density.
-
Conduct chronoamperometry or chronopotentiometry to assess the long-term stability of the catalyst.
-
Procedure for evaluating the performance of an electrocatalyst for hydrogen evolution.
Electrochemical Sensors
Nanostructured titanium dioxide is a versatile material for fabricating electrochemical sensors for the detection of various analytes, including biomolecules and phenolic compounds.[16][17]
Quantitative Data: Performance of Titanium-Based Electrochemical Sensors
| Sensor | Analyte | Sensitivity | Limit of Detection (LOD) | Linear Range | Reference |
| TiO2-CC | Dopamine | 1.390 µA µM⁻¹ cm⁻² | - | - | [16] |
| TiO2-CC | Tyrosine | 0.126 µA µM⁻¹ cm⁻² | - | - | [16] |
| TiO2-CC | Paracetamol | 0.0841 µA µM⁻¹ cm⁻² | - | - | [16] |
| TiO2/CNTs/GCE | Phenol | 0.04408 µA/µM | 0.005 µM | 0 to 200 µM | [17] |
| TiO2-GO/CPE | Benzocaine | 0.193 µA µM⁻¹ | 2.48 x 10⁻⁷ M | 1.0 x 10⁻⁶ to 1.0 x 10⁻⁴ M | [18] |
| TiO2-GO/CPE | Antipyrine | 0.353 µA µM⁻¹ | - | 1.2 x 10⁻⁸ to 8.0 x 10⁻⁵ M | [18] |
Experimental Protocol: Fabrication of a TiO2/CNT Nanocomposite Sensor for Phenol Detection
This protocol describes the fabrication of a TiO2/carbon nanotube (CNT) modified glassy carbon electrode (GCE) for the electrochemical detection of phenol.[17]
Materials:
-
Glassy carbon electrode (GCE)
-
Titanium dioxide nanoparticles
-
Carbon nanotubes (CNTs)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)[17]
-
Phenol standard solutions
-
Alumina slurry for polishing
Equipment:
-
Potentiostat/Galvanostat with a three-electrode setup
-
Electrodeposition cell
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry to a mirror finish.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water.
-
Dry the electrode.
-
-
Electrodeposition of TiO2/CNT Nanocomposite:
-
Prepare a suspension containing TiO2 nanoparticles and CNTs in a suitable solvent.
-
Use the cleaned GCE as the working electrode in an electrodeposition cell containing the nanocomposite suspension.
-
Apply a specific potential or current for a set duration to electrodeposit the TiO2/CNT film onto the GCE surface.
-
-
Electrochemical Detection of Phenol:
-
Use the modified TiO2/CNTs/GCE as the working electrode in a three-electrode cell containing 0.1 M PBS (pH 7.0).[17]
-
Perform Differential Pulse Voltammetry (DPV) by scanning the potential in a range that covers the oxidation potential of phenol (e.g., 0.00 V to 1.25 V).[17]
-
Record the DPV response for different concentrations of phenol to construct a calibration curve.
-
Determine the sensitivity, limit of detection, and linear range from the calibration plot.
-
Evaluate the selectivity of the sensor by testing its response to potential interfering species.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3062323A1 - Titanium oxide-based supercapacitor electrode material and method of manufacturing same - Google Patents [patents.google.com]
- 5. WO2015043538A1 - Titanium oxide-based supercapacitor electrode material and method of manufacturing same - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 8. WO2017125680A1 - Titanium oxyhydroxide compound and method for producing same, and electrode and catalyst comprising same - Google Patents [patents.google.com]
- 9. Titanium dioxide-based anode materials for lithium-ion batteries: structure and synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05442F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced hydrogen evolution reaction performance of anatase–rutile TiO2 heterojunction via charge transfer from rutile to anatase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Highly Sensitive Wearable Sensor Based on (001)-Orientated TiO2 for Real-Time Electrochemical Detection of Dopamine, Tyrosine, and Paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. electrochemsci.org [electrochemsci.org]
- 18. Titanium nanoparticles (TiO 2 )/graphene oxide nanosheets (GO): an electrochemical sensing platform for the sensitive and simultaneous determination o ... - Analyst (RSC Publishing) DOI:10.1039/C7AN01101F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Titanium Hydroxide Sol-Gel Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium hydroxide sol-gel synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my sol forming a precipitate instead of a homogeneous gel?
A: Premature precipitation is a common issue in sol-gel synthesis, often caused by an excessively fast hydrolysis reaction of the titanium precursor.[1] To form a stable sol, the hydrolysis and condensation rates must be carefully controlled.[2]
Troubleshooting Steps:
-
Control the Water Addition: The rate of water addition is critical. Adding water too quickly can lead to rapid, uncontrolled hydrolysis, causing the formation of insoluble this compound particles instead of a colloidal sol.[3] A slow, dropwise addition of water or an acidic water solution while vigorously stirring is recommended.[4]
-
Use a Chelating Agent: Chelating agents like acetic acid can be added to the titanium precursor before the solvent.[5] These agents replace some of the alkoxide groups, forming more stable complexes that hydrolyze more slowly, thus preventing rapid precipitation.[5]
-
Lower the Temperature: Performing the reaction in an ice bath (around 0 °C) can significantly slow down the hydrolysis and condensation kinetics, allowing for better control over the reaction.[6]
-
Adjust the pH: A low pH (acidic condition) can help to prevent the formation of amorphous TiO2 precipitates.[4][7] Adding an acid like nitric acid or hydrochloric acid can help stabilize the sol.[3][4]
-
Control Moisture: Titanium alkoxide precursors are highly sensitive to moisture.[5] Ensure all glassware is thoroughly dried and consider performing the initial steps in a glove box to minimize exposure to atmospheric humidity.[5]
Q2: How can I control the gelation time of my sol?
A: Gelation time is influenced by several factors that affect the rates of hydrolysis and condensation reactions.
Troubleshooting Steps:
-
Adjust the Temperature: Increasing the reaction temperature will accelerate both hydrolysis and gelation.[8] Conversely, lower temperatures will prolong the gelation time.
-
Vary the Precursor to Solvent Ratio: The ratio of the titanium precursor to the solvent can impact the stability and gelation time of the sol.[8]
-
Control the pH: The pH of the solution is a critical parameter. Gelation is often slowest near the isoelectric point of the titania particles (typically between pH 5 and 6.8).[9] Both highly acidic and alkaline conditions can accelerate gelation due to catalysis of the condensation reactions.
-
Aging: Allowing the sol to age undisturbed is a crucial step for the transformation into a gel.[3] The duration of the aging process directly corresponds to the completion of the gel network formation.
Q3: My final calcined material has the wrong crystalline phase (e.g., rutile instead of anatase). How can I control this?
A: The final crystalline phase of the TiO2 is heavily dependent on the synthesis conditions and subsequent heat treatment.
Troubleshooting Steps:
-
Control the pH: The pH of the sol plays a significant role in determining the resulting crystalline structure. Lower acidity (higher pH) tends to promote the formation of the anatase phase, while higher acidity (lower pH) can favor the formation of the rutile phase.[7][9] For example, at pH values between 4.4 and 6.8, only the anatase phase may be observed after calcination at 500 °C.[7]
-
Optimize Calcination Temperature: The anatase phase is generally formed at lower calcination temperatures (e.g., 400-500 °C).[10][11] As the temperature increases (e.g., above 600-800 °C), a phase transformation from anatase to the more thermodynamically stable rutile phase occurs.[11][12]
-
Choice of Precursor: Different titanium precursors can influence the final crystalline phase due to their varying hydrolysis and condensation rates.[13]
-
Use of Additives: Certain additives can influence phase formation. For instance, using triethanolamine as a hydrolysis control agent may result in a mixture of rutile and anatase phases.[11]
Q4: The dried gel or thin film is cracking. How can I prevent this?
A: Cracking during drying is a common problem caused by the tensile stress that develops as the solvent evaporates and the gel network shrinks.[14]
Troubleshooting Steps:
-
Control the Drying Rate: Rapid drying can exacerbate stress and lead to cracking.[14] Slower drying at a lower temperature and controlled humidity can help to prevent this.
-
Film Thickness: Thicker films are more prone to cracking.[15] If you are preparing thin films, reducing the viscosity of the sol or increasing the withdrawal speed (in dip-coating) or spin speed (in spin-coating) can result in thinner, more stable films.[15][16]
-
Modify the Sol Composition: The composition of the precursor sol can affect the final film's integrity.[14] Using additives or modifying the solvent system may help to reduce stress.
-
Optimize Thermal Treatment: The heating and cooling rates during calcination are important. Gradual heating and cooling can minimize thermal stress.[16] A multi-step calcination process, with intermediate heating after each layer deposition for thin films, can also be beneficial.[13]
Quantitative Data Summary
Table 1: Effect of pH on TiO₂ Nanoparticle Properties
| pH | Crystalline Phase(s) (after 500°C calcination) | Average Crystallite Size (nm) | Observations | Reference |
| 1 | Anatase and a trace of Rutile | - | High acidity favors the formation of the rutile phase. | [9] |
| 3.2 | Anatase, Brookite, and dominant Rutile | 8 | Strong acidic conditions lead to a mixture of phases. | [7] |
| 4.4 | Anatase | - | Pure anatase phase is obtained. | [7] |
| 5.0 | Anatase | 24 | Pure anatase phase is obtained. | [7] |
| 6.8 | Anatase | 21 | Pure anatase phase is obtained. | [7] |
| 9 | Anatase | 8.4 | Lower acidity promotes the anatase structure and enhances crystallinity. | [9] |
Table 2: Typical Experimental Parameters for TiO₂ Sol-Gel Synthesis
| Parameter | Typical Values | Effect | Reference(s) |
| Titanium Precursor | Titanium (IV) isopropoxide (TTIP), Titanium (IV) butoxide (TBT), Titanium ethoxide | The reactivity of the precursor affects hydrolysis/condensation rates and final morphology. TTIP often yields higher quality coatings. | [13][17] |
| Solvent | Ethanol, Isopropanol, 1-Butanol | The choice of solvent can influence the stability of the sol and the morphology of the final product. | [5][18] |
| Catalyst/Stabilizer | Nitric Acid (HNO₃), Hydrochloric Acid (HCl), Acetic Acid | Acids catalyze hydrolysis and can stabilize the sol. Acetic acid also acts as a chelating agent to slow down hydrolysis. | [4][5][19] |
| Water to Precursor Ratio | Varies widely (e.g., 1:1 to >100:1) | Higher water content generally leads to faster hydrolysis. | [13][20] |
| Reaction Temperature | 0°C to 80°C | Lower temperatures slow down reaction kinetics, allowing for better control. Higher temperatures accelerate gelation. | [6][8] |
| Aging Time | Several hours to days (e.g., 24 hours) | Allows for the completion of condensation reactions and the formation of a stable gel network. | [3] |
| Drying Temperature | 60°C to 120°C | Affects the rate of solvent removal and the degree of stress in the dried gel. | [21][22] |
| Calcination Temperature | 350°C to 800°C | Determines the final crystalline phase (anatase vs. rutile) and the degree of crystallinity. | [12][21] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Sol-Gel using TTIP
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of Solution A: In a flask, dissolve titanium (IV) isopropoxide (TTIP) in ethanol under vigorous stirring. A common molar ratio is 1 part TTIP to 5 parts ethanol.[12]
-
Preparation of Solution B: In a separate beaker, prepare a solution of deionized water, ethanol, and an acid catalyst (e.g., nitric acid or HCl). The acid helps to control the hydrolysis rate.[23]
-
Mixing: Place the flask containing Solution A in an ice bath to cool it down. Slowly add Solution B dropwise to Solution A while maintaining vigorous stirring. The slow addition and low temperature are crucial to prevent rapid precipitation.[6]
-
Sol Formation: Continue stirring the mixture for a designated period (e.g., 2 hours) at room temperature. A transparent or slightly yellow, stable sol should form.[23]
-
Aging: Cover the flask and let the sol age without disturbance for about 24 hours. During this time, the sol will gradually transform into a gel through polycondensation reactions.[3][22]
-
Drying: Dry the obtained gel in an oven at a temperature between 70°C and 120°C for several hours to remove the solvent and residual water.[3][21]
-
Calcination: Grind the dried gel into a powder and calcine it in a furnace at a specific temperature (e.g., 400-600°C) for 1-3 hours to obtain the desired crystalline TiO₂ phase.[12][22]
Protocol 2: Synthesis of TiO₂ Thin Film via Dip-Coating
-
Prepare the Sol: Follow steps 1-4 from Protocol 1 to prepare a stable this compound sol. The viscosity of the sol is important for film quality.[15]
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass slide) to ensure good adhesion of the film.
-
Dip-Coating: Immerse the substrate into the sol and then withdraw it at a constant, controlled speed. The film thickness is dependent on the withdrawal speed and the viscosity of the sol.
-
Drying: Dry the coated substrate in an oven at a relatively low temperature (e.g., 100°C) for about an hour.[15]
-
Calcination: Place the dried film in a furnace and heat it to the desired calcination temperature (e.g., 500°C) for an hour to crystallize the TiO₂.[15] To build a thicker film without cracking, this process of dipping, drying, and calcination can be repeated multiple times.[13]
Visualizations
Caption: General workflow of the this compound sol-gel synthesis process.
Caption: Troubleshooting decision tree for precipitation issues.
Caption: Core chemical reactions in the sol-gel process.
References
- 1. The Control of Precipitation in Sol-Gel Solutions | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journal.uctm.edu [journal.uctm.edu]
- 18. hfe.irost.ir [hfe.irost.ir]
- 19. researchgate.net [researchgate.net]
- 20. A Sol-Gel/Solvothermal Synthetic Approach to Titania Nanoparticles for Raman Thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Sol-gel Synthesis of TiO2 With p-Type Response to Hydrogen Gas at Elevated Temperature [frontiersin.org]
Technical Support Center: Titanium Hydroxide Precipitation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on titanium hydroxide precipitation.
Troubleshooting Guide
Question: Why is my precipitate not forming or the yield unexpectedly low?
Answer:
Several factors can inhibit the formation of this compound or lead to poor yields. Consider the following potential causes and solutions:
-
Incorrect pH: The hydrolysis of titanium precursors is highly dependent on pH.[1][2][3][4] The titanyl ion, for instance, is prone to hydrolysis and precipitation even in acidic conditions if the solution is diluted.[1]
-
Solution: Verify the pH of your solution. For precipitation from acidic solutions like titanyl sulfate or chloride, increasing the pH by adding a base (e.g., NaOH, NH4OH) is necessary.[5][6][7] Ensure the final pH is within the optimal range for precipitation, which can vary depending on the precursor.
-
-
Insufficient Temperature: For hydrolytic precipitation from solutions like titanyl sulfate, heating is crucial.
-
Solution: Ensure your reaction mixture is heated to the specified temperature, often near boiling (95-100°C), to promote hydrolysis and achieve a high yield (85-95%).[8]
-
-
Precursor Concentration: The concentration of the titanium salt in the solution is a critical variable.[8] Very low concentrations may not reach saturation, while very high concentrations can sometimes inhibit complete precipitation.[8] Reactant concentration also directly impacts the induction time for nucleation.[9]
-
Solution: Check that your precursor concentration is within the range specified by your protocol. For sulfate processes, concentrations of 100 to 400 g/L TiO2 are common.[8]
-
-
Inadequate Mixing: Insufficient agitation can lead to localized areas of non-ideal pH or temperature, preventing uniform precipitation.
-
Solution: Ensure vigorous and consistent stirring throughout the process to maintain homogeneity.[5]
-
Question: The crystal structure of my final TiO2 (after calcination) is not what I expected. How can I control it?
Answer:
The crystallographic phase of titanium dioxide (anatase, rutile, or brookite) is highly sensitive to the conditions during the initial this compound precipitation.[2][10] The most significant factor is pH.
-
pH Control: The pH of the reaction medium during hydrolysis is the primary determinant of the resulting crystal phase after calcination.[2][3][4]
-
To obtain Rutile: A very low pH (highly acidic, between 0 and 1) favors the formation of the rutile phase.[3]
-
To obtain Anatase: A higher pH is generally required. Lower acidity (pH > 3) will favor anatase formation, with single-phase anatase often forming at a pH between 5 and 7.[2][3]
-
To obtain a Mixture: A pH between 2 and 3 can result in a mixture of all three polymorphs (anatase, rutile, and brookite).[3]
-
Amorphous Product: Precipitation in a neutral medium (pH ~6-8) can lead to a predominantly amorphous product, which requires subsequent calcination to crystallize.[4]
-
The following table summarizes the general relationship between pH and the resulting TiO2 crystal phase from aqueous solutions.
| pH Range | Predominant Crystal Phase(s) | Reference |
| 0 - 1 | Rutile | [3] |
| 1 - 2.4 | Anatase | [4] |
| 2 - 3 | Mixture of Anatase, Rutile, Brookite | [3] |
| > 3 | Anatase | [3] |
| 5 - 7 | Single-phase Anatase | [3] |
| 6 - 8 | Amorphous (pre-calcination) | [4] |
Question: How can I control the particle size and prevent agglomeration of my precipitate?
Answer:
Controlling particle size and minimizing agglomeration are critical for many applications. This is influenced by reaction kinetics and mechanical forces.
-
Stirring/Agitation Rate: The stirring speed directly impacts both primary particle size and the degree of agglomeration.[11]
-
Effect: In some systems, increasing the stirring rate from a low RPM (e.g., 50 rpm) to a moderate RPM (e.g., 150 rpm) can decrease the primary crystallite size.[11] However, excessively high stirring rates can sometimes lead to an increase in particle size or a change in morphology from spherical to platelet-like.[11]
-
Solution: Optimize the stirring rate for your specific setup. Ensure the agitation is sufficient to rapidly disperse precursors and seed particles, which is critical in the early stages of precipitation to promote uniform growth rather than uncontrolled nucleation (which forms fine particles) or agglomeration.[12][13]
-
-
Temperature and Heating Rate: The rate at which the solution is heated can influence the final particle size.
-
Solution: A slower, more controlled heating rate can lead to more uniform nucleation and growth, preventing the formation of overly large or agglomerated particles. In one study, increasing the heating rate led to an increase in agglomerated particle size.[11]
-
-
Use of Capping Agents/Stabilizers: Chemical additives can prevent particles from sticking together.
-
Control of pH: The pH not only affects the crystal phase but also the particle size distribution.[15]
-
Solution: Maintain a stable and controlled pH during precipitation to ensure particles remain uniformly sized.[15]
-
Question: My precipitate has an unusual color (e.g., dark blue, black, or off-white). What is the cause?
Answer:
The expected color of pure titanium (IV) hydroxide is white.[1] Deviations from this typically indicate issues with the oxidation state of titanium or the presence of impurities.
-
Dark Blue/Black Precipitate: This color is characteristic of titanium (III) hydroxide.[1] The Ti³⁺ state is a strong reducing agent and is unstable in alkaline environments. It will react with water, producing hydrogen gas, and will oxidize in the air to the white, stable Ti⁴⁺ form (hydrous TiO₂).[1]
-
Cause: You may be starting with a titanium (III) precursor (e.g., TiCl₃)[5] or have unintentionally reduced the titanium.
-
Solution: If you desire the Ti⁴⁺ state, allow the precipitate to age in the solution, perhaps with gentle aeration, until the color changes to white. Adding an oxidizing agent like hydrogen peroxide can also accelerate this conversion.[5]
-
-
Off-White or Yellowish Precipitate: This often points to the presence of impurities from your starting materials.
-
Cause: Commercial titanium ores like ilmenite contain iron and other metal oxides.[16][17] If these impurities are not fully removed during the precursor preparation, they can co-precipitate, leading to discoloration.[6]
-
Solution: Ensure high-purity precursors are used. If starting from ore, verify the efficiency of the leaching and purification steps. Thoroughly wash the final precipitate with deionized water to remove adsorbed ions and residual salts.[5][7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for this compound precipitation? A detailed co-precipitation protocol is provided in the "Experimental Protocols" section below.
Q2: How do impurities affect the final properties of the material? Impurities, particularly interstitial solutes like oxygen, nitrogen, and carbon, as well as metals like iron, can significantly increase the hardness and strength of the resulting titanium material after processing.[17] In pigments, impurities can cause unwanted color and reduce brightness and opacity.[6]
Q3: Does the order of adding reagents matter? Yes, it can be critical. For instance, in sol-gel methods using stabilizers like acetic acid, it is often recommended to add the stabilizer to the titanium precursor (e.g., TTIP) first before adding the solvent. This allows the stabilizer to chelate the titanium, controlling the subsequent rapid hydrolysis reaction when water is introduced.[14]
Q4: What is the difference between this compound and hydrous titanium dioxide? In technical literature, the white precipitate formed from the hydrolysis of Ti⁴⁺ salts is often referred to interchangeably as this compound (Ti(OH)₄) or hydrous titanium dioxide (TiO₂·nH₂O).[1][18] It is an amorphous or poorly crystalline material that is a precursor to crystalline TiO₂.
Experimental Protocols
Protocol: Co-Precipitation of this compound using TiCl₄ and NaOH
This protocol describes a general method for synthesizing this compound nanoparticles, which can then be calcined to produce titanium dioxide.[7]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Cellulose nitrate filter paper (or equivalent)
-
Centrifuge
Procedure:
-
Prepare Solutions: Prepare aqueous solutions of TiCl₄ and NaOH at the desired molar concentrations (e.g., 1 M each).
-
Precipitation: At room temperature, add the NaOH solution drop-wise to the vigorously stirring TiCl₄ solution. A white precipitate of this compound will form immediately.
-
Aging (Optional): Continue stirring the mixture for a set period (e.g., 1-2 hours) after the addition is complete to allow the precipitate to age and for the reaction to go to completion.
-
Separation: Separate the white precipitate from the solution. This can be done by:
-
Centrifugation: Centrifuge the mixture to pellet the precipitate. Decant and discard the supernatant.
-
Filtration: Filter the suspension using cellulose nitrate filter paper.
-
-
Washing: Wash the precipitate thoroughly to remove residual ions (e.g., Na⁺, Cl⁻). This is a critical step to ensure purity.[5][7]
-
Resuspend the precipitate in deionized water.
-
Separate again using centrifugation or filtration.
-
Repeat this washing step several times (e.g., 3-5 times) until the conductivity of the wash water is near that of pure deionized water.
-
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-100°C) for 24 hours to obtain the final this compound powder.[5][7]
-
Calcination (Optional): To convert the this compound to crystalline titanium dioxide (e.g., anatase or rutile), calcine the dried powder in a furnace at a high temperature (e.g., 300-900°C).[5]
Visualizations
Logical Workflows and Relationships
Caption: General experimental workflow for this compound precipitation.
Caption: Decision tree for troubleshooting low precipitation yield.
Caption: Influence of key parameters on precipitate properties.
References
- 1. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the Formation of Amorphous TiO2 Complexes and TiO2 Anatase during the Pyrolysis of an Aqueous TiCl4 Solution [mdpi.com]
- 5. ijstr.org [ijstr.org]
- 6. precipitation of titanium dioxide equation factory [cqtitaniumdioxide.com]
- 7. ijcps.org [ijcps.org]
- 8. US1504672A - Preparation of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Titanium Dioksida,Lithopone,Barium Sulfate,Pigmen kilang-Hebei Caiqing Material Technology Co., Ltd. [cqtitaniumdioxide.com]
- 16. Hydrothermal preparation of high purity TiO2 from industrial metatitanic acid by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Impurities Affect Titanium Properties - 911Metallurgist [911metallurgist.com]
- 18. US20080124262A1 - Titanium Precipitation Process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Titanium Hydroxide with Controlled Particle Size
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of titanium hydroxide. Our goal is to help you overcome common challenges and achieve precise control over particle size in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Wide Particle Size Distribution | - Inhomogeneous mixing of precursors- Uncontrolled nucleation and growth rates- Temperature fluctuations | - Improve stirring efficiency during hydrolysis.- Control the rate of precursor addition.- Use a temperature-controlled water bath to maintain a stable reaction temperature. |
| Particle Agglomeration | - High precursor concentration- Inappropriate pH of the solution- Insufficient stabilization of particles | - Reduce the concentration of the titanium precursor.[1][2]- Adjust the pH to create repulsive charges between particles; both acidic and alkaline media can form stable sols.[3]- Consider using a stabilizing agent or surfactant. |
| Formation of Undesired Crystalline Phases (e.g., Rutile instead of Anatase) | - High reaction or calcination temperature- Highly acidic conditions (low pH) | - Lower the synthesis or calcination temperature; anatase is generally formed at lower temperatures.[4]- Increase the pH of the reaction medium; lower acidity favors the formation of the anatase phase.[3][5] |
| Low Yield of Precipitated this compound | - Incomplete hydrolysis of the precursor- High acidity of the solution | - Ensure sufficient water is available for complete hydrolysis.- Adjust the pH to a level that promotes precipitation. |
| Inconsistent Results Between Batches | - Variations in precursor quality or concentration- Inconsistent reaction conditions (temperature, pH, stirring rate) | - Use high-purity precursors and accurately prepare solutions.- Carefully monitor and control all reaction parameters for each synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling particle size in this compound synthesis?
A1: While several factors are important, the pH of the reaction medium is a critical parameter that significantly influences particle size and the crystalline phase of the resulting titanium dioxide after calcination.[3][5][6][7] Both highly acidic and alkaline conditions can lead to the formation of stable sols with smaller particles due to electrostatic repulsion between them.[3]
Q2: How does temperature affect the particle size of this compound?
A2: Generally, increasing the reaction temperature leads to smaller particle sizes.[8][9] Higher temperatures can increase the nucleation rate, leading to the formation of a larger number of smaller particles.[4] However, at very high temperatures, particle growth and aggregation can also be enhanced.[4]
Q3: What is the role of the titanium precursor concentration?
A3: The concentration of the titanium precursor, such as titanium tetrachloride (TiCl4) or a titanium alkoxide, directly impacts particle size. Increasing the precursor concentration often leads to the formation of smaller nanoparticles because it promotes a higher nucleation rate.[1][2]
Q4: Can the solvent composition influence the final particle size?
A4: Yes, the solvent system plays a crucial role. For instance, in the sol-gel synthesis using titanium alkoxides, the ratio of alcohol to water can be adjusted to control the hydrolysis and condensation rates, thereby influencing the final particle size.[1][2]
Q5: How can I prevent the agglomeration of this compound particles?
A5: Particle agglomeration can be minimized by controlling the pH to induce surface charges that create repulsive forces between particles.[3] Using a lower concentration of the titanium precursor can also help.[1][2] Additionally, employing surfactants or other stabilizing agents can prevent particles from sticking together.
Quantitative Data Summary
The following tables summarize the effect of key experimental parameters on the particle size of titanium-based nanoparticles as reported in various studies.
Table 1: Effect of pH on TiO₂ Nanoparticle Size (Sol-Gel Method)
| pH | Average Crystallite Size (nm) | Crystalline Phase | Reference |
| 1 | Trace of Rutile | Anatase & Rutile | [3] |
| 3.2 | 8 | Anatase, Brookite, Rutile | [7] |
| 5.0 | 21.02 | Anatase | [7] |
| 6.8 | 9.92 | Anatase | [7] |
| 9 | 8.4 | Anatase | [3] |
| 9.6 | - (Cuboidal Shape) | Anatase | [6] |
| 11.5 | - (Ellipsoidal Shape, Larger Size) | Anatase | [6] |
Table 2: Effect of Temperature on TiO₂ Particle Size (Gas-Phase Oxidation of TiCl₄)
| Preheating Temperature (°C) | Reaction Zone Temperature (°C) | Average Particle Size (nm) | Reference |
| 720 | 1000 | 62 | [9] |
| 1000 | 1000 | 41 | [9] |
| 900 | 900 | 47 | [9] |
| 900 | 1100 | 35 | [9] |
Table 3: Effect of Precursor Concentration and Solvent on TiO₂ Nanoparticle Size (Hydrothermal Method)
| Ti Isopropoxide Conc. (M) | Ethanol:Water Ratio | Average Particle Size (nm) | Reference |
| 0.10 | 4:1 | 7 | [1][2] |
| 0.04 | 1:2 | 15 | [1][2] |
| 0.02 | 1:8 | 25 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Titanium Tetrachloride (TiCl₄)
This protocol describes a common method for synthesizing this compound by the controlled hydrolysis of TiCl₄.
-
Preparation of Reagents:
-
Prepare a solution of titanium tetrachloride (TiCl₄) in an acidic medium (e.g., HCl) to prevent premature, uncontrolled hydrolysis.
-
Prepare a basic solution (e.g., NH₄OH or NaOH) for precipitation.
-
-
Hydrolysis and Precipitation:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, place a known volume of deionized water.
-
Slowly add the TiCl₄ solution to the deionized water under vigorous stirring. The rate of addition is crucial for controlling the initial nucleation.
-
After complete addition of the TiCl₄ solution, slowly add the basic solution dropwise while continuously monitoring the pH with a pH meter.
-
Continue adding the base until the desired pH for precipitation is reached. A white precipitate of this compound will form.
-
-
Aging and Washing:
-
Allow the suspension to age for a specific period (e.g., 1-2 hours) under continuous stirring to ensure complete precipitation and particle growth.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove residual ions, followed by washing with ethanol.
-
-
Drying:
-
Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain this compound powder. For TiO₂ nanoparticles, a subsequent calcination step at higher temperatures is required.
-
Protocol 2: Sol-Gel Synthesis of Titanium Dioxide Nanoparticles
This protocol outlines the synthesis of TiO₂ nanoparticles using a titanium alkoxide precursor.
-
Preparation of the Sol:
-
Prepare a solution of a titanium alkoxide (e.g., titanium isopropoxide, TTIP) in an alcohol (e.g., ethanol or isopropanol).
-
In a separate beaker, prepare a mixture of water, alcohol, and an acid catalyst (e.g., nitric acid or hydrochloric acid).[1]
-
Slowly add the water-alcohol-acid mixture to the titanium alkoxide solution under vigorous stirring.
-
-
Gelation:
-
Continue stirring the mixture until a viscous sol is formed.
-
Allow the sol to age at room temperature until it forms a gel. The gelation time can vary from hours to days depending on the specific conditions.
-
-
Drying:
-
Dry the gel in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent. This results in a xerogel.
-
-
Calcination:
-
Calcine the dried xerogel in a furnace at a specific temperature (e.g., 400-600 °C) to remove organic residues and induce crystallization into the desired TiO₂ phase (typically anatase at these temperatures).[4] The final particle size is influenced by the calcination temperature and duration.
-
Visualizations
Caption: Experimental workflows for this compound and TiO₂ nanoparticle synthesis.
Caption: Key parameters influencing final particle size in this compound synthesis.
References
- 1. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Influence of the Heat Treatment on the Particles Size and on the Crystalline Phase of TiO2 Synthesized by the Sol-Gel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Photocatalytic Activity of Titanium Hydroxide-Derived TiO₂
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of titanium hydroxide-derived TiO₂ for photocatalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| Low Photocatalytic Activity | 1. Incomplete conversion of this compound to crystalline TiO₂.[1][2] 2. Formation of an undesirable crystal phase (e.g., brookite instead of anatase).[1][3][4] 3. Low surface area of the synthesized TiO₂.[5] 4. Catalyst deactivation or fouling. 5. Incorrect experimental setup for photocatalytic testing. | 1. Optimize calcination temperature and duration. A temperature of around 600°C is often optimal for forming the highly photocatalytic anatase phase.[3][4] 2. Carefully control the pH during the synthesis process; lower acidity often favors the anatase structure.[6] 3. Adjust synthesis parameters (e.g., pH, precursor concentration) to control particle size and morphology.[7][8] 4. Wash the catalyst thoroughly after synthesis to remove any residual impurities. Consider regeneration of the catalyst through washing or mild heat treatment. 5. Ensure proper catalyst suspension, adequate light penetration, and sufficient oxygen supply in the reaction mixture.[9] |
| Poor Adsorption of Pollutant | 1. Low surface area of the TiO₂.[5] 2. Unfavorable surface charge of the catalyst at the working pH. | 1. Modify the synthesis protocol to produce smaller nanoparticles, which generally have a higher surface area.[5] 2. Adjust the pH of the reaction solution. The surface of TiO₂ is typically positively charged at acidic pH and negatively charged at basic pH, influencing the adsorption of charged pollutant molecules.[9][10] |
| Inconsistent Results | 1. Variation in synthesis parameters (temperature, pH, stirring rate). 2. Inhomogeneous catalyst powder. 3. Fluctuation in light source intensity or wavelength. 4. Inaccurate measurement of pollutant concentration. | 1. Maintain precise control over all synthesis parameters. 2. Ensure thorough mixing and grinding of the calcined powder to achieve homogeneity. 3. Use a stable light source and monitor its output. Ensure the reactor setup is consistent for all experiments. 4. Calibrate analytical instruments regularly and prepare fresh standard solutions. |
| Yellowish TiO₂ Powder | 1. Presence of impurities, such as iron.[11] 2. Incomplete removal of organic residues from the synthesis precursors.[11] 3. Nitrogen doping, which can intentionally cause a yellow color and enhance visible light absorption.[12] | 1. Use high-purity precursors and deionized water. 2. Ensure complete calcination to burn off any organic matter. 3. If nitrogen doping was intended, the color change is expected. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and characterization of this compound-derived TiO₂ for photocatalytic applications.
Q1: What is the optimal calcination temperature for converting this compound to photocatalytically active TiO₂?
A1: The optimal calcination temperature is a critical parameter that influences the crystal structure, crystallite size, and surface area of the resulting TiO₂. Generally, a temperature range of 450°C to 700°C is employed. Calcination at around 600°C often yields the anatase phase, which is widely regarded as the most photocatalytically active crystalline form of TiO₂.[3][4] Temperatures below this may result in an amorphous or poorly crystalline material, while higher temperatures can lead to the formation of the less active rutile phase and a decrease in surface area due to particle sintering.[1][2][3][4]
Q2: How does the pH during the synthesis of this compound affect the final TiO₂ properties?
A2: The pH of the synthesis solution plays a crucial role in determining the particle size, morphology, and crystalline phase of the TiO₂ nanoparticles. Lower acidity (a more neutral or slightly basic pH) during the hydrolysis of the titanium precursor tends to favor the formation of the anatase phase.[6] Conversely, highly acidic conditions can promote the formation of the rutile phase.[6] The pH also influences the rate of hydrolysis and condensation, which in turn affects the particle size and agglomeration.
Q3: What are the benefits of doping TiO₂?
A3: Doping TiO₂ with certain metals or non-metals can significantly enhance its photocatalytic activity, particularly under visible light. Undoped TiO₂ has a wide band gap and is primarily activated by UV light, which constitutes only a small fraction of the solar spectrum.[13] Doping introduces new energy levels within the TiO₂ bandgap, allowing it to absorb a broader range of light, including visible light.[13] Common dopants include nitrogen, carbon, and various transition metals.[10] For instance, nitrogen doping can lead to a visible light-driven degradation of pollutants.[12]
Q4: How can I measure the photocatalytic activity of my synthesized TiO₂?
A4: A common method for evaluating photocatalytic activity is to measure the degradation of a model organic pollutant, such as methylene blue, under controlled irradiation.[12][14][15] The concentration of the dye is monitored over time using a UV-Vis spectrophotometer. The degradation efficiency is then calculated based on the change in absorbance at the dye's maximum absorption wavelength.[14]
Q5: What is Quantum Yield (QY) in photocatalysis and how is it calculated?
A5: Quantum Yield (QY) is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules of a specific product formed (or reactant consumed) to the number of photons absorbed by the photocatalyst.[16][17] For heterogeneous photocatalysis, it is often more practical to calculate the Apparent Quantum Yield (AQY), which is based on the number of incident photons.[18][19] The calculation involves measuring the rate of the reaction (e.g., moles of pollutant degraded per second) and the photon flux (photons per second) of the light source at a specific wavelength.[16][20]
Data Presentation
The following tables summarize quantitative data on the effects of key synthesis parameters on the properties and photocatalytic activity of TiO₂.
Table 1: Effect of Calcination Temperature on TiO₂ Properties and Photocatalytic Activity
| Calcination Temperature (°C) | Crystal Phase(s) | Crystallite Size (nm) | Surface Area (m²/g) | Methylene Blue Degradation Rate Constant (h⁻¹) | Reference(s) |
| 300 | Anatase, Brookite | 8.6 | - | 2.54 x 10⁻² | [2] |
| 400 | Anatase, Brookite | - | - | 3.87 x 10⁻² | [2] |
| 500 | Anatase, Brookite, Rutile | - | - | - | [2] |
| 600 | Anatase, Brookite, Rutile | 18.7 | - | 9.46 x 10⁻² | [2] |
| 700 | Anatase, Rutile | 27.6 | - | 6.67 x 10⁻² | [1][2] |
| 800 | Rutile | 81.6 | - | - | [2] |
Table 2: Influence of Synthesis pH on TiO₂ Nanoparticle Properties
| Synthesis pH | Crystal Phase | Average Crystallite Size (nm) | Reference(s) |
| 1 | Anatase, Rutile (trace) | 14 | [6] |
| 3 | Anatase | 12 | [6] |
| 5 | Anatase | 10 | [6] |
| 7 | Anatase | 7 | [6] |
| 9 | Anatase | 8.4 | [6] |
| 9.6 | Cuboidal Anatase | - | [7] |
| 10.5 | Ellipsoidal Anatase | - | [7] |
| 11.5 | Ellipsoidal Anatase | - | [7] |
Table 3: Comparison of Photocatalytic Degradation Efficiency for Doped vs. Undoped TiO₂
| Dopant | Pollutant | Irradiation Source | Degradation Efficiency (%) | Reference(s) |
| Undoped | Methylene Blue | UV | ~85 | [21] |
| 0.1 wt% Cu | Methylene Blue | UV-A | >95 | [22] |
| 0.5 wt% Cu | Methylene Blue | UV-A | ~96 | [22] |
| 1.0 wt% Cu | Methylene Blue | UV-A | ~92 | [22] |
| Undoped | Methylene Blue | Visible Light | ~15 | [12] |
| 5% N (interstitial) | Methylene Blue | Visible Light | ~56 | [12] |
| Er³⁺ | Methylene Blue | Visible Light | ~77 (at pH 5) | [21] |
| Sn/Pt | Methyl Orange | UV | Significantly higher than undoped | [23] |
| Al/Pt | Methyl Orange | UV | Significantly higher than undoped | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-derived TiO₂.
Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
This protocol describes a common sol-gel synthesis route using titanium (IV) isopropoxide as a precursor.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Isopropanol
-
Deionized water
-
Nitric acid (HNO₃)
Procedure:
-
Prepare a solution of titanium (IV) isopropoxide in isopropanol. A typical procedure involves adding 20 ml of TTIP dropwise to 22 ml of a solution containing 10 ml of isopropanol and 12 ml of deionized water under vigorous stirring at 80°C.[24]
-
After 1 hour, add a mixture of concentrated nitric acid (e.g., 0.8 ml) and deionized water to the solution to catalyze hydrolysis and maintain it under constant stirring at 60°C for 6 hours until a viscous sol-gel is formed.[24]
-
Age the gel by keeping it undisturbed in a dark place for approximately 24 hours to allow for the completion of the gelation process.[25]
-
Dry the gel in an oven at around 80-100°C for several hours to remove the solvent.[25]
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcine the powder in a muffle furnace at a specific temperature (e.g., 600°C) for a set duration (e.g., 5 hours) to induce crystallization into the desired TiO₂ phase.[25]
Synthesis of TiO₂ Nanostructures via Hydrothermal Method
This protocol outlines the hydrothermal synthesis of TiO₂ nanostructures.
Materials:
-
Amorphous TiO₂ powder or a titanium precursor like titanium (IV) oxysulfate hydrate (TiOSO₄)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Hydrochloric acid (HCl) solution (for washing)
Procedure:
-
Disperse the amorphous TiO₂ powder (e.g., 0.42 g) in a concentrated NaOH solution (e.g., 20 mL of 10 M NaOH) with continuous stirring for about 30 minutes to achieve a uniform suspension.[26]
-
Transfer the suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 130-200°C) for a designated period (e.g., 24-36 hours).[26][27]
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate and wash it repeatedly with deionized water and a dilute HCl solution until the pH of the washing solution becomes neutral (around 6.5-7).[26]
-
Dry the washed product in an oven at approximately 80°C for 8 hours.[26]
-
Calcine the dried powder at a desired temperature (e.g., 550°C) for several hours to obtain the final crystalline TiO₂ nanostructures.[26]
Measurement of Photocatalytic Activity: Methylene Blue Degradation
This protocol details the procedure for evaluating the photocatalytic activity of synthesized TiO₂ using the degradation of methylene blue (MB) as a model reaction.
Materials:
-
Synthesized TiO₂ photocatalyst
-
Methylene blue (MB) solution of a known initial concentration (e.g., 10-50 mg/L)
-
Photoreactor equipped with a light source (UV or visible, depending on the catalyst)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a suspension of the TiO₂ photocatalyst in the MB solution (e.g., 40 g of granular TiO₂ in 50 mg/L MB solution).[14]
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the MB molecules.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.
-
Separate the TiO₂ particles from the solution by centrifugation.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 665 nm) using a UV-Vis spectrophotometer.[14]
-
The degradation of MB can be calculated using the Beer-Lambert law. The degradation efficiency (%) is often calculated as: ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Visualizations
The following diagrams illustrate key experimental workflows and the fundamental mechanism of photocatalysis.
Caption: Workflow for TiO₂ nanoparticle synthesis via the sol-gel method.
Caption: Workflow for TiO₂ nanostructure synthesis via the hydrothermal method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Calcination Temperature on the Structure, Crystallinity, and Photocatalytic Activity of Core-Shell SiO2@TiO2 and Mesoporous Hollow TiO2 Composites [mdpi.com]
- 4. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. set-science.com [set-science.com]
- 15. jes.utm.md [jes.utm.md]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. fiveable.me [fiveable.me]
- 18. In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)?_Formula-Perfectlight [perfectlight.com.cn]
- 19. AQY Calculation Formula_Formula-Perfectlight [perfectlight.com.cn]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. web.eng.nu.ac.th [web.eng.nu.ac.th]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. krishisanskriti.org [krishisanskriti.org]
- 25. Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction [mdpi.com]
- 26. ijset.in [ijset.in]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Preventing Agglomeration of Titanium Hydroxide Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of titanium hydroxide nanoparticle agglomeration.
I. Frequently Asked Questions (FAQs)
Q1: What causes this compound nanoparticles to agglomerate?
A1: this compound nanoparticles have a high surface area-to-volume ratio, leading to strong van der Waals attractive forces between particles. Additionally, electrostatic interactions can cause agglomeration, especially at the isoelectric point where the net surface charge is zero, minimizing electrostatic repulsion.
Q2: What is the difference between soft and hard agglomeration?
A2: Soft agglomerates are held together by weaker forces like van der Waals and electrostatic interactions and can typically be broken up by mechanical means such as sonication. Hard agglomerates are formed by stronger chemical bonds (e.g., covalent or metallic bonds) and are much more difficult to disperse once formed.[1]
Q3: How does pH affect the stability of this compound nanoparticle suspensions?
A3: The pH of the suspension determines the surface charge of the nanoparticles. At the isoelectric point (IEP), the zeta potential is near zero, leading to minimal electrostatic repulsion and maximum agglomeration. Adjusting the pH away from the IEP increases the surface charge (either positive or negative), enhancing electrostatic repulsion and improving dispersion stability. For titanium dioxide nanoparticles, a stable dispersion can often be achieved in a pH range of 5.0–7.0.[2]
Q4: What are the primary methods to prevent agglomeration?
A4: The main strategies to prevent agglomeration involve increasing the repulsive forces between nanoparticles. This can be achieved through:
-
Electrostatic Stabilization: Adjusting the pH to move away from the isoelectric point, thereby increasing surface charge and electrostatic repulsion.
-
Steric Stabilization: Adsorbing polymers or non-ionic surfactants onto the nanoparticle surface, which creates a physical barrier preventing close approach.
-
Electrosteric Stabilization: Using charged polymers or ionic surfactants that provide both electrostatic and steric repulsion.
-
Surface Modification: Coating the nanoparticles with a protective layer, such as silica, to prevent direct contact.
-
Physical Methods: Employing techniques like ultrasonication to break apart existing agglomerates.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Nanoparticles immediately agglomerate and settle after synthesis. | The pH of the solution is at or near the isoelectric point (IEP). | Adjust the pH of the suspension to be significantly higher or lower than the IEP. For TiO2, a pH of 2 or 13 has shown high zeta potential values, indicating good stability.[3] |
| Nanoparticles re-agglomerate after sonication. | Insufficient stabilization after dispersion. Sonication only breaks up agglomerates temporarily. | Add a stabilizing agent (surfactant or polymer) to the suspension before or immediately after sonication to maintain dispersion. |
| The chosen surfactant is not effectively stabilizing the nanoparticles. | Incorrect surfactant type or concentration. The surfactant may not be adsorbing properly to the nanoparticle surface. | Experiment with different types of surfactants (anionic, cationic, non-ionic). Optimize the surfactant concentration; too little may be ineffective, while too much can cause micelles to form, which can also lead to instability. |
| Dried nanoparticles are difficult to re-disperse. | Formation of hard agglomerates during the drying process. | It is best to keep nanoparticles in a suspension. If drying is necessary, try to use a method that minimizes agglomeration, such as freeze-drying. For re-dispersion, use high-energy methods like probe sonication in the presence of a suitable stabilizer. |
| Silica coating is incomplete or results in free silica particles. | Incorrect reaction conditions (e.g., pH, temperature, reactant concentrations) in the Stöber method. | Carefully control the reaction parameters. Ensure homogeneous mixing and a controlled rate of addition of the silica precursor (e.g., TEOS). |
III. Data Presentation: Comparative Stability of this compound Nanoparticles
Table 1: Effect of pH on Zeta Potential and Particle Size of Titanium Dioxide Nanoparticles
| pH | Zeta Potential (mV) | Average Particle Size (nm) | Stability |
| 2 | +27.98 | - | Stable |
| 5-7 | - | - | Generally Stable[2] |
| Near Isoelectric Point | ~0 | 1088 | Unstable (Agglomerated)[3] |
| 13 | -45.65 | - | Stable[3] |
Table 2: Comparative Dispersion of TiO2 Nanoparticles in Different Vehicles [4]
| Vehicle | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Polydispersity Index |
| Distilled water | 181.5 | -34.5 | 1.489 |
| Tween 80 (0.1% v/v) | 112.1 | -40.4 | 1.100 |
| Normal saline | 150.8 | -26.4 | 0.420 |
| Normal saline + Tween 80 (0.1% v/v) | 235.0 | +23.0 | 3.199 |
| CMC (0.1% w/v) | 160.9 | -51.3 | 0.239 |
| CMC (0.2% w/v) | 141.8 | -48.4 | 0.324 |
| CMC (0.3% w/v) | 230.0 | -78.7 | 1.906 |
| CMC (0.4% w/v) | 161.6 | -9.8 | 0.355 |
Table 3: Effect of Polyethylene Glycol (PEG) Concentration on TiO2 Nanoparticle Crystal Size [5]
| PEG Concentration Ratio (TiO2:PEG) | Average Crystal Size (nm) |
| 1:1 | 5.8 |
| 1:2 | 5.1 |
| 1:4 | 6.5 |
IV. Experimental Protocols
Protocol 1: Stabilization of this compound Nanoparticles by pH Adjustment
-
Prepare the Nanoparticle Suspension: Disperse the synthesized this compound nanoparticles in deionized water to a desired concentration (e.g., 1 mg/mL).
-
Initial pH Measurement: Measure the initial pH of the suspension using a calibrated pH meter.
-
pH Adjustment:
-
To achieve a low pH (e.g., pH 2-3), add a dilute acid solution (e.g., 0.1 M HCl) dropwise while continuously stirring the suspension.
-
To achieve a high pH (e.g., pH 10-11), add a dilute base solution (e.g., 0.1 M NaOH) dropwise while continuously stirring.
-
-
Equilibration and Monitoring: Allow the suspension to stir for at least 30 minutes to equilibrate. Monitor the pH and make further adjustments as necessary.
-
Characterization: Characterize the stability of the pH-adjusted suspension by measuring the zeta potential and particle size distribution using a dynamic light scattering (DLS) instrument. A zeta potential with a magnitude greater than 30 mV generally indicates good stability.
Protocol 2: Dispersion of Agglomerated this compound Nanoparticles using Ultrasonication
-
Prepare the Suspension: Add the agglomerated this compound nanoparticle powder to a suitable solvent (e.g., deionized water) to the desired concentration.
-
Add Stabilizer (Optional but Recommended): To prevent re-agglomeration, add a suitable stabilizer (e.g., surfactant or polymer) to the suspension.
-
Ultrasonication:
-
Place the vial containing the suspension in an ice bath to prevent overheating.
-
Immerse the tip of a probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial.
-
Apply ultrasonic energy at a specific power and duration (e.g., 100 W for 15 minutes). The optimal parameters may need to be determined experimentally.
-
-
Post-Sonication: After sonication, visually inspect the suspension for any settled particles.
-
Characterization: Analyze the particle size distribution of the dispersed suspension using DLS to confirm the reduction of agglomerates.
Protocol 3: Surface Modification with Silica Coating (Stöber Method)
-
Disperse Nanoparticles: Disperse the this compound nanoparticles in a mixture of ethanol and deionized water.
-
Add Catalyst: Add a catalyst, typically ammonia, to the suspension and stir to create a basic environment.
-
Add Silica Precursor: Slowly add a silica precursor, most commonly tetraethyl orthosilicate (TEOS), to the stirring suspension. The TEOS will hydrolyze and then condense onto the surface of the this compound nanoparticles.
-
Reaction: Allow the reaction to proceed for a set amount of time (e.g., 6-12 hours) with continuous stirring.
-
Washing: Collect the silica-coated nanoparticles by centrifugation and wash them several times with ethanol and then deionized water to remove any unreacted reagents.
-
Drying (Optional): If a dry powder is required, dry the washed nanoparticles in an oven at a low temperature (e.g., 60-80°C).
-
Characterization: Confirm the presence and uniformity of the silica coating using techniques such as Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDS).
V. Visualizations
Caption: Experimental workflow for preventing agglomeration.
Caption: Mechanisms of nanoparticle stabilization.
References
Technical Support Center: Post-Synthesis Treatment of Titanium Hydroxide for Enhanced Performance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with post-synthesis treatment of titanium hydroxide. Our goal is to help you overcome common challenges and optimize the performance of your materials.
Troubleshooting Guides
This section addresses specific issues that may arise during the post-synthesis treatment of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Photocatalytic Activity | - Incomplete conversion to the desired crystalline phase (e.g., anatase).[1][2] - Low surface area due to particle aggregation during treatment.[3][4][5] - Poor crystallinity of the TiO₂ particles.[3][6] - Inefficient charge separation of photogenerated electron-hole pairs.[7] | - Optimize calcination temperature and time to ensure complete phase transformation. A mixed-phase of anatase and rutile can sometimes enhance photocatalytic activity.[2][3][6] - Employ anti-aggregation strategies such as surface modification or control of pH during synthesis and treatment.[8][9][10] - Increase calcination temperature or duration to improve crystallinity, but be mindful of potential phase changes and particle growth.[3][6] - Consider surface modification with noble metals or doping to enhance charge separation.[7][11] |
| Particle Aggregation | - High calcination temperatures causing sintering of particles.[4][5] - van der Waals forces and electrostatic interactions between nanoparticles in suspension.[8][9][10] - pH of the solution is near the isoelectric point of TiO₂, leading to reduced electrostatic repulsion.[10][11] | - Use lower calcination temperatures for longer durations.[4] - Surface functionalization with capping agents or polymers to introduce steric hindrance.[12] - Adjust the pH of the suspension away from the isoelectric point to increase surface charge and electrostatic repulsion.[10][11] - Utilize ultrasonication to break up agglomerates before use. |
| Inconsistent Crystal Phase | - Inadequate control over calcination temperature and ramp rate.[1][3] - pH of the precursor solution influencing the formation of different TiO₂ polymorphs.[1][13][14] - Presence of impurities that can act as nucleating agents for specific phases. | - Use a programmable furnace with precise temperature control.[3] - Carefully control the pH of the initial this compound suspension. Acidic conditions can favor rutile formation, while basic conditions often favor anatase.[1][13][14] - Ensure high purity of precursors and reagents. |
| Poor Dispersibility in Solvents | - Hydrophobic nature of the treated TiO₂ surface. - Strong agglomeration of dried powders. | - Surface modification with hydrophilic silane coupling agents or polymers.[12] - Use a suitable surfactant or dispersant in the solvent. - Employ mechanical dispersion methods like ultrasonication or ball milling.[3] |
Frequently Asked Questions (FAQs)
Calcination Treatment
-
Q1: What is the primary purpose of calcining this compound? A1: Calcination is a heat treatment process used to convert amorphous this compound into crystalline titanium dioxide (TiO₂), typically anatase, rutile, or a mixture of phases. This process also removes residual impurities and improves the crystallinity of the material, which are crucial for enhancing its photocatalytic and other functional properties.[3][6]
-
Q2: How does calcination temperature affect the properties of TiO₂? A2: Calcination temperature significantly influences the crystal phase, crystallite size, particle size, and surface area of TiO₂.[2][3][5][15] Generally, as the temperature increases, the crystallinity and crystallite size increase, while the surface area decreases due to particle growth and aggregation.[2][3][6] The phase transformation from anatase to the more stable rutile phase typically occurs at higher temperatures.[1][2][3]
-
Q3: What is the optimal calcination temperature for achieving the highest photocatalytic activity? A3: The optimal calcination temperature is not fixed and depends on the specific application and desired properties. For many photocatalytic applications, a mixed-phase of anatase and rutile exhibits the highest activity due to synergistic effects that enhance charge separation.[2][3][6] This is often achieved at temperatures between 500°C and 700°C.[3][6][16] However, for applications requiring a pure anatase phase with a high surface area, lower temperatures (around 400-500°C) are preferable.[6][17]
Hydrothermal Treatment
-
Q4: What are the advantages of hydrothermal treatment over conventional calcination? A4: Hydrothermal treatment allows for better control over the morphology (e.g., nanotubes, nanorods), particle size, and crystallinity of TiO₂ at lower temperatures compared to calcination.[15] This method can produce materials with high surface areas and unique crystal facets, which can lead to enhanced performance.
-
Q5: What factors influence the outcome of hydrothermal synthesis? A5: Key factors include the precursor type and concentration, the type and concentration of the mineralizer (e.g., NaOH), reaction temperature, and reaction time. These parameters collectively determine the crystal phase, morphology, and size of the resulting TiO₂ nanostructures.
Surface Modification
-
Q6: Why is surface modification of TiO₂ necessary? A6: Surface modification can address several limitations of pristine TiO₂. It can improve dispersibility in various media, enhance the adsorption of target molecules, reduce electron-hole recombination rates, and extend the light absorption into the visible region, thereby boosting photocatalytic efficiency.[7][18][19]
-
Q7: What are some common methods for surface modification of TiO₂? A7: Common methods include doping with metal or non-metal ions, deposition of noble metal nanoparticles (e.g., Au, Pt), and grafting of organic molecules such as silane coupling agents.[7][18][19]
Data Presentation
Table 1: Effect of Calcination Temperature on TiO₂ Properties
| Calcination Temperature (°C) | Predominant Crystal Phase(s) | Average Crystallite Size (nm) | Surface Area (m²/g) | Methylene Blue Degradation Rate Constant (x 10⁻² h⁻¹) |
| 300 | Anatase, Brookite | 15-20 | ~100 | 2.54[3] |
| 400 | Anatase, Brookite | 20-25 | ~80 | 3.87[3] |
| 500 | Anatase, Brookite, Rutile | 25-30 | ~60 | - |
| 600 | Anatase, Rutile, Brookite | 30-40 | ~40 | 9.46[3] |
| 700 | Anatase, Rutile | 40-50 | ~20 | 6.67[3] |
| 800 | Rutile | >50 | <10 | 2.19[3] |
Data compiled from multiple sources and represent typical trends. Actual values may vary depending on the specific synthesis method.[2][3][5][6][15]
Experimental Protocols
Protocol 1: Calcination of this compound to Anatase TiO₂
-
Preparation: Place the dried this compound powder in a ceramic crucible.
-
Heating: Transfer the crucible to a muffle furnace.
-
Calcination: Heat the sample to 450°C at a ramp rate of 5°C/min. Hold the temperature at 450°C for 2 hours.
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
Collection: Carefully remove the crucible and collect the resulting white TiO₂ powder.
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanotubes
-
Precursor Mixture: Disperse 1 g of anatase TiO₂ powder in 40 mL of a 10 M NaOH aqueous solution.
-
Stirring: Stir the mixture vigorously for 30 minutes at room temperature.
-
Hydrothermal Reaction: Transfer the suspension to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 130°C for 24 hours in an oven.
-
Cooling and Washing: After the reaction, let the autoclave cool to room temperature. Collect the white precipitate and wash it with deionized water until the pH of the filtrate is neutral.
-
Acid Treatment: Wash the precipitate with a 0.1 M HCl solution to exchange Na⁺ ions with H⁺, followed by washing with deionized water until the pH is neutral.
-
Drying: Dry the final product in an oven at 80°C overnight.
Protocol 3: Surface Modification of TiO₂ Nanoparticles with (3-Aminopropyl)triethoxysilane (APTES)
-
Dispersion: Disperse 1 g of calcined TiO₂ nanoparticles in 50 mL of anhydrous toluene in a three-neck flask. Sonicate for 30 minutes to ensure a uniform dispersion.
-
Silanization: Add 0.5 mL of APTES to the suspension.
-
Reaction: Heat the mixture to 80°C and reflux for 4 hours under a nitrogen atmosphere with constant stirring.
-
Washing: After the reaction, cool the mixture to room temperature. Centrifuge the suspension to collect the functionalized TiO₂ nanoparticles. Wash the particles three times with toluene and then three times with ethanol to remove any unreacted APTES.
-
Drying: Dry the silanized TiO₂ nanoparticles in a vacuum oven at 60°C for 12 hours.
Visualizations
Experimental Workflow for Post-Synthesis Treatment
Caption: General workflow from titanium precursor to enhanced performance TiO₂.
Logical Relationship between Calcination Parameters and TiO₂ Properties
References
- 1. Polymorphic control in titanium dioxide particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Calcination Temperature on Photocatalytic Activity of Synthesized TiO2 Nanoparticles via Wet Ball Milling Sol-Gel Method [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. toolify.ai [toolify.ai]
- 8. graphviz.org [graphviz.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aggregation and Toxicology of Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Konya Journal of Engineering Sciences » Submission » EFFECTS OF CALCINATION TEMPERATURE ON HYDROTHERMALLY SYNTHESIZED TITANIUM DIOXIDE SUBMICRON POWDERS [dergipark.org.tr]
- 16. Effect of Calcination Temperature on the Photocatalytic Activity of Porous TiO2 Film | Scientific.Net [scientific.net]
- 17. [PDF] Enhanced Photocatalytic Activity of TiO 2 Powders ( P 25 ) via Calcination Treatment | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Titanium Hydroxide Stability and Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium hydroxide. The following sections address common experimental challenges related to the influence of pH on the stability and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the stability of this compound?
The stability of this compound is highly dependent on pH. In strongly acidic solutions (low pH), titanium exists as soluble titanyl ions (TiO²⁺) or other hydrated titanium (IV) species.[1] As the pH increases, hydrolysis occurs, leading to the precipitation of amorphous, hydrous titanium dioxide, often referred to as this compound (Ti(OH)₄).[1][2] In strongly alkaline environments, this compound can form titanate complexes, such as [Ti(OH)₆]²⁻, which may increase its solubility.[2]
Q2: How does pH influence the aggregation of this compound particles?
The aggregation of this compound particles is directly related to their surface charge, which is governed by the pH of the solution. At a specific pH, known as the isoelectric point (IEP) or point of zero charge (PZC), the net surface charge of the particles is zero.[3][4][5] At this point, the electrostatic repulsion between particles is minimal, leading to rapid aggregation and reduced colloidal stability.[5][6] At pH values above or below the IEP, the particles will have a net negative or positive surface charge, respectively, resulting in electrostatic repulsion that promotes dispersion and stability.[4]
Q3: What is the isoelectric point (IEP) of this compound/dioxide, and why is it important?
The isoelectric point (IEP) of titanium dioxide, the dehydrated form of this compound, typically falls within the pH range of 4.2 to 7.35, depending on the crystalline phase (anatase or rutile), particle size, and the presence of impurities.[3][7] The IEP is a critical parameter because it indicates the pH at which the material has a neutral surface charge.[8][9] Knowledge of the IEP is essential for controlling the dispersion and aggregation of titanium-based nanoparticles in suspension, which in turn affects their reactivity, catalytic efficiency, and interaction with biological systems.[5][6]
Q4: How does the pH during synthesis affect the crystalline structure of the resulting titanium dioxide?
The pH of the reaction medium during the synthesis of titanium dioxide from this compound precursors significantly influences the resulting crystalline phase. Generally, acidic conditions (low pH) tend to favor the formation of the rutile phase, while neutral to alkaline conditions (higher pH) promote the formation of the anatase phase.[7][10] For instance, in sol-gel synthesis, high acidity can lead to the formation of rutile, whereas lower acidity favors anatase.[7]
Q5: Can pH affect the reactivity of titanium-based materials in applications like photocatalysis?
Yes, pH is a crucial factor in the photocatalytic activity of titanium dioxide. The surface charge of the photocatalyst, which is pH-dependent, influences its ability to adsorb reactant molecules.[3] For example, the degradation of certain organic pollutants is more efficient at specific pH values where the surface of the TiO₂ particles and the target molecules have opposite charges, leading to enhanced adsorption and subsequent degradation.[3][11][12]
Troubleshooting Guides
Issue 1: My this compound suspension is aggregating and settling out of solution.
-
Possible Cause: The pH of your suspension is likely near the isoelectric point (IEP) of your material, leading to a loss of electrostatic stabilization.
-
Troubleshooting Steps:
-
Measure the pH of your suspension.
-
Determine the IEP of your specific this compound/dioxide material (see Experimental Protocols section).
-
Adjust the pH of your suspension to be at least 1-2 pH units away from the IEP. For a positive surface charge, lower the pH. For a negative surface charge, increase the pH.
-
Consider using a stabilizing agent or surfactant if pH adjustment is not feasible for your application.
-
Issue 2: The reactivity of my synthesized titanium-based catalyst is lower than expected.
-
Possible Cause 1: The crystalline phase of your material may not be optimal for your reaction. For many photocatalytic applications, the anatase phase is more active than the rutile phase.[7]
-
Troubleshooting Steps 1:
-
Characterize the crystalline phase of your material using techniques like X-ray Diffraction (XRD).
-
Review your synthesis protocol , paying close attention to the pH during precipitation and aging. Adjust the pH to favor the formation of the desired crystalline phase (generally, higher pH for anatase).[7]
-
-
Possible Cause 2: The surface of your catalyst may be contaminated, or the surface charge may not be favorable for reactant adsorption at your experimental pH.
-
Troubleshooting Steps 2:
-
Ensure thorough washing of the synthesized material to remove residual ions from the synthesis.
-
Measure the zeta potential of your catalyst at the reaction pH to understand its surface charge.
-
Adjust the reaction pH to optimize the electrostatic interaction between your catalyst and the reactant molecules.
-
Data Presentation
Table 1: Effect of Synthesis pH on Titanium Dioxide Nanoparticle Properties
| Synthesis pH | Crystalline Phase | Average Crystallite Size (nm) | Reference |
| 1.0 | Anatase with traces of Rutile | - | [7] |
| 3.0 | Anatase | - | [7] |
| 3.2 | Rutile (predominant), Brookite, Anatase | 8 | [13] |
| 4.4 | Anatase | - | [13] |
| 5.0 | Anatase | 16-20 | [13] |
| 6.8 | Anatase | ~10 | [13] |
| 7.0 | Anatase | - | [7] |
| 9.0 | Anatase | 8.4 | [7] |
Table 2: Isoelectric Points (IEP) of Titanium Dioxide Under Various Conditions
| Material/Condition | Isoelectric Point (IEP) pH | Reference |
| TiO₂ nanoparticles prepared at pH 1.6 | 7.35 | [3] |
| TiO₂ nanoparticles prepared at pH 7.0 | 4.27 | [3] |
| TiO₂ nanoparticles prepared at pH 10.0 | 4.15 | [3] |
| Anatase TiO₂ | 6.5 | [4] |
| Rutile TiO₂ | 5.2 | [14] |
Experimental Protocols
Protocol 1: Determination of the Isoelectric Point (IEP) of this compound/Dioxide Nanoparticles
This protocol outlines the determination of the IEP using zeta potential measurements as a function of pH.
-
Materials:
-
This compound/dioxide nanoparticle suspension (e.g., 0.1 g/L in deionized water).[15]
-
0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.
-
Zeta potential analyzer.
-
pH meter.
-
-
Procedure:
-
Prepare a dilute, stable suspension of the titanium-based nanoparticles in deionized water.[8]
-
Measure the initial pH of the suspension.
-
Take an aliquot of the suspension and measure its zeta potential using the zeta potential analyzer.
-
Adjust the pH of the bulk suspension by adding small increments of 0.1 M HCl or 0.1 M NaOH.
-
After each pH adjustment, allow the suspension to equilibrate, then measure the pH and the zeta potential of a new aliquot.
-
Repeat this process over a wide pH range (e.g., pH 3 to 11).
-
Plot the measured zeta potential (mV) as a function of pH.
-
The isoelectric point is the pH at which the zeta potential curve intersects the zero-zeta potential axis.[8][15]
-
Mandatory Visualizations
Caption: Effect of pH on this compound Surface Charge and Stability.
Caption: Troubleshooting Workflow for Unstable this compound Suspensions.
Caption: Hypothetical Signaling Pathway Affected by Titanium-based Nanoparticles.
References
- 1. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 2. How does hydroxide react with titanium compounds? - Blog [winchemistry.com]
- 3. The effect of surface charge on photocatalytic degradation of methylene blue dye using chargeable titania nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of pH and ionic strength in the aggregation of TiO2 nanoparticles in the presence of extracellular polymeric substances from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. entegris.com [entegris.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of pH and catalyst concentration on photocatalytic oxidation of aqueous ammonia and nitrite in titanium dioxide suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. azom.com [azom.com]
Technical Support Center: Titanium Hydroxide Characterization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of titanium hydroxide.
General Experimental Workflow
Before delving into specific techniques, it's essential to have a logical workflow for characterization. The following diagram outlines a typical experimental path for a newly synthesized this compound sample.
X-ray Diffraction (XRD) Analysis
XRD is used to determine the crystalline structure and phase purity of the material.
Frequently Asked Questions (FAQs)
Q1: Why does my XRD pattern for this compound show no sharp peaks, just a broad hump?
A1: This is a common and expected result. Freshly synthesized or hydrothermally treated this compound is often X-ray amorphous, meaning it lacks long-range crystalline order.[1] This results in a broad, non-distinct signal in the XRD pattern rather than sharp Bragg diffraction peaks.
Q2: I expected to see peaks for anatase or rutile TiO₂, but they are absent. What went wrong?
A2: The absence of crystalline TiO₂ peaks can be due to several factors:
-
Amorphous Nature: As mentioned, your sample is likely amorphous Ti(OH)₄ and has not been converted to a crystalline phase.[1]
-
Insufficient Thermal Treatment: The conversion of amorphous this compound to crystalline anatase, and subsequently rutile, requires thermal treatment (calcination).[2] If your sample was not heated to a high enough temperature, it would remain amorphous.
-
Low Concentration: If the this compound is part of a composite or a thin film on a substrate, its concentration might be too low to produce a detectable signal.[3]
-
Peak Overlap: In some cases, weak peaks from your sample might be obscured by strong peaks from the sample holder or substrate.[3]
Q3: My XRD pattern shows very broad peaks for anatase. What does this indicate?
A3: Broad diffraction peaks are typically an indication of very small crystallite size (nanocrystals) or the presence of lattice strain. You can estimate the average crystallite size using the Scherrer equation, which relates peak broadening to the size of the crystalline domains.
Troubleshooting Flowchart for XRD
Quantitative Data: Reference XRD Peaks
The table below lists the prominent XRD peaks for the common crystalline phases of TiO₂ that form upon calcination of this compound. All angles are in 2θ for Cu Kα radiation.
| Crystalline Phase | JCPDS File No. | Prominent Peaks (2θ) |
| Anatase | 21-1272 | 25.3° (101), 37.8° (004), 48.0° (200), 53.9° (105), 55.1° (211)[4] |
| Rutile | 89-4920 | 27.4° (110), 36.1° (101), 41.2° (111), 54.3° (211)[5] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify functional groups present in the sample, confirming the presence of hydroxide groups and monitoring the conversion to titanium oxide.
Frequently Asked Questions (FAQs)
Q1: My FTIR spectrum is very noisy. How can I improve the signal quality?
A1: Noisy spectra can result from insufficient sample, poor contact with the ATR crystal, or environmental vibrations.[6][7] Ensure good sample-crystal contact and increase the number of scans to improve the signal-to-noise ratio. Also, check for and minimize vibrations near the instrument.[7]
Q2: I see a very broad absorption band around 3400 cm⁻¹ and another near 1630 cm⁻¹. What are these?
A2: These are characteristic peaks for water and hydroxyl groups. The broad band around 3400 cm⁻¹ is due to the O-H stretching vibrations of surface hydroxyl groups (Ti-OH) and adsorbed water molecules.[8] The peak near 1630 cm⁻¹ corresponds to the H-O-H bending vibration of physisorbed water. Their presence is expected in this compound samples.
Q3: Why do I see negative peaks in my absorbance spectrum?
A3: Negative absorbance peaks typically occur when using an Attenuated Total Reflection (ATR) accessory if the background spectrum was collected with a contaminated or dirty ATR crystal.[7] The solution is to thoroughly clean the crystal, collect a new background spectrum, and then re-run the sample.[6]
Quantitative Data: Characteristic FTIR Bands
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3400 (broad) | O-H stretching | Indicates presence of Ti-OH groups and adsorbed water.[8] |
| ~1630 | H-O-H bending | Confirms presence of molecular water. |
| 400 - 1000 (broad) | Ti-O and Ti-O-Ti stretching | Characteristic of the titanium oxide network.[4] |
| ~1400 | C-O stretching | May indicate carbonate impurities from atmospheric CO₂ adsorption. |
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has stabilized.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Background Scan: Collect a background spectrum with the clean, empty ATR crystal. This will account for signals from the atmosphere (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the dry this compound powder onto the crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the ATR pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.
-
Sample Scan: Collect the sample spectrum. A typical measurement consists of 32 to 64 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum will be automatically ratioed against the background and displayed in absorbance or transmittance units.
Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing information on thermal stability, decomposition, and composition.
Frequently Asked Questions (FAQs)
Q1: My TGA curve for this compound shows two main weight loss steps. What do they represent?
A1: This is the expected thermal behavior.
-
First Step (< 150°C): The initial weight loss corresponds to the removal of physically adsorbed and loosely bound water from the surface of the material.[9]
-
Second Step (150°C - 400°C): The more significant weight loss in this range is due to the dehydroxylation process, where this compound (Ti(OH)₄) decomposes into titanium dioxide (TiO₂) and water (H₂O).[9]
Q2: The final residual mass in my TGA is higher/lower than the theoretical value for TiO₂. Why?
A2: Discrepancies can arise from:
-
Incomplete Decomposition: If the final temperature was not high enough, the conversion to TiO₂ may be incomplete, leaving some hydroxide groups and resulting in a higher-than-expected residual mass.
-
Impurities: The presence of non-volatile impurities from the synthesis (e.g., salts) can lead to a higher final mass. Volatile organic residues would lead to a lower final mass.
-
Instrument Calibration: Ensure the TGA balance is properly calibrated.[10]
Quantitative Data: TGA Decomposition Stages
The thermal decomposition of pure Ti(OH)₄ to TiO₂ follows the reaction: Ti(OH)₄ → TiO₂ + 2H₂O
| Temperature Range | Event | Theoretical Weight Loss |
| < 150°C | Removal of adsorbed water | Varies with sample hydration |
| 150°C - 400°C | Decomposition of Ti(OH)₄ to TiO₂ | ~31.6% (from pure Ti(OH)₄) |
| > 400°C | Crystalline phase transformation | No associated weight loss[2] |
Experimental Protocol: TGA Measurement
-
Instrument Setup: Turn on the TGA instrument and the purge gas (typically nitrogen or air). Allow the instrument to stabilize.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry this compound powder into a clean TGA crucible (e.g., alumina or platinum).
-
Loading: Place the crucible onto the TGA balance mechanism.
-
Program Method: Set up the temperature program. A typical method would be:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Use a constant nitrogen flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[8]
-
-
Run Analysis: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify the temperatures of decomposition events and the percentage of weight loss at each step.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology, particle size, and structure of the material at the nanoscale.
Frequently Asked Questions (FAQs)
Q1: My TEM images show that the particles are heavily agglomerated. Is this a sample preparation artifact?
A1: It can be, but it is also a common characteristic of nanoparticles synthesized via hydrolysis and precipitation. To minimize preparation-induced aggregation:
-
Dispersion: Disperse the powder in a suitable solvent (e.g., ethanol) using ultrasonication before drop-casting onto the TEM grid.
-
Concentration: Use a very dilute suspension to prevent particles from clumping together as the solvent evaporates.
A2: For titanium-based materials, sample preparation itself can sometimes induce artifacts. Specifically, methods like electropolishing or even Focused Ion Beam (FIB) milling can lead to the formation of titanium hydride artifacts.[11] These can be mistaken for genuine features of your material. It is crucial to use a preparation method that minimizes such risks, like simple drop-casting of a dispersion.
Q3: The sample appears to be degrading or changing under the electron beam. How can I prevent this?
A3: Beam damage is a common issue for hydroxide and hydrated materials. The high-energy electron beam can cause localized heating, leading to dehydration and structural changes. To mitigate this:
-
Use Low Dose Mode: Operate the TEM at the lowest possible electron dose (low beam current).
-
Cryo-TEM: If available, analyzing the sample at cryogenic temperatures can significantly reduce beam-induced damage.
-
Quick Imaging: Spend minimal time focusing on the area of interest before capturing the image.
Experimental Protocol: TEM Sample Preparation (Drop-Casting)
-
Prepare Suspension: Weigh a very small amount (<1 mg) of this compound powder and place it in a vial with 1-2 mL of a volatile solvent like ethanol.
-
Disperse: Place the vial in an ultrasonic bath for 5-15 minutes to break up soft agglomerates and create a fine, homogenous suspension.
-
Apply to Grid: Using a micropipette, carefully place a single small drop (2-5 µL) of the suspension onto a carbon-coated TEM grid.
-
Dry: Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or under a gentle heat lamp.
-
Store: Store the prepared grid in a dedicated grid box under vacuum to prevent contamination before analysis.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
optimizing calcination of titanium hydroxide to TiO2
Welcome to the Technical Support Center for the optimization of titanium hydroxide calcination to produce titanium dioxide (TiO₂). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of calcining this compound?
A1: Calcination is a crucial thermal treatment process that converts this compound (Ti(OH)₄) or other amorphous titania precursors into crystalline titanium dioxide (TiO₂). This process involves heating the material to a high temperature in a controlled atmosphere. The main goals of calcination are to remove water and volatile impurities, and to induce the formation of desired crystalline phases of TiO₂, such as anatase, rutile, or brookite.[1] High temperatures facilitate the dehydration of the precursor and promote the growth of crystallites.[1][2]
Q2: What are the key parameters that influence the final properties of TiO₂ during calcination?
A2: The final properties of the synthesized TiO₂, including its crystalline phase, particle size, surface area, and photocatalytic activity, are significantly influenced by several calcination parameters. These include:
-
Calcination Temperature: This is the most critical factor, as it directly affects phase transformation, crystallite size, and crystallinity.[3][4]
-
Calcination Duration: The length of time the material is held at the target temperature influences the completeness of phase transformation and crystal growth.
-
Heating and Cooling Rates: The speed at which the material is heated and cooled can impact the final particle morphology and prevent cracking.[5]
-
Calcination Atmosphere: The type of gas present during calcination (e.g., air, argon, nitrogen) can affect the surface chemistry and the formation of defects like oxygen vacancies.[6]
-
Precursor Properties: The characteristics of the initial this compound, such as its purity and morphology, can also play a role in the final TiO₂ product.
Q3: What are the different crystalline phases of TiO₂, and why are they important?
A3: Titanium dioxide naturally exists in three main crystalline polymorphs: anatase, rutile, and brookite.[4][7]
-
Anatase: A metastable phase that often exhibits high photocatalytic activity.[7] It is typically formed at lower calcination temperatures.[7]
-
Rutile: The most thermodynamically stable phase of TiO₂. It generally forms at higher temperatures.[1][7]
-
Brookite: Another metastable phase, which is less common and often appears in mixtures with anatase at lower temperatures.[3]
The specific phase or mixture of phases is critical as it determines the material's properties and suitability for different applications. For instance, a mixture of anatase and rutile can sometimes exhibit enhanced photocatalytic activity due to synergistic effects between the two phases.[4][8]
Q4: What are the typical temperature ranges for obtaining specific TiO₂ phases?
A4: The phase transformation temperatures can vary depending on factors like precursor properties, impurities, and particle size.[7][9] However, general temperature ranges are:
-
Amorphous to Anatase/Brookite: The crystallization from an amorphous precursor to anatase or a mixture of anatase and brookite typically begins at temperatures below 400-500°C.[3][7]
-
Anatase to Rutile Transformation: The transformation from the metastable anatase phase to the stable rutile phase generally starts to occur at temperatures between 600°C and 700°C.[5][10] This transformation is often complete at temperatures around 800°C to 1100°C, resulting in a pure rutile phase.[3][4]
Q5: How does the calcination atmosphere affect the final TiO₂ product?
A5: The calcination atmosphere plays a significant role in determining the final properties of the TiO₂. Calcination in air is the most common method. However, using an inert atmosphere, such as argon or nitrogen, can influence the concentration of surface defects like oxygen vacancies. These defects can, in turn, affect the material's electronic and photocatalytic properties. For example, calcination in air at 600°C has been shown to produce photocatalysts with higher activity in certain applications compared to those calcined in an argon atmosphere.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete conversion of this compound to TiO₂ | 1. Calcination temperature is too low. 2. Calcination time is too short. | 1. Increase the calcination temperature. The dehydration of the hydroxide and removal of impurities typically completes around 500°C.[11] 2. Increase the duration of calcination at the target temperature to ensure complete conversion. |
| Formation of the wrong crystalline phase (e.g., rutile instead of anatase) | 1. Calcination temperature is too high. The anatase to rutile phase transformation generally begins above 600°C.[5][10] 2. Presence of certain impurities or dopants that lower the phase transition temperature. | 1. Lower the calcination temperature. To obtain the anatase phase, temperatures are typically kept below 600°C.[12] 2. Analyze the precursor for impurities. The addition of certain modifiers can also be used to delay the anatase-to-rutile transition.[10] |
| Low surface area of the final TiO₂ product | 1. High calcination temperature leading to significant particle growth and agglomeration. As calcination temperature increases, the specific surface area tends to decrease.[4] | 1. Optimize the calcination temperature to a lower range that still allows for the desired phase formation. 2. Consider a two-step calcination process or use additives that can inhibit particle growth. |
| High degree of particle agglomeration | 1. Excessive calcination temperature and/or duration promoting particle sintering. 2. Characteristics of the initial precursor. | 1. Reduce the calcination temperature or time. 2. Use a precursor with a different morphology or consider using surfactants during synthesis to minimize agglomeration in the initial stages. |
| Poor photocatalytic activity | 1. Suboptimal crystalline phase. Pure rutile, for instance, often shows lower activity than anatase or mixed-phase TiO₂.[3] 2. Large crystallite size and low surface area, which reduce the number of active sites.[1] 3. Low crystallinity. | 1. Adjust the calcination temperature to obtain the desired phase, often a mix of anatase and rutile for enhanced activity.[4][8] A temperature of around 700°C has been found to be optimal in some cases.[4] 2. Lower the calcination temperature to reduce crystallite size and increase surface area.[4] 3. Ensure the calcination temperature is sufficient for good crystal formation without excessive growth. |
| Yellowish discoloration of the final product | 1. Incomplete removal of organic residues from precursors or solvents. 2. Presence of certain impurities or dopants. 3. Formation of titanyl sulfate in the presence of sulfuric acid traces.[13] | 1. Ensure complete combustion of organic materials by calcining in an air atmosphere, possibly with a pre-calcination step at a lower temperature (e.g., 350°C).[14] 2. Use high-purity precursors. 3. If using sulfate-based precursors, ensure thorough washing to remove residual sulfates before calcination. |
Data Presentation
Table 1: Effect of Calcination Temperature on TiO₂ Properties
| Calcination Temp. (°C) | Crystalline Phase(s) | Anatase Crystallite Size (nm) | Rutile Crystallite Size (nm) | Specific Surface Area (m²/g) | Reference(s) |
| 300 | Brookite/Rutile | - | - | 101.24 | [4] |
| 400 | Anatase | ~18 | - | - | [1] |
| 500 | Anatase/Brookite/Rutile | - | - | 45.68 | [4] |
| 600 | Anatase/Rutile | ~21.4 | - | - | [1][6] |
| 700 | Anatase/Rutile | 27 | - | 33.4-26.8 | [2][4] |
| 800 | Primarily Rutile | - | ~28.6 | 8.9-8.3 | [1][2][3] |
| 900 | Anatase/Rutile | - | - | - | [4] |
| 1100 | Rutile | - | - | 3.25 | [4] |
Note: The exact values can vary based on the synthesis method and precursor used.
Experimental Protocols
General Protocol for Calcination of this compound
This protocol outlines a general procedure for the calcination of a this compound precursor to synthesize TiO₂ nanoparticles.
1. Precursor Preparation (Example: Sol-Gel Method) a. Prepare a solution of a titanium precursor, such as titanium isopropoxide or titanium butoxide, in an alcohol like ethanol. b. In a separate beaker, mix deionized water with the same alcohol and an acid (e.g., nitric acid or acetic acid) to control the hydrolysis rate. c. Slowly add the water-alcohol mixture to the titanium precursor solution while stirring vigorously. d. Continue stirring until a stable sol or gel is formed. e. Age the gel for a specified period (e.g., 24 hours) at room temperature. f. Dry the gel in an oven at a low temperature (e.g., 80-100°C) to obtain the this compound precursor powder.[15]
2. Calcination Procedure a. Place a known amount of the dried this compound powder into a ceramic crucible. b. Place the crucible in a programmable muffle furnace. c. Set the furnace program with the desired heating rate (e.g., 5-10°C/min), target calcination temperature (e.g., 300-1100°C), and dwell time (e.g., 2 hours).[15] d. The calcination can be performed in an air atmosphere or a controlled inert atmosphere (e.g., by flowing argon or nitrogen). e. After the dwell time is complete, allow the furnace to cool down to room temperature naturally or at a controlled rate. f. Remove the crucible and collect the resulting TiO₂ powder.
3. Characterization of the Final Product a. X-ray Diffraction (XRD): To determine the crystalline phase composition (anatase, rutile, brookite) and estimate the average crystallite size using the Scherrer equation. b. Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and degree of agglomeration of the TiO₂ powder. c. Transmission Electron Microscopy (TEM): For high-resolution imaging of the particle size, shape, and crystal lattice. d. Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the synthesized TiO₂.
Visualizations
Caption: Experimental workflow for TiO₂ synthesis.
Caption: Influence of calcination parameters on TiO₂ properties.
Caption: TiO₂ phase transformation pathway with temperature.
References
- 1. Effect of calcination temperature on the properties and applications of bio extract mediated titania nano particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. New approach of modifying the anatase to rutile transition temperature in TiO2 photocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. journal.inovasi.ac.id [journal.inovasi.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Titanium Hydroxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of titanium hydroxide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis process in a question-and-answer format.
Issue 1: Poor Control Over Particle Size and Distribution
Question: We are observing a wide particle size distribution and difficulty in controlling the nanoparticle size during scale-up. What are the likely causes and how can we mitigate this?
Answer: Lack of control over particle size is a frequent challenge in scaling up this compound synthesis. Several factors can contribute to this issue:
-
Inhomogeneous Mixing and Agitation: In larger reactors, achieving uniform mixing is more difficult. Inadequate agitation can lead to localized areas of high precursor concentration, causing rapid, uncontrolled nucleation and growth. This results in a broad particle size distribution.[1][2][3] It is crucial to ensure that the agitation is sufficient to maintain a homogeneous mixture throughout the reactor.[1][4]
-
Temperature Gradients: Large reaction volumes are more susceptible to temperature gradients. Uneven heating or cooling can lead to different reaction rates in various parts of the reactor, affecting particle growth and morphology.[5] Precise temperature control is essential for consistent results.[5]
-
Precursor Addition Rate: The rate at which the titanium precursor is added to the reaction mixture significantly impacts nucleation and growth. A rapid addition can lead to a burst of nucleation, forming many small particles, while a slow addition may favor the growth of existing nuclei, resulting in larger particles.[6]
-
pH Fluctuations: The pH of the reaction medium is a critical parameter that influences the hydrolysis and condensation rates of the titanium precursor.[7][8][9] Inconsistent pH control across the reactor can lead to variations in particle size and even the crystalline phase of the resulting titanium dioxide after calcination.[10]
Troubleshooting Steps:
-
Optimize Agitation: Implement a robust agitation system designed for the specific reactor geometry to ensure thorough mixing.[1][2][3] The goal is to achieve a uniform distribution of reactants and temperature.
-
Ensure Uniform Temperature: Utilize a well-designed heating/cooling jacket and potentially internal temperature probes to monitor and maintain a consistent temperature throughout the reactor.[5]
-
Control Precursor Addition: Employ a calibrated pump to control the addition rate of the titanium precursor. Experiment with different addition rates to achieve the desired particle size.
-
Maintain Stable pH: Use a reliable pH control system with probes at multiple locations within the reactor to monitor and adjust the pH in real-time.
Issue 2: Product Agglomeration and Poor Dispersibility
Question: Our synthesized this compound particles are heavily agglomerated, leading to difficulties in downstream processing and poor dispersibility. What causes this and how can it be prevented?
Answer: Agglomeration is a common problem, especially when producing nanoparticles. Several factors contribute to this issue during scale-up:
-
High Particle Concentration: As the scale of the synthesis increases, the concentration of particles in the reaction medium also increases, raising the probability of collisions and subsequent agglomeration.
-
Inadequate Surface Stabilization: The surfaces of newly formed particles are highly energetic and tend to aggregate to reduce surface area. Insufficient stabilization, either electrostatic or steric, will lead to agglomeration.
-
Inefficient Washing and Filtration: During the washing and filtration steps, the removal of solvents and byproducts can cause particles to come into close contact, leading to the formation of hard agglomerates.[11]
-
Drying Process: The drying method can significantly impact agglomeration. Rapid solvent removal can cause particles to collapse and fuse together.
Troubleshooting Steps:
-
Use of Capping Agents/Stabilizers: Introduce capping agents or stabilizers into the reaction mixture to coat the particle surfaces and prevent them from sticking together.[6]
-
Control pH: The pH of the solution can affect the surface charge of the particles. Adjusting the pH to be far from the isoelectric point of this compound can increase electrostatic repulsion between particles and reduce agglomeration.
-
Optimize Washing and Filtration: Employ techniques like diafiltration or repeated centrifugation and resuspension in a suitable solvent to effectively remove impurities without causing excessive particle packing.
-
Controlled Drying: Utilize gentle drying methods such as freeze-drying (lyophilization) or spray drying to minimize agglomeration.
Issue 3: Impurity Contamination
Question: We are detecting unacceptable levels of impurities, such as iron and chlorides, in our final product. What are the potential sources of these impurities and how can we eliminate them?
Answer: Impurity control is critical, especially for applications in the pharmaceutical and electronics industries. Impurities can originate from various sources:
-
Raw Materials: The purity of the titanium precursor and other reagents is a primary source of contamination.[12] For instance, ilmenite, a common raw material, contains iron as a major impurity.[13][14]
-
Reaction Vessel: Corrosion of the reactor or associated equipment can introduce metallic impurities into the reaction mixture.
-
Process Byproducts: The synthesis process itself can generate byproducts that, if not effectively removed, will remain as impurities. For example, using titanium tetrachloride (TiCl4) as a precursor can lead to chloride impurities.[15]
Troubleshooting Steps:
-
High-Purity Raw Materials: Use high-purity precursors and reagents from reputable suppliers.[12] Pre-treatment of raw materials, such as acid cleaning, can also be employed.[12]
-
Material of Construction: Ensure that the reactor and all wetted parts are made of materials that are resistant to corrosion by the reaction mixture.
-
Thorough Washing: Implement a rigorous washing protocol to remove soluble impurities and byproducts.[11][16] This may involve multiple washing steps with deionized water or other appropriate solvents.
-
Purification Techniques: For specific impurities, additional purification steps may be necessary. For example, bleaching can be used to remove colored metal oxides.[13] Calcination at high temperatures can also help remove volatile impurities like chlorides.[15]
Frequently Asked Questions (FAQs)
Q1: How does the choice of titanium precursor affect the scale-up process?
A1: The choice of precursor is critical. Titanium alkoxides like titanium isopropoxide are common but their high reactivity can make controlling the hydrolysis and condensation reactions difficult on a large scale, often leading to rapid precipitation and agglomeration.[10][17] Using stabilized titanium precursors or controlling the reaction conditions (e.g., low temperature, acidic pH) can help manage the reaction rate.[18][19] Inorganic precursors like titanium tetrachloride are also used, but they can introduce chloride impurities that may require additional removal steps.[15]
Q2: What is the impact of pH on the final properties of this compound?
A2: The pH of the synthesis solution is a crucial parameter that influences several properties of the final product. It affects the hydrolysis rate of the precursor, which in turn controls the particle size and crystallinity.[7][8][9] For example, acidic conditions can lead to smaller, more spherical particles, while neutral or basic conditions might result in different morphologies or larger agglomerates.[10] The pH also determines the crystal phase of the titanium dioxide formed upon calcination, with different pH values favoring the formation of anatase, rutile, or brookite.[7]
Q3: How can we control the crystalline phase (anatase, rutile, brookite) during scale-up?
A3: Controlling the crystalline phase on a large scale requires precise control over several parameters. The pH of the synthesis medium is a primary factor, with different pH ranges favoring the formation of specific phases.[7] The calcination temperature and duration after synthesis are also critical. For instance, the anatase phase can transform to the more stable rutile phase at higher temperatures.[10] The presence of certain ions or additives can also influence the phase transformation temperature.
Q4: What are the main challenges related to washing and filtration when scaling up?
A4: Scaling up washing and filtration presents significant challenges. Handling large volumes of slurry and ensuring efficient removal of impurities becomes more complex.[11] The fine particle size of this compound can lead to slow filtration rates and clogging of filter media. Inefficient washing can leave behind impurities that affect the final product's quality.[13] The formation of a dense filter cake can make it difficult to wash thoroughly.[13]
Quantitative Data Summary
Table 1: Effect of Precursor Concentration and Solvent on TiO₂ Nanoparticle Size
| Titanium Isopropoxide Concentration (M) | Ethanol/Water Ratio | Average Particle Size (nm) |
| 0.10 | 4:1 | 7 |
| 0.04 | 1:2 | 15 |
| 0.02 | 1:8 | 25 |
| Data synthesized from multiple experimental findings.[18][19] |
Table 2: Influence of Calcination Temperature on TiO₂ Crystallite Size (Anatase Phase)
| Calcination Temperature (°C) | Average Crystallite Size (nm) |
| 100 | 7.6 |
| 400 | 28.0 |
| 600 | 38.7 |
| Data derived from studies on the thermal treatment of synthesized this compound.[10] |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of Titanium Isopropoxide for Nanoparticle Synthesis
Objective: To synthesize this compound nanoparticles with a controlled size by managing the hydrolysis rate of titanium isopropoxide.
Materials:
-
Titanium isopropoxide (TTIP)
-
Ethanol (anhydrous)
-
Deionized water
-
Nitric acid (for pH adjustment)
Methodology:
-
Prepare a solution of titanium isopropoxide in ethanol in the main reaction vessel. The concentration will depend on the desired final particle size (refer to Table 1).
-
In a separate vessel, prepare an aqueous solution of deionized water. Adjust the pH to an acidic range (e.g., pH 2) using nitric acid to slow down the hydrolysis reaction.[10]
-
Set the desired reaction temperature in the main reactor and begin vigorous agitation.
-
Slowly add the acidified water to the titanium isopropoxide solution using a peristaltic pump at a controlled rate.
-
Allow the reaction to proceed for a specified time (e.g., 18-20 hours) under continuous stirring to ensure complete hydrolysis and precipitation.[10]
-
After the reaction, wash the resulting this compound precipitate with ethanol to remove unreacted precursors and byproducts.
-
Separate the particles from the solution via centrifugation or filtration.
-
Dry the collected powder under vacuum or by freeze-drying to obtain the final this compound nanoparticles.
Protocol 2: Hydrothermal Synthesis of this compound
Objective: To synthesize crystalline this compound nanoparticles using a hydrothermal method.
Materials:
-
Titanium alkoxide precursor
-
Ethanol/water solvent system
-
Acidic stabilizer (e.g., nitric acid)
Methodology:
-
Stabilize the titanium alkoxide in an acidic ethanol/water solution.[18][19] The specific concentrations and solvent ratios will influence the final particle size.[18][19]
-
Transfer the solution to a sealed autoclave reactor.
-
Heat the autoclave to the desired reaction temperature (e.g., 240 °C) and maintain it for a set duration.[18]
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting suspension of this compound nanoparticles.
-
Wash the nanoparticles with a suitable solvent to remove any residual reactants.
-
Dry the product to obtain the final powder.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. inoxmim.com [inoxmim.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Titanium reactor temperature control in daily chemical, pharmaceutical and chemical industries - LNEYA Industrial Chillers Manufacturer Supplier-LNEYA Industrial Chillers Manufacturer Supplier [pt.lneya.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of pH variation on Bandgap and Visible Light Photocatalytic Properties of TiO2 Nanoparticles [jwent.net]
- 10. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 11. chemcess.com [chemcess.com]
- 12. How to reduce the impurities in titanium alloy powder? - Blog [metal-ti.com]
- 13. peijinchem.com [peijinchem.com]
- 14. mdpi.com [mdpi.com]
- 15. US4083946A - Process for removing chloride impurities from TiO2 - Google Patents [patents.google.com]
- 16. US1851487A - Preparation of this compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallinity of Hydrothermally Synthesized Titanium Hydroxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the crystallinity of hydrothermally synthesized titanium hydroxide (often leading to titanium dioxide, TiO2, upon crystallization).
Frequently Asked Questions (FAQs)
Q1: What is crystallinity and why is it important for titanium-based materials?
A1: Crystallinity refers to the degree of structural order in a solid. A highly crystalline material has atoms arranged in a well-defined, repeating three-dimensional lattice structure. In contrast, an amorphous material lacks this long-range order. The crystallinity of titanium dioxide, the common product of this compound crystallization, is crucial as it significantly influences its properties, including photocatalytic activity, thermal stability, and performance in applications like dye-sensitized solar cells and gas sensors.[1] The specific crystalline phase (anatase, rutile, or brookite) also dictates the material's functionality.[1]
Q2: What are the primary factors influencing crystallinity during hydrothermal synthesis?
A2: The key parameters that control the crystallinity of the final product during hydrothermal synthesis are:
-
Hydrothermal Temperature: Higher temperatures generally provide more energy for atomic arrangement, leading to increased crystallinity.[2][3]
-
Hydrothermal Time: The duration of the reaction affects crystal growth and can influence phase transformations.[4]
-
pH of the Solution: The pH level significantly impacts the hydrolysis and condensation reactions of the titanium precursor, affecting both the crystal phase and size.[1][5]
-
Precursor Type and Concentration: The choice of titanium source (e.g., titanium tetrachloride, titanium butoxide, amorphous this compound) and its concentration influences the reaction kinetics and the resulting crystal structure.[6][7]
-
Additives and Solvents: The use of different solvents or additives, such as mineralizers or structure-directing agents, can alter the crystallization pathway. For instance, using an ammonia solution as a solvent has been shown to produce anatase TiO2 nanorods with high crystallinity.[8][9]
Q3: What are the common crystalline phases of TiO2 formed from this compound, and how do they differ?
A3: Titanium dioxide primarily exists in three crystalline polymorphs: anatase, rutile, and brookite.
-
Anatase: Often formed at lower temperatures (below 600°C), it is known for its high photocatalytic activity.[3] It is thermodynamically stable for crystal sizes less than 11 nm.[10]
-
Rutile: The most thermodynamically stable phase of TiO2. It is typically formed at higher temperatures (above 800°C) or during prolonged hydrothermal treatment.[3][4]
-
Brookite: This is a metastable phase and is more difficult to synthesize as a pure compound.[1] The formation of a specific phase is highly dependent on the synthesis conditions, particularly the hydrolysis ratio of the titanium precursor.[6]
Troubleshooting Guide
Problem: The synthesized product is amorphous or has very low crystallinity.
| Possible Cause | Suggested Solution |
| Insufficient Hydrothermal Temperature | Increase the reaction temperature. The optimal range is often between 100°C and 200°C.[10][11] Increasing the temperature provides the necessary energy for the atoms to arrange into a stable crystal lattice.[2] |
| Inappropriate pH Level | Adjust the pH of the precursor solution. Highly alkaline conditions (e.g., pH ≥ 9) can result in an amorphous product.[5] Acidic conditions, particularly around pH 3.2 to 5.0, often favor the formation of crystalline phases.[1] However, the optimal pH can vary depending on the precursor and desired phase. |
| Insufficient Hydrothermal Time | Increase the duration of the hydrothermal treatment. A longer reaction time allows for more complete crystal growth. A duration of 12 to 24 hours is commonly effective.[11][12] |
| Inadequate Post-Synthesis Treatment | Consider a post-synthesis calcination step. Heating the amorphous this compound product at temperatures around 400-500°C can induce crystallization into the anatase phase.[7][13] |
Problem: The crystallite size is too small or too large.
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | To increase crystallite size, raise the hydrothermal temperature.[3] To decrease crystallite size, lower the temperature, but be mindful of maintaining sufficient crystallinity. |
| Incorrect pH | The relationship between pH and crystallite size can be complex. Some studies show that increasing the initial pH from 3 to 7 decreases the average particle size from 60 to 25 nm.[5] Others report that decreasing pH from 6.8 to 5.0 increases the crystallite size.[1] It is crucial to systematically vary the pH within the acidic range to achieve the desired size. |
| Reaction Time is Not Optimized | Adjust the hydrothermal reaction time. Some studies have found that longer hydrothermal times can lead to smaller crystal sizes.[10] Conversely, for nanorod structures, longer growth times can increase their diameter.[14] |
Problem: The wrong crystalline phase (e.g., rutile instead of anatase) is forming.
| Possible Cause | Suggested Solution |
| Hydrothermal Time is Too Long | Reduce the reaction time. Prolonged hydrothermal treatment can cause a phase transformation from the less stable anatase to the more stable rutile phase.[4] For example, one study observed anatase at 12 hours, a mixed phase at 24 hours, and pure rutile at 36 hours.[4] |
| Temperature is Too High | Lower the hydrothermal temperature. Anatase is typically formed at lower temperatures, while rutile is favored at higher temperatures.[3] |
| Incorrect Precursor Hydrolysis Ratio | The hydrolysis ratio (h) of the [Ti(OH)h(H2O)6−h]4−h monomer is a key determinant of the crystal structure.[6] According to theoretical predictions, anatase is favored when 3 ≤ h < 5, while rutile forms when h ≤ 2.[6] This ratio can be controlled by adjusting the pH and temperature of the reaction. |
| pH is Highly Acidic | While acidic conditions are generally good for crystallinity, a highly acidic medium (e.g., pH 3.2) can promote the formation of rutile as the predominant phase.[1] Adjusting the pH to a less acidic range (e.g., pH 4.4–6.8) can favor the formation of pure anatase.[1] |
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the crystallinity and phase of hydrothermally synthesized TiO2.
Table 1: Effect of Hydrothermal Temperature on Crystallite Size
| Temperature (°C) | Resulting Crystallite Size (nm) | Crystalline Phase | Reference |
| 80 | 16.02 | Anatase | [3] |
| 100 | 16.6 | Anatase | [3] |
| 120 | 32.52 | Anatase | [3] |
| 160 | Increased crystallinity compared to 120°C | Anatase | [2] |
| 200 | Substantial hydroxyapatite with TiO2 observed | Anatase/Rutile | [11][12] |
Table 2: Effect of Solution pH on Crystallite Size and Phase
| pH Value | Resulting Crystallite Size (nm) | Crystalline Phase(s) | Reference |
| 3.2 | 7.77 | Rutile (dominant), Brookite, Anatase | [1] |
| 4.4 | - | Anatase | [1] |
| 5.0 | 21.02 | Anatase | [1] |
| 6.8 | 9.92 | Anatase | [1] |
| ≥ 9 | - | Amorphous | [5] |
Table 3: Effect of Hydrothermal Time on Crystalline Phase
| Time (hours) | Crystalline Phase | Reference |
| 12 | Anatase | [4] |
| 16 | Optimal for anatase nanotube formation after calcination | [7] |
| 24 | Anatase/Rutile Mixed Crystal | [4] |
| 36 | Rutile | [4] |
Experimental Protocols & Visualizations
Standard Experimental Protocol for Hydrothermal Synthesis
This protocol describes a general method for synthesizing crystalline TiO2 nanoparticles from a titanium precursor.
Materials:
-
Titanium precursor (e.g., Titanium (IV) butoxide, Ti(OBu)4)
-
Solvent (e.g., Absolute ethanol)
-
Peptizing agent/pH modifier (e.g., Nitric acid, HNO3, or Sodium Hydroxide, NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: Prepare a solution by slowly adding the titanium precursor to the solvent (e.g., ethanol) under vigorous stirring.
-
Hydrolysis & pH Adjustment: Add deionized water to the solution to initiate hydrolysis. Adjust the pH to the desired level by adding a peptizing agent like HNO3 for acidic conditions or a base like NaOH for alkaline conditions.[2][5]
-
Hydrothermal Treatment: Transfer the resulting suspension or solution into a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at the desired temperature (e.g., 160°C) for a specific duration (e.g., 12-24 hours).[2][4]
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol to remove any unreacted chemicals and byproducts.
-
Drying: Dry the washed product in an oven at a low temperature (e.g., 60-80°C) for several hours.
-
Calcination (Optional): If required, calcine the dried powder in a furnace at a higher temperature (e.g., 400-500°C) to further improve crystallinity and induce phase transformations.[7]
Experimental Workflow Diagram
Caption: Workflow for hydrothermal synthesis of this compound/dioxide.
Logical Relationship Diagram
Caption: Influence of synthesis parameters on final material properties.
References
- 1. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.informit.org [search.informit.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The formation mechanism of TiO2 polymorphs under hydrothermal conditions based on the structural evolution of [Ti(OH)h(H2O)6−h]4−h monomers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal synthesis of anatase TiO2 nanorods with high crystallinity using ammonia solution as a solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrothermal treatment of Ti surface to enhance the formation of low crystalline hydroxyl carbonate apatite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrothermal treatment of Ti surface to enhance the formation of low crystalline hydroxyl carbonate apatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.nu.edu.kz [research.nu.edu.kz]
- 14. Effect of Reaction Time on Structure, Morphology and Optical Energy Gap of TiO2 Nanorods Prepared by One-Step Hydrothermal Method | Jordan Journal of Physics [jjp.yu.edu.jo]
Technical Support Center: Enhancing the Surface Area of Titanium Hydroxide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the surface area of titanium hydroxide and its derivatives, such as titanium dioxide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of high surface area titanium-based materials.
Issue 1: Low Surface Area in Sol-Gel Synthesis
Q1: My sol-gel synthesized titanium dioxide has a low specific surface area. What are the potential causes and how can I improve it?
A1: Low surface area in sol-gel synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Hydrolysis or Condensation: The rates of hydrolysis and condensation of the titanium precursor (e.g., titanium tetraisopropoxide) are critical. If these reactions are too fast, they can lead to uncontrolled precipitation and particle agglomeration, reducing the surface area.
-
High Calcination Temperature: While calcination is necessary to crystallize the material and remove organic residues, excessive temperatures can cause particle sintering and a collapse of the porous structure, leading to a significant decrease in surface area.
-
Particle Agglomeration: Nanoparticles have a high tendency to agglomerate to reduce their surface energy, which effectively decreases the specific surface area.
-
Solution: Employ surfactants or polymers as capping agents during the synthesis. These molecules adsorb onto the nanoparticle surface, providing steric hindrance and preventing agglomeration.[5] Using a template, such as silica nanoparticles that are later removed, can also create a porous structure with a high surface area.[3]
-
Issue 2: Formation of Non-uniform Nanostructures in Hydrothermal Synthesis
Q2: I am using a hydrothermal method to synthesize titanium dioxide nanotubes/nanosheets, but the resulting morphology is not uniform. How can I achieve better control over the nanostructure?
A2: Achieving uniform nanostructures via hydrothermal synthesis requires precise control over the reaction conditions. Key parameters to consider are:
-
NaOH Concentration: The concentration of the sodium hydroxide solution is a crucial factor in the formation of titanate nanotubes and nanosheets.
-
Reaction Temperature and Time: These parameters influence the kinetics of the nanostructure formation.
-
Starting Material: The properties of the initial titanium dioxide precursor can affect the final morphology.
-
Solution: Ensure the precursor is of high purity and has a consistent particle size. Both commercial anatase and sol-gel synthesized TiO2 can be used as starting materials.[6]
-
Issue 3: Yellow Discoloration of the Sol during Synthesis
Q3: While preparing a TiO2 sol from titanium butoxide, the solution turned yellow. Is this normal, and will it affect the final product?
A3: A yellow coloration during the synthesis of TiO2 sol can sometimes occur.
-
Potential Cause: The formation of a yellow color may be due to the formation of a pertitanic acid-like species, especially in the presence of acidic conditions (like sulfuric acid) and trace impurities that could form peroxides.[10]
-
Troubleshooting: While this coloration might not always negatively impact the formation of TiO2 precipitates, it indicates a potential side reaction. If precipitation is inhibited, you can try gradually adding more water to encourage hydrolysis and precipitation.[10] Using a different acid catalyst, such as HCl or HNO3, might also prevent this issue.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to maximize the surface area of titanium-based materials?
A1: Several strategies can be employed to enhance the surface area:
-
Hydrothermal Synthesis: This method is highly effective for producing one-dimensional nanostructures like nanotubes and nanosheets, which inherently possess high surface areas.[6][12]
-
Sol-Gel Method with Templating: Using a template (either a hard template like silica nanoparticles or a soft template like surfactants) in a sol-gel synthesis can create a mesoporous structure with a very high surface area.[3][13]
-
Surfactant-Assisted Synthesis: The use of surfactants helps to control particle size and prevent agglomeration, leading to a higher accessible surface area.[5][14]
-
Post-Synthesis Treatments: Treating the synthesized material with an alkaline hydrogen peroxide (AHP) solution can increase the density of surface hydroxyl groups, which can enhance dispersibility and effective surface area.[15][16]
Q2: How does calcination temperature affect the surface area and crystal structure of TiO2?
A2: Calcination temperature has a profound impact on both the surface area and the crystalline phase of titanium dioxide.
-
Surface Area: As the calcination temperature increases, the specific surface area generally decreases significantly due to particle growth and sintering.[4]
-
Crystal Structure: Amorphous this compound crystallizes into the anatase phase at around 400-500°C. Further increasing the temperature (typically above 600-700°C) can lead to the phase transformation from the thermodynamically metastable anatase to the more stable rutile phase.[1][4]
Q3: Can surfactants be used to control the morphology of titanium dioxide nanoparticles?
A3: Yes, surfactants play a crucial role in controlling the morphology. By using different surfactants, researchers have been able to synthesize various shapes such as irregular spherical, rounded rectangular, truncated rhombic, and rod-like nanoparticles.[14] The surfactant molecules can selectively adsorb to certain crystal facets, influencing the growth rate in different directions and thus determining the final particle shape.
Data Presentation
Table 1: Comparison of Surface Areas Achieved by Different Synthesis Methods
| Synthesis Method | Precursor | Key Parameters | Specific Surface Area (m²/g) | Reference |
| Sol-Gel (SG) | Titanium Tetraisopropoxide | - | 66 | [6] |
| Commercial Anatase (COM) | - | - | 40 | [6] |
| Hydrothermal Treatment of SG | Sol-Gel TiO2 | 10 M NaOH | 141 - 169 | [6] |
| Sol-Gel with Template | Titanium Tetra-n-butoxide | SiO2 template, 400°C calcination | Up to 66% increase vs. regular sol-gel | [3] |
| One-Pot Synthesis (Amorphous) | Titanium(IV) Ethoxide | Excess ethanol | 350 | [1] |
| One-Pot Synthesis (Crystalline) | Titanium(IV) Ethoxide | Increased water content | 310 | [1] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Titanate Nanotubes
This protocol is based on the hydrothermal treatment of TiO2 powder in a concentrated NaOH solution.
Materials:
-
Titanium dioxide (anatase) powder
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a 10 M NaOH aqueous solution.
-
Disperse a specific amount of TiO2 powder (e.g., 0.5 g) in the NaOH solution (e.g., 100 mL) in the Teflon liner.[7]
-
Seal the autoclave and heat it to 150°C for 24 hours.[7]
-
After cooling to room temperature, collect the white precipitate by filtration.
-
Wash the precipitate with deionized water until the pH of the filtrate is neutral.
-
Further wash the product with a 1 M HCl solution, followed by washing with deionized water until the filtrate is free of Cl- ions (tested with AgNO3).
-
Dry the final product in an oven at 80°C for 12 hours.
Protocol 2: Sol-Gel Synthesis of High Surface Area TiO2
This protocol describes a typical sol-gel synthesis of TiO2 nanoparticles.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Anhydrous ethanol
-
Deionized water
-
Nitric acid (HNO3) or Acetic Acid
Procedure:
-
Prepare two solutions:
-
Solution A: Mix TTIP with a portion of the anhydrous ethanol.
-
Solution B: Mix deionized water, the remaining ethanol, and the acid catalyst.
-
-
Slowly add Solution B to Solution A dropwise under vigorous stirring.
-
Continue stirring the resulting sol for a few hours to allow for hydrolysis and condensation, leading to gel formation.
-
Age the gel at room temperature for 24-48 hours.
-
Dry the gel in an oven at 100°C to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a furnace at 400-500°C for 2-4 hours to obtain crystalline TiO2.[3]
Visualizations
Caption: Workflow for Hydrothermal Synthesis of Titanate Nanotubes.
Caption: Workflow for Sol-Gel Synthesis of High Surface Area TiO2.
Caption: Factors Influencing the Specific Surface Area of Titanium Dioxide.
References
- 1. Controllable and facile one-pot synthesis of high surface area amorphous, crystalline, and triphasic TiO2: catalytic and photocatalytic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant-Assisted Synthesis of Uniform Titania Microspheres and Their Clusters | Manoharan Lab [manoharan.seas.harvard.edu]
- 6. tntconf.archivephantomsnet.net [tntconf.archivephantomsnet.net]
- 7. researchgate.net [researchgate.net]
- 8. Modelling the Height of Hydrothermally Synthesized Titanium Dioxide Nanostructures [aml.iaamonline.org]
- 9. Hydrothermal synthesis and characterization of nanostructured titanium monoxide films - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08463K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. Surfactants assisted solvothermal derived titania nanoparticles: synthesis and simulation - ProQuest [proquest.com]
- 15. Markedly Enhanced Surface Hydroxyl Groups of TiO2 Nanoparticles with Superior Water-Dispersibility for Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Impurities in Titanium Hydroxide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to impurities during the synthesis of titanium hydroxide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Discoloration of this compound Precipitate (Yellowish or Red-Brown Tint)
-
Question: My synthesized this compound precipitate has a distinct yellow or red-brown color instead of being pure white. What is the likely cause and how can I resolve this?
-
Answer: A yellowish or red-brown discoloration in the this compound precipitate is most commonly due to the presence of iron impurities.[1][2][3] Iron (III) hydroxide, which is reddish-brown, can co-precipitate with this compound.
Troubleshooting Steps:
-
Raw Material Purity Check: Analyze your titanium precursor (e.g., titanium tetrachloride, titanium sulfate, titanium isopropoxide) for iron content.
-
Reduction of Iron (III) to Iron (II): If using the sulfate process, ensure that all trivalent iron is reduced to divalent iron before precipitation.[1][2] Divalent iron is more soluble and less likely to co-precipitate. This can be achieved by adding scrap iron to the titanium solution.[4]
-
Acid Leaching: The precipitated and filtered this compound can be washed with a dilute acid solution (e.g., hydrochloric acid or sulfuric acid) to dissolve and remove iron oxides.[5]
-
Complexation: Traces of iron can be further removed by adding phosphoric acid to form iron phosphate, which can then be separated.[1]
-
Issue 2: Incomplete Precipitation or Low Yield
-
Question: I am experiencing incomplete precipitation of this compound, leading to a low yield. What factors could be contributing to this, and what are the potential solutions?
-
Answer: Incomplete precipitation can be caused by several factors, including incorrect pH, insufficient hydrolysis, or the presence of stabilizing agents.
Troubleshooting Steps:
-
pH Adjustment: The pH of the solution is a critical parameter for the complete precipitation of this compound.[6] Ensure the pH is adjusted to the optimal range for your specific precursor to induce complete hydrolysis and precipitation.
-
Control of Hydrolysis Rate: In sol-gel synthesis using titanium alkoxides, a very fast hydrolysis reaction can lead to the formation of stable colloidal solutions instead of a precipitate.[7] To control the hydrolysis rate, you can:
-
Add a chelating agent like acetic acid to the titanium precursor before adding the solvent.[7]
-
Conduct the reaction at a lower temperature.
-
-
Seeding: The introduction of seed crystals of hydrous titania can accelerate the sedimentation of titanium salts and improve the overall yield.[4]
-
Issue 3: Poor Crystalline Properties or Amorphous Product
-
Question: The synthesized this compound is amorphous and has poor crystalline properties. How can I improve the crystallinity?
-
Answer: The crystallinity of the this compound product is influenced by the synthesis method and post-synthesis treatments.
Troubleshooting Steps:
-
Hydrothermal/Solvothermal Treatment: Subjecting the amorphous this compound precipitate to a hydrothermal or solvothermal treatment can facilitate its recrystallization into stable crystalline phases.[6][8] This involves heating the precipitate in an autoclave with water or an organic solvent.
-
Control of Reaction Temperature: The temperature during synthesis plays a role in the crystallinity. For instance, in hydrothermal synthesis, higher temperatures generally lead to higher crystallinity.
-
Aging: Allowing the precipitate to age in the mother liquor for a certain period after precipitation can sometimes improve its crystalline structure.
-
Issue 4: Contamination with Chloride Ions
-
Question: My this compound, synthesized from titanium tetrachloride, shows significant chloride contamination. How can I minimize or remove this?
-
Answer: Chloride contamination is a common issue when using chloride-based precursors.[9] Residual chloride can be detrimental to the performance of the final material, especially in electronic and catalytic applications.
Troubleshooting Steps:
-
Thorough Washing: The most straightforward method is to wash the this compound precipitate thoroughly with deionized water. Multiple washing and centrifugation/filtration steps are recommended.
-
Washing with a Basic Solution: Washing with a dilute ammonia solution can help in neutralizing and removing adsorbed hydrochloric acid.
-
Thermal Treatment: While this is more applicable to the conversion to TiO2, a controlled calcination process can help in removing volatile chloride impurities.[9] For this compound, a gentle drying process at elevated temperatures under vacuum can help remove some adsorbed HCl.
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities in this compound synthesis?
The most common impurities depend on the precursor and the synthesis route.
-
From Titanium Tetrachloride (Chloride Process): Volatile metal chlorides such as vanadyl chloride (VOCl₃), silicon tetrachloride (SiCl₄), and tin tetrachloride (SnCl₄) can be present in the precursor.[10] Residual chloride ions and hydrochloric acid are common in the product.[9]
-
From Ilmenite Ore (Sulfate Process): Iron is the most abundant impurity.[2][11] Other metal ions like manganese, chromium, vanadium, and niobium can also be present.[3][11]
-
From Titanium Alkoxides (Sol-Gel/Hydrothermal): The primary impurities are often organic residues from the precursor and solvents.
2. How can I detect and quantify impurities in my this compound sample?
Several analytical techniques can be used to identify and quantify impurities:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): For the determination of trace metal impurities.[12][13]
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): To identify the elemental composition of the sample and any visible impurity phases.[14]
-
X-ray Fluorescence (XRF): For the elemental analysis of the bulk material.
-
Ion Chromatography: To quantify anionic impurities like chlorides and sulfates.
3. What is the effect of phosphate impurities on this compound?
Phosphate anions can adsorb onto the surface of titanium-based materials.[15] This can influence the surface properties, such as surface area and acidity.[16] In some applications, controlled phosphate modification is used to enhance photocatalytic activity, but uncontrolled phosphate contamination can be detrimental.[15]
4. Can organic impurities from precursors affect the final product?
Yes, organic residues from precursors like titanium alkoxides or from solvents can remain in the final product. These can be removed by thorough washing or by a subsequent calcination step if the end product is titanium dioxide. In some cases, these organic molecules can influence the particle size and morphology during synthesis.
Data Presentation
Table 1: Effect of Washing on Chloride Impurity Removal
| Washing Step | Chloride Concentration (wt%) |
| Unwashed | 0.5 - 1.0 |
| Washed with Deionized Water (3 times) | 0.1 - 0.2 |
| Washed with Dilute Ammonia Solution | < 0.1 |
Note: These are typical values and can vary based on the specific synthesis conditions.
Table 2: Common Metallic Impurities in Titanium Precursors and their Effects
| Impurity | Common Source | Effect on this compound/Dioxide |
| Iron (Fe) | Ilmenite ore, titanium slag | Causes yellow/red-brown discoloration, affects whiteness and photocatalytic activity.[1][2] |
| Vanadium (V) | Titanium tetrachloride | Can introduce color and affect electronic properties. |
| Chromium (Cr) | Ilmenite ore | Affects pigment properties.[11] |
| Silicon (Si) | Titanium tetrachloride | Can form silica, affecting surface properties. |
Experimental Protocols
Protocol 1: Purification of this compound from Iron Impurities by Acid Leaching
-
Preparation: Prepare a slurry of the iron-contaminated this compound in deionized water (e.g., 10 g in 100 mL).
-
Acidification: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 1 M) or sulfuric acid until the pH reaches a desired level (e.g., pH 1-2).
-
Leaching: Continue stirring the acidic slurry for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 50-60 °C).
-
Separation: Separate the this compound from the acidic solution by filtration or centrifugation.
-
Washing: Wash the purified this compound cake thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the purified this compound at a suitable temperature (e.g., 80-100 °C).
Protocol 2: Synthesis of this compound via Hydrolysis of Titanium Isopropoxide with Controlled Particle Size
This protocol is adapted from methods for synthesizing TiO₂ nanoparticles, where this compound is the intermediate.
-
Precursor Solution: Prepare a solution of titanium isopropoxide in ethanol.
-
Solvent System: In a separate vessel, prepare a mixed solvent system of ethanol and water. The ratio of ethanol to water can be adjusted to control the particle size.[17][18]
-
Acidification: Add a small amount of an acid (e.g., nitric acid) to the ethanol/water mixture to act as a stabilizer.
-
Hydrolysis: Slowly add the titanium isopropoxide solution to the acidified ethanol/water mixture under vigorous stirring.
-
Precipitation/Aging: A white precipitate of this compound will form. Allow the suspension to age for a period (e.g., several hours) to ensure complete hydrolysis.
-
Separation and Washing: Separate the precipitate by centrifugation and wash it multiple times with ethanol and then with deionized water to remove any unreacted precursor and byproducts.
-
Drying: Dry the resulting this compound powder.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for discolored this compound precipitate.
References
- 1. peijinchem.com [peijinchem.com]
- 2. peijinchem.com [peijinchem.com]
- 3. peijinchem.com [peijinchem.com]
- 4. Methods of Extracting TiO2 and Other Related Compounds from Ilmenite [mdpi.com]
- 5. journalssystem.com [journalssystem.com]
- 6. This compound | 12651-23-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal preparation of high purity TiO2 from industrial metatitanic acid by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4083946A - Process for removing chloride impurities from TiO2 - Google Patents [patents.google.com]
- 10. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 11. Titanium Dioxide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.eng.utah.edu [my.eng.utah.edu]
- 16. researchgate.net [researchgate.net]
- 17. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 18. pubs.acs.org [pubs.acs.org]
optimizing reaction time and temperature for titanium hydroxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium hydroxide. The following sections offer detailed experimental protocols, address common issues, and provide structured data to aid in the optimization of reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through precipitation or hydrolysis methods. Common approaches include the hydrolysis of titanium salts, such as titanium sulfate or titanium tetrachloride, and the sol-gel method using titanium alkoxides like titanium isopropoxide.[1][2][3][4] Hydrothermal synthesis is another method where a titanium precursor is heated in a sealed autoclave with water or a solvent.[5][6]
Q2: How does reaction temperature affect the properties of this compound?
A2: Reaction temperature significantly influences the hydrolysis rate, particle size, and crystallinity of the synthesized this compound. Generally, increasing the temperature accelerates the reaction rate.[7] For instance, in the hydrolysis of titanium sulfate, heating to boiling (around 100°C) can lead to a high yield of this compound in a relatively short time.[1] However, very high temperatures can sometimes lead to the formation of titanium dioxide directly.[8] In hydrothermal synthesis, temperatures around 200°C are often employed.[5]
Q3: What is the typical range for reaction time in this compound synthesis?
A3: The optimal reaction time depends on the chosen synthesis method and temperature. For precipitation by boiling a titanium sulfate solution, a reaction time of about 30 minutes can yield 85-95% this compound.[1] In hydrothermal methods, the reaction time can be significantly longer, for example, 18 to 24 hours.[5]
Q4: How does the concentration of reactants influence the synthesis?
A4: The concentration of both the titanium precursor and the precipitating agent (e.g., acid or base) is a critical factor. For instance, in the hydrolysis of titanium sulfate, a high concentration of sulfuric acid (over 100 g/L) can result in a poor yield and a precipitate that is difficult to filter.[1] The pH of the solution, which is directly related to the concentration of acid or base, also plays a crucial role in the hydrolysis and condensation reactions.[2][7]
Q5: What are the key challenges in controlling the particle size and morphology of this compound?
A5: Controlling the particle size and preventing agglomeration are common challenges. Rapid hydrolysis, which can be caused by the fast addition of water to a titanium precursor like titanium isopropoxide, often leads to the instantaneous formation of a non-uniform white precipitate.[3] To obtain homogenous nanoparticles, it is essential to control the rate of hydrolysis.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete hydrolysis. - High acidity of the reaction medium.[1] | - Increase the reaction time or temperature to ensure complete hydrolysis. - Adjust the initial concentration of the acid. For titanium sulfate hydrolysis, ensure the sulfuric acid concentration is below 100 g/L.[1] |
| Precipitate is Difficult to Filter | - Formation of very fine or gelatinous particles. - High concentration of sulfuric acid in the hydrolysis of titanium sulfate.[1] | - Optimize the reaction temperature and time to promote the growth of larger, more easily filterable particles. - Reduce the initial acid concentration. |
| Inconsistent Particle Size and Shape | - Uncontrolled hydrolysis rate.[3] - Non-uniform mixing of reactants. | - For sol-gel methods, control the addition rate of water to the titanium alkoxide solution. - Ensure vigorous and uniform stirring throughout the reaction. |
| Formation of Titanium Dioxide Instead of Hydroxide | - High reaction or calcination temperatures.[7][9] | - Maintain the reaction temperature within the optimal range for hydroxide formation (e.g., boiling at atmospheric pressure rather than high-temperature calcination).[1] |
| Agglomeration of Nanoparticles | - High calcination temperatures.[9] - Lack of a suitable stabilizing agent. | - If subsequent drying and calcination are performed, use lower temperatures to prevent particle fusion.[9] - Consider the use of surfactants or other additives to prevent agglomeration during synthesis. |
Experimental Protocols
Protocol 1: Hydrolysis of Titanium Sulfate
This protocol is based on the hydrolytic precipitation of this compound from a titanium sulfate solution.[1]
Materials:
-
Titanium sulfate solution (100-400 g/L TiO₂)
-
Deionized water
Procedure:
-
Prepare a titanium sulfate solution with a TiO₂ concentration between 100 and 400 g/L. Ensure the sulfuric acid concentration is below 100 g/L to facilitate precipitation and filtration.[1]
-
Heat the solution to its boiling point (approximately 100°C).
-
Maintain the solution at boiling temperature for about 30 minutes. Prevent evaporation by using a reflux condenser.
-
After 30 minutes, a precipitate of this compound will have formed.
-
Allow the solution to cool.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with deionized water to remove any remaining acid.
-
Dry the resulting this compound.
Protocol 2: Hydrothermal Synthesis from Titanium Slag
This method describes the synthesis of TiO₂ from titanium slag, which involves the formation of a this compound intermediate.[5]
Materials:
-
Titanium slag
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 20%)
-
Deionized water
Procedure:
-
Mix 25 g of titanium slag with a sodium hydroxide solution (0.4-0.8 g/ml) at a solid-to-liquid ratio of 1:10 g/ml.
-
Stir the mixture at 100°C for 1 hour.
-
Transfer the mixture to a steel autoclave and heat it at 200°C for 18-24 hours.
-
After the hydrothermal reaction, wash the solid product with distilled water to remove excess NaOH.
-
Dissolve the washed solid in a 20% HCl solution at a solid-to-liquid ratio of 1:5 g/ml.
-
Maintain the solution at 60°C for 1 hour, then increase the temperature to 100°C and hold for 2 hours to induce hydrolysis and precipitation of this compound (TiO₂·nH₂O).
-
Separate the precipitate by vacuum filtration.
-
The obtained solid is hydrated titanium oxide (this compound), which can then be calcined to produce TiO₂.
Data Summary
Table 1: Effect of Reaction Time and Temperature on this compound Yield
| Method | Precursor | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrolytic Precipitation | Titanium Sulfate | ~100 (Boiling) | 30 minutes | 85-95 | [1] |
| Hydrothermal | Titanium Slag | 200 | 21 hours | Not directly specified for hydroxide, but optimized for final TiO₂ recovery. | [5] |
Visualizations
Caption: Workflow for this compound Synthesis by Hydrolysis.
References
- 1. US1504672A - Preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | 12651-23-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 5. vjol.info.vn [vjol.info.vn]
- 6. One-Step Hydrothermal Synthesis of Precious Metal-Doped Titanium Dioxide–Graphene Oxide Composites for Photocatalytic Conversion of CO2 to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does hydroxide react with titanium compounds? - Blog [winchemistry.com]
- 8. This compound — a Volatile Species at High Temperature - Tech Briefs [techbriefs.com]
- 9. ijstr.org [ijstr.org]
Technical Support Center: Stabilization of Titanium Hydroxide Suspensions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium hydroxide suspensions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My this compound suspension is showing rapid sedimentation and agglomeration.
-
Question: Why is my this compound suspension unstable and forming large particles that settle out?
-
Answer: this compound nanoparticles have a high surface area and energy, leading to a natural tendency to agglomerate to minimize this energy.[1][2][3] This agglomeration results in larger, heavier particles that can no longer remain suspended and quickly sediment. The stability of the suspension is governed by the balance of attractive (van der Waals) and repulsive (electrostatic or steric) forces between particles.[4][5]
-
Troubleshooting Steps:
-
Optimize pH: The surface charge of this compound particles is highly dependent on the pH of the medium.[6][7][8] Adjusting the pH away from the isoelectric point (the pH at which the net surface charge is zero) will increase electrostatic repulsion between particles, leading to a more stable suspension.[4][9] For titanium dioxide, the isoelectric point is typically in the pH range of 6-8.[9][10] Therefore, adjusting the pH to be either more acidic or more basic can improve stability.[11][12]
-
Utilize Dispersants: The addition of dispersing agents, such as surfactants or polymers, can stabilize the suspension through electrostatic, steric, or electrosteric hindrance.[1][7][13]
-
Electrostatic Stabilization: Ionic surfactants adsorb onto the particle surface, imparting a net positive or negative charge, which enhances repulsive forces.[7]
-
Steric Stabilization: Polymers adsorb to the particle surface, creating a physical barrier that prevents particles from getting close enough to agglomerate.[7][14]
-
-
Apply Ultrasonication: High-power ultrasonication can be used to break up existing agglomerates and disperse the nanoparticles in the suspension.[7][15][16] The optimal sonication time and power will depend on the concentration of the suspension and the specific equipment used.[15][16]
-
Issue 2: The choice of dispersant is not effectively stabilizing my suspension.
-
Question: I've added a dispersant, but my this compound suspension is still not stable. What could be the reason?
-
Answer: The effectiveness of a dispersant depends on several factors, including its chemical nature, concentration, and the properties of the suspension medium (e.g., pH and ionic strength).[7][13][14] An incorrect choice or concentration of a dispersant can fail to provide sufficient repulsive forces or may even induce flocculation.[4]
-
Troubleshooting Steps:
-
Screen Different Dispersants: Not all dispersants work equally well for this compound. It is advisable to test a range of dispersants, including anionic, cationic, and non-ionic surfactants, as well as various polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[7][13]
-
Optimize Dispersant Concentration: The concentration of the dispersant is critical. Insufficient concentration may not provide adequate surface coverage, while excessive concentration can lead to bridging flocculation or the formation of micelles that can destabilize the suspension.[4]
-
Consider the Suspension's pH: The interaction between the dispersant and the this compound surface can be pH-dependent. Ensure the pH of your suspension is optimal for the adsorption of your chosen dispersant. For example, an anionic dispersant will be more effective at a pH where the particle surface is positively charged.[4]
-
Issue 3: I am observing inconsistencies in stability between different batches of my suspension.
-
Question: Why do I see batch-to-batch variability in the stability of my this compound suspensions, even when using the same protocol?
-
Answer: Inconsistencies in suspension stability can arise from minor variations in the preparation protocol, the purity of reagents, and the storage conditions.[6] The inherent instability of nanoparticle suspensions makes them sensitive to subtle changes.[2]
-
Troubleshooting Steps:
-
Standardize the Protocol: Ensure all steps of your preparation protocol, including the order of addition of reagents, mixing speed, sonication parameters, and temperature, are precisely controlled and documented.[17]
-
Control Raw Material Quality: Use high-purity water and reagents. Impurities can alter the ionic strength and pH of the suspension, affecting stability.[8]
-
Monitor Storage Conditions: Store the suspensions under controlled conditions (temperature and light). Changes in temperature can affect particle-particle interactions and dispersant performance.[2]
-
Data Presentation
Table 1: Effect of pH on Zeta Potential and Particle Size of Titanium Dioxide Suspensions
| pH | Zeta Potential (mV) | Average Hydrodynamic Diameter (nm) | Reference |
| 3 | +35 | 250 | [9] |
| 4.5 | +20 | 50-60 | [8] |
| 6.2 | ~0 (Point of Zero Charge) | >1000 (Aggregated) | [10] |
| 7 | -25 | ~200 | [9] |
| 9 | -40 | 150 | [7] |
Table 2: Influence of Different Dispersants on the Stability of Titanium Dioxide Suspensions
| Dispersant | Concentration | Zeta Potential (mV) | Stability Observation | Reference |
| None | - | -18.43 | Unstable, sedimentation | [1] |
| Sodium Dodecyl Sulfate (SDS) | 1.0 wt% | -32.23 | Improved stability, but some sedimentation | [1] |
| TWEEN® 80 | 1.0 wt% | -25.1 | Significantly improved stability | [1] |
| Polyvinylpyrrolidone (PVP) | Not Specified | Not Specified | Good dispersion, stable for over a year | [13] |
| Bovine Serum Albumin (BSA) | 2.5% | Not Specified | Stable dispersion for at least 120 hours | [18] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Suspension using pH Adjustment and Ultrasonication
-
Materials:
-
This compound (or titanium dioxide) nanoparticles
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution (0.1 M) for pH adjustment
-
Ultrasonic homogenizer
-
-
Procedure:
-
Weigh the desired amount of this compound nanoparticles.
-
Add the nanoparticles to a measured volume of deionized water to achieve the target concentration.
-
Stir the suspension with a magnetic stirrer for 15 minutes to ensure initial wetting of the powder.
-
Measure the initial pH of the suspension.
-
Adjust the pH of the suspension to the desired value (e.g., pH 3 or pH 9) by dropwise addition of 0.1 M HCl or 0.1 M NaOH while continuously stirring.
-
Place the suspension in an ice bath to prevent overheating during sonication.
-
Disperse the suspension using an ultrasonic homogenizer. A typical starting point is 20 minutes of sonication at 180 W.[15]
-
After sonication, allow the suspension to equilibrate to room temperature.
-
Characterize the stability of the suspension by measuring the particle size distribution (e.g., using Dynamic Light Scattering) and zeta potential.
-
Protocol 2: Stabilization of this compound Suspension using a Polymeric Dispersant
-
Materials:
-
This compound (or titanium dioxide) nanoparticles
-
Deionized water
-
Polymeric dispersant (e.g., Polyvinylpyrrolidone - PVP)
-
Magnetic stirrer
-
Ultrasonic bath
-
-
Procedure:
-
Prepare a stock solution of the polymeric dispersant in deionized water at the desired concentration (e.g., 1% w/v PVP).
-
Weigh the required amount of this compound nanoparticles.
-
Add the nanoparticles to the dispersant solution.
-
Stir the mixture vigorously using a magnetic stirrer for 30 minutes.
-
Place the suspension in an ultrasonic bath for 30-60 minutes to break down agglomerates and ensure thorough dispersion.
-
Visually inspect the suspension for any signs of sedimentation.
-
For quantitative analysis of stability, monitor the particle size over time using Dynamic Light Scattering.
-
Mandatory Visualizations
Caption: Experimental workflow for stabilizing this compound suspensions.
Caption: Mechanisms of this compound suspension stabilization.
References
- 1. bettersizeinstruments.com [bettersizeinstruments.com]
- 2. US20070199480A1 - Stabilized suspension of titanium dioxide nanoparticles and methods of manufacture - Google Patents [patents.google.com]
- 3. titantio2.com [titantio2.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Stabilization of TiO2 nanoparticles in complex medium through a pH adjustment protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and application of TiO2 nanomaterials in aqueous suspensions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH and media composition on suspension stability of silver, zinc oxide, and titanium dioxide nanoparticles and immobilization of Daphnia magna under guideline testing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dispersion and stability of titanium dioxide nanoparticles in aqueous suspension: effects of ultrasonication and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US1851487A - Preparation of this compound - Google Patents [patents.google.com]
- 18. Optimized method for preparation of TiO2 nanoparticles dispersion for biological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for Synthesized Titanium Hydroxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthesized titanium hydroxide.
I. Troubleshooting Guides & FAQs
This section is organized by purification method and addresses common problems in a question-and-answer format.
A. Peptization
Q1: My this compound precipitate is not forming a stable colloidal sol after adding the peptizing agent. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Incorrect Peptizing Agent Concentration: The concentration of the peptizing agent is crucial. An insufficient amount may not be enough to neutralize the surface charges of the precipitate and initiate dispersion. Conversely, an excessive amount can lead to agglomeration.
-
Inappropriate pH: The pH of the solution plays a significant role in the surface charge of the this compound particles. For acid peptization (e.g., with nitric acid or hydrochloric acid), the pH should be low enough to protonate the surface hydroxyl groups, leading to electrostatic repulsion between particles.
-
Temperature: Peptization is often temperature-dependent. Gently heating the mixture (e.g., to 60-80°C) can increase the kinetic energy of the particles and facilitate the breakdown of agglomerates.
-
Stirring: Inadequate agitation can lead to localized areas of high or low peptizing agent concentration, preventing uniform dispersion. Continuous and vigorous stirring is recommended.
-
Aging of the Precipitate: An aged precipitate may have stronger interparticle bonds that are more difficult to break. It is often best to perform peptization on a freshly prepared precipitate.
Q2: The resulting titania sol from peptization has a broad particle size distribution. How can I achieve a more uniform particle size?
A2: Achieving a narrow particle size distribution requires careful control over the synthesis and peptization parameters:
-
Control of Hydrolysis Rate: The initial hydrolysis of the titanium precursor (e.g., titanium isopropoxide) should be controlled to form uniform primary particles. This can be achieved by adjusting the water-to-alkoxide ratio, temperature, and solvent.
-
Optimized Peptization Conditions: The concentration of the peptizing agent and the temperature and duration of the peptization process directly influence the final particle size. Experiment with varying these parameters to find the optimal conditions for your system.
-
Use of Additives: Certain organic molecules can act as stabilizing agents or growth modifiers, leading to more uniform particle sizes.
Q3: After peptization, my titania sol is unstable and precipitates over time. How can I improve its stability?
A3: The long-term stability of the titania sol is primarily governed by the electrostatic repulsion between particles.
-
Zeta Potential: Ensure the zeta potential of your sol is sufficiently high (typically > ±30 mV) to indicate strong interparticle repulsion. This can be adjusted by optimizing the pH and peptizing agent concentration.
-
Ionic Strength: High concentrations of extraneous ions in the solution can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to instability. If possible, use purified water and minimize the concentration of salts.
-
Dialysis: After peptization, dialysis can be employed to remove excess ions from the sol, thereby increasing its stability.
B. Dialysis
Q1: The dialysis process is very slow, and it's taking a long time to remove impurities. How can I speed it up?
A1: The rate of dialysis is influenced by several factors:
-
Membrane Properties: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows for the efficient passage of impurity ions while retaining the this compound nanoparticles. A larger surface area-to-volume ratio of the dialysis tubing will also increase the rate of diffusion.
-
Dialysate Volume and Exchange Frequency: Use a large volume of dialysate (the external solution, typically deionized water) and change it frequently. This maintains a high concentration gradient, which is the driving force for diffusion.
-
Stirring: Gently stirring the dialysate ensures that the concentration of impurity ions at the membrane surface remains low, maximizing the concentration gradient.
-
Temperature: Increasing the temperature (within the stability limits of your material and the dialysis membrane) can increase the diffusion rate of the impurity ions.
Q2: I am observing aggregation or precipitation of my this compound nanoparticles inside the dialysis bag. What is causing this?
A2: Aggregation during dialysis can occur if the stabilizing electrostatic forces are compromised:
-
Removal of Stabilizing Ions: While the goal of dialysis is to remove impurity ions, it can also remove the peptizing agent or other ions that are essential for the stability of the sol. This can lead to a decrease in the surface charge of the nanoparticles and subsequent aggregation.
-
pH Changes: The pH inside the dialysis bag can change as ions diffuse across the membrane. This can shift the surface charge of the nanoparticles and lead to instability. Monitor the pH of the sol and the dialysate.
-
Mechanical Stress: Vigorous stirring or agitation of the dialysis bag can induce aggregation. Gentle stirring is recommended.
C. Hydrothermal Treatment
Q1: The hydrothermal treatment resulted in the formation of undesirable crystal phases (e.g., rutile instead of anatase). How can I control the crystal phase?
A1: The crystal phase of the final titanium dioxide product is highly dependent on the hydrothermal conditions:
-
Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of the thermodynamically more stable rutile phase. To obtain the anatase or brookite phases, lower temperatures and shorter durations are typically employed.
-
pH of the Precursor Solution: The pH of the initial this compound suspension can influence the crystal structure. Acidic conditions can sometimes favor the formation of rutile, while neutral or slightly basic conditions may favor anatase.
-
Additives and Mineralizers: The presence of certain ions or molecules can act as "mineralizers," promoting the formation of a specific crystal phase. For example, the use of sodium hydroxide in the hydrothermal treatment of titania often leads to the formation of titanate nanotubes, which can then be converted to anatase upon acid washing and calcination.
Q2: The particle size and morphology of my hydrothermally treated product are not what I expected. How can I control these properties?
A2: Particle size and morphology are controlled by nucleation and growth kinetics during the hydrothermal process:
-
Precursor Concentration: The concentration of the initial this compound suspension can affect the number of nucleation sites and the subsequent growth of the particles.
-
Temperature and Reaction Time: These parameters directly influence the rate of crystal growth. Higher temperatures and longer times generally lead to larger particles.
-
Solvent: The choice of solvent can influence the solubility of the titanium species and the surface energy of the growing crystals, thereby affecting the final morphology.
-
Surfactants and Capping Agents: The addition of specific organic molecules can selectively adsorb to certain crystal faces, inhibiting growth in those directions and leading to the formation of specific shapes such as nanorods or nanosheets.
II. Data Presentation
Table 1: Effect of pH on this compound Particle Size and Crystal Phase
| pH of Synthesis | Average Particle Size (nm) | Crystal Phase (after calcination) | Reference |
| 2 | ~7.6 | Anatase | [1] |
| 7 | Larger agglomerates | Anatase | [2] |
| 9 | Smaller, more uniform | Anatase | [2] |
| Acidic (varied) | 8 - 24 | Anatase/Rutile mix | [3] |
| 9.6 | Cuboidal | Anatase | [4] |
| 11.5 | Ellipsoidal | Anatase | [4] |
Table 2: Influence of Calcination Temperature on TiO₂ Crystal Phase and Crystallite Size
| Calcination Temperature (°C) | Anatase (%) | Brookite (%) | Rutile (%) | Average Crystallite Size (nm) | Reference |
| 300 | - | Mixed | - | - | [5] |
| 400 | ~100 | - | - | 10 | [6] |
| 500 | - | - | - | 11.3 | [6] |
| 600 | 95 | - | 5 | 15.1 (Anatase), 20.5 (Rutile) | [6] |
| 700 | 79 | - | 21 | 17.7 (Anatase), 20.5 (Rutile) | [5][6] |
| 800 | - | - | - | 28.6 | [7] |
| 900 | - | - | ~100 | 22.7 | [6] |
| 1100 | - | - | 100 | - | [5] |
III. Experimental Protocols
A. Peptization of this compound Precipitate
This protocol describes a general procedure for the peptization of an amorphous this compound precipitate to form a stable titania sol.
-
Preparation of this compound Precipitate:
-
Slowly add a titanium precursor (e.g., titanium isopropoxide) to a vigorously stirred solution of deionized water. The hydrolysis reaction will result in the formation of a white precipitate of this compound.
-
Allow the precipitate to settle, and then decant the supernatant.
-
Wash the precipitate several times with deionized water to remove any byproducts of the hydrolysis reaction. Centrifugation can be used to facilitate the separation of the precipitate.
-
-
Peptization:
-
Resuspend the washed this compound precipitate in a minimal amount of deionized water to form a thick slurry.
-
While stirring vigorously, slowly add a peptizing agent. A common choice is a dilute solution of nitric acid (e.g., 0.1 M). The amount of acid to be added should be sufficient to bring the pH of the suspension to a value between 1 and 2.
-
Continue stirring and gently heat the suspension to 60-70°C for several hours (e.g., 18-20 hours) until the turbid suspension transforms into a translucent, stable sol.[1]
-
-
Purification (Optional):
-
The resulting sol can be further purified by dialysis to remove excess acid and any remaining ionic impurities.
-
B. Dialysis of Titania Sol
This protocol provides a general method for purifying a titania sol using dialysis.
-
Preparation of Dialysis Tubing:
-
Cut a piece of dialysis tubing of the desired length and molecular weight cut-off (MWCO).
-
Hydrate the tubing in deionized water according to the manufacturer's instructions.
-
-
Sample Loading:
-
Securely close one end of the hydrated dialysis tubing with a clip.
-
Fill the tubing with the titania sol, leaving some space at the top to allow for expansion.
-
Securely close the other end of the tubing with a second clip, ensuring there are no leaks.
-
-
Dialysis:
-
Place the sealed dialysis bag into a beaker containing a large volume of deionized water (the dialysate).
-
Place the beaker on a magnetic stir plate and add a stir bar to the dialysate. Stir gently to ensure continuous mixing.
-
Change the dialysate periodically (e.g., every few hours for the first day, then less frequently) to maintain a high concentration gradient.
-
Continue the dialysis for a sufficient period (typically 24-48 hours) until the conductivity of the dialysate remains constant and low, indicating that the majority of the ionic impurities have been removed.
-
C. Hydrothermal Synthesis of Titanium Dioxide Nanotubes
This protocol outlines a common procedure for the synthesis of titanium dioxide nanotubes via a hydrothermal method.[8]
-
Preparation of the Reaction Mixture:
-
In a Teflon-lined autoclave, add a measured amount of commercial TiO₂ powder (e.g., P25) to a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M).
-
Stir the mixture vigorously for a period of time (e.g., 30 minutes) to ensure a homogeneous suspension.
-
-
Hydrothermal Treatment:
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 130-180°C).
-
Maintain the temperature for a specific duration (e.g., 24-48 hours).
-
-
Washing and Purification:
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Carefully collect the solid product and wash it thoroughly with a dilute solution of hydrochloric acid (e.g., 0.1 M) to exchange the sodium ions with protons.
-
Continue washing the product with deionized water until the pH of the filtrate becomes neutral (pH ~7).
-
Dry the purified product in an oven at a low temperature (e.g., 80°C).
-
-
Calcination (Optional):
-
To convert the resulting hydrogen titanate nanotubes into anatase TiO₂ nanotubes and improve crystallinity, the dried powder can be calcined in a furnace at a specific temperature (e.g., 400-600°C) for a few hours.
-
IV. Visualizations
Caption: Experimental workflow for the peptization of this compound.
Caption: Troubleshooting logic for nanoparticle aggregation.
Caption: Factors influencing crystal phase in hydrothermal synthesis.
References
- 1. blocksandarrows.com [blocksandarrows.com]
- 2. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
Validation & Comparative
A Comparative Guide to the Photocatalytic Activity of Titanium Hydroxide and Titanium Dioxide
For researchers, scientists, and drug development professionals, the selection of an optimal photocatalyst is a critical decision. This guide provides an objective comparison of the photocatalytic performance of titanium hydroxide and its more commonly known crystalline counterpart, titanium dioxide (TiO2), supported by experimental data and detailed methodologies.
While titanium dioxide is a well-established and widely utilized photocatalyst, recent studies have shed light on the surprising photocatalytic potential of its amorphous precursor, this compound. This comparison aims to elucidate the key differences in their activity, mechanisms, and experimental considerations to aid in the selection of the most suitable material for specific research and development applications.
Quantitative Comparison of Photocatalytic Activity
The following table summarizes the key performance indicators for the photocatalytic activity of amorphous this compound and crystalline titanium dioxide (anatase) based on a comparative study involving the degradation of Methylene Blue dye under UV-A and visible light irradiation.
| Parameter | Amorphous this compound | Crystalline Titanium Dioxide (Anatase) | Light Source | Reference |
| Pollutant | Methylene Blue | Methylene Blue | UV-A and Visible Light | [1][2] |
| Catalyst Concentration | Not specified | Not specified | - | [1][2] |
| Irradiation Time | 300 minutes | 300 minutes | - | [1][2] |
| Degradation Efficiency | 43% | 29% | UV-A and Visible Light | [1][2] |
| Rate Constant (k) | Not specified | 1.34 x 10⁻³ min⁻¹ | UV-A and Visible Light | [1] |
Note: The higher degradation efficiency of amorphous this compound in this specific study is attributed to its larger surface area, which provides a greater number of active sites for the photocatalytic reaction.[1] It is important to note that other studies have suggested that amorphous TiO2 can have negligible photocatalytic activity compared to crystalline forms due to a higher rate of electron-hole recombination. The synthesis method and resulting material properties are crucial factors in determining the photocatalytic performance of amorphous titanium compounds.
Experimental Protocols
Synthesis of Amorphous this compound and Crystalline TiO2
A common method for synthesizing both amorphous this compound and crystalline TiO2 involves the hydrolysis of a titanium precursor, such as titanium tetraisopropoxide or titanium tetrachloride.
Amorphous this compound:
-
A titanium precursor is hydrolyzed in an aqueous solution.
-
The resulting precipitate, this compound (Ti(OH)₄), is thoroughly washed to remove any residual reactants.
-
The material is then dried at a low temperature (e.g., room temperature or slightly elevated) to obtain the amorphous powder.
Crystalline Titanium Dioxide (Anatase):
-
The amorphous this compound precipitate, obtained from the hydrolysis step, is collected.
-
The precipitate is then subjected to a calcination process at a specific temperature (e.g., 400°C) for a defined duration (e.g., 2 hours). This heat treatment induces a phase transformation from the amorphous state to the crystalline anatase phase.
Evaluation of Photocatalytic Activity
A standardized method for comparing the photocatalytic activity of different materials involves monitoring the degradation of a model organic pollutant, such as Methylene Blue, under controlled irradiation.
-
Preparation of the Reaction Suspension: A specific concentration of the photocatalyst (either amorphous this compound or crystalline TiO2) is dispersed in an aqueous solution of the model pollutant (e.g., 10 ppm Methylene Blue).[3]
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow for the establishment of an adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.
-
Photocatalytic Reaction: The suspension is then irradiated with a light source (e.g., a UV-A lamp or a solar simulator) while being continuously stirred.[3]
-
Monitoring of Pollutant Concentration: At regular time intervals, aliquots of the suspension are withdrawn, and the photocatalyst is separated by centrifugation or filtration. The concentration of the pollutant in the supernatant is then measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pollutant.
-
Data Analysis: The degradation efficiency is calculated as a percentage of the initial pollutant concentration that has been removed. The reaction kinetics can also be determined by plotting the change in pollutant concentration over time.
Mandatory Visualizations
Caption: Experimental workflow for comparing photocatalytic activity.
Caption: Photocatalytic mechanisms of TiO2 and proposed for Ti(OH)4.
Concluding Remarks
The comparative analysis reveals that amorphous this compound can be a surprisingly effective photocatalyst, in some cases outperforming its crystalline counterpart, anatase TiO2. This enhanced activity is likely due to its higher surface area and abundance of surface hydroxyl groups, which are crucial for the generation of reactive oxygen species. However, the photocatalytic efficiency of amorphous titanium compounds is highly dependent on the synthesis conditions, as the amorphous structure can also promote the recombination of photogenerated electron-hole pairs, thereby reducing its activity.
For researchers and professionals in drug development and other scientific fields, the choice between this compound and TiO2 will depend on the specific application. The ease of synthesis and potentially higher activity of amorphous this compound make it an attractive candidate for further investigation. Conversely, the well-understood and consistent performance of crystalline TiO2 provides a reliable benchmark. This guide serves as a foundational resource for making an informed decision, and further experimental validation is recommended to determine the optimal photocatalyst for any given application.
References
A Comparative Guide: Titanium Hydroxide vs. Zinc Hydroxide for Heavy Metal Remediation
The escalating issue of heavy metal contamination in water sources poses a significant threat to both environmental integrity and public health, necessitating the development of effective and efficient remediation technologies.[1][2] Among various methods, adsorption using metal-based nanomaterials has gained considerable attention due to its high efficiency and operational simplicity.[3][4][5] This guide provides an objective comparison of two promising adsorbents, titanium hydroxide and zinc hydroxide, for the removal of heavy metals from aqueous solutions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. While often utilized in their oxide forms (TiO₂ and ZnO), their surface chemistry in aqueous media is dominated by hydroxyl groups, which are crucial for the adsorption process.
General Mechanisms of Heavy Metal Adsorption
The removal of heavy metal ions by adsorbents like titanium and zinc hydroxides is a complex process governed by several mechanisms. These mechanisms can operate individually or simultaneously to bind metal ions to the adsorbent surface.[5][6][7] The primary mechanisms include:
-
Electrostatic Attraction: Charged heavy metal ions are attracted to the oppositely charged surface of the adsorbent.[5][6]
-
Ion Exchange: Metal ions in the solution are exchanged with ions present on the adsorbent's surface.[6][8]
-
Complexation: The formation of coordination complexes between the metal ions and functional groups (like hydroxyl groups) on the adsorbent surface.[6][8]
-
Precipitation: The formation of insoluble metal hydroxides on the adsorbent surface, particularly at higher pH values.[6][8][9]
-
Physical Adsorption: Weaker forces like van der Waals interactions contribute to the adhesion of metal ions to the adsorbent.[10]
Caption: General mechanisms for heavy metal adsorption onto hydroxide surfaces.
This compound (and TiO₂) for Heavy Metal Removal
Titanium dioxide (TiO₂), which readily forms surface hydroxyl groups in water, is a widely studied adsorbent known for its high surface area, chemical stability, and photocatalytic properties.[1][3] These characteristics make it a robust material for removing a variety of heavy metal contaminants.[1]
Performance Data
Studies have demonstrated the effectiveness of TiO₂ nanoparticles in adsorbing various heavy metal ions. The efficiency is highly dependent on factors like pH, contact time, and the specific metal ion. For instance, sulfhydryl-modified nano TiO₂ has shown remarkable efficiency, reaching over 98% removal for Hg²⁺, Cd²⁺, and Pb²⁺.[11] Another study reported removal percentages of 91.32% for Pb²⁺, 64.28% for Cd²⁺, and 58.33% for Cr³⁺ from real industrial wastewater samples. The adsorption capacity can vary significantly with pH; for example, the maximum adsorption capacity (qₘ) for Pb(II) was 30.80 mg/g at pH 3, while for Cd(II) it was 26.75 mg/g at pH 7.
| Heavy Metal Ion | Adsorbent | Optimal pH | Contact Time (min) | Max. Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Pb(II) | Nano TiO₂ | 7 | 75 | - | 91.32 | |
| Cd(II) | Nano TiO₂ | 7 | 75 | - | 64.28 | [12] |
| Cr(III) | Nano TiO₂ | 7 | 75 | - | 58.33 | [12] |
| Pb(II) | Nano TiO₂ | 3 | - | 30.80 | - | |
| Cd(II) | Nano TiO₂ | 7 | - | 26.75 | - | [1] |
| Cu(II) | Nano TiO₂ | 7 | - | 5.05 | - | [1] |
| As(V) | Nano TiO₂ | 7 | - | 8.50 | - | [1] |
| Hg(II) | Nano TiO₂-SH | 8 | - | - | 98.3 | [11] |
| Cd(II) | Nano TiO₂-SH | 9 | - | - | 98.4 | [11] |
| Pb(II) | Nano TiO₂-SH | 9 | - | - | 98.4 | [11] |
Experimental Protocol: Synthesis and Adsorption Study of Nano TiO₂
This protocol is a synthesized example based on common methodologies reported in the literature.[11][12]
-
Synthesis of Nano TiO₂ (Sol-Gel Method):
-
Dissolve 5g of a titanium precursor (e.g., titanium alkoxide) in 20 ml of ethanol.[11]
-
Add 0.5 ml of glacial acetic acid as an inhibitor to control the hydrolysis rate, forming a uniform colloidal solution.[11]
-
The sol is converted into a gel through vacuum evaporation and drying at 120°C.[11]
-
Calcine the resulting gel at approximately 250-450°C for 1-4 hours to obtain white TiO₂ nanomaterials.[2][11]
-
-
Batch Adsorption Experiment:
-
Prepare stock solutions of heavy metals (e.g., 1000 ppm) by dissolving their respective salts in deionized water.[13]
-
Add a specific amount of nano TiO₂ adsorbent (e.g., 0.1 g) to a fixed volume of heavy metal solution with a known initial concentration (e.g., 25 mL of 10 ppm solution).
-
Adjust the solution pH to the desired value (e.g., 3 to 9) using 0.1 M HCl or NaOH.[11]
-
Agitate the mixture in a shaker at a constant speed (e.g., 120 rpm) for a specified contact time (e.g., 75-150 minutes) at a controlled temperature.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the final concentration of the heavy metal in the supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[14]
-
Caption: Experimental workflow for heavy metal removal using nano TiO₂.
Zinc Hydroxide (and ZnO) for Heavy Metal Removal
Zinc-based materials, particularly zinc oxide (ZnO), are effective for heavy metal removal.[15] In aqueous solutions, ZnO particles possess a high surface area with hydroxyl groups that readily adsorb positive metal ions.[15] Furthermore, a primary mechanism for zinc-based remediation is hydroxide precipitation, where the addition of an alkali like NaOH to wastewater containing zinc and other metals causes them to precipitate out as metal hydroxides.[16][17]
Performance Data
The efficiency of zinc-based materials can be very high for certain metals. ZnO particles have been shown to remove Cu(II), Ag(I), and Pb(II) ions with an efficiency of over 85%.[15] However, their performance was poor (<15%) for Cr(VI), Mn(II), Cd(II), and Ni(II) ions under similar conditions.[15] The process of hydroxide precipitation is highly pH-dependent, with optimal zinc removal from industrial wastewater occurring at a pH of 9.5, achieving 95.3% efficiency.[16][17] Green-synthesized ZnO nanoparticles have demonstrated a maximum adsorption capacity for Pb(II) of 19.65 mg/g at pH 5.[4]
| Heavy Metal Ion | Adsorbent/Method | Optimal pH | Contact Time (min) | Max. Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Cu(II) | ZnO Particles | - | 60 | - | >85 | [15] |
| Ag(I) | ZnO Particles | - | 60 | - | >85 | [15] |
| Pb(II) | ZnO Particles | - | 60 | - | >85 | [15] |
| Cr(VI) | ZnO Particles | - | 60 | - | <15 | [15] |
| Zn(II) | Hydroxide Precipitation | 9.5 | 60 | - | 95.3 | [16][17] |
| Pb(II) | ZnO-NPs (green synth.) | 5.0 | - | 19.65 | 93 | [4] |
| Cr(III) | ZnO-NPs | 3-7 | 20 | 88.55 | - | [18][19] |
Experimental Protocol: Hydroxide Precipitation & Adsorption
This protocol describes the common hydroxide precipitation method for zinc removal from industrial wastewater.[16]
-
Synthesis of ZnO Nanoparticles (Precipitation Technique):
-
Batch Removal Experiment (Hydroxide Precipitation):
-
Take a known volume of industrial wastewater containing zinc and other heavy metals.
-
Adjust the pH of the solution by adding an alkaline agent, typically NaOH, in a stepwise manner (e.g., from pH 8.5 to 10.5).[16][17]
-
Stir the solution at a controlled speed (e.g., 80 rpm) for a short duration (e.g., 5 minutes) to ensure thorough mixing.[16]
-
Allow the mixture to stand for a sufficient settling time (e.g., 60 minutes) for the metal hydroxide precipitate to form and settle.[16]
-
Separate the supernatant from the precipitate (sludge).
-
Measure the final concentration of zinc and other metals in the supernatant using AAS to determine removal efficiency.[16]
-
Caption: Experimental workflow for zinc removal via hydroxide precipitation.
Comparative Analysis
Both titanium and zinc-based materials are effective for heavy metal removal, but their performance and optimal conditions differ, making them suitable for different applications.
| Feature | This compound / TiO₂ | Zinc Hydroxide / ZnO |
| Primary Mechanism | Surface Adsorption (Complexation, Ion Exchange)[8][21] | Hydroxide Precipitation, Adsorption[15][16] |
| pH Sensitivity | Highly pH-dependent; different metals have different optimal pH ranges (e.g., pH 3 for Pb, pH 7 for Cd).[1] | Highly effective at a specific alkaline pH (e.g., 9.5) for broad metal precipitation.[16][17] |
| Selectivity | Can be selective. For example, shows higher affinity for Pb(II) and Cd(II) over Cu(II).[1] Surface modification (e.g., with -SH groups) enhances selectivity.[11] | Can be highly effective for some ions (Cu, Ag, Pb) but very poor for others (Cr, Mn, Cd, Ni) via adsorption.[15] Precipitation is less selective. |
| Adsorption Capacity | Generally high, with reported values up to 30.80 mg/g for Pb(II).[1] | Varies widely; reported values include 19.65 mg/g for Pb(II) and 88.55 mg/g for Cr(III).[4][18] |
| Material Stability | High chemical stability and inertness.[1] | Good stability, though ZnO is an amphoteric oxide. |
| Regeneration | Can be regenerated and reused multiple times with high efficiency remaining.[11] | Regeneration is possible, though precipitation forms a sludge that requires disposal. |
Conclusion
Both titanium and zinc hydroxides (and their corresponding oxides) serve as potent materials for the remediation of heavy metal-contaminated water.
-
This compound (as TiO₂) stands out for its high chemical stability, significant adsorption capacity for a range of metals like lead and cadmium, and high reusability. Its performance is highly tunable by adjusting the pH, making it a versatile option for targeted metal removal.
-
Zinc hydroxide (via precipitation or as ZnO) is particularly effective for bulk metal removal from industrial effluents where multiple metals can be precipitated simultaneously by adjusting the pH to an optimal alkaline range. ZnO nanoparticles also show excellent adsorption for specific ions like copper, silver, lead, and chromium under controlled conditions.
The choice between these two materials depends on the specific application. For treating wastewater with a complex mixture of metals where high-volume precipitation is feasible, zinc hydroxide is a strong candidate. For applications requiring higher selectivity, chemical stability, and adsorbent regeneration, titanium-based materials may be the superior choice. Future research should focus on creating composite materials that leverage the strengths of both systems and on optimizing performance under real-world, continuous flow conditions.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Green and eco-friendly synthesis of TiO2 nanoparticles and their ...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis of Zinc Oxide Nanoparticles for Enhanced Adsorption of Lead Ions from Aqueous Solutions: Equilibrium, Kinetic and Thermodynamic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. appliedmechtech.com [appliedmechtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effective adsorption of heavy metal ions in water by sulfhydryl modified nano titanium dioxide [frontiersin.org]
- 12. Synthesis of Titanium Dioxide Nanoparticles for Removal of Pb 2+ , Cd 2+ and Cr 3+ from Wastewater | Mansoor | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of removal of heavy metal ions by ZnO particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.neliti.com [media.neliti.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. the-selective-heavy-metal-ions-adsorption-of-zinc-oxide-nanoparticles-from-dental-wastewater - Ask this paper | Bohrium [bohrium.com]
- 20. asianpubs.org [asianpubs.org]
- 21. mdpi.com [mdpi.com]
A Guide to Reproducible Synthesis of Titanium Hydroxide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of titanium hydroxide is a critical first step in the development of various applications, from drug delivery systems to photocatalytic therapies. The reproducibility of the synthesis method is paramount to ensure consistent material properties and reliable experimental outcomes. This guide provides a comparative analysis of the most common methods for this compound synthesis—sol-gel, hydrothermal, and precipitation—with a focus on their reproducibility, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The choice of synthesis method significantly impacts the physicochemical properties of the resulting this compound, such as crystallinity, particle size, and surface area. While each method offers distinct advantages, their reproducibility can vary depending on the level of control over critical process parameters.
| Method | General Principle | Typical Yield | Particle Size Control | Crystallinity | Reproducibility | Key Influencing Factors |
| Sol-Gel | Hydrolysis and condensation of titanium alkoxide precursors to form a "sol" (colloidal suspension) that is then gelled and dried. | High | Good to Excellent | Amorphous to Anatase (with calcination) | Moderate to High | Precursor concentration, water-to-alkoxide ratio, pH, solvent, temperature, and aging time.[1][2][3][4][5] |
| Hydrothermal | Crystallization of titanium precursors in an aqueous solution under high temperature and pressure in a sealed vessel (autoclave). | High | Excellent | Typically Anatase or Rutile (without calcination) | High | Temperature, pressure, reaction time, precursor type, and pH of the solution.[5][6] |
| Precipitation | Rapid formation of solid this compound from a supersaturated solution by adding a precipitating agent. | Moderate to High | Fair to Good | Amorphous, requiring calcination for crystallinity | Moderate | pH, temperature, stirring rate, and the rate of addition of the precipitating agent.[7][8] |
Key Findings on Reproducibility:
-
Hydrothermal synthesis is generally considered to offer the highest reproducibility.[5][6] The enclosed system of an autoclave allows for precise control over temperature and pressure, leading to consistent crystal growth and phase formation.
-
The sol-gel method provides good reproducibility, provided that the critical parameters such as pH, precursor concentration, and water-to-alkoxide ratio are strictly controlled.[1][3][5] Variations in these parameters can lead to differences in hydrolysis and condensation rates, affecting particle size and morphology.
-
Precipitation is often the simplest and fastest method, but its reproducibility can be lower compared to the other two.[8] The rapid nature of the reaction can make it difficult to control nucleation and growth, leading to a wider particle size distribution and potential batch-to-batch variations.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible synthesis of this compound. Below are representative protocols for each of the three main methods.
Sol-Gel Synthesis of this compound Nanoparticles
This protocol describes a common sol-gel synthesis using titanium isopropoxide as the precursor.
-
Preparation of Titanium Precursor Solution: In a controlled atmosphere (e.g., a glove box to prevent premature hydrolysis), mix titanium isopropoxide (TTIP) with isopropanol at a molar ratio of 1:10. Stir the solution for 30 minutes to ensure homogeneity.
-
Preparation of Hydrolysis Solution: In a separate beaker, prepare a mixture of deionized water and isopropanol (1:1 v/v). Adjust the pH of this solution to 3 using nitric acid.
-
Hydrolysis and Condensation: Add the hydrolysis solution dropwise to the titanium precursor solution under vigorous stirring. The rate of addition should be slow (approximately 1 mL/min) to control the hydrolysis and condensation reactions.
-
Gelation: Continue stirring the mixture for 2 hours after the addition is complete. The solution will gradually become more viscous and form a gel.
-
Aging: Age the gel at room temperature for 24 hours in a sealed container to allow for the completion of the condensation reactions.
-
Washing and Drying: Wash the gel multiple times with ethanol to remove unreacted precursors and byproducts. Dry the washed gel in an oven at 80°C for 12 hours to obtain this compound powder.
-
Calcination (Optional for TiO₂): To convert the amorphous this compound to crystalline titanium dioxide (anatase or rutile), calcine the powder in a furnace at a desired temperature (e.g., 450°C for anatase) for 2 hours.
Hydrothermal Synthesis of this compound Nanorods
This protocol outlines the hydrothermal synthesis of this compound nanorods, which can be subsequently converted to TiO₂ nanorods.
-
Precursor Preparation: Prepare a 0.5 M solution of titanium tetrachloride (TiCl₄) in 2 M hydrochloric acid (HCl). Handle TiCl₄ in a fume hood due to its corrosive and fuming nature.
-
Hydrothermal Reaction: Transfer 50 mL of the precursor solution into a 100 mL Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and place it in an oven preheated to 180°C. Maintain the temperature for 6 hours. The high temperature and pressure facilitate the hydrolysis of TiCl₄ and the crystallization of this compound.
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation and wash it thoroughly with deionized water until the pH of the supernatant is neutral.
-
Drying: Dry the obtained this compound nanorods in an oven at 60°C for 12 hours.
Precipitation Synthesis of this compound
This protocol describes a straightforward precipitation method to synthesize amorphous this compound.
-
Preparation of Titanium Solution: Dissolve titanium oxysulfate (TiOSO₄) in deionized water to a concentration of 0.5 M. Stir the solution until the TiOSO₄ is completely dissolved.
-
Precipitation: While vigorously stirring the titanium solution, slowly add a 1 M solution of ammonium hydroxide (NH₄OH) dropwise. Monitor the pH of the solution continuously. Continue adding the NH₄OH solution until the pH reaches 9. A white precipitate of this compound will form.
-
Aging: Continue stirring the suspension for 1 hour at room temperature to allow the precipitate to age and the particles to grow.
-
Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate repeatedly with deionized water to remove residual ions.
-
Drying: Dry the this compound precipitate in an oven at 100°C for 24 hours.
Visualizing the Process
To further clarify the experimental workflow and decision-making process, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sryahwapublications.com [sryahwapublications.com]
- 4. Comprehensive Analysis of Titanium Oxide Nanoparticle Size and Surface Properties on Neuronal PC-12 Cells: Unraveling Cytotoxicity, Dopaminergic Gene Expression, and Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the Preparation Method (Sol-Gel or Hydrothermal) and Conditions on the TiO2 Properties and Activity for Propene Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US1504672A - Preparation of this compound - Google Patents [patents.google.com]
- 8. ijstr.org [ijstr.org]
A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Titanium Hydroxide
The synthesis of titanium dioxide (TiO2) nanomaterials is a cornerstone of research in photocatalysis, energy storage, and biomedical applications. The properties of these materials are heavily dependent on their synthesis route. Among the various techniques, the sol-gel and hydrothermal methods are two of the most prominent, each offering a unique set of advantages and challenges. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the optimal synthesis strategy for their specific needs.
Fundamental Principles
Sol-Gel Synthesis: This wet-chemical technique involves the transition of a system from a liquid colloidal solution ('sol') to a solid, integrated network ('gel').[1] It typically begins with the hydrolysis and condensation of molecular precursors, such as metal alkoxides or metal salts, in a solvent.[1][2] Subsequent aging, drying, and thermal treatment (calcination) are employed to remove organic components and crystallize the final titanium dioxide product.[3] The sol-gel process is renowned for its versatility, low-temperature requirements, and ability to produce materials with high purity and homogeneity.[4][5]
Hydrothermal Synthesis: This method mimics natural mineral formation processes, involving chemical reactions in aqueous solutions under conditions of elevated temperature and pressure within a sealed vessel known as an autoclave.[1] This technique is highly effective for producing well-crystallized materials with precise control over morphology.[1][6] The reaction parameters, including temperature, pressure, time, and pH, can be tailored to control the final properties of the synthesized nanomaterials.[6][7]
Experimental Protocols
Sol-Gel Synthesis Protocol
This protocol describes a common method using a titanium alkoxide precursor.
-
Precursor Solution Preparation: A solution is prepared by mixing a titanium precursor, such as titanium tetraisopropoxide (TTIP), with an alcohol solvent (e.g., ethanol or isopropanol).[3][8]
-
Hydrolysis and Condensation: A hydrolyzing agent, typically a mixture of water and an acid (like HCl or nitric acid) or base, is added dropwise to the precursor solution under vigorous stirring.[8][9] This initiates hydrolysis, followed by condensation reactions, leading to the formation of a colloidal suspension, the "sol".
-
Gelation and Aging: The sol is left undisturbed for a period, often up to 24 hours, in a process called aging.[9] During this time, the colloidal particles link together to form a continuous three-dimensional network, resulting in a gelatinous substance, the "gel".
-
Drying: The gel is dried in an oven, typically at temperatures between 80°C and 120°C, to remove the solvent and residual organic matter.[8][10]
-
Calcination: The dried powder is then calcined at elevated temperatures (e.g., 350°C to 600°C) to induce crystallization into the desired TiO2 phase (anatase, rutile, or brookite) and remove any remaining impurities.[8][10]
Hydrothermal Synthesis Protocol
This protocol outlines a typical procedure for synthesizing titanate nanostructures.
-
Precursor Suspension: A measured amount of a titanium precursor, such as commercial TiO2 powder (anatase or rutile) or TTIP, is mixed with a concentrated aqueous solution, commonly sodium hydroxide (NaOH).[11][12][13]
-
Autoclave Treatment: The resulting suspension is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated in an oven to a specific temperature, typically between 110°C and 180°C, for a duration ranging from 12 to 48 hours.[8][11][13] The high temperature and pressure inside the vessel facilitate the dissolution and recrystallization of the precursor into new nanostructures.
-
Washing and Neutralization: After the autoclave cools to room temperature, the solid product is separated via filtration or centrifugation. It is then washed repeatedly with deionized water and often a dilute acid (e.g., HCl) to remove residual ions (like Na+) and neutralize the pH to approximately 7.[12][13]
-
Drying: The washed product is dried in an oven at a relatively low temperature (e.g., 70°C to 100°C) for several hours to obtain the final powder.[12]
-
Calcination (Optional): A final calcination step can be performed to enhance crystallinity or induce phase transformations if required.[8]
Comparative Workflow
The following diagram illustrates the distinct experimental pathways for the sol-gel and hydrothermal synthesis methods.
Caption: Workflow comparison of Sol-Gel and Hydrothermal synthesis routes.
Performance and Property Comparison
The choice between sol-gel and hydrothermal synthesis significantly impacts the physicochemical properties of the resulting titanium hydroxide/dioxide materials.
| Property | Sol-Gel Synthesis | Hydrothermal Synthesis |
| Crystallinity | Generally produces amorphous or poorly crystalline materials before calcination.[14] High temperatures are needed to enhance crystallinity, which can lead to particle agglomeration.[14] | Directly yields highly crystalline materials at lower temperatures than sol-gel calcination, minimizing particle agglomeration.[8][14] |
| Phase Composition | Phase (anatase, rutile, brookite) is primarily controlled by calcination temperature and precursor chemistry.[4] Pure anatase can be obtained.[8] | Phase composition is influenced by precursor type, pH, temperature, and time.[6] Often produces anatase, but can also form titanate nanotubes or mixed phases.[11][15] |
| Particle Size & Morphology | Offers good control over particle size, often producing spherical nanoparticles.[2] However, controlling morphology beyond spheres can be challenging. | Provides excellent control over morphology, enabling the synthesis of various nanostructures like nanorods, nanowires, and nanotubes.[6][16] Particle size distribution is typically narrow. |
| Surface Area & Porosity | Can produce materials with a high surface area.[2] However, the surface area tends to decrease significantly with increasing calcination temperature required for crystallization.[17] | Generally yields materials with a larger surface area and pore volume compared to sol-gel samples, especially when high crystallinity is desired.[8][18] |
| Purity & Defects | Capable of producing products with high chemical purity and homogeneity due to the molecular-level mixing of precursors.[2][4] | Yields high-purity products with fewer surface defects.[1] The process can effectively incorporate dopants into the TiO2 lattice.[15] |
| Processing Conditions | Mild reaction conditions (low temperature, atmospheric pressure).[4][8] Requires simple and low-cost equipment.[8] | Requires elevated temperatures (110-200°C) and high pressures, necessitating specialized and more expensive equipment (autoclaves).[1] |
| Reaction Time | Can involve long aging times (e.g., 24 hours) and subsequent drying and calcination steps.[9] | Reaction times are typically long (12-72 hours).[11] However, microwave-assisted hydrothermal methods can reduce this significantly.[1] |
| Photocatalytic Activity | Activity is highly dependent on calcination conditions. Untreated sol-gel TiO2 can preferentially degrade anionic dyes, while calcined samples show reversed specificity for cationic dyes.[19] | Materials often exhibit superior photocatalytic efficiency due to higher crystallinity and fewer defects.[1][15] Can be tailored to degrade specific pollutants.[19] |
Conclusion: Making the Right Choice
Both sol-gel and hydrothermal methods are powerful techniques for synthesizing this compound and its derivative, titanium dioxide. The optimal choice depends entirely on the desired application and target material properties.
-
Choose Sol-Gel when the primary requirements are high purity, compositional homogeneity, and low processing costs, especially for creating thin films, coatings, or spherical nanoparticles where high crystallinity is not the most critical factor initially.[2][4][20]
-
Choose Hydrothermal when the goal is to produce highly crystalline materials with a large surface area and specific, well-defined morphologies such as nanorods or nanotubes.[1][6] This method is superior for applications demanding high photocatalytic activity and precise structural control.[1][15]
Furthermore, hybrid approaches that combine a sol-gel precursor preparation with a subsequent hydrothermal treatment are emerging as a promising strategy.[1][17] These methods leverage the homogeneity of the sol-gel process and the crystallization control of the hydrothermal technique to synthesize advanced materials with enhanced properties.[1][14]
References
- 1. Comparative Study of Hydrothermal Growth vs Sol-Gel Synthesis [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ripublication.com [ripublication.com]
- 4. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universepg.com [universepg.com]
- 6. hydrothermal-synthesis-of-tio2-nanorods-formation-chemistry-growth-mechanism-and-tailoring-of-surface-properties-for-photocatalytic-activities - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the Preparation Method (Sol-Gel or Hydrothermal) and Conditions on the TiO2 Properties and Activity for Propene Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. jacsdirectory.com [jacsdirectory.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Titanium Hydroxide: XRD vs. TEM Analysis
For researchers, scientists, and professionals in drug development, understanding the physical and structural properties of titanium-based nanomaterials is crucial. Titanium hydroxide, a precursor to titanium dioxide (TiO₂), requires precise characterization to control the properties of the final product. This guide provides a detailed comparison of two essential analytical techniques: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM), offering insights into their principles, experimental protocols, and the distinct information each provides.
Key Differences at a Glance
X-ray Diffraction and Transmission Electron Microscopy are complementary techniques that offer a comprehensive understanding of nanomaterials. XRD provides information on the crystalline structure and phase composition, while TEM offers direct visualization of particle size, shape, and morphology.
| Feature | X-ray Diffraction (XRD) | Transmission Electron Microscopy (TEM) |
| Primary Information | Crystalline structure, phase identification (e.g., anatase, rutile), crystallite size, strain, and degree of crystallinity.[1][2] | Particle size, particle morphology (shape), size distribution, agglomeration state, and lattice imaging.[1] |
| Sample Form | Typically a dry powder, thin film, or bulk material.[1] | A dilute suspension of particles deposited on a TEM grid.[3] |
| Principle of Operation | Measures the diffraction of X-rays by the ordered atomic planes within a crystalline sample, governed by Bragg's Law.[2] | Transmits a high-energy electron beam through an ultra-thin sample to generate a magnified image. |
| Key Output | A diffractogram showing intensity as a function of the diffraction angle (2θ). | High-resolution, two-dimensional images (micrographs) of the particles. |
| Limitations | Provides an average measurement from a bulk sample; limited information on particle shape. For amorphous materials, it produces broad humps instead of sharp peaks.[4] | Analysis is localized to a very small sample area; sample preparation can be complex and may introduce artifacts. |
Quantitative Data Presentation: Crystallite vs. Particle Size
A critical distinction in nanomaterial characterization is between the crystallite size and the particle size. XRD measures the size of coherently scattering crystalline domains (crystallites), while TEM visualizes the overall size of individual or agglomerated particles. A single particle may be composed of one or more crystallites.[3]
The following table, based on data from studies of nanocrystalline titanium dioxide (a common product of processed this compound), illustrates this comparison:
| Sample | Technique | Parameter Measured | Average Size (nm) |
| Nanocrystalline TiO₂ (Anatase) - Sample A | XRD (Scherrer Equation) | Crystallite Size | ~15 |
| Nanocrystalline TiO₂ (Anatase) - Sample A | TEM | Particle Size | ~20 |
| Nanocrystalline TiO₂ (Anatase) - Sample B | XRD (Scherrer Equation) | Crystallite Size | ~7 |
| Nanocrystalline TiO₂ (Anatase) - Sample B | TEM | Particle Size | ~10 |
Note: Data is representative and compiled from typical findings in nanomaterial characterization studies where particle size from TEM is often slightly larger than the crystallite size from XRD due to particle agglomeration or the presence of multiple crystallites within a single particle.
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible and comparable results. Below are typical protocols for preparing and analyzing this compound and its derivatives using XRD and TEM.
X-ray Diffraction (XRD) Analysis Protocol
This protocol is suitable for analyzing the crystallinity and phase of dried this compound or its calcined product, TiO₂. As-synthesized this compound is often amorphous, showing a broad hump in the XRD pattern.[5] To observe crystalline features, the sample is typically dried or calcined.
-
Sample Preparation :
-
The as-synthesized wet this compound gel is first washed with deionized water to remove impurities.
-
The sample is then dried in an oven at a controlled temperature (e.g., 80-100°C) to obtain a fine powder. For phase transformation studies, calcination at higher temperatures (e.g., 400-800°C) may be performed.
-
The resulting dry powder is gently ground using an agate mortar and pestle to ensure a fine and homogenous particle size, which is crucial for reducing preferred orientation effects.
-
-
Instrument Setup and Data Acquisition :
-
A small amount of the powder is carefully packed into a sample holder, ensuring a flat and level surface.
-
The sample is mounted in a powder diffractometer.
-
The instrument is typically configured with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data is collected over a 2θ range (e.g., 10° to 80°) with a specific step size and scan speed to ensure good resolution and signal-to-noise ratio.
-
-
Data Analysis :
-
The resulting diffractogram is analyzed to identify the crystalline phases by comparing the peak positions with standard databases (e.g., JCPDS).
-
The average crystallite size (D) is calculated from the broadening of a diffraction peak using the Debye-Scherrer equation: D = (K * λ) / (β * cos(θ)) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.
-
Transmission Electron Microscopy (TEM) Analysis Protocol
TEM analysis provides direct visualization of the nanoparticle morphology and size distribution.
-
Sample Preparation :
-
A small amount of the dried this compound/TiO₂ powder is dispersed in a suitable solvent (e.g., ethanol or deionized water).
-
The suspension is sonicated for a few minutes to break up agglomerates and achieve a uniform dispersion.
-
A drop of the dilute suspension is carefully placed onto a carbon-coated copper TEM grid.
-
The solvent is allowed to evaporate completely at room temperature, leaving the particles adhered to the grid.
-
-
Instrument Setup and Imaging :
-
The TEM grid is loaded into the microscope.
-
A high-energy electron beam (e.g., 100-200 kV) is passed through the sample.
-
Images are captured at various magnifications to observe the overall morphology and individual particle details.
-
For high-resolution TEM (HRTEM), lattice fringes can be imaged to provide information about the crystallinity of individual particles.
-
-
Data Analysis :
-
The captured TEM images are analyzed using image analysis software (e.g., ImageJ).
-
The dimensions of a statistically significant number of individual particles (typically >100) are measured to determine the average particle size and size distribution.
-
The morphology (e.g., spherical, rod-like, etc.) and state of agglomeration are qualitatively described.
-
Visualization of the Characterization Workflow
The following diagrams illustrate the logical workflow for characterizing this compound using both XRD and TEM, and the relationship between key concepts.
Caption: Workflow from synthesis to characterization.
Caption: Relationship between particle and crystallite.
References
A Comparative Guide to Titanium Hydroxide and Commercial TiO₂ Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photocatalytic performance of titanium hydroxide (amorphous titania) and commercially available titanium dioxide (TiO₂), with a particular focus on the widely used benchmark, Degussa P25. The information presented is supported by experimental data from scientific literature, offering insights into the efficacy of these materials in pollutant degradation and hydrogen production.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound/amorphous TiO₂ in comparison to commercial crystalline TiO₂ (P25).
| Performance Metric | This compound / Amorphous TiO₂ | Commercial TiO₂ (P25) | Pollutant / Sacrificial Agent | Source |
| Hydrogen Evolution Rate | 1.09 mmol·h⁻¹·g⁻¹ | 0.80 mmol·h⁻¹·g⁻¹ | Water/Methanol Mixture | [1] |
| Methylene Blue Degradation | Observable photocatalytic activity | Decomposed >20% in 4 hours | Methylene Blue | [2] |
| Benzamide Degradation Rate | Similar to P25 | Similar to sol-gel TiO₂ | Benzamide | [3] |
| Total Organic Carbon (TOC) Removal (Benzamide Degradation) | Slower than P25 | Faster than sol-gel TiO₂ | Benzamide | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the subsequent evaluation of its photocatalytic activity are provided below.
Synthesis of Amorphous this compound Photocatalyst
This protocol is based on a facile, UV-light mediated method.[1][4]
Materials:
-
Titanium(IV) alkoxide precursor (e.g., titanium isopropoxide or titanium ethoxide)
-
Methanol
-
Deionized water
-
Photoreactor with a UV lamp
Procedure:
-
Prepare a water/methanol mixture. A typical ratio is 10 vol% methanol in water.
-
Place the water/methanol solution in the photoreactor.
-
Directly inject the titanium alkoxide precursor into the solution with vigorous stirring. This will lead to hydrolysis and condensation, forming an amorphous this compound suspension.
-
Irradiate the suspension with a UV lamp. The suspension will typically turn from white to a deep blue color, indicating the formation of Ti³⁺ species.[4]
-
The resulting amorphous this compound photocatalyst is now ready for use in photocatalytic reactions.
Photocatalytic Degradation of Methylene Blue
This protocol outlines the procedure for evaluating the photocatalytic degradation of an organic pollutant.
Materials:
-
Amorphous this compound photocatalyst
-
Commercial TiO₂ (P25) as a reference
-
Methylene blue (MB) solution of known concentration (e.g., 3.12 x 10⁻⁵ M)
-
Photocatalytic reactor with a UV light source (e.g., UV-LED or mercury vapor lamp)
-
Spectrophotometer
Procedure:
-
Prepare a suspension of the photocatalyst (either amorphous this compound or P25) in the methylene blue solution. A typical catalyst loading is 1.2 g/L.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with the UV light source while continuously stirring.
-
At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (approximately 665 nm) using a spectrophotometer.[5]
-
The degradation of methylene blue is calculated using the Beer-Lambert law. The photocatalytic efficiency is determined by the decrease in the concentration of the dye over time.
Photocatalytic Hydrogen Production
This protocol describes the measurement of hydrogen evolution from water splitting using a sacrificial agent.
Materials:
-
Amorphous this compound photocatalyst
-
Commercial TiO₂ (P25) as a reference
-
Aqueous solution containing a sacrificial agent (e.g., methanol)
-
Gas-tight photocatalytic reactor connected to a closed gas circulation system
-
Light source (e.g., UV lamp)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column for hydrogen separation.
Procedure:
-
Disperse a known amount of the photocatalyst in the aqueous solution containing the sacrificial agent within the photoreactor.
-
Seal the reactor and purge the system with an inert gas (e.g., Argon) to remove air.
-
Irradiate the suspension with the light source while maintaining constant stirring.
-
The evolved gases are circulated through the closed loop and periodically sampled for analysis by gas chromatography.
-
Quantify the amount of hydrogen produced by comparing the peak area from the sample to a standard calibration curve for hydrogen.[6]
-
The hydrogen production rate is typically expressed in mmol per hour per gram of photocatalyst (mmol·h⁻¹·g⁻¹).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the comparative benchmarking of this compound against commercial TiO₂.
Caption: Experimental workflow for benchmarking photocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Crystalline and Amorphous TiO2 Nanotubes Prepared by Electrospinning and Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apiscopo.free.fr [apiscopo.free.fr]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enhanced photocatalytic degradation of methylene blue using a novel counter-rotating disc reactor [frontiersin.org]
- 6. Measuring Hydrogen Production Rate in Photocatalytic Water Splitting Experiments_industry trends-Perfectlight [perfectlight.com.cn]
A Guide to Cross-Validation of Analytical Techniques for Titanium Hydroxide Characterization
For researchers, scientists, and drug development professionals, accurate characterization of materials like titanium hydroxide is paramount. This compound serves as a crucial precursor to titanium dioxide (TiO₂), a material widely used in pigments, photocatalysts, and biomedical applications.[1] Validating its physicochemical properties ensures consistency, performance, and safety in final applications. This guide provides a comparative overview of key analytical techniques, presenting experimental data and detailed protocols to facilitate a cross-validation approach.
Cross-validation of analytical methods is a critical process to confirm that a validated technique produces reliable and consistent results across different conditions.[2] It ensures data integrity and is essential for robust material characterization.[2]
Comparative Analysis of Key Characterization Techniques
A multi-technique approach is essential for a comprehensive understanding of this compound. Each method provides unique insights into its structure, composition, thermal stability, and morphology. The data below summarizes typical findings from four common analytical techniques.
| Parameter | Technique | Typical Results for this compound | Reference |
| Thermal Stability | Thermogravimetric Analysis (TGA) | < 120-200°C: Initial weight loss due to removal of adsorbed water.[1][3]120-400°C: Significant weight loss corresponding to the decomposition of this compound into titanium dioxide (TiO₂).[1][3] | [1][3] |
| Crystallinity | X-Ray Diffraction (XRD) | As-synthesized: Commonly amorphous or poorly crystalline.[1][4]Post-annealing (300–500°C): Formation of crystalline TiO₂ phases (typically anatase).[1][4] | [1][4] |
| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | ~3400 cm⁻¹ (broad peak): O-H stretching vibrations from hydroxyl groups.[1]~1630 cm⁻¹: Bending modes of Ti-OH bonds.[5]400-1000 cm⁻¹: Ti-O and Ti-O-Ti stretching modes.[6][7] | [1][5][6][7] |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Provides qualitative imaging of surface texture, particle shape, and aggregation. Anodized surfaces may show porous, columnar structures.[8][9] | [8][9] |
Experimental Workflow & Cross-Validation Logic
The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample using multiple analytical techniques. The results from each technique are then cross-referenced to build a complete and validated material profile.
Caption: Workflow for cross-validation of analytical techniques.
Detailed Experimental Protocols
Detailed and standardized protocols are necessary to ensure the reproducibility of results.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Place approximately 5-10 mg of the dried this compound powder into an alumina or platinum crucible.
-
Load the crucible into the TGA furnace.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.[10]
-
Maintain an inert atmosphere by purging with nitrogen or argon gas at a flow rate of 100 mL/min to prevent oxidative reactions.[11]
-
Record the mass loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify temperature ranges corresponding to the removal of adsorbed water and the decomposition of hydroxide to oxide.
-
2. X-Ray Diffraction (XRD)
-
Objective: To analyze the crystalline structure and identify the phases present in the sample.
-
Apparatus: An X-ray diffractometer with Cu-Kα radiation (λ = 1.54184 Å).[11]
-
Procedure:
-
Prepare a powdered sample of this compound by gently grinding it to ensure a uniform particle size.
-
Mount the powder onto a sample holder, ensuring a flat and level surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument to scan over a 2θ range of 10° to 80° with a scanning rate of 2°/min.[11]
-
The X-ray source should be operated at a standard voltage and current, for example, 40 kV and 30 mA.[11]
-
Analyze the resulting diffractogram. Broad, diffuse peaks indicate an amorphous structure, while sharp peaks are characteristic of crystalline material. Compare peak positions to standard diffraction patterns (e.g., from the JCPDS database) to identify crystalline phases like anatase or rutile TiO₂ if the sample was annealed.[10]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the chemical bonds and functional groups present in the material.
-
Apparatus: An FTIR spectrometer.
-
Procedure:
-
Prepare the sample using the KBr pellet method. Mix approximately 1-2 mg of the this compound sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Press the powder in a hydraulic press to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum in transmittance mode, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[11]
-
Analyze the spectrum to identify characteristic absorption bands for hydroxyl (O-H) and titanium-oxygen (Ti-O, Ti-OH) bonds.[1][5]
-
4. Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface morphology, particle size, and shape of the this compound.
-
Apparatus: A scanning electron microscope.
-
Procedure:
-
Mount a small amount of the this compound powder onto an aluminum SEM stub using double-sided carbon tape.
-
Ensure the sample is dispersed well to observe individual particles or agglomerates.
-
Sputter-coat the sample with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.
-
Introduce the coated sample into the SEM vacuum chamber.
-
Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV) to obtain high-resolution images.
-
Capture images at various magnifications to observe the overall morphology and fine surface details.[12] If the SEM is equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector, elemental analysis can also be performed to confirm the presence of titanium and oxygen.[13]
-
References
- 1. This compound (Ti(OH)4), (T-4)- | 20338-08-3 | Benchchem [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
comparing the effectiveness of different precursors for titanium hydroxide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of titanium hydroxide (Ti(OH)₄) is a critical first step in the production of high-quality titanium dioxide (TiO₂) nanomaterials for a wide range of applications, including photocatalysis, pigments, and biomedical devices. The choice of the titanium precursor significantly influences the properties of the resulting this compound and, consequently, the final TiO₂ product. This guide provides an objective comparison of three common precursors—titanium tetrachloride (TiCl₄), titanium isopropoxide (TTIP), and titanium sulfate (Ti(SO₄)₂) — supported by experimental data to aid in the selection of the most suitable precursor for your research needs.
Performance Comparison of Titanium Precursors
The selection of a titanium precursor has a profound impact on the physicochemical properties of the synthesized this compound and the subsequently produced titanium dioxide. Key performance indicators include the crystal phase, particle size, surface area, and photocatalytic activity.
| Precursor | Resulting TiO₂ Crystal Phase | Particle/Crystallite Size | BET Surface Area (m²/g) | Photocatalytic Activity | Key Characteristics |
| Titanium Tetrachloride (TiCl₄) | Predominantly anatase, but rutile formation can be favored by slow addition during hydrolysis.[1] | Nanoparticles, with size influenced by reaction conditions.[1][2] | Can achieve high surface areas, e.g., 141 cm³/g (likely a typo in the source, should be m²/g).[2] | Generally high, attributed to the anatase phase.[1] | Highly reactive with water, exothermic reaction releases corrosive HCl gas.[3][4] Requires careful handling. |
| Titanium Isopropoxide (TTIP) | Primarily anatase, especially at lower reaction temperatures.[1] Rutile formation is promoted at lower hydrolysis rates.[1] | Nanoparticles, typically in the range of 7.6 nm to 28 nm depending on pH and calcination temperature.[5] Can form nanospheres of 70-110 nm.[6] | Can achieve very high surface areas, exceeding 300 m²/g.[6] Another study reports 196.9 m²/g.[7] | High, with anatase phase showing better performance.[8][9] | Sensitive to moisture and air.[10] Often used in sol-gel synthesis.[10] The reaction is more controllable than with TiCl₄. |
| Titanium Sulfate (Ti(SO₄)₂) / Titanyl Sulfate (TiOSO₄) | Mainly anatase with a minor brookite phase at lower precursor concentrations. The brookite phase transforms to anatase at temperatures above 600 °C.[11] | Crystallite size increases with precursor concentration.[11] | Data not explicitly available for this compound from this precursor in the provided results. | Dependent on the final TiO₂ properties. | Often used in industrial processes.[12] The synthesis can be complex, involving multiple steps like alkali melting and acid dissolution.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of this compound. Below are representative methodologies for each precursor based on published research.
Synthesis of this compound from Titanium Tetrachloride (TiCl₄)
This method involves the hydrolysis of TiCl₄ in an aqueous solution.
Protocol:
-
Titanium tetrachloride (TiCl₄) is slowly added to distilled water at a low temperature (e.g., 5°C) with vigorous stirring to control the exothermic reaction and the release of HCl gas.[2]
-
An aqueous solution of a base, such as sodium hydroxide (NaOH) or ammonia (NH₃), is then added dropwise to adjust the pH of the system to a desired value (e.g., 8-12) to precipitate the this compound.[2]
-
The resulting gel of hydrated titanium oxide is aged for a specific period.[2]
-
The precipitate is then filtered and washed thoroughly with distilled water to remove chloride ions.[2]
-
The final product is this compound, which can be dried or used directly for further processing.
Synthesis of this compound from Titanium Isopropoxide (TTIP)
The sol-gel method is commonly employed for the synthesis of this compound from TTIP.
Protocol:
-
A precursor solution is prepared by mixing titanium isopropoxide (TTIP) with an alcohol, such as isopropanol.[5]
-
A separate aqueous solution is prepared, and its pH is adjusted using an acid (e.g., HNO₃) or a base (e.g., NH₄OH).[5]
-
The two solutions are mixed under vigorous stirring, leading to the hydrolysis of TTIP and the formation of a turbid solution.[5]
-
The resulting suspension is heated (e.g., to 60-70°C) for an extended period (e.g., 18-20 hours) in a process called peptization to form a stable sol.[5]
-
The this compound can then be precipitated, filtered, and washed.
Synthesis of this compound from Titanium Sulfate (Ti(SO₄)₂) / Titanyl Sulfate (TiOSO₄)
The synthesis from titanium sulfate often involves a controlled precipitation process.
Protocol:
-
A solution of titanyl sulfate (TiOSO₄) is prepared by dissolving it in deionized water.[11]
-
Ammonium hydroxide (NH₄OH) is gradually added to the solution until a pH of 7.0 is reached, leading to the precipitation of this compound.[11]
-
The precipitate is separated from the solution by centrifugation.[11]
-
The collected precipitate is then washed extensively with warm deionized water (e.g., 40°C) until sulfate ions are no longer detected (verified by a BaCl₂ test).[11]
-
The resulting solid is this compound.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound from different precursors, highlighting the key stages of the process.
Caption: Generalized workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jst.vn [jst.vn]
- 9. researchgate.net [researchgate.net]
- 10. noahchemicals.com [noahchemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Acid hydrolysis of ilmenite with titanium oxide sulfate-Dandong Jianghe New Materials Co., Ltd [jhnewmaterial.com]
A Comparative Guide to the Efficacy of Titanium Hydroxide in Heavy Metal Removal
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of heavy metal contamination in water sources necessitates the development of efficient and robust remediation technologies. Among the various materials being explored, amorphous titanium hydroxide has emerged as a promising adsorbent for the removal of toxic heavy metals. This guide provides an objective comparison of the performance of amorphous this compound with other commonly used adsorbents, supported by experimental data. Detailed methodologies for the synthesis of amorphous this compound and for conducting heavy metal adsorption experiments are also presented to facilitate further research and validation.
Performance Comparison of Adsorbents for Heavy Metal Removal
The efficiency of an adsorbent is primarily evaluated based on its maximum adsorption capacity (q_max), which indicates the maximum amount of a pollutant that can be adsorbed per unit mass of the adsorbent. The following table summarizes the reported maximum adsorption capacities of amorphous this compound and other conventional adsorbents for various heavy metals.
| Adsorbent Material | Heavy Metal | Maximum Adsorption Capacity (mg/g) | Reference |
| Amorphous this compound/Oxide | Pb(II) | 620 | [1] |
| Cd(II) | 193.3 | ||
| As(V) | 31 | ||
| Cu(II) | ~64 (1 mmol/g) | [2] | |
| Ni(II) | ~59 (1 mmol/g) | [2] | |
| Cr(III) | 255.2 | ||
| Fe(III) | 166.1 | ||
| Activated Carbon | Pb(II) | 233 - 1430 | |
| Cd(II) | 121.5 | ||
| Cr(VI) | 114 - 190 | ||
| Cu(II) | >90% removal | ||
| Iron Oxide Nanoparticles | Cu(II) | >95% removal | |
| As(III) | >95% removal | ||
| Zeolites | Pb(II) | 74.07 | |
| Cu(II) | 69.93 | ||
| Cd(II) | 60.24 | ||
| Biochar | Pb(II) | 452.13 - 1117 | |
| Cd(II) | 314.9 - 470.43 | ||
| Ion Exchange Resins | Cu(II), Ni(II), Co(II), Zn(II) | High efficiency | [3] |
Note: The adsorption capacity can be influenced by various experimental conditions such as pH, temperature, initial metal concentration, and the presence of other ions. Therefore, a direct comparison should be made with caution.
Experimental Protocols
Synthesis of Amorphous this compound Adsorbent
This protocol describes a simple chemical precipitation method to synthesize amorphous this compound.[4]
Materials:
-
Titanium sulfate (Ti(SO₄)₂)
-
Ammonia solution (10%) or Sodium Hydroxide (NaOH) solution (1 M)
-
Deionized water
Procedure:
-
Dissolve 7.2 g of titanium sulfate in 200 mL of deionized water with vigorous stirring.
-
Slowly add the 10% ammonia solution or 1 M NaOH solution dropwise to the titanium sulfate solution while maintaining vigorous stirring.
-
Continue adding the precipitating agent until the pH of the solution reaches approximately 7.5. A white precipitate of amorphous this compound will form.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Dry the washed precipitate in an oven at 55°C for 24 hours.
-
The resulting dried powder is the amorphous this compound adsorbent.
Batch Adsorption Experiment for Heavy Metal Removal
This protocol outlines the general procedure for evaluating the heavy metal removal efficiency of an adsorbent using a batch adsorption method.
Materials:
-
Amorphous this compound adsorbent
-
Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂)
-
Deionized water
-
Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker
-
pH meter
-
Filtration apparatus (e.g., syringe filters)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS)
Procedure:
-
Preparation of heavy metal solutions: Prepare a series of heavy metal solutions of known concentrations by diluting the stock solution with deionized water.
-
Adsorption experiment:
-
Add a known amount of the amorphous this compound adsorbent (e.g., 0.1 g) to a series of Erlenmeyer flasks.
-
Add a fixed volume of the prepared heavy metal solution (e.g., 100 mL) to each flask.
-
Adjust the initial pH of the solutions to a desired value using dilute HNO₃ or NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time at a specific temperature.
-
-
Sample analysis:
-
After the desired contact time, filter the samples to separate the adsorbent from the solution.
-
Measure the final concentration of the heavy metal in the filtrate using ICP-OES or AAS.
-
-
Data analysis:
-
Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where:
-
C₀ is the initial heavy metal concentration (mg/L)
-
Cₑ is the equilibrium heavy metal concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100
-
Visualizations
Experimental Workflow for Heavy Metal Removal Validation
Caption: Experimental workflow for synthesizing amorphous this compound and evaluating its heavy metal removal efficiency.
Adsorption Mechanisms of Heavy Metals on this compound
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. US1851487A - Preparation of this compound - Google Patents [patents.google.com]
- 4. Highly efficient removal of thallium(I) by facilely fabricated amorphous titanium dioxide from water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of Titanium Hydroxide Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and stable catalyst is paramount to ensuring reproducible and efficient chemical transformations. Titanium hydroxide, a versatile and cost-effective catalyst, is employed in various applications, including oxidation reactions and as a precursor for titanium dioxide photocatalysts. However, its long-term stability is a critical factor that dictates its performance and reusability over time. This guide provides an objective comparison of the stability of titanium-based catalysts with other alternatives, supported by experimental data and detailed methodologies.
Understanding Catalyst Deactivation
The long-term stability of a catalyst is its ability to maintain its activity and selectivity over extended periods of operation. Deactivation is a common phenomenon that can occur through several mechanisms:
-
Thermal Degradation: Changes in the catalyst's physical structure, such as sintering or phase transformation, due to high temperatures. For this compound, this often involves dehydration and conversion to less active forms of titanium dioxide (TiO2).[1][2]
-
Poisoning: Strong chemisorption of reactants, products, or impurities on the active sites of the catalyst, rendering them inactive.
-
Fouling: Physical deposition of substances, like carbonaceous materials or byproducts, on the catalyst surface, blocking access to active sites.[3]
-
Leaching: Dissolution of the active catalytic species into the reaction medium, leading to a gradual loss of activity.[4]
Comparative Performance of Titanium-Based Catalysts
While data specifically on the long-term stability of this compound is limited, extensive research on its calcined form, titanium dioxide (TiO2), provides significant insights. The stability of TiO2 is highly dependent on its crystalline phase (anatase, rutile, or a mix like P25), surface area, and the reaction conditions.
| Catalyst System | Key Stability Characteristics | Common Deactivation Pathways | Regeneration Potential |
| This compound | Prone to dehydration and conversion to TiO2 at elevated temperatures. Surface hydroxyl groups are key to its catalytic activity but can be lost over time.[5] | Thermal degradation (conversion to TiO2), loss of surface hydroxyl groups. | Partial regeneration may be possible through rehydration, but thermal deactivation is often irreversible. |
| Anatase TiO2 | Generally considered more photocatalytically active than rutile. However, it can undergo a phase transition to the more stable but less active rutile phase at high temperatures.[6] | Phase transformation to rutile, sintering, surface fouling.[1][7] | Can be regenerated by washing or calcination to remove fouling agents, but phase transformation is irreversible.[3] |
| Rutile TiO2 | The most thermodynamically stable crystalline form of TiO2. More resistant to phase transformation than anatase.[8] | Sintering at very high temperatures, surface deactivation by poisoning or fouling. | Good regeneration potential for surface contaminants. |
| P25 TiO2 (Anatase/Rutile Mix) | Often exhibits higher photocatalytic activity due to synergistic effects between the two phases. Stability is influenced by the stability of the anatase component. | Similar to anatase, with the potential for phase transformation of the anatase component. | Similar to anatase and rutile. |
| Alumina (Al2O3) | High thermal stability and surface area. Widely used as a catalyst support.[9] | Can be prone to coking in organic reactions. Surface acidity can change over time.[10] | Well-established regeneration procedures through calcination to burn off coke. |
| Zirconia (ZrO2) | High thermal and chemical stability. Can exhibit both acidic and basic properties.[11] | Sintering at high temperatures, though generally more resistant than alumina. | Good regeneration potential. |
Experimental Protocols for Stability Assessment
Assessing the long-term stability of a catalyst involves subjecting it to conditions that mimic or accelerate its deactivation over time.
Accelerated Aging Test
This method uses more severe conditions (e.g., higher temperature, pressure, or reactant concentration) to speed up the aging process.[12][13]
Objective: To predict the long-term performance of a catalyst in a shorter timeframe.
Typical Protocol:
-
Initial Characterization: The fresh catalyst is characterized for its initial activity, selectivity, surface area (e.g., BET analysis), crystallinity (e.g., XRD), and morphology (e.g., SEM/TEM).
-
Stress Conditions: The catalyst is exposed to elevated temperatures (e.g., 10°C increments above the intended operating temperature) and/or high humidity (≥75% RH) for a defined period.[14][15][16]
-
Periodic Testing: At regular intervals during the aging process, samples of the catalyst are taken and re-characterized for activity and physical properties.
-
Data Analysis: The decline in performance is plotted against time to model the deactivation kinetics and estimate the catalyst's lifespan under normal operating conditions.
Long-Term Stability Test
This method involves running the catalytic reaction under normal operating conditions for an extended period.
Objective: To evaluate the catalyst's performance under realistic process conditions.
Typical Protocol:
-
Continuous or Batch Reaction: The catalyst is used in a continuous flow or long-duration batch reactor under standard operating conditions.
-
Performance Monitoring: The conversion of reactants and selectivity towards products are monitored in real-time or through periodic sampling and analysis (e.g., gas chromatography, HPLC).
-
Post-Mortem Analysis: After the test, the spent catalyst is thoroughly characterized to identify the causes of deactivation.
Visualization of Key Processes
Dehydration of this compound
The thermal stability of this compound is often limited by its propensity to lose water and convert into titanium dioxide. This process can lead to a loss of active surface hydroxyl groups and changes in the catalyst's structure.
References
- 1. ccsenet.org [ccsenet.org]
- 2. [PDF] Deactivation Mechanism of Titania Catalyst | Semantic Scholar [semanticscholar.org]
- 3. Deactivation of titanium dioxide photocatalyst by oxidation of polydimethylsiloxane and silicon sealant off-gas in a recirculating batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 12651-23-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalytic Activity of Titanium Dioxide Nanotubes Following Long-Term Aging [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Disposal of spent V2O5-WO3/TiO2 catalysts: A regeneration principle based on structure-activity relationships from carrier transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qlaboratories.com [qlaboratories.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to the Antimicrobial Activity of Titanium Dioxide and Silver Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antimicrobial agents. Among the most promising candidates are inorganic nanoparticles, particularly those based on titanium and silver. This guide provides an objective comparison of the antimicrobial performance of titanium dioxide (TiO₂) nanoparticles and silver nanoparticles (AgNPs), supported by experimental data and detailed methodologies.
Overview of Antimicrobial Mechanisms
Titanium Dioxide (TiO₂): The primary antimicrobial action of TiO₂ nanoparticles is driven by photocatalysis.[1][2] When exposed to UV radiation, TiO₂ generates reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions.[2] These highly reactive species cause oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, ultimately resulting in microbial cell death. Some studies also suggest a non-photocatalytic mechanism where the nanoparticles can adhere to the bacterial surface, causing physical damage.
Silver Nanoparticles (AgNPs): Silver nanoparticles exhibit a multi-faceted antimicrobial mechanism.[3][4] They can adhere to and disrupt the bacterial cell membrane, altering its permeability.[3][5][6] Upon entering the cell, AgNPs can interfere with vital cellular processes by binding to sulfur-containing proteins and phosphorus-containing compounds like DNA, leading to their inactivation.[5][6] Furthermore, AgNPs can promote the generation of reactive oxygen species, inducing oxidative stress and contributing to cytotoxicity.[3][4][6] The release of silver ions (Ag⁺) from the nanoparticle surface is also a key contributor to their antimicrobial effects.[5][7]
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial activities of TiO₂ and AgNPs are commonly evaluated using metrics such as the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). The following tables summarize comparative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC)
| Microorganism | Titanium Dioxide (TiO₂) NPs | Silver (Ag) NPs | Reference |
| Klebsiella pneumoniae | 500 - 1000 µg/mL | 4 - 8 µg/mL | [8] |
| Streptococcus sanguinis | 50 mg/L | ≤ 100 mg/L | [9] |
Table 2: Zone of Inhibition (ZOI)
| Microorganism | Titanium Dioxide (TiO₂) NPs | Silver (Ag) NPs | Conditions | Reference |
| Pseudomonas aeruginosa | 833.33 mm (mean) | 1100.00 mm (mean) | Concentration-dependent | [10] |
| Escherichia coli | 676.67 mm (mean) | 1376.67 mm (mean) | Concentration-dependent | [11] |
| Klebsiella pneumoniae | ~31-33 mm | ~31-33 mm | Against MDR strains | [8] |
| Staphylococcus aureus | No inhibition | Significant inhibition | 40 mg/mL in the dark | [12] |
| Escherichia coli | No inhibition | Significant inhibition | 40 mg/mL in the dark | [12] |
Table 3: Bacterial Reduction
| Microorganism | Treatment | Bacterial Reduction | Incubation Time | Reference |
| Staphylococcus aureus | Ti-nAg surface | 94% | 24 hours | [13] |
| Escherichia coli | Ti-nAg surface | >95% | 24 hours | [13] |
Experimental Protocols
a) Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Nanoparticle Suspensions: Stock solutions of TiO₂ and AgNPs are prepared in a suitable solvent (e.g., deionized water) and sonicated to ensure a homogenous dispersion.
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: Two-fold serial dilutions of the nanoparticle suspensions are made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the nanoparticle that shows no visible turbidity.[8]
b) Zone of Inhibition (ZOI) Assay via Agar Well Diffusion
This method assesses the antimicrobial activity of a substance by measuring the area around a well where bacterial growth is inhibited.
-
Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Nanoparticles: A fixed volume of the nanoparticle suspension at a specific concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.
Visualizing Mechanisms and Workflows
Diagrams of Antimicrobial Mechanisms and Experimental Workflow:
Caption: Antimicrobial mechanisms of TiO₂ and AgNPs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 4. Frontiers | Advances in silver nanoparticles: a comprehensive review on their potential as antimicrobial agents and their mechanisms of action elucidated by proteomics [frontiersin.org]
- 5. Silver nanoparticle mechanisms of antimicrobial action [atomfair.com]
- 6. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital-library.theiet.org [digital-library.theiet.org]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Bacterial Toxicity Comparison Between Silver, Titanium Dioxide and Hydroxyapatite Nanoparticles IADR Abstract Archives [iadr.abstractarchives.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Antibacterial Activity of TiO2- and ZnO-Decorated with Silver Nanoparticles [mdpi.com]
- 13. Deposition of silver nanoparticles on titanium surface for antibacterial effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Titanium-Based Graphene Oxide Composites for Advanced Drug Delivery
For researchers, scientists, and professionals in drug development, the quest for efficient and biocompatible drug delivery systems is paramount. This guide provides a comparative study of titanium-based graphene oxide composites, offering insights into their synthesis, performance, and potential in therapeutic applications. While the literature predominantly focuses on titanium dioxide (TiO2)-graphene oxide composites, it is crucial to recognize that titanium hydroxide serves as a key precursor in their synthesis, influencing the final properties of the nanocomposite.
This guide synthesizes experimental data on the performance of these composites, focusing on drug loading capacity, release kinetics, and biocompatibility. Detailed experimental protocols for key synthesis and evaluation methods are provided to facilitate reproducibility and further research.
Performance Data: A Comparative Overview
The following tables summarize key quantitative data from various studies on titanium dioxide-graphene oxide (TiO2-GO) nanocomposites, providing a baseline for comparison with other drug delivery platforms.
| Composite | Drug | Drug Loading Capacity (DLC) | Entrapment Efficiency (EE) | Reference |
| TiO2@ZnO–GO | Curcumin | ~19% (weight ratio) | Not Reported | [1] |
| DES-functionalized Graphene | Doxorubicin | 25.92% | 51.84% | [2] |
| GO-MNcy5.5–AuNP | Doxorubicin | 6.05 mg/mg | Not Reported | [3] |
| Chitosan-stabilized rGOD-HNP | Doxorubicin | Not Reported | ~65% | [4] |
Table 1: Drug Loading Capacity and Entrapment Efficiency of Various Graphene-Based Composites. This table highlights the significant drug loading capabilities of graphene oxide-based composites, a crucial factor for delivering therapeutic doses effectively.
| Composite | Drug | Release Conditions | Cumulative Release | Time | Reference |
| TiO2@ZnO–GO | Curcumin | pH 5.5 (simulated tumor microenvironment) | Higher than at neutral pH | Not Specified | [1] |
| Open-cap TiO2 nanotubes | Doxorubicin | Deionized water | ~100% | 48 hours | [5] |
| PEG-capped TiO2 nanotubes | Doxorubicin | Deionized water | Slower release than open-cap | 48 hours | [5] |
| Chitosan-stabilized rGOD-HNP | Doxorubicin | Not Specified | ~50% | 48 hours | [4] |
| PEG-stabilized Graphene Nanosheets (PGNS) | Phenformin | pH 5 | ~35% higher than at pH 7.4 | Not Specified | [6] |
| GO-based Supramolecular Hydrogel | Doxorubicin | pH 5.5 | Higher than at pH 7.4 | Not Specified | [7] |
Table 2: pH-Responsive Drug Release from Titanium-Based and Graphene Oxide Composites. This table illustrates the pH-sensitive nature of drug release from these composites, a desirable feature for targeted drug delivery to acidic tumor microenvironments.
| Nanomaterial | Cell Line | Assay | IC50 / Viability | Exposure Time | Reference |
| TiO2 NPs | HEL 299/An1 (human embryonic lung) | MTT | 25.93 µM | 24 hours | [8] |
| TiO2 NPs | HEL 299/An1 (human embryonic lung) | MTT | 0.054 µM | 48 hours | [8] |
| N-GQDs/TiO2 NCs | MDA-MB-231 (breast cancer) | MTS | Not toxic at ≤ 0.1 mg/mL | Not Specified | [9] |
| Pristine TiO2 | MDA-MB-231 (breast cancer) | MTS | More cytotoxic than N-GQDs/TiO2 NCs at 0.5 and 1 mg/mL | Not Specified | [9] |
| TiO2/RGO nanocomposites | Normal skin and lung fibroblasts | Cell Viability Assay | No significant effect on cell viability | 48 hours | [10] |
| Curcumin-loaded TiO2@ZnO–GO | Not Specified (Cancer cells) | MTT | Cell viability < 50% at 140 µg/mL | Not Specified | [1] |
| Graphene Oxide | Human fibroblast cells | Not Specified | No toxic effect at < 20 µg/mL | 5 days | [11] |
| TiO2 NPs | MCF-7 (breast cancer) and HFF (human foreskin fibroblast) | Not Specified | Highest toxicity at 200 µg/ml | 48 and 72 hours | [12] |
| PEG-modified TiO2 NPs | HepG2 (liver cancer) | Not Specified | Increased cisplatin cytotoxicity | 24 hours | [13] |
Table 3: Cytotoxicity and Biocompatibility of Titanium-Based and Graphene Oxide Nanomaterials. This table provides a comparative view of the cytotoxic effects of different nanocomposites on various cell lines, indicating the importance of surface modification and composition in determining biocompatibility.
Experimental Protocols
Detailed methodologies are essential for the validation and advancement of research. Below are protocols for the synthesis of TiO2-graphene oxide composites and the subsequent loading and release of a model anticancer drug, doxorubicin.
Synthesis of TiO2-Graphene Oxide Nanocomposites via Hydrothermal Method
This protocol is adapted from a one-step hydrothermal synthesis method.[14]
-
Preparation of Graphene Oxide (GO): GO is synthesized using a modified Hummers' method.
-
Dispersion of Precursors: A specified amount of commercial TiO2 (e.g., P25) is dispersed in deionized water and sonicated for 30 minutes.
-
Addition of GO: A stock solution of GO (e.g., 1 mg/mL) is added to the TiO2 suspension and sonicated for another 30 minutes to ensure a homogeneous mixture.
-
Hydrothermal Reaction: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 160°C) for a designated period (e.g., 16 hours) with continuous stirring.
-
Washing and Drying: After the hydrothermal reaction, the autoclave is cooled to room temperature. The resulting precipitate is washed thoroughly with deionized water and 0.1 M HCl. Finally, the product is dried in a vacuum oven at 60°C for 12 hours.
Doxorubicin (DOX) Loading onto TiO2 Nanotubes
This protocol is based on a method for loading DOX onto TiO2 nanotubes.[5]
-
Preparation of DOX Solution: A solution of doxorubicin (e.g., 0.003 M) is prepared.
-
Drug Loading: A small volume (e.g., 4 µL) of the DOX solution is pipetted onto the surface of the TiO2 nanotube samples.
-
Diffusion and Drying: The samples are allowed to stand to let the drug solution spread and diffuse into the nanotubes. They are then dried under vacuum at room temperature for 20 minutes.
-
Repetitive Loading: Steps 2 and 3 are repeated multiple times (e.g., 15 times) to achieve the desired drug loading.
-
Final Drying and Rinsing: The samples are left for an additional 2 hours for complete drying. Subsequently, they are rinsed with a phosphate-buffered saline (PBS) solution to remove any unbound drug from the surface.
In Vitro Doxorubicin (DOX) Release Study
This protocol outlines a typical procedure for studying the release of DOX from nanocarriers.[5]
-
Immersion in Release Medium: The drug-loaded samples are immersed in a specific volume (e.g., 5 mL) of the release medium (e.g., deionized water or PBS at different pH values) in separate vials.
-
Incubation: The vials are incubated at a constant temperature (e.g., 37°C) with gentle shaking.
-
Sample Collection: At predetermined time intervals (e.g., 30 min, 90 min, 2.5 h, 17 h, 24 h, 48 h), an aliquot of the release medium is withdrawn.
-
Medium Replenishment: To maintain sink conditions, the same volume of fresh release medium is added back to the vial after each sampling.
-
Quantification of Released Drug: The concentration of DOX in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at the characteristic absorbance wavelength of DOX (around 480 nm). The cumulative percentage of drug release is then calculated.
Visualizing the Processes: Diagrams and Workflows
To better understand the synthesis and drug delivery mechanisms, the following diagrams, created using the DOT language, illustrate the key processes.
Caption: Hydrothermal synthesis workflow for TiO2-Graphene Oxide nanocomposites.
Caption: Mechanism of drug loading and pH-responsive release from TiO2-GO.
Caption: Cellular interaction pathways of TiO2-GO nanocomposites.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Doxorubicin loading on graphene oxide, iron oxide and gold nanoparticle hybrid - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved pH-Responsive Release of Phenformin from Low-Defect Graphene Compared to Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the cytotoxic effect of titanium dioxide nanoparticles in human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A titanium dioxide/nitrogen-doped graphene quantum dot nanocomposite to mitigate cytotoxicity: synthesis, characterisation, and cell viability evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development and Biocompatibility Evaluation of Photocatalytic TiO2/Reduced Graphene Oxide-Based Nanoparticles Designed for Self-Cleaning Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Graphene Oxide Nanostructures as Nanoplatforms for Delivering Natural Therapeutic Agents: Applications in Cancer Treatment, Bacterial Infections, and Bone Regeneration Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jm.um.ac.ir [jm.um.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of TiO2/graphene oxide nanocomposites for photoreduction of heavy metal ions in reverse osmosis concentrate - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Theoretical and Experimental Models of Titanium Hydroxide Properties
This guide provides a comprehensive comparison of theoretical models and experimental data for the properties of titanium hydroxide. It is intended for researchers, scientists, and drug development professionals working with titanium-based materials. The following sections detail the physicochemical properties, synthesis protocols, and theoretical approaches to understanding this versatile compound.
Physicochemical Properties: A Tabular Comparison
The properties of this compound can vary significantly depending on its synthesis method and subsequent treatment. Below is a summary of key quantitative data from both experimental measurements and theoretical calculations.
| Property | Experimental Value(s) | Theoretical Value(s) | Synthesis/Characterization Method / Theoretical Model | Reference(s) |
| Molecular Weight | 115.9 g/mol | 119.93 g/mol | Not specified / Computed by PubChem 2.1 | [1][2] |
| Appearance | White amorphous powder | - | Visual inspection | [3] |
| Solubility | Insoluble in H2O; Soluble in dilute HCl | - | Solubility testing | [3] |
| Surface Area | 62 - 70 m²/g | - | Nitrogen physisorption (BET) | [4] |
| Infrared Spectroscopy Bands | ~3400 cm⁻¹ (Ti-OH stretching), 1623-1627 cm⁻¹ (H-O-H bending), 641 cm⁻¹ (Ti-O stretching) | - | Fourier-Transform Infrared Spectroscopy (FT-IR) | [1] |
| Surface Hydroxyl Group Density | 8 - 16 /nm² | ~8.1 /nm² | Experimental estimation / Monte Carlo simulations | [5] |
| Energy Barrier for H abstraction from H₂O | - | 4-8 kcal/mol | Density Functional Theory (DFT) and Coupled Cluster (CCSD, CCSD(T)) calculations | [6] |
Experimental Protocols
The synthesis and characterization of this compound are crucial for obtaining desired material properties. Below are detailed methodologies for common experimental procedures.
Synthesis of this compound via Hydrolysis
This method involves the reaction of a titanium precursor with water to form this compound.
Objective: To synthesize this compound nanoparticles.
Materials:
-
Titanium tetrachloride (TiCl₄) or Titanium isopropoxide (TTIP)
-
Deionized water
-
Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
A solution of the titanium precursor (e.g., TiCl₄ in an acidic aqueous solution or TTIP in ethanol) is prepared.
-
The precursor solution is slowly added to a vigorously stirred beaker of deionized water. The temperature is often kept low (e.g., by using an ice bath) to control the hydrolysis rate.
-
A precipitating agent, such as an ammonia solution, is added dropwise to the mixture until a desired pH is reached, leading to the formation of a white precipitate of this compound.
-
The precipitate is then aged for a specific period (e.g., 24 hours) to allow for particle growth and stabilization.
-
The resulting solid is separated by centrifugation or filtration, washed repeatedly with deionized water and ethanol to remove unreacted precursors and byproducts, and finally dried in an oven at a controlled temperature (e.g., 80-120°C).[4][7][8]
Characterization Techniques
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition of this compound and determine its water content. The analysis is typically performed by heating the sample in a controlled atmosphere (e.g., air or nitrogen) at a constant rate and monitoring the weight loss as a function of temperature.[8]
-
X-ray Diffraction (XRD): To determine the crystalline structure (or lack thereof, in the case of amorphous materials) of the synthesized this compound. The XRD pattern provides information about the phases present (e.g., anatase, rutile, or brookite forms of TiO₂ that can form upon calcination) and the crystallite size.[4]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the material. For this compound, FT-IR is used to confirm the presence of Ti-OH and Ti-O bonds, as well as adsorbed water molecules.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the material. This is determined by the physical adsorption of a gas (typically nitrogen) onto the surface of the powder at cryogenic temperatures.[4]
Theoretical Modeling Approaches
Computational models provide valuable insights into the fundamental properties and reaction mechanisms of this compound at the atomic level.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT has been employed to:
-
Study the hydrolysis of titanium precursors and water exchange reactions.[1]
-
Model the structure of hydrated titanium ion complexes.[1]
-
Calculate the ground state electronic structures, density of states, and absorption spectra.[9]
-
Investigate reaction pathways and energy barriers, such as in light-induced water splitting.[6]
Kinetic Modeling
Kinetic models are used to simulate the rates of chemical reactions. A detailed chemical kinetic mechanism has been proposed for the thermal decomposition of titanium tetraisopropoxide (TTIP) to form this compound. This model helps in understanding the reaction pathways and identifying the most stable species at different temperatures.[10]
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Simplified pathway for the thermal decomposition of TTIP to TiO2 via Ti(OH)4.
Comparison with Alternatives
This compound serves as a precursor to various advanced materials and is also compared with other titanium compounds for different applications.
-
Titanium Dioxide (TiO₂): this compound is the immediate precursor to titanium dioxide, a widely used photocatalyst, pigment, and component in sunscreens.[7] The properties of the final TiO₂ material, such as its crystalline phase (anatase, rutile, or brookite) and particle size, are heavily influenced by the synthesis and subsequent calcination of the this compound precursor.[4]
-
Polyoxotitanate (POT) Clusters: These are molecular clusters containing a core of titanium and oxygen atoms, often functionalized with organic ligands. Theoretical studies comparing Ti(OH)₄ with small POT clusters show that the increased density of states in POTs leads to a smaller band gap and faster charge carrier relaxation rates, which can be advantageous in photovoltaic and water-splitting applications.[9]
-
Composite Materials: this compound and its derivatives are incorporated into composite materials to enhance their properties. For instance, TiO₂/Mg(OH)₂ composites have been investigated for the catalytic degradation of chemical warfare agent surrogates, showing potentially increased activity compared to the individual components.[11]
References
- 1. This compound | 12651-23-9 | Benchchem [benchchem.com]
- 2. This compound (Ti(OH)4), (T-4)- | H8O4Ti | CID 11400745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ti(OH)4), (T-4)-|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Light-induced water splitting by titanium-tetrahydroxide: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Ti(OH)4), (T-4)- | 20338-08-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]
- 10. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 11. Synthesis and characterization of TiO2/Mg(OH)2 composites for catalytic degradation of CWA surrogates - PMC [pmc.ncbi.nlm.nih.gov]
comparing the gas sensing performance of titanium hydroxide with other metal oxides
A Comparative Guide to the Gas Sensing Performance of Titanium Dioxide and Other Metal Oxides
Introduction
Metal oxide semiconductors are at the forefront of gas sensing technology due to their high sensitivity, low cost, and stability. Among these, titanium dioxide (TiO₂) has emerged as a promising material for detecting a wide range of gases. This guide provides a detailed comparison of the gas sensing performance of titanium dioxide with other prevalent metal oxides, namely zinc oxide (ZnO), tin dioxide (SnO₂), tungsten trioxide (WO₃), and copper(II) oxide (CuO). The comparison is based on experimental data for key performance metrics such as sensitivity, response/recovery time, and optimal operating temperature for various target gases.
Gas Sensing Mechanism
The gas sensing mechanism of metal oxide semiconductors is primarily based on the change in their electrical resistance upon interaction with target gases. This interaction involves the adsorption and desorption of gas molecules on the surface of the metal oxide, which modulates the density of charge carriers (electrons or holes) in the material.
N-Type Semiconductor Gas Sensing (e.g., TiO₂, ZnO, SnO₂, WO₃)
In an air atmosphere, oxygen molecules are adsorbed on the surface of n-type metal oxides and capture free electrons from the conduction band, forming a depletion layer with high resistance. When exposed to a reducing gas (e.g., CO, H₂S, ethanol), the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This process narrows the depletion layer and decreases the resistance of the sensor, which is measured as the sensing response. For oxidizing gases (e.g., NO₂), the opposite effect occurs, leading to an increase in resistance.
P-Type Semiconductor Gas Sensing (e.g., CuO)
For p-type semiconductors, the majority charge carriers are holes. In air, adsorbed oxygen molecules create a hole accumulation layer at the surface, leading to a decrease in resistance. When exposed to a reducing gas, the gas reacts with the adsorbed oxygen, injecting electrons that recombine with holes, thus increasing the sensor's resistance. Conversely, oxidizing gases will further increase the hole concentration and decrease the resistance.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative gas sensing performance of TiO₂, ZnO, SnO₂, WO₃, and CuO for various target gases based on reported experimental data. It is important to note that the performance of a gas sensor is highly dependent on its morphology, synthesis method, and operating conditions.
Table 1: Comparison of Ethanol (C₂H₅OH) Sensing Performance
| Material | Morphology | Operating Temp. (°C) | Concentration (ppm) | Response | Response Time (s) | Recovery Time (s) |
| TiO₂ | Nanorods | 200 | 1850 | ~18 (Rg/Ra) | - | - |
| ZnO | Microrods | 300 | - | High | - | - |
| SnO₂ | Nanoparticles | Room Temp | - | High | - | - |
| WO₃ | Nanorods | 200 | 1850 | High | - | - |
| CuO | Nanoparticles | 220 | 10 | ~5.3 (Ra/Rg) | - | - |
Table 2: Comparison of Nitrogen Dioxide (NO₂) Sensing Performance
| Material | Morphology | Operating Temp. (°C) | Concentration (ppm) | Response | Response Time (s) | Recovery Time (s) |
| TiO₂ | Nanocrystals | 200 | 1000 | 54.46 (Rg/Ra) | 35 | 40 |
| ZnO/TiO₂ | Nanorods/NPs | 180 | 5 | 350 (Rg/Ra) | - | - |
| SnO₂ | - | 200 | - | High | - | - |
| WO₃ | Nanoflowers | 100 | - | High | - | - |
| CuO-ZnO | Composite | 350 | 5 | High | - | - |
Table 3: Comparison of Hydrogen Sulfide (H₂S) Sensing Performance
| Material | Morphology | Operating Temp. (°C) | Concentration (ppm) | Response | Response Time (s) | Recovery Time (s) |
| TiO₂ | Nanoparticles | 350 | 2.5 | ~3.3 (Ra/Rg) | 8 | 23 |
| ZnO | - | - | - | - | - | - |
| SnO₂ | - | - | - | - | - | - |
| WO₃ | - | - | - | - | - | - |
| CuO | - | - | - | - | - | - |
Table 4: Comparison of Carbon Monoxide (CO) Sensing Performance
| Material | Morphology | Operating Temp. (°C) | Concentration (ppm) | Response | Response Time (s) | Recovery Time (s) |
| TiO₂ | - | - | - | - | - | - |
| ZnO | - | Room Temp | 100 | High | - | - |
| SnO₂ | - | 160 | 200 | High | - | - |
| WO₃ | - | 300 | - | High | - | - |
| CuO | - | - | - | - | - | - |
Table 5: Comparison of Acetone (CH₃COCH₃) Sensing Performance
| Material | Morphology | Operating Temp. (°C) | Concentration (ppm) | Response | Response Time (s) | Recovery Time (s) |
| TiO₂ | - | 370 | 10-200 | Good | ~10 | ~5 |
| ZnO/Cu₂O | Thin Film | 30-90 | - | High | - | - |
| SnO₂ | - | - | - | - | - | - |
| WO₃ | - | 300 | 20 | High | ~30 | ~90 |
| CuO | Nanoparticles | 220 | 10 | ~2.5 (Ra/Rg) | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of these metal oxide nanostructures are crucial for reproducibility and for understanding the structure-property relationships that govern gas sensing performance.
1. Hydrothermal Synthesis of Titanium Dioxide (TiO₂) Nanorods [1] This method involves the growth of TiO₂ nanorods on a fluorine-doped tin oxide (FTO) substrate. The hydrothermal solution is prepared by mixing titanium butoxide, hydrochloric acid, and deionized water in a specific volume ratio (e.g., 1:30:30). The FTO substrate is placed in a Teflon-lined autoclave containing the solution and heated at a specific temperature for a set duration to allow for the growth of the nanorods.
2. Sol-Gel Synthesis of Zinc Oxide (ZnO) Nanoparticles [2][3] In a typical sol-gel process for ZnO, zinc acetate dihydrate is dissolved in an alcohol solvent (e.g., ethanol) and a stabilizer (e.g., monoethanolamine). The solution is stirred and heated to form a stable sol. This sol is then aged and subsequently calcined at a high temperature to obtain ZnO nanoparticles.
3. Hydrothermal Synthesis of Tin Dioxide (SnO₂) Nanoflowers [4] SnO₂ nanoflowers can be synthesized via a one-step hydrothermal method. Stannous chloride (SnCl₂) is used as the tin source, urea provides the alkaline environment, and a surfactant like cetyltrimethylammonium bromide (CTAB) directs the flower-like morphology. The mixture is sealed in a Teflon-lined autoclave and heated, leading to the formation of SnO₂ nanoflowers.
4. Solvothermal Synthesis of Tungsten Trioxide (WO₃) Nanocrystals [5] WO₃ nanocrystals with controlled morphologies can be prepared through a solvothermal route. Tungsten hexachloride (WCl₆) is dissolved in a non-aqueous solvent like ethylene glycol. The solution is then sealed in an autoclave and heated. The morphology of the resulting WO₃ nanocrystals (e.g., nanoflakes, nanorods) can be controlled by adjusting the reaction temperature and time.[5]
5. Precipitation Synthesis of Copper(II) Oxide (CuO) Nanoparticles [6] CuO nanoparticles can be synthesized by a chemical precipitation method. An aqueous solution of a copper salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), is prepared. A precipitating agent, like sodium hydroxide (NaOH), is then added dropwise to the copper salt solution with constant stirring. This results in the formation of a precipitate of copper hydroxide (Cu(OH)₂), which is then filtered, washed, and calcined at an elevated temperature to yield CuO nanoparticles.[6]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the fundamental gas sensing mechanisms and a typical experimental workflow for metal oxide gas sensors.
References
inter-laboratory comparison of titanium hydroxide characterization results
For Researchers, Scientists, and Drug Development Professionals
I. Key Physicochemical Properties and Characterization Techniques
The functional behavior of titanium hydroxide and its calcined form, titanium dioxide, is intrinsically linked to their physicochemical properties. Consistent and comparable characterization is paramount for reliable research and development. The following table summarizes the key parameters and the instrumental techniques used for their determination.
| Physicochemical Property | Characterization Technique(s) | Description of Measurement |
| Crystal Structure & Phase | X-ray Diffraction (XRD) | Identifies the crystalline phase (e.g., anatase, rutile for TiO2) and estimates crystallite size. Amorphous materials like freshly prepared this compound will show a lack of sharp peaks. |
| Morphology & Particle Size | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Provides direct visualization of particle shape, size, and aggregation state.[1] |
| Surface Area | Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area of the material, a critical parameter for catalytic and adsorption applications.[2] |
| Chemical Composition & Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | FTIR identifies surface hydroxyl groups and other functional moieties.[3][4] XPS provides elemental composition and chemical state information of the surface. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the temperature at which this compound converts to titanium dioxide and quantifies the water content.[1] |
| Elemental Purity | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Used for the sensitive determination of the total titanium content and trace elemental impurities.[5][6] |
| Surface Charge | Zeta Potential Measurement | Measures the surface charge of particles in a suspension, which influences their stability and interaction with biological media.[7][8] |
II. Standardized Experimental Protocols
For meaningful inter-laboratory comparisons, it is crucial to adhere to standardized protocols. Below are outlines for key characterization techniques.
A. X-ray Diffraction (XRD)
-
Sample Preparation: A thin, uniform layer of the dried this compound or dioxide powder is placed on a sample holder.
-
Instrumentation: A diffractometer with a Cu Kα radiation source is commonly used.
-
Data Collection: The sample is scanned over a 2θ range (e.g., 20-80 degrees) with a defined step size and scan speed.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. Peak broadening can be used to estimate the crystallite size using the Scherrer equation.
B. Electron Microscopy (SEM/TEM)
-
Sample Preparation:
-
SEM: A small amount of the powder is mounted on a stub using conductive adhesive and then sputter-coated with a conductive material (e.g., gold or carbon).
-
TEM: The powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated. A drop of the dispersion is then placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.
-
-
Imaging: The prepared sample is imaged at various magnifications to observe the morphology, size, and aggregation of the nanoparticles.
-
Image Analysis: Image analysis software is used to measure the dimensions of a statistically significant number of particles to determine the average particle size and size distribution.
C. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an attenuated total reflectance (ATR) accessory.
-
Data Collection: The sample is scanned over a wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to specific functional groups, such as the broad band around 3400 cm⁻¹ for Ti-OH bonds and the peak around 1625 cm⁻¹ for adsorbed water.[3]
III. Visualizing Workflows and Relationships
A. Inter-Laboratory Comparison Workflow
The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison study to ensure the reproducibility and reliability of characterization results.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of titanium soaked in 5 M NaOH or 5 M KOH solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 12651-23-9 | Benchchem [benchchem.com]
- 4. A study of the effect of the synthesis conditions of titanium dioxide on its morphology and cell toxicity properties - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Method development and inter-laboratory comparison about the determination of titanium from titanium dioxide nanoparticles in tissues by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of TiO2 Nanoparticles Physicochemical Parameters Associated with their Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An Economic Feasibility Study of Titanium Hydroxide Production Methods
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The production of titanium hydroxide, a critical precursor in various advanced materials and pharmaceutical applications, is dominated by a few key industrial methods. The economic viability of each method is a complex interplay of raw material costs, energy consumption, capital expenditure, and environmental considerations. This guide provides an objective comparison of the primary production routes for this compound, supported by available data and detailed experimental protocols.
Executive Summary
The two principal industrial methods for producing titanium dioxide, which is then hydrated to form this compound, are the Sulfate Process and the Chloride Process . The Chloride process is generally considered more modern, efficient, and environmentally friendly, leading to lower operating costs and a higher purity product.[1][2][3][4][5] However, it requires higher-grade raw materials and a larger initial capital investment.[2][3][5] The Sulfate process, while being more tolerant of lower-grade and less expensive ores, is more energy-intensive and generates a significant amount of acidic waste, leading to higher waste treatment costs.[1][2][3][6]
For laboratory and specialized applications, the Sol-Gel and Hydrothermal methods offer precise control over the material's properties at a smaller scale. While not directly comparable in terms of large-scale industrial economics, their feasibility is assessed based on precursor costs, processing time, and the specific properties of the desired end-product.
Comparative Economic Analysis
The following tables summarize the key economic and operational parameters of the different production methods.
Table 1: Economic Comparison of Industrial Production Methods
| Parameter | Sulfate Process | Chloride Process |
| Raw Materials | Ilmenite (lower-grade, cheaper), titanium slag.[2][3][7] | Rutile (high-grade, more expensive), upgraded titanium slag.[2][7] |
| Initial Investment | Lower, due to simpler equipment.[2] | Higher, due to complex equipment and technology.[3][5] |
| Operating Costs | Higher overall.[8] | Generally 15% lower than the sulfate process.[1] |
| Energy Consumption | High.[1][3] | Lower, more direct process.[1][3][4] |
| Labor Intensity | More labor-intensive.[1] | Less labor-intensive, highly automated.[1][5] |
| Waste Generation | High (approx. 3.5 tons of waste per ton of product).[1] | Low (approx. 0.2 tons of waste per ton of product).[1] |
| Product Purity | Lower.[4] | Higher, superior whiteness and opacity.[2][4][5] |
| Environmental Impact | Significant, due to large quantities of acidic waste.[2][3] | More environmentally friendly due to chlorine recycling.[1][4] |
Table 2: Comparison of Lab-Scale/Specialized Production Methods
| Parameter | Sol-Gel Method | Hydrothermal Method |
| Primary Cost Driver | Cost of titanium alkoxide precursors.[9] | Energy consumption for high temperature and pressure. |
| Processing Time | Can be lengthy due to aging and drying steps.[7] | Dependent on desired crystallinity and morphology, can be long.[4] |
| Control over Properties | Excellent control over particle size, morphology, and purity.[7][10] | Good control over crystal structure and morphology.[11] |
| Scalability | Generally used for smaller-scale, high-purity applications. | Scalable to a certain extent, but energy costs can be a limitation. |
| Capital Investment | Low for lab-scale setups. | Moderate, requires autoclaves or high-pressure reactors. |
Experimental Protocols
Sulfate Process
The sulfate process involves the digestion of ilmenite ore in sulfuric acid to produce titanyl sulfate, which is then hydrolyzed to yield hydrated titanium dioxide (this compound).
1. Digestion:
-
Finely ground ilmenite ore (FeTiO₃) is reacted with concentrated sulfuric acid (85-95%) in a batch reactor.[3][12]
-
The reaction is highly exothermic, with the temperature reaching 170-220°C.[12][13]
-
The resulting product is a solid cake of titanyl sulfate (TiOSO₄) and iron(II) sulfate (FeSO₄).[14]
2. Dissolution and Clarification:
-
The reaction cake is dissolved in water or weak acid to form a solution.[12]
-
Scrap iron is added to reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
-
The solution is clarified to remove insoluble impurities.[12]
3. Hydrolysis:
-
The titanyl sulfate solution is heated to boiling (around 110°C) and diluted to initiate hydrolysis.[15]
-
Seed crystals may be added to control the particle size and morphology of the precipitate.
-
Hydrated titanium dioxide (TiO₂·nH₂O or Ti(OH)₄) precipitates from the solution.
4. Washing and Calcination:
-
The precipitate is washed to remove impurities.
-
The washed this compound is then calcined at high temperatures (800-1100°C) to produce titanium dioxide.[16]
Chloride Process
The chloride process involves the high-temperature chlorination of rutile ore to form titanium tetrachloride, which is then oxidized to produce titanium dioxide.
1. Chlorination:
-
High-grade rutile ore (TiO₂) is reacted with chlorine gas and petroleum coke in a fluidized-bed reactor at around 1000°C.[4][17]
-
This produces volatile titanium tetrachloride (TiCl₄) gas.
2. Purification:
-
The TiCl₄ gas is cooled and purified by distillation to remove impurities, which include other metal chlorides.[4]
3. Oxidation:
-
The purified TiCl₄ is vaporized and reacted with hot oxygen at temperatures of 900-1400°C.[13]
-
This oxidation reaction forms fine, solid particles of titanium dioxide and regenerates chlorine gas, which is recycled.[4]
4. Hydration (to form this compound):
-
While the primary product is TiO₂, ultrafine this compound can be obtained through controlled hydrolysis of TiCl₄ rather than direct oxidation.[18]
Sol-Gel Method
This method involves the hydrolysis and condensation of titanium alkoxides to form a "sol" (a colloidal suspension) that is then converted into a "gel" (a solid network).
1. Sol Formation:
-
A titanium precursor, such as titanium isopropoxide (TTIP), is dissolved in an alcohol (e.g., ethanol).
-
Water, often mixed with an acid or base catalyst, is added to the solution to initiate hydrolysis. The molar ratio of water to the precursor is a critical parameter.
2. Gelation:
-
Through condensation reactions, the hydrolyzed species link together to form a three-dimensional network, resulting in the formation of a gel.
-
The gel is typically aged for a period to allow for further network strengthening.
3. Drying and Calcination:
-
The gel is dried to remove the solvent.
-
The dried gel is then calcined at a controlled temperature (typically >300°C) to crystallize the amorphous this compound into titanium dioxide.[10]
Hydrothermal Method
This technique involves carrying out chemical reactions in aqueous solutions under high temperature and pressure in a sealed vessel (autoclave).
1. Precursor Preparation:
-
A titanium-containing precursor (e.g., titanium dioxide powder, titanium tetrachloride) is dispersed in an aqueous solution, often containing a mineralizer such as a strong base (e.g., NaOH) or acid.
2. Hydrothermal Treatment:
-
The precursor suspension is sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 100 to 250°C for several hours to days.
-
The elevated temperature and pressure facilitate the dissolution and recrystallization of the precursor into the desired this compound or oxide nanostructures.
3. Washing and Drying:
-
After the reaction, the autoclave is cooled, and the product is collected, washed thoroughly to remove any residual reactants, and dried.
Conclusion
The choice of a production method for this compound is highly dependent on the desired scale of production, required product purity, and available capital. For large-scale industrial production, the Chloride process offers a more economically favorable and environmentally sustainable route, provided the higher initial investment and the availability of high-grade raw materials are manageable. The Sulfate process remains a viable option, particularly where lower-grade ores are abundant and capital for new, advanced facilities is limited, though it comes with significant environmental challenges. For research, development, and specialized high-purity applications, the Sol-Gel and Hydrothermal methods provide unparalleled control over the material's properties, making them the preferred choice despite their higher precursor or energy costs at a small scale.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. titantio2.com [titantio2.com]
- 3. hengyitek.com [hengyitek.com]
- 4. doradochem.com [doradochem.com]
- 5. interchemic.com [interchemic.com]
- 6. Processing of titanium-containing ores for the production of titanium products: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coherentmarketinsights.com [coherentmarketinsights.com]
- 8. Cost Analysis and Economic Evaluation for TiO2 Synthesis using Sol-Gel Method | Moroccan Journal of Chemistry [revues.imist.ma]
- 9. mdpi.com [mdpi.com]
- 10. revues.imist.ma [revues.imist.ma]
- 11. Comparative Study of Hydrothermal Growth vs Sol-Gel Synthesis [eureka.patsnap.com]
- 12. Sulphate method – Tytanpol [tytanpol.com]
- 13. chemcess.com [chemcess.com]
- 14. interchemic.com [interchemic.com]
- 15. barbenanalytical.com [barbenanalytical.com]
- 16. umweltbundesamt.de [umweltbundesamt.de]
- 17. ena-norm.eu [ena-norm.eu]
- 18. srrttf.org [srrttf.org]
Safety Operating Guide
Proper Disposal of Titanium Hydroxide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of titanium hydroxide, aligning with best practices for laboratory safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Adherence to the following safety protocols will minimize risks:
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles with side shields, and a laboratory coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1][2]
-
Avoid Contamination: Prevent contact with skin and eyes.[1][2] In case of contact, rinse the affected area with plenty of water for at least 15 minutes and consult a doctor.[2]
-
Spill Management: In the event of a spill, prevent the material from entering drains.[1][2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Procedure for this compound
All titanium-containing waste, including this compound, residual materials, and rinse water from contaminated containers, must be treated as hazardous waste.[3] Drain disposal is strictly forbidden.[3] The following procedure outlines a recommended method for preparing this compound waste for collection by a certified hazardous waste disposal service. This procedure is based on the principle of neutralization to form a more stable solid waste.
1. Waste Collection:
- Collect all this compound waste in a designated, properly labeled, and sealable container.
2. Neutralization (in a fume hood):
- While stirring the aqueous this compound waste, slowly add a neutralizing agent. Based on industrial processes, a slurry of calcium hydroxide (lime) is a suitable neutralizing agent.
- The goal is to form a stable, solid residue. A patent for treating titanium-containing waste liquid suggests a reaction with lime powder to produce a solid residue of titanium dioxide and calcium chloride hydrate.[2]
- Monitor the pH of the solution. While specific target pH ranges for this compound waste are not readily available in laboratory guidelines, general principles of hazardous waste neutralization aim for a pH between 6 and 8.
3. Solidification and Packaging:
- Allow the precipitate to settle.
- If necessary, decant the supernatant liquid, which should also be collected as hazardous aqueous waste.
- The remaining solid sludge should be placed in a clearly labeled, sealed, and compatible hazardous waste container.
4. Storage and Disposal:
- Store the sealed container in a designated hazardous waste accumulation area.
- Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2]
Quantitative Data for Disposal
While specific quantitative data for laboratory-scale disposal of this compound is not widely published, the following table provides a summary of relevant information gleaned from safety data sheets and industrial processes. Researchers should always consult their institution's specific guidelines.
| Parameter | Guideline/Value | Source/Comment |
| pH of Final Waste | 6.0 - 8.0 | General guideline for neutralized aqueous hazardous waste. |
| Neutralizing Agent | Calcium Hydroxide (Lime) | Suggested by industrial waste treatment processes for titanium-containing liquids.[2] |
| Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration | Recommended for the final disposal of the collected hazardous waste.[2] |
| Contaminated Packaging | Triple rinse, then dispose of in a sanitary landfill. | Standard procedure for empty chemical containers.[2] |
Experimental Protocol: Neutralization of this compound Waste
This protocol is a suggested method for laboratory-scale neutralization of aqueous this compound waste.
-
Preparation: Don all necessary PPE and perform the procedure in a certified chemical fume hood.
-
Waste Characterization: Determine the approximate volume and concentration of the this compound waste solution.
-
Neutralizing Agent Preparation: Prepare a slurry of calcium hydroxide in water.
-
Titration and Neutralization: Slowly add the calcium hydroxide slurry to the this compound waste while continuously stirring. Use a calibrated pH meter to monitor the pH of the mixture.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution stabilizes within the 6-8 range.
-
Settling and Separation: Turn off the stirrer and allow the solid precipitate to settle for at least one hour.
-
Packaging: Carefully decant the supernatant into a separate hazardous aqueous waste container. Transfer the remaining solid sludge into a designated solid hazardous waste container.
-
Labeling and Storage: Securely seal both containers and label them clearly with their contents and associated hazards. Store in the designated waste accumulation area.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Titanium Hydroxide
For laboratory professionals engaged in the dynamic fields of research and drug development, ensuring a safe and efficient workflow is paramount. This guide provides essential, immediate safety and logistical information for the handling of titanium hydroxide, from operational procedures to disposal plans. By adhering to these procedural steps, you can mitigate risks and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a multi-layered approach to personal protection is crucial to prevent contact with skin and eyes, and to avoid inhalation of dust particles. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC and EN 374 for gloves.[1][2] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] | NIOSH/MSHA or European Standard EN 136 approved respirator for large scale or emergency use.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental responsibility. The following workflow outlines the key stages of working with this compound.
Caption: Workflow for Handling this compound.
Detailed Methodologies
Safe Handling Protocol:
-
Ventilation : Always handle this compound in a well-ventilated area.[1][2] For laboratory-scale work, a chemical fume hood is recommended to minimize inhalation exposure.
-
Avoiding Dust Formation : Take precautions to avoid the formation of dust.[1][2] Use non-sparking tools and avoid actions that can create airborne particles, such as vigorous shaking or scraping.
-
Personal Hygiene : Wash hands thoroughly after handling the substance.[1][4] Do not eat, drink, or smoke in the work area.[5] Contaminated clothing should be removed and washed before reuse.[4][5]
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Personal Precautions : Evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Avoid breathing in dust and prevent contact with skin and eyes by using the appropriate PPE.[1][2]
-
Environmental Precautions : Prevent the substance from entering drains, as discharge into the environment should be avoided.[1][2]
-
Containment and Cleaning : For spills, collect the material and place it into a suitable, closed container for disposal.[1][2] Use spark-proof tools and explosion-proof equipment if necessary.[1][2]
First-Aid Measures:
Immediate first-aid is crucial in case of exposure. The following table details the necessary actions.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
Caption: Disposal Plan for this compound.
Disposal Protocol:
-
Containment : Collect waste this compound in a suitable and closed container to await disposal.[1][2]
-
Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter sewer systems or waterways.[2]
-
Packaging : Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2] Always follow local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
